PTX3 protein
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
148591-49-5 |
|---|---|
Molecular Formula |
C11H11NO6 |
Synonyms |
PTX3 protein |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Historical Context of Pentraxin 3 (PTX3): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentraxin 3 (PTX3) has emerged as a crucial player in the innate immune system and a key regulator of inflammatory processes. Unlike the classical short pentraxins such as C-reactive protein (CRP) and serum amyloid P component (SAP), which are produced in the liver, PTX3 is a long pentraxin synthesized at the site of inflammation by a variety of cells. This whitepaper provides a comprehensive overview of the discovery, initial characterization, and historical context of PTX3, with a focus on the seminal experimental work that defined its role in biology.
The Discovery and Cloning of PTX3
The story of PTX3 begins in the early 1990s with the search for novel genes induced by inflammatory stimuli. In 1992, a research group led by Mantovani and colleagues reported the cloning of a new gene from human umbilical vein endothelial cells (HUVECs) that was rapidly and potently induced by the pro-inflammatory cytokine interleukin-1β (IL-1β).[1] Independently, another group identified the same gene in human fibroblasts, terming it TNF-stimulated gene 14 (TSG-14) due to its induction by tumor necrosis factor-alpha (TNF-α).[1]
The protein encoded by this gene was named Pentraxin 3 (PTX3) due to the presence of a C-terminal domain with sequence homology to the classical short pentraxins.[1] However, PTX3 was distinguished by a unique, long N-terminal domain with no significant homology to other known proteins, establishing it as the first member of the "long pentraxin" subfamily.[1]
Subsequent work in 1996 led to the cloning and characterization of the mouse ortholog, Ptx3, which showed a high degree of conservation with its human counterpart (82% identical and 92% conserved amino acids), suggesting a conserved and important biological function.[2][3]
Initial Characterization: An Extrahepatic Acute Phase Protein
Early studies quickly established that PTX3 was not a typical acute phase protein. While CRP and SAP are primarily synthesized by hepatocytes in response to IL-6, PTX3 was found to be produced by a wide range of somatic and immune cells, including:
-
Dendritic cells[4]
-
Smooth muscle cells[4]
-
Adipocytes[4]
-
Glial cells[4]
-
Synovial cells[4]
-
Mesangial cells[4]
This localized production at sites of inflammation suggested a more direct role in the local inflammatory response compared to the systemic effects of liver-derived short pentraxins.[2][3]
Quantitative Data on PTX3 Expression and Levels
The induction of PTX3 expression by pro-inflammatory stimuli is a hallmark of its regulation. Early studies quantified this induction at both the mRNA and protein levels.
| Cell Type | Stimulus | Fold Induction (mRNA) | PTX3 Protein Concentration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1β (10 ng/mL) | >10-fold | Not specified in early papers | [5] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α (100 ng/mL) | >10-fold | Not specified in early papers | [5] |
| Human Retinal Pigment Epithelial (ARPE-19) cells | IL-1β (10 ng/mL, 24h) | ~4-fold | Significant increase | [5] |
| Human Retinal Pigment Epithelial (ARPE-19) cells | TNF-α (10 ng/mL, 24h) | ~3.5-fold | Significant increase | [5] |
Plasma levels of PTX3 were also measured in healthy individuals and in various disease states, establishing its potential as a biomarker.
| Condition | Mean PTX3 Plasma Concentration (ng/mL) | Reference |
| Healthy Controls | < 2 | [6] |
| Acute Myocardial Infarction (peak at 7.5 hours) | 6.94 ± 11.26 | [6] |
| Sepsis/Septic Shock | 200 - 800 | Not specified in early papers |
Key Ligand Interactions: The Link to Innate Immunity
A pivotal discovery in the early characterization of PTX3 was its ability to interact with complement component C1q, the recognition component of the classical complement pathway.[7] This interaction was shown to be of high affinity.
| Ligand | Binding Affinity (Kd) | Method | Reference |
| C1q | 17.4 nM (±1.04 nM) | Bio-layer interferometry | [8][9] |
| C1q | 74 nM | Not specified | [10] |
| C4b-Binding Protein (C4BP) | 5.1 nM | ELISA | [10] |
The binding of PTX3 to C1q was found to have a dual role: when PTX3 is immobilized, it can activate the classical complement pathway, whereas in the fluid phase, it can inhibit complement activation by preventing C1q from binding to its targets.[7] This highlighted a sophisticated regulatory role for PTX3 in the complement system.
Experimental Protocols from Seminal Studies
The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and initial characterization of PTX3.
Cloning of Human PTX3 from Endothelial Cells
The initial cloning of PTX3 was a landmark achievement, accomplished through the screening of a cDNA library from IL-1β-stimulated HUVECs.
Methodology:
-
Cell Culture and Stimulation: Human umbilical vein endothelial cells (HUVECs) were cultured to confluence and stimulated with recombinant human IL-1β (10 ng/mL) for 4 hours.
-
mRNA Isolation and cDNA Library Construction: Total RNA was extracted from the stimulated HUVECs, and poly(A)+ RNA was isolated. A cDNA library was constructed in a suitable vector (e.g., λgt10).
-
Differential Hybridization Screening: The cDNA library was screened by differential hybridization using radiolabeled single-stranded cDNA probes generated from mRNA of both IL-1β-stimulated and unstimulated HUVECs.
-
Clone Isolation and Sequencing: Clones that hybridized preferentially with the probe from stimulated cells were isolated, subcloned, and sequenced to obtain the full-length cDNA sequence of PTX3.
Northern Blot Analysis of PTX3 mRNA Expression
Northern blotting was a key technique to demonstrate the induction of PTX3 mRNA in response to inflammatory stimuli.
Methodology:
-
RNA Isolation: Total RNA was extracted from cells (e.g., HUVECs, fibroblasts) after stimulation with IL-1β or TNF-α for various time points.
-
Gel Electrophoresis: 10-20 µg of total RNA per lane was separated on a 1% agarose (B213101) gel containing 2.2 M formaldehyde (B43269) to denature the RNA.
-
Transfer to Membrane: The separated RNA was transferred overnight by capillary action to a nylon membrane.
-
Probe Labeling: A cDNA probe corresponding to the PTX3 coding sequence was labeled with [α-³²P]dCTP using the random priming method.
-
Hybridization: The membrane was prehybridized in a solution containing 50% formamide, 5x SSC, 5x Denhardt's solution, 0.5% SDS, and 100 µg/mL denatured salmon sperm DNA for 4 hours at 42°C. The radiolabeled PTX3 probe was then added to the hybridization solution and incubated overnight at 42°C.[11][12]
-
Washing and Autoradiography: The membrane was washed with increasing stringency (decreasing salt concentration and increasing temperature) to remove non-specifically bound probe. The membrane was then exposed to X-ray film to visualize the PTX3 mRNA bands.
This compound Detection by ELISA
The development of a specific enzyme-linked immunosorbent assay (ELISA) was crucial for quantifying this compound levels in cell culture supernatants and biological fluids.
Methodology:
-
Coating: 96-well microtiter plates were coated overnight at 4°C with a monoclonal anti-PTX3 antibody (e.g., MNB4) at a concentration of 70 ng/well in a coating buffer.[1]
-
Blocking: The plates were washed and blocked with a solution of 5% non-fat dry milk in PBS-Tween 20 for 1 hour at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Samples (cell culture supernatants or plasma) and a standard curve of recombinant PTX3 were added to the wells and incubated for 2 hours at 37°C.
-
Detection Antibody: After washing, a biotinylated polyclonal anti-PTX3 antibody (diluted 1:2000) was added and incubated for 1 hour at 37°C.[1]
-
Enzyme Conjugate: Following another wash step, streptavidin-horseradish peroxidase (HRP) conjugate was added and incubated for 1 hour at room temperature.
-
Substrate and Measurement: After a final wash, a chromogenic substrate (e.g., TMB or ABTS) was added, and the color development was stopped with an appropriate stop solution.[1] The absorbance was read at 450 nm, and PTX3 concentrations were determined from the standard curve.[13][14]
Western Blot Analysis of this compound
Western blotting was used to visualize the size and relative abundance of the this compound.
Methodology:
-
Sample Preparation: Cell lysates or culture supernatants were mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 10% SDS-polyacrylamide gel.
-
Electrophoresis: Proteins were separated by size via SDS-PAGE.
-
Transfer: The separated proteins were transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with a primary antibody against PTX3 overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and exposure to X-ray film.
Signaling Pathways Regulating PTX3 Expression
Early investigations into the molecular mechanisms governing PTX3 expression identified key signaling pathways activated by inflammatory cytokines.
The NF-κB Pathway
The promoter region of the PTX3 gene was found to contain binding sites for the transcription factor Nuclear Factor-kappa B (NF-κB).[15] Subsequent studies demonstrated that the activation of the NF-κB pathway is essential for the induction of PTX3 by both IL-1β and TNF-α.[16][17]
References
- 1. Expression and production of the long pentraxin PTX3 in rheumatoid arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning of mouse ptx3, a new member of the pentraxin gene family expressed at extrahepatic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Pentraxin 3(PTX 3): An Endogenous Modulator of the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PTX3, A prototypical long pentraxin, is an early indicator of acute myocardial infarction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Pentraxin 3 Binds to the Complement Regulator C4b-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Basics: Northern Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Northern Blot with IR Fluorescent Probes: Strategies for Probe Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ELISA kit for PTX3 measurement | Our Business | Perseus Proteomics Inc. [ppmx.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Silencing of PTX3 alleviates LPS-induced inflammatory pain by regulating TLR4/NF-κB signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Human PTX3 Gene: A Comprehensive Technical Guide to its Structure and Chromosomal Location
For Immediate Release
[City, State] – [Date] – This whitepaper provides a detailed overview of the genomic structure and chromosomal location of the Pentraxin 3 (PTX3) gene, a critical long pentraxin involved in innate immunity, inflammation, and tissue remodeling. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of PTX3 genetics.
Introduction to PTX3
Pentraxin 3 (PTX3), also known as Tumor Necrosis Factor-Inducible Gene 14 (TSG-14), is a key soluble pattern recognition molecule. Unlike the short pentraxins such as C-reactive protein (CRP) which are produced systemically in the liver, PTX3 is expressed locally at sites of inflammation by a variety of cells, including mononuclear phagocytes, dendritic cells, fibroblasts, and endothelial cells. Its expression is rapidly induced by primary inflammatory signals like Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and engagement of Toll-like receptors (TLRs). PTX3 plays a crucial role in the immune response by binding to pathogens, apoptotic cells, and certain complement components, thereby activating the classical complement pathway and facilitating pathogen recognition and clearance.
Chromosomal Location
The human PTX3 gene is situated on the long arm of chromosome 3 .[1] Detailed cytogenetic and genomic analyses have pinpointed its location to band 3q25.32 .[2][3] The gene resides on the forward strand of the chromosome. This localization is syntenic with the murine Ptx3 gene, which is also located on chromosome 3, highlighting a high degree of evolutionary conservation between the two species.[2]
Gene Structure and Organization
The human PTX3 gene spans a total length of 6,784 base pairs (bp) .[1] It is organized into three exons separated by two introns.[2] This structural organization is fundamental to its function, with each exon encoding distinct domains of the final protein.
-
Exon 1: Encodes the 17-amino-acid N-terminal leader peptide, which directs the protein for secretion out of the cell.[2]
-
Exon 2: Codes for the unique 178-amino-acid N-terminal domain, which is unrelated to other known proteins and is crucial for the multimerization and specific functions of PTX3.[2]
-
Exon 3: Contains the code for the 203-amino-acid C-terminal domain, which includes the classic pentraxin signature sequence (HxCxS/TWxS) and is homologous to short pentraxins.[2]
The final transcribed and spliced mRNA molecule is 1,884 bp in length, which is then translated into a 381-amino-acid precursor protein.[2][4]
Table 1: Genomic Coordinates of the Human PTX3 Gene (GRCh38/hg38)
| Feature | Chromosome | Strand | Start Position | End Position | Total Size (bp) |
| Gene | 3 | + | 157,436,850 | 157,443,633 | 6,784 |
Data sourced from UCSC Genome Browser and Ensembl.[1]
Table 2: Detailed Structure of Human PTX3 Exons and Introns
| Genomic Element | Start (GRCh38) | End (GRCh38) | Size (bp) | Encoded Protein Domain |
| Exon 1 | 157,436,850 | 157,437,041 | 192 | Leader Peptide |
| Intron 1 | 157,437,042 | 157,440,090 | 3,049 | - |
| Exon 2 | 157,440,091 | 157,440,369 | 279 | N-terminal Domain |
| Intron 2 | 157,440,370 | 157,442,304 | 1,935 | - |
| Exon 3 | 157,442,305 | 157,443,633 | 1,329 | C-terminal Pentraxin Domain |
Calculations based on exon coordinates from the UCSC Genome Browser.[1]
Table 3: Comparison of Human and Mouse PTX3 Genes
| Feature | Human PTX3 | Mouse Ptx3 |
| Chromosomal Location | 3q25.32 | 3 E1 |
| Genomic Coordinates | chr3:157,436,850-157,443,633 | chr3:66,127,331-66,133,226 |
| Total Gene Size | 6,784 bp | 5,896 bp |
| Number of Exons | 3 | 3 |
| Protein Length | 381 amino acids | 381 amino acids |
| Amino Acid Identity | - | 82% |
| Amino Acid Conservation | - | 92% |
Data sourced from Wikipedia, Ensembl, and UCSC Genome Browser.[1][2][5]
Regulatory Regions and Signaling Pathways
The expression of the PTX3 gene is tightly regulated at the transcriptional level. The promoter region of the PTX3 gene contains several binding sites for key transcription factors, reflecting its role as an early-response gene in inflammation.
Signaling Pathway for PTX3 Induction
Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria or the cytokines TNF-α and IL-1β, activate cell surface receptors like Toll-like Receptors (TLRs) and cytokine receptors. This activation triggers intracellular signaling cascades, prominently the NF-κB pathway. The translocation of active NF-κB into the nucleus and its binding to the PTX3 promoter is a critical step for initiating gene transcription.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. PTX3 - Wikipedia [en.wikipedia.org]
- 3. PTX3 pentraxin 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Transcript: ENST00000295927.4 (PTX3-201) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 5. Gene: Ptx3 (ENSMUSG00000027832) - Summary - Mus_musculus - Ensembl genome browser 115 [ensembl.org]
The Long Pentraxin PTX3: An In-depth Technical Guide for Researchers and Drug Development Professionals
An Overview of a Key Modulator in Immunity, Inflammation, and Disease
The long pentraxin 3 (PTX3) is a crucial soluble pattern recognition molecule and a key component of the humoral arm of the innate immune system. Unlike its short pentraxin relatives, such as C-reactive protein (CRP) which is primarily produced in the liver, PTX3 is expressed by a variety of immune and stromal cells directly at sites of inflammation. This localized production allows PTX3 to act as a rapid and sensitive responder to tissue damage and infection. Its multifaceted roles in pathogen recognition, complement activation, inflammation modulation, and tissue remodeling have positioned it as a significant biomarker and a potential therapeutic target in a wide range of diseases, including cancer, cardiovascular disorders, and infectious and autoimmune diseases.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
Core Characteristics of PTX3
Gene and Protein Structure
The human PTX3 gene is located on chromosome 3 (3q25) and consists of three exons that code for a leader peptide, a long N-terminal domain, and a C-terminal pentraxin domain.[1][2][17][19] The promoter region of the PTX3 gene contains binding sites for several transcription factors, including NF-κB, AP-1, and Sp1, which are crucial for its induction during inflammatory responses.[17][19][20]
The mature PTX3 protein is a multimeric glycoprotein, typically forming an octameric structure with a molecular mass of approximately 340 kDa.[2] Each protomer consists of a unique N-terminal domain and a C-terminal domain that shares homology with short pentraxins. This unique structure allows PTX3 to interact with a wide array of ligands, contributing to its diverse biological functions.[2][5] N-linked glycosylation of the this compound is also critical for some of its functions, including its interaction with C1q and P-selectin.[1]
Cellular Sources and Regulation of Expression
PTX3 is produced by a variety of cells in response to pro-inflammatory stimuli. Key cellular sources include:
-
Myeloid cells: Monocytes, macrophages, and dendritic cells are major producers of PTX3.[1][3][5]
-
Stromal cells: Endothelial cells, fibroblasts, and smooth muscle cells also significantly contribute to PTX3 production at inflammatory sites.[1][3][5]
-
Other cells: Neutrophils store pre-formed PTX3 in their granules, allowing for its rapid release upon activation.[1] Adipocytes, epithelial cells, and synovial cells have also been shown to express PTX3.[1][2]
The expression of PTX3 is tightly regulated by a variety of signaling molecules:
-
Inducers: Primary pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as Toll-like receptor (TLR) agonists and microbial components like lipopolysaccharide (LPS), are potent inducers of PTX3 expression.[1][3][17]
-
Inhibitors: Anti-inflammatory cytokines like IL-4 and interferon-gamma (IFN-γ), as well as glucocorticoids in certain cell types, can suppress PTX3 expression.[1][19]
Signaling Pathways Involving PTX3
PTX3 expression and its downstream effects are governed by several key signaling pathways. The specific pathway activated often depends on the cell type and the nature of the stimulus.
PTX3 Induction Signaling Pathways
The production of PTX3 is primarily driven by pro-inflammatory signals that converge on the activation of specific transcription factors.
Downstream Effector Pathways of PTX3
Once produced, PTX3 exerts its functions by interacting with various ligands and modulating key biological processes such as complement activation and phagocytosis.
Quantitative Data on PTX3 Levels in Health and Disease
Circulating levels of PTX3 are low in healthy individuals but increase significantly in various pathological conditions. This makes PTX3 a valuable biomarker for disease diagnosis, prognosis, and monitoring.
Table 1: Plasma PTX3 Concentrations in Healthy Individuals and in Various Disease States
| Condition | Subject Group | PTX3 Concentration (ng/mL) | Key Findings | Reference(s) |
| Healthy | Adults | < 2 | Baseline levels are very low. | [16][21] |
| Median: 0.66 (Range: ND - 1.36) | Data from a healthy volunteer cohort. | [22] | ||
| Cancer | Bladder Cancer vs. Controls | Median: 0.83 vs. 0.60 | Significantly higher in patients with muscle-invasive disease. | [7][23] |
| Colorectal Cancer vs. Controls | 12.09 ± 4.19 vs. 2.95 ± 1.25 | Significantly increased in CRC patients. | [24] | |
| Pancreatic Cancer vs. Controls | > 4.34 (cut-off) | High sensitivity and specificity for diagnosis. | [25] | |
| Lung Cancer (Bronchoalveolar Lavage Fluid) | > 1933.08 pg/mL (cut-off) | High sensitivity and specificity for diagnosis. | [25] | |
| Cardiovascular Disease | Acute Myocardial Infarction | Rapid and significant increase | Peaks earlier than CRP. | [12][15][26] |
| Heart Failure | Elevated | Correlates with disease severity. | [12][15] | |
| Stable Coronary Artery Disease | Higher in patients with more severe lesions. | Positively correlated with Gensini score. | [27] | |
| Infectious Diseases | Sepsis vs. Controls | Median: 31.4 vs. 23.8 (SIRS) | Significantly higher in sepsis and septic shock. | [14][16][18][27] |
| Septic Shock | ≥ 9.0 (cut-off) | Higher levels compared to sepsis. | [16][18] | |
| Invasive Pulmonary Aspergillosis (BALF) | Median: 4545.5 pg/mL vs. 242.0 pg/mL (non-aspergillosis) | High diagnostic accuracy for IPA. | [22] | |
| Visceral Leishmaniasis vs. Controls | Median: 23.2 vs. 0.80 | Markedly elevated in active disease. | [4] | |
| Autoimmune Diseases | Systemic Lupus Erythematosus vs. Controls | Mean: 14 ± 13.1 vs. 2.3 ± 1.1 | Significantly higher in SLE patients and correlates with disease activity. | [21] |
| Rheumatoid Arthritis vs. Spondyloarthritis | Median: 3.44 vs. 2.51 | Higher in RA and correlates with disease activity and atherosclerotic plaques. | [22] |
BALF: Bronchoalveolar Lavage Fluid; CRC: Colorectal Cancer; IPA: Invasive Pulmonary Aspergillosis; ND: Not Detectable; SIRS: Systemic Inflammatory Response Syndrome; SLE: Systemic Lupus Erythematosus; RA: Rheumatoid Arthritis.
Experimental Protocols for PTX3 Research
Detailed and standardized protocols are essential for the accurate study of PTX3. Below are methodologies for key experiments.
Quantification of PTX3 by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for quantifying PTX3 levels in biological fluids.
Detailed Protocol:
-
Coating: Dilute the capture antibody (e.g., rat anti-human PTX3 monoclonal antibody) in a coating buffer (e.g., PBS) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the wells three times. Prepare serial dilutions of recombinant human PTX3 for the standard curve. Add 100 µL of standards and samples (e.g., plasma, serum, cell culture supernatant) to the appropriate wells. Incubate for 2 hours at 37°C.
-
Detection Antibody Incubation: Wash the wells three times. Add 100 µL of biotinylated detection antibody (e.g., polyclonal rabbit anti-human PTX3) diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.
-
Streptavidin-HRP Incubation: Wash the wells three times. Add 100 µL of streptavidin-conjugated horseradish peroxidase (HRP) diluted in blocking buffer to each well. Incubate for 30-60 minutes at room temperature.
-
Substrate Reaction: Wash the wells five times. Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the corresponding PTX3 concentrations. Use the standard curve to determine the PTX3 concentration in the samples.
Detection of PTX3 by Western Blot
Western blotting is used to detect and semi-quantify this compound in cell lysates or tissue extracts.
Detailed Protocol:
-
Sample Preparation: Lyse cells or homogenize tissues in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Mix 20-30 µg of protein with Laemmli sample buffer, heat at 95-100°C for 5-10 minutes, and load onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PTX3 (e.g., rabbit polyclonal anti-PTX3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes and visualize the protein bands using an imaging system.
Localization of PTX3 by Immunohistochemistry (IHC)
IHC allows for the visualization of this compound expression and localization within tissue sections.
Detailed Protocol:
-
Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm thick sections and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites by incubating the sections with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against PTX3 (e.g., goat polyclonal anti-mouse PTX3) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize the nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of PTX3 staining.
Analysis of PTX3 Gene Expression by qPCR
Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of PTX3 in cells or tissues.
Detailed Protocol:
-
RNA Extraction: Extract total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction with a final volume of 20 µL containing cDNA template, forward and reverse primers for PTX3, and a SYBR Green or TaqMan master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for PTX3 and a reference gene (e.g., GAPDH). Calculate the relative expression of PTX3 using the ΔΔCt method.
Chromatin Immunoprecipitation (ChIP) for PTX3 Promoter Analysis
ChIP is a powerful technique to study the interaction of transcription factors with the PTX3 promoter in vivo.
Detailed Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody against the transcription factor of interest (e.g., anti-NF-κB p65).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the PTX3 promoter region containing the putative transcription factor binding site.
Generation of PTX3 Knockout Mice
The generation of PTX3 knockout (KO) mice has been instrumental in elucidating the in vivo functions of PTX3. While the specific details can vary, the general approach involves targeted gene disruption using technologies like CRISPR/Cas9.
General Workflow:
-
Guide RNA (gRNA) Design and Synthesis: Design gRNAs that target a critical exon of the Ptx3 gene.
-
Zygote Injection: Microinject the gRNAs along with Cas9 mRNA or protein into fertilized mouse eggs.
-
Embryo Transfer: Transfer the injected embryos into pseudopregnant female mice.
-
Genotyping: Screen the resulting pups for the desired genetic modification by PCR and sequencing of the targeted genomic region.
-
Breeding: Establish a colony of PTX3 KO mice by breeding the founder animals.
Conclusion
The long pentraxin PTX3 is a multifaceted protein that stands at the crossroads of innate immunity, inflammation, and tissue homeostasis. Its unique structural features and localized expression pattern enable it to orchestrate a wide range of biological responses. The growing body of evidence highlighting its role in various diseases underscores its potential as a valuable biomarker and a promising therapeutic target. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate biology of PTX3 and translate this knowledge into clinical applications.
References
- 1. ppmx.com [ppmx.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Knockout of pentraxin 3, a downstream target of growth differentiation factor-9, causes female subfertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial pentraxin 3 contributes to murine ischemic acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. Long pentraxin PTX3 is upregulated systemically and centrally after experimental neurotrauma, but its depletion leaves unaltered sensorimotor deficits or histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTX3 mediates the infiltration, migration, and inflammation‐resolving‐polarization of macrophages in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ptglab.com [ptglab.com]
- 13. abcepta.com [abcepta.com]
- 14. d-nb.info [d-nb.info]
- 15. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Frontiers | PTX3 Regulation of Inflammation, Hemostatic Response, Tissue Repair, and Resolution of Fibrosis Favors a Role in Limiting Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Pentraxin 3 Plasma Levels and Disease Activity in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Pentraxin 3 in the Assessment of Cardiovascular Risk and Disease Activity in Patients with Rheumatoid Arthritis and Spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 26. Pentraxin-3, procalcitonin and lactate as prognostic markers in patients with sepsis and septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Diagnostic value of Pentraxin-3 in patients with sepsis and septic shock in accordance with latest sepsis-3 definitions - PMC [pmc.ncbi.nlm.nih.gov]
PTX3 Expression in Different Cell Types: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pentraxin 3 (PTX3) is a crucial component of the innate immune system, acting as a soluble pattern recognition receptor. Unlike the classical short pentraxins such as C-reactive protein (CRP) and serum amyloid P component (SAP) which are produced by the liver, PTX3 is expressed by a wide variety of immune and stromal cells at sites of inflammation.[1][2][3][4] Its expression is rapidly induced by primary pro-inflammatory signals, including cytokines and microbial components.[1][3][4] PTX3 plays a multifaceted role in immunity, inflammation, tissue remodeling, and cancer, making it a molecule of significant interest for therapeutic and diagnostic development.[1][3] This technical guide provides a comprehensive overview of PTX3 expression in different cell types, the signaling pathways governing its regulation, and detailed experimental protocols for its detection and quantification.
PTX3 Expression Across Various Cell Types
PTX3 is expressed by a diverse range of both immune and non-immune cells. The expression can be constitutive in some cell types or induced by specific stimuli in others.
Immune Cells
Myeloid cells are a primary source of PTX3. Monocytes, macrophages, and dendritic cells (DCs) are major producers of PTX3 upon stimulation with pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), as well as Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS).[1][3][4] While neutrophils do not synthesize PTX3 in response to inflammatory stimuli, they store pre-formed PTX3 in their granules, which can be rapidly released upon activation by microbial ligands.[1]
Endothelial Cells
Endothelial cells are a significant source of PTX3, particularly in the context of vascular inflammation.[1][5] Pro-inflammatory cytokines such as IL-1β and TNF-α are potent inducers of PTX3 expression in these cells.[5] This localized production of PTX3 by the endothelium is thought to play a critical role in modulating inflammatory responses at the vessel wall.
Fibroblasts
Fibroblasts, key players in tissue remodeling and wound healing, also express PTX3.[1][6] Normal fibroblasts can be induced to express PTX3 by IL-1β and TNF-α.[6] Interestingly, in certain pathological conditions like scleroderma, fibroblasts can exhibit constitutive overexpression of PTX3.[6]
Epithelial Cells
Various types of epithelial cells have been shown to express PTX3. For instance, lung epithelial cells produce PTX3 in response to TNF-α.[1][7] This localized production in the lung suggests a role for PTX3 in pulmonary host defense and inflammatory lung diseases.
Other Cell Types
Beyond the major cell types listed above, PTX3 expression has also been documented in:
-
Smooth Muscle Cells [3]
-
Adipocytes [3]
-
Chondrocytes [3]
-
Glial and Mesangial Cells [3]
-
Retinal Cells [3]
Quantitative Analysis of PTX3 Expression
The following tables summarize the quantitative data on PTX3 protein levels in the supernatants of various cell cultures under basal and stimulated conditions, as determined by ELISA.
Table 1: PTX3 Expression in Immune Cells
| Cell Type | Condition | Stimulus | Concentration (ng/mL) | Reference |
| Human Monocyte-derived Macrophages | Stimulated | LPS (100 ng/mL) for 24h | - (Upregulated) | [9] |
| Human Monocyte-derived Macrophages | Stimulated | Recombinant PTX3 (10 ng/mL) | - (Reduced pro-inflammatory cytokines) | [10] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) from h1/h1 genotype | Stimulated | sodA beads for 24h | ~1.5 | [4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) from h2/h2 genotype | Stimulated | sodA beads for 24h | ~0.5 | [4] |
Table 2: PTX3 Expression in Non-Immune Cells
| Cell Type | Condition | Stimulus | Concentration (ng/mL) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Basal | - | 0.334 | [11][12][13][14][15] |
| Human Airway Smooth Muscle Cells (HASMCs) | Stimulated | TNF-α (10 ng/mL) | 10.6 ± 2.25 | [16] |
| Human Synovial Fibroblasts (Rheumatoid Arthritis) | Constitutive | - | - (High) | [8] |
| Human Synovial Fibroblasts (Osteoarthritis) | Stimulated | TNF-α | - (Induced) | [8] |
| Human Scleroderma Fibroblasts | Constitutive | - | 13.63 | [6] |
| Normal Human Skin Fibroblasts | Basal | - | 1.06 | [6] |
Regulation of PTX3 Expression and Signaling Pathways
The expression of PTX3 is tightly regulated by a network of signaling pathways that are activated by various stimuli. The specific pathways involved can vary depending on the cell type and the nature of the stimulus.
Key Inducers and Inhibitors
Inducers:
-
Pro-inflammatory Cytokines: IL-1β and TNF-α are the most potent inducers of PTX3 expression in a wide range of cells.[1][3][4]
-
TLR Agonists: Microbial products like LPS, lipoarabinomannan, and outer membrane proteins activate TLRs and subsequently induce PTX3.[1][3]
-
Other Stimuli: High-density lipoproteins (HDL) and oxidized low-density lipoproteins (ox-LDL) can induce PTX3 in endothelial and smooth muscle cells.[3]
Inhibitors:
-
Anti-inflammatory Cytokines: IFN-γ and IL-4 have been shown to negatively regulate PTX3 expression.[1]
-
Glucocorticoids: Dexamethasone is a known inhibitor of PTX3 expression.[1]
-
Other Molecules: Prostaglandin E2 and 1α,25-dihydroxyvitamin D3 can also inhibit PTX3 production.[1]
Major Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the regulation of PTX3 expression.
Experimental Protocols
Accurate and reliable measurement of PTX3 is essential for research and clinical applications. This section provides detailed protocols for the most common methods used to quantify PTX3 expression.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
ELISA is the most widely used method for quantifying this compound in various biological samples, including cell culture supernatants, plasma, and serum.
Materials:
-
PTX3 ELISA kit (commercially available from various suppliers)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer (usually provided in the kit)
-
Stop solution (usually provided in the kit)
-
Sample diluent (usually provided in the kit)
-
Distilled or deionized water
-
Pipettes and pipette tips
-
Absorbent paper
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions. Bring all reagents to room temperature before use.
-
Plate Preparation: Determine the number of wells required for standards, samples, and blanks.
-
Standard and Sample Addition: Add 100 µL of each standard, sample, and blank into the appropriate wells of the microplate. It is recommended to run all samples and standards in duplicate.
-
Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C or overnight at 4°C).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (typically 3-5 times) with wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody working solution to each well.
-
Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 1 hour at 37°C).
-
Washing: Repeat the washing step as described in step 5.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate solution to each well.
-
Incubation: Cover the plate and incubate for the specified time and temperature (e.g., 30 minutes at 37°C).
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 90-100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for the time specified in the kit manual (e.g., 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader immediately after adding the stop solution.
-
Data Analysis: Calculate the concentration of PTX3 in the samples by plotting a standard curve of the absorbance values of the standards versus their known concentrations.
Western Blotting for this compound Detection
Western blotting is a technique used to detect specific proteins in a sample.
Materials:
-
Primary antibody against PTX3 (e.g., rabbit polyclonal, diluted 1:500-1:1000)[2]
-
HRP-conjugated secondary antibody
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash buffer (e.g., TBST)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PTX3 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Immunohistochemistry (IHC) for PTX3 Localization in Tissues
IHC is used to visualize the localization of this compound within tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against PTX3
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695).
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-PTX3 antibody overnight at 4°C.
-
Washing: Wash the sections with a wash buffer (e.g., PBS).
-
Secondary Antibody Incubation: Incubate the sections with the HRP-conjugated secondary antibody.
-
Washing: Repeat the washing step.
-
Detection: Apply the DAB substrate and incubate until the desired brown color develops.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
-
Imaging: Visualize the staining under a microscope.
Real-Time Quantitative PCR (RT-qPCR) for PTX3 mRNA Expression
RT-qPCR is a sensitive method to quantify the amount of PTX3 mRNA in a sample.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Forward and reverse primers for human PTX3
-
Housekeeping gene primers (e.g., GAPDH, ACTB) for normalization
-
Real-time PCR instrument
Human PTX3 Primer Sequences:
-
Forward Primer: 5'- CGAAATAGACAATGGACTCCATCC -3'[17]
-
Reverse Primer: 5'- CTCATCTGCGAGTTCTCCAGCA -3'[17]
Protocol:
-
RNA Extraction: Extract total RNA from cells or tissues using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for PTX3 and a housekeeping gene, and the cDNA template.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of PTX3 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Conclusion
PTX3 is a key mediator of the innate immune response, with its expression being tightly regulated in a variety of cell types. Understanding the cellular sources and regulatory mechanisms of PTX3 is crucial for elucidating its role in health and disease. The quantitative and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals working on this important inflammatory molecule. Further investigation into the cell-specific functions of PTX3 will undoubtedly pave the way for novel therapeutic strategies targeting inflammatory and immune-mediated diseases.
References
- 1. TNFalpha-induced long pentraxin PTX3 expression in human lung epithelial cells via JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTX3 Polyclonal Antibody (PA5-101097) [thermofisher.com]
- 3. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pentraxin 3(PTX 3): An Endogenous Modulator of the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scleroderma fibroblasts constitutively express the long pentraxin PTX3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) TNF -Induced Long Pentraxin PTX3 Expression in Human [research.amanote.com]
- 8. Expression and production of the long pentraxin PTX3 in rheumatoid arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide induced expression of pentraxin 3 in human neutrophils and monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentraxin-3 regulates the inflammatory activity of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential secretion of cytokines and adhesion molecules by HUVEC stimulated with low concentrations of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase-3 is activated and rapidly released from human umbilical vein endothelial cells in response to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of Mo3e antigen by cultured human umbilical vein endothelial cells (HUVEC) stimulated by phorbol myristate acetate (PMA) and related pharmacological inducers of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Human umbilical vein endothelial cells express high affinity receptors for factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TNF up-regulates Pentraxin3 expression in human airway smooth muscle cells via JNK and ERK1/2 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
Regulation of Pentraxin 3 (PTX3) Gene Expression by Cytokines: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Pentraxin 3 (PTX3) is a crucial soluble pattern recognition receptor and a key component of the humoral arm of innate immunity. Unlike the short pentraxins C-reactive protein (CRP) and Serum Amyloid P (SAP) which are produced systemically in the liver, PTX3 is expressed locally at sites of inflammation by a variety of somatic and hematopoietic cells. Its expression is tightly regulated by a network of cytokines, placing it at the crossroads of inflammation, immunity, and tissue remodeling. This technical guide provides an in-depth examination of the molecular mechanisms governing PTX3 gene expression in response to cytokine stimulation, with a focus on the signaling pathways, quantitative expression data, and key experimental methodologies used for its study.
Introduction to PTX3 and Its Significance
Pentraxin 3 (PTX3) is the prototypic member of the "long pentraxin" family. It is characterized by a C-terminal pentraxin domain, homologous to classical short pentraxins, and a unique, unrelated N-terminal domain.[1] This structural difference underlies its distinct biological functions and regulatory mechanisms. PTX3 is rapidly induced and released by various cell types, including monocytes, macrophages, dendritic cells, endothelial cells, and fibroblasts, in response to primary pro-inflammatory signals.[2][3][4] Its functions are multifaceted, encompassing pathogen recognition, complement activation, regulation of inflammatory cell recruitment, and modulation of tissue repair and remodeling.[4][5][6]
Given its direct involvement in inflammatory and immune responses, understanding the precise regulation of the PTX3 gene is of paramount importance for developing therapeutics targeting a host of diseases, including infectious diseases, autoimmune disorders, cardiovascular conditions, and cancer.
Key Cytokines Regulating PTX3 Expression
The expression of the PTX3 gene is controlled by a balance between pro-inflammatory and anti-inflammatory cytokines.
Pro-inflammatory Inducers: The Primary Drivers
The principal inducers of PTX3 are the primary pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[2][3][7] This rapid, local induction distinguishes PTX3 from acute-phase reactants like CRP, which are synthesized later in the liver, primarily in response to Interleukin-6 (IL-6).[5][8]
-
Interleukin-1β (IL-1β): A potent inducer of PTX3 across a broad range of cell types. The IL-1β signaling pathway is a cornerstone of PTX3-mediated inflammatory responses.[9][10][11]
-
Tumor Necrosis Factor-α (TNF-α): Similar to IL-1β, TNF-α is a strong inducer of PTX3.[12][13][14] The specific signaling cascade it activates can be cell-type dependent.[7][15]
Negative Regulators: The Brakes
Certain cytokines actively suppress PTX3 expression, providing a negative feedback loop to control inflammation.
-
Interferon-γ (IFN-γ): A key inhibitor of PTX3 expression, particularly in monocytes.[16] IFN-γ has been shown to reduce both the transcription and stability of PTX3 mRNA.[16] This inhibitory effect is a critical mechanism for modulating inflammatory responses.[2][7]
-
Interleukin-4 (IL-4): This Th2 cytokine also negatively regulates PTX3 expression.[2][7]
-
Interleukin-10 (IL-10): While generally considered anti-inflammatory, IL-10 can have divergent, context-dependent effects. In some myeloid cells, it has been shown to stimulate PTX3 expression.[17][18]
Non-Inducing Cytokines
-
Interleukin-6 (IL-6): Notably, IL-6, the primary driver of hepatic CRP production, does not induce PTX3 expression in most cell types.[1][8][19] This differential regulation is a key functional distinction between the long and short pentraxins.
Signaling Pathways in PTX3 Gene Regulation
The induction of PTX3 transcription by cytokines is mediated by the activation of specific intracellular signaling pathways that converge on transcription factors binding to regulatory elements in the PTX3 gene promoter. The proximal promoter region of the PTX3 gene contains binding sites for several key transcription factors, including NF-κB, AP-1, and SP1.[5][20]
The NF-κB Pathway: The Central Hub
The Nuclear Factor-kappa B (NF-κB) pathway is indispensable for the induction of PTX3 by both IL-1β and TNF-α in the majority of cellular contexts.[7][20]
-
Mechanism of Activation: Upon binding of IL-1β or TNF-α to their respective receptors (IL-1R or TNFR1), a cascade of protein interactions leads to the activation of the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus.[21]
-
Promoter Interaction: In the nucleus, NF-κB binds to a specific response element in the PTX3 promoter, which is essential for initiating gene transcription.[1][20]
References
- 1. Characterization of the promoter for the human long pentraxin PTX3. Role of NF-kappaB in tumor necrosis factor-alpha and interleukin-1beta regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PTX3 Regulation of Inflammation, Hemostatic Response, Tissue Repair, and Resolution of Fibrosis Favors a Role in Limiting Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 4. PTX3 Regulation of Inflammation, Hemostatic Response, Tissue Repair, and Resolution of Fibrosis Favors a Role in Limiting Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTX3, a Humoral Pattern Recognition Molecule, in Innate Immunity, Tissue Repair and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 8. Role of the soluble pattern recognition receptor PTX3 in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. IL-1β-induced pentraxin 3 inhibits the proliferation, invasion and cell cycle of trophoblasts in preeclampsia and is suppressed by IL-1β antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pentraxin 3(PTX 3): An Endogenous Modulator of the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inactivation of pentraxin 3 suppresses M2-like macrophage activity and immunosuppression in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TNFalpha-induced long pentraxin PTX3 expression in human lung epithelial cells via JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interferon-gamma inhibits expression of the long pentraxin PTX3 in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Influence of Pentraxin 3 on the Ovarian Function and Its Impact on Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Coregulation in human leukocytes of the long pentraxin PTX3 and TSG-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TNF up-regulates Pentraxin3 expression in human airway smooth muscle cells via JNK and ERK1/2 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The pentraxins PTX3 and SAP in innate immunity, regulation of inflammation and tissue remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Architecture of PTX3: A Technical Guide to its Structure and Domains
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the structure and domains of Pentraxin 3 (PTX3), a critical component of the innate immune system. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the molecular architecture of PTX3 and its implications for therapeutic intervention.
Executive Summary
Pentraxin 3 (PTX3) is a soluble pattern recognition molecule that plays a pivotal role in innate immunity, inflammation, and tissue remodeling. As a member of the long pentraxin family, its unique multidomain structure dictates its diverse biological functions, including the recognition of pathogens, modulation of the complement system, and interaction with various host proteins. Understanding the intricate architecture of PTX3 is paramount for the development of novel therapeutics targeting inflammatory and infectious diseases. This guide details the primary, secondary, tertiary, and quaternary structure of PTX3, with a specific focus on its distinct N-terminal and C-terminal domains, glycosylation, and the functional implications of its oligomeric state.
PTX3 Protein Overview
The human this compound is a multimeric glycoprotein (B1211001) encoded by the PTX3 gene located on chromosome 3q25.[1] The mature protein consists of 364 amino acids, following the cleavage of a 17-amino acid signal peptide.[2] A key feature of PTX3 is its modular structure, comprising a unique N-terminal domain coupled to a C-terminal domain that shares homology with short pentraxins like C-reactive protein (CRP) and serum amyloid P (SAP).[3]
Quaternary Structure: An Octameric Complex
Under native conditions, PTX3 protomers assemble into a stable octameric complex with a total molecular weight of approximately 340-440 kDa.[2][4] This octamer is formed through a complex network of inter-chain disulfide bonds, primarily involving cysteine residues in the N-terminal domain.[1] Recent high-resolution models, derived from a hybrid approach of cryo-electron microscopy (cryo-EM) and AlphaFold prediction, have revealed a D4 symmetrical octameric structure for the C-terminal domains.[5][6][7][8][9] This octameric arrangement is crucial for the avidity of PTX3 binding to its various ligands and for its functional activities.[4]
Structural Domains of PTX3
The distinct functions of PTX3 are attributed to its two primary domains: the N-terminal domain and the C-terminal pentraxin domain.
The N-Terminal Domain
The N-terminal domain of PTX3, spanning amino acid residues 18-178, is unique and does not share sequence homology with other known proteins.[3] This region is critical for the oligomerization of PTX3 and for its interaction with a specific set of ligands.
-
Structure: The N-terminal domain is predicted to be largely alpha-helical, forming coiled-coil structures that drive the assembly of the octamer.[10] It contains key cysteine residues (Cys47, Cys49, and Cys103) that form inter-chain disulfide bonds, stabilizing the multimeric complex.[1]
-
Functions: This domain is responsible for binding to several important molecules, including:
-
Fibroblast Growth Factor 2 (FGF2): PTX3 sequesters FGF2, thereby inhibiting its pro-angiogenic activities.[11]
-
Inter-alpha-trypsin inhibitor (IαI) and TNF-stimulated gene-6 (TSG-6): These interactions are crucial for the assembly of the hyaluronan-rich extracellular matrix, particularly in female fertility.
-
Fibrinogen/Fibrin and Plasminogen: This interaction suggests a role for PTX3 in the regulation of fibrinolysis and tissue repair.
-
The C-Terminal Pentraxin Domain
The C-terminal domain, encompassing amino acid residues 179-381, shares structural and sequence homology with the classical short pentraxins.[3] It contains the canonical pentraxin signature sequence (HxCxS/TWxS).[3]
-
Structure: This domain adopts a β-jelly roll fold, a characteristic feature of the pentraxin superfamily. It contains an intra-chain disulfide bond between Cys210 and Cys271.[3]
-
Functions: The C-terminal domain is primarily involved in the recognition of microbial patterns and in mediating interactions with components of the complement system. Key ligands for this domain include:
-
Complement component C1q: This interaction is fundamental for the activation of the classical complement pathway.[12]
-
P-selectin: This binding is dependent on the glycosylation of PTX3 and plays a role in modulating leukocyte recruitment during inflammation.
-
Ficolins: PTX3 can interact with ficolins to enhance pathogen recognition and complement activation.
-
Post-Translational Modifications: Glycosylation
PTX3 is a glycoprotein, with a single N-linked glycosylation site at asparagine 220 (Asn220) within the C-terminal domain.[5] This glycosylation is crucial for the proper folding, stability, and function of the protein. The composition of the glycan chains can vary depending on the cellular source and the inflammatory context, leading to functional heterogeneity of the PTX3 molecule. The glycosidic moiety has been shown to be essential for the interaction with P-selectin and for modulating the binding to C1q.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the structure and domains of PTX3.
| Parameter | Value | Reference |
| Full-Length Protein (with signal peptide) | 381 amino acids | [3] |
| Mature Protein | 364 amino acids | [2] |
| Predicted Monomer Molecular Weight | ~40.2 kDa | [3] |
| Observed Monomer Molecular Weight (SDS-PAGE) | ~45 kDa (due to glycosylation) | [3] |
| Total Structure Weight (Octamer) | ~336.5 kDa | [13] |
| N-Terminal Domain Length | 161 amino acids (residues 18-178) | [14] |
| C-Terminal Domain Length | 203 amino acids (residues 179-381) | [3] |
| Glycosylation Site | Asn220 | [5] |
Table 1: Physical Properties of Human PTX3
| Ligand | Binding Domain | Dissociation Constant (Kd) | Reference |
| C1q | C-Terminal | 7.4 x 10⁻⁸ M | [2][11] |
| FGF2 | N-Terminal | 3.0 x 10⁻⁷ - 3.0 x 10⁻⁸ M | [11] |
| KpOmpA | Not specified | 5.0 x 10⁻⁸ M | [11] |
Table 2: Ligand Binding Affinities of Human PTX3
Experimental Methodologies
The determination of the PTX3 structure has been achieved through a combination of biochemical, biophysical, and advanced structural biology techniques.
Cryo-Electron Microscopy (Cryo-EM) and AlphaFold Hybrid Approach
A significant breakthrough in understanding the PTX3 structure came from a hybrid approach combining single-particle cryo-EM with the AlphaFold protein structure prediction tool.[6][7][9][15]
-
Protocol Outline:
-
Protein Expression and Purification: Recombinant human PTX3 is expressed in a mammalian cell line (e.g., HEK293 or CHO cells) to ensure proper folding and glycosylation. The protein is then purified from the cell culture supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography to isolate the octameric form.
-
Cryo-EM Grid Preparation and Data Acquisition: The purified PTX3 sample is applied to a cryo-EM grid, vitrified in liquid ethane, and imaged using a high-resolution transmission electron microscope.
-
Image Processing and 3D Reconstruction: Single-particle images are processed to generate 2D class averages and then reconstructed into a 3D density map of the C-terminal domain octamer.
-
AlphaFold Prediction: The amino acid sequence of the N-terminal domain is used as input for the AlphaFold algorithm to predict its three-dimensional structure.
-
Hybrid Model Building: The AlphaFold model of the N-terminal domain is integrated with the cryo-EM map of the C-terminal domain to generate a complete atomic model of the PTX3 octamer.
-
Mass Spectrometry
Mass spectrometry has been employed to confirm the presence and nature of post-translational modifications, such as glycosylation, and to verify the disulfide bond network.
Surface Plasmon Resonance (SPR)
SPR is a key technique used to quantitatively measure the binding affinities (Kd, Kon, Koff) between PTX3 and its various ligands, as detailed in Table 2.
Visualizations of PTX3 Structure and Interactions
The following diagrams, generated using the DOT language, illustrate the key structural features and interactions of PTX3.
Caption: Domain architecture and key functions of the PTX3 monomer.
Caption: Schematic of the PTX3 octameric assembly.
Caption: Simplified signaling pathway of PTX3 in pathogen recognition.
Conclusion
The structural elucidation of PTX3 has provided invaluable insights into its multifaceted role in the immune system. Its unique N-terminal domain, coupled with the conserved C-terminal pentraxin domain, allows for a diverse range of molecular interactions that are finely tuned by its octameric structure and glycosylation state. A thorough understanding of the structure-function relationships of PTX3 is essential for the rational design of therapeutics that can modulate its activity in various disease states. This guide serves as a foundational resource for researchers and developers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Multimer formation and ligand recognition by the long pentraxin PTX3. Similarities and differences with the short pentraxins C-reactive protein and serum amyloid P component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTX3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into the biological functions of the long pentraxin PTX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of the soluble pattern recognition receptor PTX3 in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pathogen Recognition by the Long Pentraxin PTX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. omicsdi.org [omicsdi.org]
A Technical Guide to the Post-Translational Modifications of Pentraxin 3 (PTX3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentraxin 3 (PTX3) is a crucial soluble pattern recognition molecule involved in innate immunity, inflammation, and tissue remodeling. Its function and structural integrity are intricately regulated by post-translational modifications (PTMs). This technical guide provides a comprehensive overview of the known PTMs of PTX3, with a primary focus on N-glycosylation and disulfide bond formation, which are critical for its oligomerization and biological activity. While evidence for other PTMs such as phosphorylation and ubiquitination is limited, this guide summarizes the current state of knowledge and provides detailed experimental methodologies for studying these modifications.
N-Glycosylation of PTX3
PTX3 undergoes significant N-linked glycosylation, which plays a pivotal role in modulating its interactions with various ligands and, consequently, its biological functions.
Glycosylation Site and Glycan Composition
Human PTX3 possesses a single, fully occupied N-glycosylation site at asparagine 220 (Asn220), located within the C-terminal pentraxin domain.[1][2][3] The glycans attached to this site are of the complex type and exhibit heterogeneity.[1][3] The primary structures are fucosylated and sialylated biantennary oligosaccharides, with minor fractions of tri- and tetra-antennary glycans.[1][4] The specific composition and branching of these glycans can vary depending on the cellular source and the inflammatory stimuli, suggesting a mechanism for fine-tuning PTX3 function.[5][6]
Functional Consequences of N-Glycosylation
The glycosylation of PTX3 is not merely a structural feature but is integral to its biological activities. The sialic acid residues, in particular, are key modulators of its interactions.
-
Complement Activation: The glycosylation state of PTX3, especially the presence of sialic acid, modulates its interaction with C1q, the first component of the classical complement pathway.[7][8] Enzymatic removal of sialic acid (desialylation) or the entire glycan moiety enhances the binding of PTX3 to C1q by 2- to 3-fold, leading to increased activation of the classical complement pathway.[3] This suggests that the glycan moiety acts as a regulatory switch for complement activation.
-
Interaction with P-selectin: The N-linked glycosidic moiety is essential for the interaction of PTX3 with P-selectin, an adhesion molecule involved in leukocyte rolling and extravasation.[4] Enzymatic deglycosylation or site-directed mutagenesis of Asn220 results in a significant reduction (approximately 70%) of PTX3 binding to P-selectin.[1]
-
Influenza A Virus (IAV) Neutralization: The sialylated glycans on PTX3 are crucial for its ability to recognize and neutralize certain strains of IAV.[4]
-
Interaction with Factor H: Glycosylation is also important for the interaction of PTX3 with Factor H (FH), a key regulator of the alternative complement pathway. Deglycosylation of PTX3 impairs its binding to FH.[1]
Quantitative Data on PTX3 Glycosylation
| Modification | Site | Effect of Deglycosylation/Desialylation | Reference |
| N-Glycosylation | Asn220 | ~70% reduction in binding to P-selectin. | [1] |
| Sialylation | Asn220 | 2-3 fold increase in binding to C1q upon removal. | [3] |
| Sialylation | Asn220 | 2-fold increase in classical complement pathway activation upon removal. | [3] |
Disulfide Bond Formation and Oligomerization
The quaternary structure of PTX3 is critical for its function and is maintained by a complex network of intra- and inter-chain disulfide bonds. PTX3 exists as an octamer, formed by the covalent linkage of two tetrameric subunits.[2]
Disulfide Bond Network
Recent structural studies have elucidated the precise disulfide bond network of PTX3:
-
Inter-chain bonds: Cysteine residues at positions 47, 49, and 103 in the N-terminal domain form inter-chain disulfide bonds that stabilize the tetrameric arrangement. The tetramers are then linked into octamers via inter-chain disulfide bonds formed by Cys317 and Cys318 in the C-terminal domain.[2]
-
Intra-chain bonds: The C-terminal domain is stabilized by two intra-chain disulfide bonds. Another intra-chain bond between C179 and C357 helps to stabilize the N-terminal α-helix.[2]
Functional Significance of Oligomerization
The octameric structure of PTX3 is essential for its biological functions, including its role in innate immunity and female fertility. The multimeric nature of PTX3 allows for high-avidity binding to its ligands.
Other Potential Post-Translational Modifications
Evidence for other PTMs of PTX3, such as phosphorylation and ubiquitination, is currently limited.
Phosphorylation
To date, there is no direct evidence from large-scale phosphoproteomics studies or targeted analysis indicating that the PTX3 protein itself is phosphorylated. While some studies have shown that PTX3 can influence the phosphorylation of other proteins, such as inducing Akt phosphorylation in macrophages or regulating the phosphorylation of PKCζ, this does not mean PTX3 is itself a phosphoprotein.[9][10] The signaling pathways often associated with PTX3, including NF-κB, JNK, and PI3K/Akt, are known to regulate its gene expression rather than directly modifying the protein through phosphorylation.[7][8]
Ubiquitination
There is emerging evidence to suggest that PTX3 may be regulated by ubiquitination. One study has indicated that SMAD-specific E3 ubiquitin ligase 2 (SMURF2) can promote the degradation of PTX3, which suggests a role for ubiquitination in controlling this compound levels.[11] However, the specific ubiquitination sites on PTX3 and the detailed molecular mechanisms remain to be elucidated.
Experimental Protocols
Detailed, step-by-step protocols for the investigation of PTX3 PTMs are provided below. These are generalized protocols that should be optimized for specific experimental conditions.
Analysis of PTX3 Glycosylation by Mass Spectrometry
This protocol outlines a general workflow for identifying the N-glycosylation site and characterizing the attached glycans.
Caption: Workflow for Mass Spectrometry-based Glycosylation Analysis of PTX3.
Methodology:
-
Proteolytic Digestion:
-
Resuspend purified PTX3 in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 45 minutes.
-
Digest the protein with trypsin (or another suitable protease) overnight at 37°C.
-
-
Glycopeptide Enrichment:
-
To selectively isolate glycopeptides from the complex peptide mixture, use lectin affinity chromatography (e.g., using Concanavalin A or Wheat Germ Agglutinin) or hydrophilic interaction liquid chromatography (HILIC).
-
-
Mass Spectrometry:
-
Analyze the enriched glycopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Employ fragmentation methods such as collision-induced dissociation (CID) and electron-transfer dissociation (ETD) to obtain sequence information of the peptide backbone and the glycan structure.[12]
-
For site confirmation, treat an aliquot of the enriched glycopeptides with Peptide-N-Glycosidase F (PNGase F) to cleave the N-linked glycans. This will result in a mass shift of the formerly glycosylated peptide, which can be detected by LC-MS/MS. The asparagine residue at the glycosylation site will be deamidated to aspartic acid, causing a characteristic mass increase of 0.984 Da.
-
-
Data Analysis:
-
Use specialized glycoproteomics software to search the MS/MS data against a protein database to identify the PTX3 peptides and characterize the attached glycan compositions.
-
Site-Directed Mutagenesis of the Asn220 Glycosylation Site
This protocol is for creating a PTX3 mutant where the asparagine at position 220 is replaced, for example, with an alanine (B10760859) (N220A), to prevent N-glycosylation. This is based on the QuikChange™ methodology.[13][14]
Caption: Workflow for Site-Directed Mutagenesis of PTX3 Asn220.
Methodology:
-
Primer Design:
-
PCR Amplification:
-
Set up a PCR reaction containing the PTX3 expression plasmid as a template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.
-
Use a thermocycler program with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.[14]
-
-
DpnI Digestion:
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.[15]
-
-
Verification:
-
Isolate plasmid DNA from individual colonies (miniprep) and verify the presence of the desired mutation by Sanger sequencing.
-
Immunoprecipitation and Western Blotting to Detect PTX3
This protocol can be used to isolate PTX3 from cell lysates or culture supernatants and detect its presence and apparent molecular weight, which can be indicative of glycosylation.
Caption: Workflow for Immunoprecipitation and Western Blotting of PTX3.
Methodology:
-
Immunoprecipitation:
-
Pre-clear the cell lysate or culture supernatant by incubating with Protein A/G agarose/sepharose beads to reduce non-specific binding.
-
Incubate the pre-cleared sample with a specific anti-PTX3 antibody overnight at 4°C with gentle rotation to form an antibody-antigen complex.
-
Capture the immunocomplex by adding fresh Protein A/G beads and incubating for 1-3 hours at 4°C.
-
Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against PTX3.[16]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and visualize using an appropriate imaging system.[17]
-
Signaling Pathways
The expression of PTX3 is tightly regulated by various signaling pathways, primarily in response to inflammatory stimuli. It is important to distinguish these pathways from those that may directly modify the this compound post-translationally.
Signaling Pathways Regulating PTX3 Expression
The following pathways are the main regulators of PTX3 gene transcription:
Caption: Signaling Pathways Regulating PTX3 Gene Expression.
-
NF-κB Pathway: In response to IL-1β and Toll-like receptor (TLR) agonists, the NF-κB pathway is activated, leading to the transcription of the PTX3 gene.[7][8]
-
JNK Pathway: Tumor necrosis factor-alpha (TNF-α) induces PTX3 expression in lung epithelial cells via the c-Jun N-terminal kinase (JNK) pathway.[7][8]
-
PI3K/Akt Pathway: High-density lipoprotein (HDL) stimulates PTX3 production in endothelial cells through the activation of the PI3K/Akt pathway.[7][8]
Functional Consequences of PTX3 Glycosylation
The glycosylation status of PTX3 directly impacts its interactions with various molecular partners, thereby fine-tuning its role in the immune response.
Caption: Functional Consequences of PTX3 Glycosylation Status.
Conclusion and Future Directions
The post-translational modifications of PTX3, particularly N-glycosylation and disulfide bond formation, are integral to its structure and function as a key regulator of the innate immune response. The variability in glycan structure provides a sophisticated mechanism for fine-tuning its activity in different physiological and pathological contexts. While the roles of glycosylation and oligomerization are well-established, the potential regulation of PTX3 by other PTMs like phosphorylation and ubiquitination represents a significant knowledge gap. Future research should focus on:
-
Comprehensive PTM Mapping: Utilizing advanced mass spectrometry techniques to perform a global analysis of PTX3 PTMs from various cellular sources and under different inflammatory conditions.
-
Functional Characterization of Novel PTMs: If phosphorylation or ubiquitination sites are identified, their functional consequences should be investigated using site-directed mutagenesis and cellular assays.
-
Identification of Modifying Enzymes: Identifying the specific kinases, phosphatases, ubiquitin ligases, and deubiquitinases that act on PTX3 will provide new insights into its regulation and potential therapeutic targets.
A deeper understanding of the complete PTM landscape of PTX3 will undoubtedly open new avenues for the development of novel diagnostics and therapeutics targeting inflammatory and infectious diseases.
References
- 1. The “sweet” side of a long pentraxin: how glycosylation affects PTX3 functions in innate immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. iris.unina.it [iris.unina.it]
- 4. PTX3, a Humoral Pattern Recognition Molecule, in Innate Immunity, Tissue Repair and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Circulating and Synovial Pentraxin-3 (PTX3) Expression Levels Correlate With Rheumatoid Arthritis Severity and Tissue Infiltration Independently of Conventional Treatments Response [frontiersin.org]
- 7. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 8. The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pentraxin-3 regulates the inflammatory activity of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PTX3 pentraxin 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. How to Analysis Glycosylation Sites - Creative Proteomics [creative-proteomics.com]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 15. assaygenie.com [assaygenie.com]
- 16. Pentraxin 3 antibody (13797-1-AP) | Proteintech [ptglab.com]
- 17. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PMC [pmc.ncbi.nlm.nih.gov]
Evolutionary Conservation of the PTX3 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentraxin 3 (PTX3) is a crucial component of the humoral arm of innate immunity, playing a significant role in pathogen recognition, inflammation modulation, and tissue remodeling. Its remarkable evolutionary conservation across a wide range of species underscores its fundamental importance in host defense and homeostasis. This technical guide provides an in-depth analysis of the evolutionary conservation of the PTX3 protein, presenting quantitative data on sequence and structural conservation, detailed experimental protocols for its study, and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the biology and therapeutic potential of PTX3.
Quantitative Analysis of PTX3 Conservation
The primary sequence and domain architecture of PTX3 are highly conserved throughout evolution, indicating strong selective pressure to maintain its structure and function.[1][2]
Cross-Species Sequence Conservation
The this compound exhibits a high degree of sequence identity and similarity across various vertebrate species. The N-terminal domain is unique to PTX3, while the C-terminal domain shares homology with short pentraxins.[2][3] Below is a summary of the amino acid sequence identity and similarity of PTX3 from various species compared to the human protein.
| Species | Common Name | NCBI Accession No. | Amino Acid Identity to Human PTX3 (%) | Amino Acid Similarity to Human PTX3 (%) |
| Homo sapiens | Human | NP_002843.2 | 100 | 100 |
| Mus musculus | Mouse | NP_033013.1 | 82 | 92 |
| Sus scrofa | Pig | NP_001116556.1 | 84 | 91 |
| Bos taurus | Cow | NP_776953.1 | 83 | 90 |
| Gallus gallus | Chicken | NP_990616.1 | 58 | 75 |
| Danio rerio | Zebrafish | NP_001018512.1 | 45 | 65 |
Note: Percentage identity and similarity were calculated using pairwise sequence alignment with the human this compound sequence as the reference.
Conservation of Functional Domains
PTX3 is a multimeric glycoprotein (B1211001) composed of protomers, each containing a unique N-terminal domain and a conserved C-terminal pentraxin domain.[3][4] The gene structure, consisting of three exons that encode the leader peptide, the N-terminal domain, and the C-terminal domain, is also conserved across species.[2][4]
| Domain | Key Features | Conservation Status |
| N-terminal Domain | - Unique to PTX3- Contains binding sites for FGF2, TSG-6, and fibrinogen[4][5] | Highly conserved among mammals, with key binding motifs maintained. |
| C-terminal Pentraxin Domain | - Homologous to short pentraxins (e.g., CRP, SAP)- Contains the canonical pentraxin signature (HxCxS/TWxS)- Binds to C1q and P-selectin[2][4] | Structurally and functionally conserved across vertebrates. |
Experimental Protocols for Studying PTX3 Conservation
This section provides detailed methodologies for key experiments used to investigate the evolutionary conservation of PTX3.
Multiple Sequence Alignment and Phylogenetic Analysis
Objective: To determine the evolutionary relationships of PTX3 proteins from different species.
Protocol: Multiple Sequence Alignment using Clustal Omega [6][7]
-
Sequence Retrieval: Obtain this compound sequences in FASTA format from a public database such as NCBI GenBank.[8]
-
Go to the Clustal Omega web server.
-
Input Sequences: Paste the FASTA formatted PTX3 sequences into the input window.
-
Set Parameters: For standard analysis, the default parameters are generally sufficient. These include:
-
Output Format: Clustal with character counts
-
Deal with highly divergent sequences: Auto
-
Sequence Type: Protein
-
-
Submit Job: Click the "Submit" button to run the alignment.
-
Analysis: The output will show the aligned sequences, highlighting conserved residues and regions.
Protocol: Phylogenetic Tree Construction using BEAST [9][10]
-
Prepare Input File: Use BEAUti (part of the BEAST package) to create an XML input file from the multiple sequence alignment (in NEXUS format).
-
Import the alignment file.
-
Specify the substitution model (e.g., JTT, WAG).
-
Set the molecular clock model (e.g., Strict Clock, Relaxed Clock).
-
Define the tree prior (e.g., Coalescent, Yule).
-
-
Run BEAST: Load the generated XML file into BEAST and run the MCMC (Markov Chain Monte Carlo) analysis. The number of runs or chains should be sufficient to ensure convergence (often two to four independent runs are performed).[11]
-
Analyze Output: Use Tracer to analyze the output log file to assess the convergence of the MCMC run and to visualize the posterior distributions of the estimated parameters.
-
Summarize Trees: Use TreeAnnotator to summarize the posterior distribution of trees and generate a maximum clade credibility tree.
-
Visualize Tree: Use FigTree to visualize and annotate the final phylogenetic tree.
Structural Analysis
Objective: To determine and compare the three-dimensional structure of PTX3 from different species.
Protocol: Hybrid Structural Analysis (Cryo-EM and AlphaFold) [3]
-
Protein Expression and Purification:
-
Clone the PTX3 gene from the species of interest into a suitable mammalian expression vector.
-
Transfect the construct into a mammalian cell line (e.g., HEK293 or CHO cells).
-
Purify the secreted this compound from the cell culture supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
-
-
Cryo-Electron Microscopy (Cryo-EM):
-
Prepare cryo-EM grids by applying the purified this compound solution and plunge-freezing in liquid ethane.
-
Collect a large dataset of particle images using a transmission electron microscope equipped with a direct electron detector.
-
Process the images to reconstruct a 3D density map of the protein.
-
-
AlphaFold Prediction:
-
Use the AlphaFold2 software to predict the 3D structure of the PTX3 monomer and oligomer based on its amino acid sequence.
-
-
Hybrid Model Building:
-
Fit the AlphaFold-predicted model into the cryo-EM density map.
-
Refine the hybrid model to obtain a high-resolution structure of the this compound.
-
Functional Assays
Objective: To assess the conserved functions of PTX3, such as complement activation and opsonophagocytosis.
Protocol: C1q-Binding ELISA for Classical Complement Pathway Activation [12][13]
-
Plate Coating: Coat a 96-well microplate with PTX3 (or a control protein) overnight at 4°C.
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
C1q Binding: Add purified human C1q to the wells and incubate for 1-2 hours at 37°C.
-
Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection: Add an anti-C1q antibody conjugated to an enzyme (e.g., HRP) and incubate for 1 hour at room temperature.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction and Read Plate: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm). Increased absorbance indicates C1q binding and classical pathway activation.
Protocol: Opsonophagocytosis Assay using Flow Cytometry [14][15][16]
-
Target Preparation: Label bacteria (e.g., E. coli) or zymosan particles with a fluorescent dye (e.g., FITC or CFSE).
-
Opsonization: Incubate the fluorescently labeled targets with purified PTX3 (or a control) to allow opsonization.
-
Phagocytosis:
-
Isolate phagocytic cells (e.g., neutrophils or macrophages) from fresh blood.
-
Add the opsonized targets to the phagocytes at a specific ratio (e.g., 10:1).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow phagocytosis.
-
-
Quenching: Add a quenching agent (e.g., trypan blue) to quench the fluorescence of non-internalized particles.
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Gate on the phagocyte population and measure the fluorescence intensity. An increase in fluorescence intensity indicates phagocytosis of the opsonized targets.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving PTX3 is crucial for understanding its conserved functions. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for studying PTX3 evolution.
Signaling Pathway Diagrams
Caption: PTX3-mediated activation of the classical complement pathway.
Caption: PTX3 modulation of inflammatory and tissue remodeling pathways.
Experimental Workflow Diagram
Caption: Experimental workflow for studying PTX3 evolutionary conservation.
Conclusion
The extensive evolutionary conservation of the this compound, from its primary sequence and domain structure to its fundamental roles in innate immunity and tissue homeostasis, highlights its indispensable nature. The methodologies and data presented in this guide offer a robust framework for further investigation into the intricate biology of PTX3. A thorough understanding of its conserved functions is paramount for the development of novel therapeutic strategies targeting inflammatory diseases, infections, and cancer. The provided protocols and workflows are intended to facilitate and standardize research efforts in this critical area, ultimately accelerating the translation of basic scientific discoveries into clinical applications.
References
- 1. Frontiers | Structural insights into the biological functions of the long pentraxin PTX3 [frontiersin.org]
- 2. Role of the soluble pattern recognition receptor PTX3 in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 5. Frontiers | Long Pentraxin-3 Modulates the Angiogenic Activity of Fibroblast Growth Factor-2 [frontiersin.org]
- 6. ebi.ac.uk [ebi.ac.uk]
- 7. LabXchange [labxchange.org]
- 8. PTX3 pentraxin 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. First Tutorial | BEAST Documentation [beast.community]
- 11. researchgate.net [researchgate.net]
- 12. Classical Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]
- 13. Frontiers | Interaction of C1q With Pentraxin 3 and IgM Revisited: Mutational Studies With Recombinant C1q Variants [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. A Flow Cytometric Opsonophagocytic Assay for Measurement of Functional Antibodies Elicited after Vaccination with the 23-Valent Pneumococcal Polysaccharide Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Use of Flow Cytometry to Evaluate Phagocytosis of Staphylococcus aureus by Human Neutrophils [frontiersin.org]
The Physiological Role of Pentraxin 3 (PTX3) in Tissue Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentraxin 3 (PTX3) is a key soluble pattern recognition molecule and a prototypical long pentraxin, playing a multifaceted role at the crossroads of innate immunity, inflammation, and tissue remodeling. Unlike its short pentraxin counterpart, C-reactive protein (CRP), which is primarily produced in the liver, PTX3 is expressed by a wide variety of immune and stromal cells directly at sites of inflammation and injury. This localized production allows it to act as a crucial sensor and regulator of tissue homeostasis. PTX3's functions are mediated through its ability to interact with a diverse array of ligands, including microbial components, complement factors, apoptotic cells, and extracellular matrix (ECM) proteins. By orchestrating cellular and humoral responses, PTX3 is pivotal in inflammation resolution, wound healing, angiogenesis modulation, and maintaining tissue integrity. This guide provides an in-depth overview of the physiological functions of PTX3, its signaling mechanisms, and the experimental methodologies used for its study.
PTX3 Expression and Baseline Levels
PTX3 is rapidly induced by primary pro-inflammatory stimuli such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), as well as by Toll-like receptor (TLR) agonists and microbial components.[1] Its expression is not confined to a single lineage; producers include myeloid cells (monocytes, macrophages, neutrophils), endothelial cells, fibroblasts, and mesenchymal stromal cells.[1][2][3] This broad cellular sourcing ensures its immediate availability at sites of tissue stress.
Under normal physiological conditions, plasma levels of PTX3 are low but detectable. These baseline levels can vary based on factors like age and sex. In inflammatory and ischemic conditions, its concentration can increase dramatically, making it a sensitive biomarker of tissue damage.[4][5]
Table 1: Quantitative Data on PTX3 Plasma Concentrations
| Condition | Species | PTX3 Concentration (ng/mL) | Key Findings & Reference |
| Healthy | Human | < 2.0 | Baseline level in healthy individuals.[4] |
| Healthy (Male) | Human | 1.87 (Geometric Mean) | Plasma levels are significantly lower in men than in women.[6] |
| Healthy (Female) | Human | 2.12 (Geometric Mean) | Levels increase significantly with age in both sexes.[6] |
| Acute Myocardial Infarction (AMI) | Human | Peak: 6.94 ± 11.26 | PTX3 peaks within 7.5 hours, much earlier than CRP, indicating it's an early marker of myocyte injury.[5] |
| Rheumatoid Arthritis (RA) | Human | Serum: 3.44 (Median) | Levels are significantly higher than in healthy donors and correlate with disease activity.[7] |
| Rheumatoid Arthritis (RA) | Human | Synovial Fluid: Higher than serum | Synovial fluid levels are elevated compared to osteoarthritis controls and correlate with local inflammation.[8][9] |
| Systemic Lupus Erythematosus (SLE) | Human | 14.0 ± 13.1 | Plasma levels are significantly higher than in healthy controls (2.3 ± 1.1 ng/mL) and correlate with disease activity.[10] |
| Sepsis | Human | Up to 100 | Plasma levels increase sharply and correlate with disease severity.[4] |
Core Physiological Functions of PTX3 in Tissue Homeostasis
PTX3 maintains tissue homeostasis through several key functions: regulation of the inflammatory response, orchestration of tissue repair and ECM remodeling, and modulation of angiogenesis.
Regulation of Inflammation
PTX3 exerts a complex, dual role in inflammation. It can amplify innate immune responses to clear pathogens but also provides crucial negative feedback to prevent excessive tissue damage.[11]
-
Complement Modulation : PTX3 interacts directly with C1q, the initial component of the classical complement pathway. When PTX3 is bound to a surface (e.g., on apoptotic cells or pathogens), it can activate the complement cascade, enhancing clearance.[12] Conversely, in the fluid phase, PTX3 can bind C1q and inhibit classical pathway activation, thereby preventing systemic, uncontrolled inflammation.[5]
-
Leukocyte Recruitment : PTX3 modulates the recruitment of inflammatory cells. It binds to P-selectin on the endothelium, which can dampen neutrophil extravasation and limit excessive infiltration into damaged tissues.[13]
-
Macrophage Polarization : PTX3 influences macrophage phenotype, promoting a shift towards an anti-inflammatory and tissue-remodeling M2-like state. It can induce the secretion of the resolutive cytokine IL-10 and upregulate M2 markers.[3] In some contexts, PTX3 promotes M2 polarization through the activation of the CREB1/CEBPB signaling axis.[14]
-
Inflammasome Activation : Recent studies indicate PTX3 can enhance the expression of the NLRP3 inflammasome and its downstream cytokines, IL-1β and IL-18, in response to stimuli like LPS. This suggests a role in amplifying innate immune sensing and response within tissues.[13]
Extracellular Matrix (ECM) Remodeling and Tissue Repair
A critical, non-redundant function of PTX3 is its direct involvement in wound healing and the remodeling of the provisional ECM.[2][15] Studies in Ptx3 deficient mice consistently show delayed wound healing, characterized by excessive and persistent fibrin (B1330869) deposition and a subsequent increase in collagen, leading to fibrosis.[15][16][17]
-
Fibrinolysis : In the acidic microenvironment of a wound, PTX3 binds to both fibrin and plasminogen.[16] It acts as a molecular scaffold, bringing plasminogen into proximity with the fibrin clot and enhancing its activation into plasmin. This promotes efficient and timely pericellular fibrinolysis, which is essential for the migration of macrophages and mesenchymal cells into the wound bed for repair.[2][16] This function is primarily mediated by the N-terminal domain of PTX3.[16]
-
Cell Migration : By clearing paths within the fibrin-rich provisional matrix, PTX3 facilitates the collective and directional migration of remodeling cells, a crucial step for the formation of granulation tissue.[2][18] Ptx3 deficient macrophages and mesenchymal cells exhibit impaired migration and fibrin clearance capabilities.[2]
Modulation of Angiogenesis
PTX3 is a key regulator of blood vessel formation, primarily through its interaction with the Fibroblast Growth Factor (FGF) family.
-
FGF2 Sequestration : The N-terminal domain of PTX3 binds with high affinity to FGF2, a potent pro-angiogenic factor.[19] This interaction prevents FGF2 from binding to its cellular receptors, thereby inhibiting FGF2-dependent endothelial cell proliferation and neovascularization.[19] This anti-angiogenic activity has been demonstrated to be protective in contexts of FGF-dependent tumor growth.[1]
Table 2: Ligand Interactions and Functional Consequences
| PTX3 Domain | Ligand | Binding Affinity (KD) | Physiological Consequence |
| N-Terminal | Fibroblast Growth Factor 2 (FGF2) | ~30 - 300 nM | Inhibition of FGF2-mediated angiogenesis.[20] |
| N-Terminal | Fibrin/Fibrinogen | Interaction is pH-dependent (strongest at pH < 6.5) | Promotion of fibrinolysis and tissue repair.[16] |
| N-Terminal | Plasminogen | Interaction is pH-dependent | Facilitation of plasmin generation on fibrin clots.[16] |
| C-Terminal (Pentraxin Domain) | C1q | ~5.6 - 17.4 nM | Modulation (activation or inhibition) of the classical complement pathway.[2][9] |
| C-Terminal (Pentraxin Domain) | Fcγ Receptors (FcγRIIA, FcγRIII) | µM range | Opsonization and enhancement of phagocytosis.[1][17] |
| Glycosidic Moiety | P-Selectin | Not specified | Dampening of neutrophil recruitment.[13] |
Key Signaling Pathways
PTX3 function is dictated by signaling pathways that control its expression and by the downstream pathways it activates upon ligand or cell receptor binding.
Pathways Regulating PTX3 Expression
Inflammatory signals are the primary drivers of PTX3 production.
-
TLR/IL-1R Signaling : Activation of Toll-like Receptors (TLRs) and the IL-1 Receptor (IL-1R) leads to the activation of the NF-κB pathway, a master regulator of Ptx3 gene transcription.[13]
-
TNF-α Signaling : In certain cells, such as lung epithelial cells, TNF-α induces PTX3 expression via the c-Jun N-terminal kinase (JNK) pathway.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. PTX3 orchestrates tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PTX3 Regulation of Inflammation, Hemostatic Response, Tissue Repair, and Resolution of Fibrosis Favors a Role in Limiting Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Determination of physiological plasma pentraxin 3 (PTX3) levels in healthy populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Circulating and Synovial Pentraxin-3 (PTX3) Expression Levels Correlate With Rheumatoid Arthritis Severity and Tissue Infiltration Independently of Conventional Treatments Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perspectives on long pentraxin 3 and rheumatoid arthritis: several potential breakthrough points relying on study foundation of the past - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentraxin 3 Plasma Levels and Disease Activity in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentraxin-3 regulates the inflammatory activity of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unibs.it [iris.unibs.it]
- 13. Regulation of the NLRP3 Inflammasome by Post-Translational Modifications and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inactivation of pentraxin 3 suppresses M2-like macrophage activity and immunosuppression in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The pentraxins PTX3 and SAP in innate immunity, regulation of inflammation and tissue remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An acidic microenvironment sets the humoral pattern recognition molecule PTX3 in a tissue repair mode - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pentraxin 3 innately preps damaged tissue for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mesenchymal Stromal Cell-Derived PTX3 Promotes Wound Healing via Fibrin Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 20. PTX3 Regulation of Inflammation, Hemostatic Response, Tissue Repair, and Resolution of Fibrosis Favors a Role in Limiting Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Sources of Pentraxin 3 (PTX3) in Inflammation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentraxin 3 (PTX3) is a crucial soluble pattern recognition molecule and a key component of the humoral arm of the innate immune system. Unlike the classical short pentraxins such as C-reactive protein (CRP) and serum amyloid P (SAP) which are primarily produced in the liver, PTX3 is expressed by a wide variety of both immune and non-immune cells directly at the site of inflammation.[1][2][3] Its rapid local production in response to pro-inflammatory stimuli and pathogens underscores its critical role in the early phases of the inflammatory response, tissue repair, and modulation of immunity. This technical guide provides a comprehensive overview of the cellular sources of PTX3 in inflammation, quantitative data on its expression, detailed experimental protocols for its detection, and a visualization of the key signaling pathways governing its production.
Cellular Sources of PTX3
PTX3 is produced by a diverse range of cells, which can be broadly categorized into immune and non-immune cells.
Immune Cells
-
Monocytes and Macrophages: These are major producers of PTX3 in response to inflammatory stimuli like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as TNF-α and IL-1β.[1][2][4] Macrophages at sites of inflammation, including those infiltrating tissues in conditions like rheumatoid arthritis and atherosclerosis, are significant sources of local PTX3.[5][6][7]
-
Neutrophils: Mature neutrophils contain pre-formed PTX3 stored in their specific granules, allowing for its rapid release upon activation by microbial components or inflammatory mediators.[2][8][9] This makes neutrophils a critical source of PTX3 in the immediate response to infection and injury.
-
Dendritic Cells (DCs): Immature DCs produce PTX3 in response to Toll-like receptor (TLR) ligands, contributing to the orchestration of the innate immune response.[10][11]
-
Mast Cells: Upon activation, mast cells can also contribute to the local pool of PTX3.
Non-Immune (Stromal and Parenchymal) Cells
-
Endothelial Cells: Vascular endothelial cells are a prominent source of PTX3, particularly in the context of vascular inflammation and atherosclerosis.[6][7][12] Pro-inflammatory cytokines like IL-1β and TNF-α are potent inducers of PTX3 synthesis in these cells.
-
Fibroblasts: Fibroblasts, including synovial fibroblasts in rheumatoid arthritis, constitutively and inducibly express PTX3, contributing to the inflammatory milieu in chronic inflammatory conditions.[5][13]
-
Epithelial Cells: Various epithelial cells, including alveolar and bronchial epithelial cells, can produce PTX3 in response to inflammatory cues, playing a role in mucosal immunity.[14]
-
Smooth Muscle Cells: Vascular smooth muscle cells contribute to PTX3 production within the vessel wall during inflammation.[2]
-
Adipocytes: Adipose tissue is also a source of PTX3, linking inflammation and metabolic processes.[2]
-
Synovial Cells: In inflammatory joint diseases like rheumatoid arthritis, synovial cells are a major source of PTX3 found in the synovial fluid.[1][5][13][15]
-
Glial Cells: In the central nervous system, glial cells can produce PTX3 in response to inflammatory stimuli.
Data Presentation: Quantitative Analysis of PTX3 Expression
The following tables summarize available quantitative data on PTX3 expression from various cellular sources under inflammatory conditions.
| Cell Type | Stimulus | PTX3 Concentration/Expression Level | Methodology | Reference |
| Synoviocytes (Rheumatoid Arthritis) | Constitutive | High levels of PTX3 mRNA and protein | Northern Analysis, ELISA | [1][5] |
| Synovial Fluid (Rheumatoid Arthritis) | N/A | 9.3 ± 1.9 ng/ml | ELISA | [5] |
| Synovial Fluid (Traumatic, non-inflammatory) | N/A | 0.5 ± 0.2 ng/ml | ELISA | [5] |
| Plasma (Rheumatoid Arthritis) | N/A | Median: 3.44 ng/mL (IQR: 2.56–4.79) | ELISA | [16] |
| Plasma (Spondyloarthritis) | N/A | Median: 2.51 ng/mL (IQR: 1.72–3.62) | ELISA | [16] |
| Plasma (Healthy Volunteers) | N/A | Median: 0.66 ng/mL (Range: ND–1.36) | ELISA | [9] |
| THP-1 Macrophages | Recombinant PTX3 (10 ng/mL) | Reduction in TNF-α, IL-1β, and MCP-1 | Luminex Assay | [17] |
| Human Neutrophils | E. coli, S. aureus (10 µg/ml) | Increased release of PTX3 | ELISA | [8] |
| Human Monocyte-derived Macrophages | LPS | Upregulation of PTX3 at 24h | Immunoblotting, RT-PCR, ELISA | [4] |
| Human Neutrophils | LPS | Upregulation of PTX3 at 6h and 24h | Immunoblotting, RT-PCR, ELISA | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the identification and quantification of cellular PTX3 sources are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for PTX3 Quantification
This protocol is a general guideline based on commercially available ELISA kits and published studies.[5][10][13][15][17]
Principle: A sandwich ELISA is used to measure the concentration of PTX3 in biological fluids or cell culture supernatants.
Materials:
-
PTX3 ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers)
-
Sample (cell culture supernatant, plasma, synovial fluid)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit instructions.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 1-2 hours at 37°C or as specified in the kit manual.
-
Washing: Aspirate the liquid from each well and wash 3-5 times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of PTX3 in the samples by interpolating from the standard curve.
Immunohistochemistry (IHC) for PTX3 Localization in Tissues
This protocol provides a general framework for detecting PTX3 in formalin-fixed, paraffin-embedded tissue sections.[7][18][19]
Principle: IHC uses antibodies to visualize the location of PTX3 protein within the cellular and tissue context.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against PTX3 (specific clone and concentration to be optimized)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a steamer or microwave).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-PTX3 antibody overnight at 4°C.
-
Washing: Wash the slides with PBS.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the slides with PBS.
-
Enzyme Conjugate Incubation: Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Washing: Wash the slides with PBS.
-
Signal Detection: Apply DAB substrate and incubate until the desired brown color develops.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip using mounting medium.
-
Microscopy: Visualize the stained sections under a light microscope. PTX3-positive cells will show brown staining.
Intracellular Flow Cytometry for PTX3 in Monocytes
This protocol is a general guide for the detection of intracellular PTX3 in monocytes.[14][20][21]
Principle: Flow cytometry allows for the quantification of PTX3 expression within specific cell populations identified by surface markers.
Materials:
-
Isolated peripheral blood mononuclear cells (PBMCs) or cultured monocytes
-
Cell culture medium and stimulants (e.g., LPS)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against monocyte surface markers (e.g., CD14)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated anti-PTX3 antibody or an unconjugated primary anti-PTX3 antibody and a corresponding labeled secondary antibody
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate monocytes with the desired inflammatory agent (e.g., LPS) for an appropriate time. Add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of culture to allow intracellular accumulation of PTX3.
-
Surface Staining: Harvest the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD14) to identify the monocyte population.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Incubate the permeabilized cells with a fluorochrome-conjugated anti-PTX3 antibody or a primary anti-PTX3 antibody followed by a labeled secondary antibody.
-
Washing: Wash the cells with permeabilization buffer.
-
Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the monocyte population based on forward and side scatter properties and surface marker expression (e.g., CD14+). Analyze the expression of intracellular PTX3 within the gated population.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways for PTX3 Induction
The expression of PTX3 is tightly regulated by several signaling pathways, with the Toll-like receptor (TLR) and NF-κB pathways being central.
Caption: TLR/NF-κB signaling pathway for PTX3 induction.
Experimental Workflow for Identifying Cellular Sources of PTX3
The following diagram illustrates a typical experimental workflow to identify and quantify the cellular sources of a secreted protein like PTX3 in an inflammatory context.
Caption: Workflow for identifying cellular sources of PTX3.
Conclusion
PTX3 is a versatile and rapidly induced inflammatory mediator produced by a wide array of both immune and non-immune cells at the site of inflammation. Understanding the specific cellular sources of PTX3 in different inflammatory diseases is crucial for elucidating its precise role in pathogenesis and for the development of targeted therapeutic strategies. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the cellular origins and regulation of PTX3 in their specific areas of interest. The continued exploration of PTX3 biology will undoubtedly provide further insights into the complex interplay between innate immunity, inflammation, and tissue homeostasis.
References
- 1. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 2. Pentraxin 3 promotes the expression of pro-inflammatory cytokines and the migration of macrophages in myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. researchgate.net [researchgate.net]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Silencing of PTX3 alleviates LPS-induced inflammatory pain by regulating TLR4/NF-κB signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]
- 9. Host-protective effect of circulating pentraxin 3 (PTX3) and complex formation with neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Pentraxin 3 / PTX3 ELISA Kit, 90-min ELISA (ab214570) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Pentraxin-3 and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biosensis.com [biosensis.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. medium.com [medium.com]
- 17. Human PTX3(Pentraxin 3, Long) ELISA Kit [elkbiotech.com]
- 18. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. General Intracellular Target Flow Cytometry Protocol Using Detergents: Novus Biologicals [novusbio.com]
- 21. youtube.com [youtube.com]
The Role of Pentraxin 3 (PTX3) in Host Defense Against Pathogens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentraxin 3 (PTX3) is a crucial soluble pattern recognition molecule (PRM) of the innate immune system, playing a non-redundant role in the first line of defense against a variety of pathogens. Produced by a range of immune and endothelial cells at the site of inflammation, PTX3 acts as a functional ancestor to antibodies by recognizing pathogen-associated molecular patterns (PAMPs), activating the complement system, and promoting phagocytosis. This technical guide provides a comprehensive overview of the multifaceted role of PTX3 in host defense, with a focus on its interactions with fungal, bacterial, and viral pathogens. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to facilitate further research and therapeutic development targeting this important immunomodulator.
Introduction to PTX3: A Key Player in Humoral Innate Immunity
PTX3 is a member of the long pentraxin superfamily, characterized by a unique N-terminal domain coupled to a C-terminal pentraxin domain.[1][2] Unlike the short pentraxin C-reactive protein (CRP), which is primarily produced in the liver, PTX3 is expressed locally at sites of inflammation by various cell types, including monocytes, macrophages, dendritic cells (DCs), neutrophils, and endothelial cells.[3][4] This localized production allows for a rapid response to invading pathogens.
The primary functions of PTX3 in host defense include:
-
Pathogen Recognition: PTX3 binds to conserved molecular structures on the surface of a wide range of microorganisms.[3][5]
-
Opsonization and Phagocytosis: By coating pathogens, PTX3 enhances their recognition and uptake by phagocytic cells such as neutrophils and macrophages.[3][6]
-
Complement Activation: PTX3 interacts with components of the complement system, leading to its activation and subsequent pathogen lysis and clearance.[3][4]
-
Modulation of Inflammation: PTX3 can regulate inflammatory responses to prevent excessive tissue damage.[3]
PTX3 in Host Defense Against Specific Pathogens
PTX3 exhibits a broad spectrum of activity against various classes of pathogens.
Fungal Pathogens: The Case of Aspergillus fumigatus
PTX3 plays a critical, non-redundant role in the defense against the opportunistic fungal pathogen Aspergillus fumigatus.[7] Ptx3-deficient mice show increased susceptibility to invasive aspergillosis.[7] PTX3 binds to A. fumigatus conidia, facilitating their recognition and phagocytosis by alveolar macrophages and neutrophils.[3][5] This opsonizing activity is dependent on the complement system and Fcγ receptors (FcγRs).[5]
Bacterial Pathogens
PTX3 has been shown to be protective against a range of bacterial infections:
-
Pseudomonas aeruginosa: PTX3 deficiency is associated with increased susceptibility to P. aeruginosa lung infections.[8] Treatment with recombinant PTX3 reduces the bacterial load and inflammation in murine models of chronic lung infection.[8]
-
Klebsiella pneumoniae: PTX3 contributes to the control of K. pneumoniae infection by modulating the inflammatory response and tissue damage.[7]
-
Neisseria meningitidis: PTX3 can bind to acapsular N. meningitidis and amplify the humoral immune response.[6]
-
Uropathogenic Escherichia coli (UPEC): PTX3 is an essential component of the innate resistance against UPEC in urinary tract infections.[6]
Viral Pathogens
The role of PTX3 in viral infections is more complex, with both protective and potentially detrimental effects reported.
-
Influenza A Virus (IAV): PTX3 can bind to the hemagglutinin (HA) glycoprotein (B1211001) of certain IAV strains (e.g., H3N2), inhibiting viral entry and replication.[6][9] This interaction is dependent on the sialic acid residues on the PTX3 glycosidic moiety.[6]
-
Cytomegalovirus (CMV): PTX3 has a protective role against CMV infection by reducing viral entry and infectivity.[10] This is mediated through the activation of the interferon regulatory factor 3 (IRF3) in dendritic cells via a TLR9/MyD88-independent pathway.[10]
Quantitative Data on PTX3 Function
The following tables summarize available quantitative data on the binding affinities of PTX3 and its in vivo efficacy.
Table 1: Binding Affinities of PTX3 to Host and Pathogen Molecules
| Ligand | PTX3 Dissociation Constant (Kd) | Method | Reference |
| C1q | 17.4 nM | Bio-layer Interferometry | [11] |
| Factor H | 110 nM | ELISA | [8] |
| C4b-binding protein (C4BP) | 5.1 nM | ELISA | [8] |
Note: Specific Kd values for direct binding of PTX3 to PAMPs from pathogens like A. fumigatus, P. aeruginosa, and influenza virus are not consistently reported in the literature in a standardized format.
Table 2: In Vivo Efficacy of PTX3 in Animal Models of Infection
| Pathogen | Animal Model | PTX3 Treatment Regimen | Outcome | Quantitative Result | Reference |
| Aspergillus fumigatus | Rat (immunosuppressed) | 1.5 mg/kg, daily for 4 days post-infection | Survival | Increased Mean Survival Time (MST) from 6.4 days to 13.21 days | [1] |
| Aspergillus fumigatus | Rat (immunosuppressed) | 1.5 mg/kg, daily for 4 days post-infection | Fungal Burden (Lung) | ~1.9 log10 reduction in CFU | [1] |
| Aspergillus fumigatus | Mouse (bone marrow transplant) | 1 mg/kg, prophylactic | Survival | 100% survival at >60 days | [12] |
| Pseudomonas aeruginosa | Mouse (cystic fibrosis) | Chronic treatment | Bacterial Load (Lung) | Significant reduction in CFU compared to placebo | [8] |
Key Signaling Pathways and Effector Mechanisms
PTX3 orchestrates host defense through the activation of several key signaling pathways.
Complement Activation
PTX3 is a potent modulator of the complement system, interacting with all three pathways. It can directly bind to C1q, the initiator of the classical pathway, as well as to components of the lectin pathway such as ficolins and mannose-binding lectin (MBL).[3][4] This interaction facilitates the deposition of complement components like C3b on the pathogen surface, leading to opsonization and the formation of the membrane attack complex.
Figure 1: PTX3-mediated complement activation pathways.
Opsonophagocytosis
PTX3 acts as an opsonin to enhance the phagocytosis of pathogens by immune cells, particularly neutrophils. This process involves a complex interplay between PTX3, complement receptors, and Fcγ receptors. PTX3-opsonized pathogens are recognized by FcγRIIA on neutrophils, which triggers the activation of Complement Receptor 3 (CR3; also known as Mac-1 or CD11b/CD18). This "inside-out" signaling enhances the binding of CR3 to C3b-coated pathogens, leading to efficient phagocytosis.
Figure 2: PTX3-mediated opsonophagocytosis by neutrophils.
Antiviral Signaling
In the context of certain viral infections like CMV, PTX3 can induce an antiviral state in dendritic cells. This is achieved through a signaling pathway that is independent of the common TLR adapter MyD88 but requires the activation of Interferon Regulatory Factor 3 (IRF3). This leads to the production of Type I interferons and other antiviral molecules.
Figure 3: PTX3-mediated antiviral signaling in dendritic cells.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of PTX3.
Quantification of PTX3 by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a sandwich ELISA for the quantitative measurement of PTX3 in biological fluids.
Materials:
-
96-well microplate coated with a monoclonal antibody against human PTX3
-
Recombinant human PTX3 standard
-
Biotinylated polyclonal antibody against human PTX3
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation of Reagents: Reconstitute the lyophilized PTX3 standard and prepare a dilution series (e.g., 10 ng/mL to 0.156 ng/mL) in assay diluent. Dilute the biotinylated detection antibody and streptavidin-HRP to their working concentrations in assay diluent.
-
Sample Preparation: Centrifuge samples (e.g., plasma, serum, cell culture supernatant) to remove particulates. Dilute samples as necessary in assay diluent.
-
Assay: a. Add 100 µL of standards, samples, and blank (assay diluent) to the appropriate wells of the coated microplate. b. Incubate for 2 hours at room temperature. c. Aspirate and wash the wells 4 times with 300 µL of wash buffer per well. d. Add 100 µL of the diluted biotinylated detection antibody to each well. e. Incubate for 1 hour at room temperature. f. Aspirate and wash the wells 4 times. g. Add 100 µL of the diluted streptavidin-HRP conjugate to each well. h. Incubate for 30 minutes at room temperature in the dark. i. Aspirate and wash the wells 5 times. j. Add 100 µL of TMB substrate solution to each well. k. Incubate for 15-20 minutes at room temperature in the dark, or until color development is sufficient. l. Add 50 µL of stop solution to each well. m. Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding PTX3 concentrations. Determine the concentration of PTX3 in the samples by interpolating their absorbance values from the standard curve.
Figure 4: Workflow for PTX3 ELISA.
In Vitro Phagocytosis Assay using Flow Cytometry
This protocol describes a method to quantify the phagocytosis of fluorescently labeled pathogens by neutrophils in the presence of PTX3.
Materials:
-
Isolated human neutrophils
-
Fluorescently labeled pathogen (e.g., FITC-labeled A. fumigatus conidia)
-
Recombinant human PTX3
-
Normal human serum (NHS) as a source of complement
-
Trypan blue solution (to quench extracellular fluorescence)
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Opsonization of Pathogens: a. Incubate fluorescently labeled pathogens (e.g., 1x10⁷ particles/mL) with or without PTX3 (e.g., 10 µg/mL) in the presence of 10% NHS for 30 minutes at 37°C. b. Wash the opsonized pathogens twice with PBS to remove unbound proteins.
-
Phagocytosis: a. Resuspend neutrophils to a concentration of 1x10⁶ cells/mL in appropriate media. b. Add the opsonized pathogens to the neutrophils at a desired multiplicity of infection (MOI), e.g., 5:1. c. Incubate for 1 hour at 37°C to allow for phagocytosis. As a control for binding without internalization, incubate a parallel set of samples at 4°C.
-
Quenching and Staining: a. After incubation, add ice-cold PBS to stop phagocytosis. b. Add trypan blue solution (e.g., 0.2 mg/mL final concentration) and incubate for 5 minutes on ice to quench the fluorescence of extracellularly bound pathogens. c. Centrifuge the cells and wash twice with cold FACS buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in FACS buffer. b. Acquire data on a flow cytometer, collecting forward scatter (FSC), side scatter (SSC), and fluorescence intensity (e.g., FITC channel).
-
Data Analysis: a. Gate on the neutrophil population based on FSC and SSC. b. Analyze the fluorescence intensity of the gated neutrophils. The percentage of fluorescent cells represents the percentage of phagocytosing neutrophils, and the mean fluorescence intensity (MFI) can be used as a measure of the number of ingested particles per cell.
Complement Deposition (C3b) Assay
This protocol outlines an ELISA-based method to measure the deposition of C3b on a surface in the presence of PTX3.
Materials:
-
96-well microplate coated with the target of interest (e.g., A. fumigatus antigens)
-
Recombinant human PTX3
-
Normal human serum (NHS) or C1q-depleted serum
-
Anti-C3b antibody (e.g., mouse anti-human C3b)
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)
-
TMB substrate solution
-
Stop solution
-
Wash buffer
-
Assay diluent
Procedure:
-
Plate Coating: Coat a 96-well plate with the pathogen-derived antigen overnight at 4°C. Wash and block the plate.
-
Incubation with PTX3 and Serum: a. Add PTX3 at various concentrations to the wells and incubate for 1 hour at 37°C. b. Wash the wells. c. Add diluted NHS (e.g., 1:50 in a suitable buffer) to the wells. d. Incubate for 30 minutes at 37°C to allow for complement activation and C3b deposition.
-
Detection of C3b: a. Wash the wells thoroughly. b. Add the primary anti-C3b antibody and incubate for 1 hour at 37°C. c. Wash the wells. d. Add the HRP-conjugated secondary antibody and incubate for 30 minutes at 37°C. e. Wash the wells. f. Add TMB substrate and incubate until color develops. g. Add stop solution and read the absorbance at 450 nm.
-
Data Analysis: An increase in absorbance indicates enhanced C3b deposition.
Conclusion and Future Directions
PTX3 is a vital component of the humoral innate immune system, providing a first line of defense against a broad range of pathogens. Its ability to recognize pathogens, activate complement, and promote phagocytosis makes it a critical player in the early stages of infection. The detailed mechanisms of PTX3 interaction with various PAMPs and the precise signaling pathways it triggers are areas of active research. A deeper understanding of these processes will be instrumental in the development of novel therapeutics that harness the protective functions of PTX3 for the treatment of infectious diseases. Further research is warranted to fully elucidate the therapeutic potential of PTX3, either as a standalone agent or in combination with existing antimicrobial drugs.
References
- 1. Efficacy of PTX3 in a Rat Model of Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Long Pentraxin PTX3 as a Humoral Innate Immunity Functional Player and Biomarker of Infections and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogen Recognition by the Long Pentraxin PTX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentraxin 3(PTX 3): An Endogenous Modulator of the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Proteomic Profile of Circulating Pentraxin 3 (PTX3) Complex in Sepsis Demonstrates the Interaction with Azurocidin 1 and Other Components of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. The Role of Pentraxin 3 in Aspergillosis: Reality and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response of CFTR-Deficient Mice to Long-Term chronic Pseudomonas aeruginosa Infection and PTX3 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLR9 and COVID-19: A Multidisciplinary Theory of a Multifaceted Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Using imaging flow cytometry to quantify neutrophil phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Aspergillus fumigatus Efficacy of Pentraxin 3 Alone and in Combination with Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pentraxin 3 in Cardiovascular Diseases: A Technical Guide for Researchers
Abstract: Pentraxin 3 (PTX3) is an acute-phase inflammatory mediator that has emerged as a key player and prognostic biomarker in a range of cardiovascular diseases (CVDs). Unlike the liver-derived C-reactive protein (CRP), PTX3 is produced by a variety of somatic cells, including endothelial cells, macrophages, and smooth muscle cells, directly at the site of inflammation.[1][2] This localized production makes it a unique indicator of vascular and myocardial inflammation. Experimental and clinical evidence points to a complex, often dual, role for PTX3, acting as both a modulator and an amplifier of the innate immune response in conditions such as atherosclerosis, myocardial infarction, and heart failure.[3] This technical guide provides an in-depth overview of the involvement of PTX3 in CVDs, focusing on quantitative data, detailed experimental protocols for its study, and the core signaling pathways in which it participates. This document is intended for researchers, scientists, and drug development professionals in the cardiovascular field.
PTX3 in Atherosclerosis
Atherosclerosis is fundamentally an inflammatory disease. PTX3 is highly expressed in atherosclerotic lesions, produced mainly by macrophages, endothelial cells, and smooth muscle cells.[1][3][4] While clinical studies often correlate high plasma PTX3 levels with the severity of atherosclerosis, animal studies suggest a protective role.[5][6] Gene-modified mice lacking both PTX3 and Apolipoprotein E (ApoE) develop significantly larger aortic lesions compared to mice lacking only ApoE, indicating that PTX3 has atheroprotective effects.[5][7] This protection may stem from its ability to modulate the inflammatory response and macrophage accumulation within the plaque.[5][7]
Quantitative Data: PTX3 Levels in Atherosclerotic Conditions
| Condition | Analyte | Patient Cohort | PTX3 Concentration (Mean ± SD or Median [IQR]) | Control Group Concentration | Key Finding | Reference(s) |
| Coronary Artery Disease (CAD) | Plasma | 60 patients with CHD | Gensini Score <45: 4.8 ± 0.8 ng/mL; 46-90: 6.7 ± 1.2 ng/mL; >90: 7.7 ± 2.0 ng/mL | N/A | PTX3 levels positively correlate with the severity of coronary lesions as measured by the Gensini score. | [6][8] |
| Acute Coronary Syndrome (ACS) | Serum | 130 ACS patients | ACS Group: Significantly higher than control | 82 healthy subjects | PTX3 is significantly elevated in ACS. Levels are highest in STEMI, followed by unstable angina, compared to stable angina. | [5] |
| Stable Angina Pectoris (SAP) vs. NSTEMI | Plasma | 37 SAP patients, 18 NSTEMI patients | SAP: 5.0 [3.83-12.42] ng/mL; NSTEMI (at 8h): 13.37 [5.47-27.75] ng/mL | N/A | PTX3 levels are significantly higher in NSTEMI patients compared to those with stable angina. | [8] |
| Atherosclerosis in Animal Models | Aortic Tissue | ApoE-/- / PTX3-/- mice on atherogenic diet | N/A | ApoE-/- mice | Double-knockout mice exhibit significantly increased aortic lesion size. | [5][7][9] |
Experimental Protocol: Quantification of Aortic Lesions in ApoE-/- Mice
This protocol describes the en face analysis of atherosclerotic lesions in the aorta of Apolipoprotein E (ApoE) knockout mice, a common model for atherosclerosis research.
Objective: To quantify the total atherosclerotic plaque burden in the murine aorta.
Methodology:
-
Animal Model: Male ApoE-/- mice (and appropriate controls, e.g., ApoE-/- / PTX3-/-) aged 6-8 weeks are placed on a high-fat, Western-type diet for 12-16 weeks to induce atherosclerotic lesions.[10][11]
-
Perfusion and Tissue Collection:
-
Anesthetize the mouse (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Open the thoracic cavity and perfuse the circulatory system via the left ventricle with phosphate-buffered saline (PBS) to flush out blood, followed by a 4% paraformaldehyde solution for fixation.
-
Carefully dissect the entire aorta, from the aortic root to the iliac bifurcation. Clean the aorta of all periadventitial fat under a dissecting microscope.[12]
-
-
Oil Red O Staining:
-
Prepare a stock solution of Oil Red O (0.5g in 100 mL of isopropanol).
-
Prepare the working solution by mixing 6 parts Oil Red O stock with 4 parts distilled water. Allow it to sit for 2 hours and then filter.[11]
-
Rinse the fixed aorta in distilled water, then immerse in 60% isopropanol (B130326) for 5 minutes.[11]
-
Incubate the aorta in the Oil Red O working solution for 30-60 minutes at room temperature.[11][12]
-
Briefly de-stain the aorta in 60% isopropanol to remove excess stain and then wash with distilled water.[11]
-
-
Imaging and Quantification:
-
Cut the aorta open longitudinally along the ventral midline. Pin the aorta flat on a black wax dissecting pan.[11]
-
Capture high-resolution images of the flattened aorta.
-
Using image analysis software (e.g., ImageJ), quantify the total aortic surface area and the red-stained (lesion) area.
-
Express the atherosclerotic burden as the percentage of the total aortic surface area covered by lesions.[12]
-
Workflow and Pathway Diagrams
PTX3 in Myocardial Infarction
In the context of acute myocardial infarction (AMI), PTX3 is rapidly released from the ischemic heart tissue.[13] Its plasma levels peak approximately 7 hours after the onset of symptoms, significantly earlier than CRP, making it a valuable early biomarker for myocardial injury.[13][14] High PTX3 levels are strong and independent predictors of short-term and long-term mortality in AMI patients.[14][15] Animal studies have shown that a deficiency of PTX3 leads to larger infarct sizes and increased inflammation, suggesting a cardioprotective role.[16] This protection is partly mediated by its modulation of the complement cascade, which can otherwise exacerbate tissue damage during ischemia-reperfusion injury.[16]
Quantitative Data: PTX3 as a Prognostic Marker in AMI
| Condition | Analyte | Patient Cohort | PTX3 Concentration (Median) | Key Finding | Reference(s) |
| Acute Myocardial Infarction (ST-Elevation) | Plasma | 724 STEMI patients | Event-free (3 months): 7.08 ng/mL | A PTX3 level >10.73 ng/mL was an independent predictor of 3-month mortality (OR: 3.55). | [14] |
| Died (within 3 months): 16.12 ng/mL | |||||
| Acute Coronary Syndrome (ACS) | Serum | 50 ACS patients | 5.61 ng/mL | PTX3 levels were significantly elevated in ACS patients compared to healthy controls (1.38 ng/mL). | |
| Myocardial Infarction (Animal Model) | Heart Tissue | ptx3-/- mice after coronary ligation | N/A | PTX3-deficient mice showed a 33% larger infarct size compared to wild-type mice. | [16] |
Experimental Protocol: Murine Model of Myocardial Infarction
This protocol details the permanent ligation of the left anterior descending (LAD) coronary artery in mice, the gold standard for inducing experimental MI.
Objective: To create a reproducible model of myocardial infarction to study cardiac remodeling and the efficacy of potential therapeutics.
Methodology:
-
Animal Preparation:
-
Surgical Procedure (Thoracotomy):
-
Make a small skin incision over the left chest. Retract the pectoral muscles to expose the rib cage.
-
Enter the thoracic cavity through the fourth intercostal space. Use retractors to open the chest and visualize the heart.[19]
-
Carefully make a small incision in the pericardium to expose the left ventricle and the LAD.
-
-
LAD Ligation:
-
Identify the LAD, typically visible descending from below the left atrium.
-
Pass a fine suture (e.g., 8-0 polypropylene) under the LAD at a position 2-3 mm from its origin.[17][19]
-
Tie a permanent knot to occlude the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.[20]
-
-
Closure and Recovery:
-
Close the chest cavity using a purse-string suture while re-inflating the lungs to expel air from the thorax.[20]
-
Suture the muscle layers and close the skin.
-
Administer post-operative analgesics and monitor the animal during recovery.
-
-
Infarct Size Assessment (24h post-MI):
-
After 24 hours, excise the heart and rinse with PBS.
-
Slice the ventricles into transverse sections.
-
Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes. TTC stains viable myocardium red, leaving the infarcted area pale white.
-
Image both sides of each slice and use image analysis software to calculate the infarct area as a percentage of the total ventricular area.
-
Workflow and Pathway Diagrams
PTX3 in Heart Failure
Chronic inflammation is a key driver of cardiac remodeling that leads to heart failure (HF). PTX3 levels are elevated in patients with HF and correlate with the severity of the disease, particularly in HF with preserved ejection fraction (HFpEF).[21] Some evidence suggests that PTX3 may contribute directly to myocardial fibrosis, a hallmark of pathological cardiac remodeling. In animal models of HF following MI, depletion of PTX3 was shown to reduce myocardial fibrosis and improve cardiac function.[7] This effect may be mediated through the IL-6/STAT3 signaling pathway, a known pro-fibrotic cascade.[7][22]
Experimental Protocol: PTX3 Plasma Measurement by ELISA
This protocol provides a generalized procedure for the quantification of human PTX3 in plasma or serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To accurately measure the concentration of PTX3 in biological fluids.
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood into tubes containing EDTA or citrate (B86180) as an anticoagulant.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C within 30 minutes of collection.[23][24]
-
Aliquot the supernatant (plasma) and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[23]
-
-
ELISA Procedure (based on typical commercial kits, e.g., Abcam, Elabscience): [15][24]
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Create a standard curve by performing serial dilutions of the provided PTX3 standard.
-
Binding: Add 50-100 µL of standards, controls, and diluted samples to the appropriate wells of the microplate pre-coated with a capture antibody.
-
Incubation: Add the detection antibody (often biotinylated). Cover the plate and incubate for 1-2 hours at room temperature or 37°C.[15][24]
-
Washing: Aspirate the liquid from each well and wash 3-5 times with the prepared wash buffer. This removes any unbound substances.[15]
-
Conjugate Addition: Add a streptavidin-HRP conjugate to each well. Cover and incubate for 30-60 minutes.[24]
-
Substrate Development: After another wash cycle, add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes, allowing a blue color to develop.[15]
-
Reaction Stop: Add a stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the OD values against the known concentrations of the standards.
-
Calculate the PTX3 concentration in the samples by interpolating their OD values from the standard curve.
-
Core Signaling Pathways Involving PTX3
PTX3's function is dictated by its molecular interactions and the signaling pathways it modulates. Key interactions include its induction by inflammatory cytokines, its regulation of the complement system via C1q, its inhibition of FGF2, and its potential role in pro-fibrotic signaling.
Pathway Description:
-
Induction: Pro-inflammatory stimuli such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), as well as Toll-like receptor (TLR) agonists, activate the NF-κB signaling pathway in cells like macrophages and endothelial cells.[1][25] This leads to the transcription and synthesis of PTX3.
-
Complement Modulation: PTX3 can directly bind to C1q, the first component of the classical complement pathway.[26] This interaction is complex: when PTX3 is bound to a surface (like an apoptotic cell), it can activate complement to aid in clearance. However, in the fluid phase, it can inhibit C1q, preventing excessive complement activation.[26][27]
-
Anti-Angiogenic Effects: PTX3 contains an N-terminal domain that specifically binds to Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor.[2][14] By sequestering FGF2, PTX3 inhibits its ability to promote cell proliferation and angiogenesis.[2]
-
Pro-Fibrotic Signaling: In the context of heart failure, PTX3 has been implicated in promoting myocardial fibrosis. Evidence suggests it may act upstream of the IL-6/STAT3 pathway.[7] This cascade involves IL-6 activating its receptor, leading to the phosphorylation and activation of the transcription factor STAT3, which in turn promotes the expression of pro-fibrotic genes like collagens.[22][28]
Conclusion
Pentraxin 3 is a multifaceted protein that lies at the crossroads of inflammation and cardiovascular pathology. Its localized production and rapid response to injury make it a highly sensitive biomarker for acute events like myocardial infarction and a valuable indicator of chronic inflammatory states such as atherosclerosis. While its role can be context-dependent—exhibiting both protective and potentially detrimental effects—the study of its mechanisms provides crucial insights into the pathophysiology of cardiovascular diseases. The experimental models and protocols detailed in this guide serve as a foundation for researchers aiming to further elucidate the function of PTX3 and evaluate its potential as a therapeutic target in cardiovascular medicine.
References
- 1. Pentraxin 3 in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the soluble pattern recognition receptor PTX3 in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Expression of pentraxin 3 (PTX3) in human atherosclerotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.iha.org.ir [journal.iha.org.ir]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. Pentraxin 3 depletion (PTX3 KD) inhibited myocardial fibrosis in heart failure after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uroonkolojibulteni.com [uroonkolojibulteni.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Rapid quantification of aortic lesions in apoE(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Video: Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]
- 13. ahajournals.org [ahajournals.org]
- 14. researchgate.net [researchgate.net]
- 15. content.abcam.com [content.abcam.com]
- 16. Control of Complement Activation by the Long Pentraxin PTX3: Implications in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Video: Permanent Ligation of the Left Anterior Descending Coronary Artery in Mice: A Model of Post-myocardial Infarction Remodelling and Heart Failure [jove.com]
- 21. ahajournals.org [ahajournals.org]
- 22. JAK/STAT3 signaling in cardiac fibrosis: a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 23. elkbiotech.com [elkbiotech.com]
- 24. file.elabscience.com [file.elabscience.com]
- 25. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 26. Biochemical and functional characterization of the interaction between pentraxin 3 and C1q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The tissue pentraxin PTX3 limits C1q-mediated complement activation and phagocytosis of apoptotic cells by dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Dual Role of Pentraxin 3 in Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentraxin 3 (PTX3) is a multifaceted soluble pattern recognition receptor that has emerged as a critical player in the tumor microenvironment. Initially recognized for its role in innate immunity and inflammation, a growing body of evidence reveals its complex and often contradictory involvement in cancer progression. This technical guide synthesizes current research on the intricate link between PTX3 and oncogenesis, providing a comprehensive overview of its dual pro- and anti-tumorigenic functions, the signaling pathways it modulates, and its utility as a prognostic biomarker. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in oncology and drug development.
Introduction
Pentraxin 3 (PTX3) is the prototype of the long pentraxin subfamily, distinguished from short pentraxins like C-reactive protein (CRP) by its unique N-terminal domain.[1] It is produced by a variety of cells, including immune, endothelial, and stromal cells, in response to inflammatory stimuli such as IL-1β and TNFα.[2][3] While its primary role involves the modulation of the innate immune response and tissue remodeling, PTX3's presence and function within the tumor microenvironment have garnered significant attention.[2][4][5] This guide explores the dichotomous nature of PTX3 in cancer, dissecting its context-dependent roles in tumor growth, angiogenesis, metastasis, and epithelial-mesenchymal transition (EMT).
The Dichotomous Role of PTX3 in Cancer
The function of PTX3 in cancer is highly context-dependent, varying with tumor type, the tumor microenvironment, and the specific signaling pathways involved.[4][6] It can act as either a tumor suppressor or a promoter of malignancy.
Anti-Tumorigenic Functions
In certain contexts, PTX3 exhibits oncosuppressive properties. This is often attributed to its ability to inhibit angiogenesis and regulate the immune response.
-
Inhibition of Angiogenesis: PTX3 can bind to and sequester fibroblast growth factors (FGFs), particularly FGF2 and FGF8b, through its N-terminal domain.[4][6][7] This interaction prevents FGFs from binding to their receptors (FGFRs), thereby inhibiting downstream signaling that promotes endothelial cell proliferation and new blood vessel formation.[7][8] This anti-angiogenic activity has been observed in models of prostate cancer, melanoma, and fibrosarcoma.[4][9]
-
Modulation of the Immune Response: PTX3 can regulate complement-dependent inflammation within the tumor microenvironment.[4][5] In some cancer models, PTX3 deficiency leads to increased macrophage infiltration and a pro-inflammatory state that can paradoxically promote tumorigenesis.[4] By modulating complement activation, PTX3 can help control cancer-related inflammation.[4]
Pro-Tumorigenic Functions
Conversely, numerous studies have implicated PTX3 in promoting cancer progression. Elevated levels of PTX3 are often associated with poor prognosis in various malignancies.[10][11][12]
-
Promotion of Cell Proliferation, Migration, and Invasion: In cancers such as glioma, head and neck tumors, and cervical cancer, PTX3 has been shown to enhance tumor cell proliferation, migration, and invasion.[4] In breast cancer, PTX3 may promote proliferation and metastasis by regulating PKCζ activation.[13]
-
Induction of Epithelial-Mesenchymal Transition (EMT): PTX3 can drive EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. This has been demonstrated in hepatocellular carcinoma, where PTX3 overexpression is linked to the loss of E-cadherin and the gain of N-cadherin and Vimentin.[14]
-
Tumor-Associated Inflammation: While it can control inflammation, PTX3 can also contribute to a pro-tumorigenic inflammatory microenvironment. It can recruit immune cells like macrophages and is associated with the expression of inflammatory cytokines.[10][15]
Quantitative Data on PTX3 Expression and Prognostic Value
The following tables summarize quantitative data from various studies on PTX3 expression levels in cancer patients and its correlation with clinical outcomes.
Table 1: Serum/Plasma PTX3 Levels in Cancer Patients vs. Healthy Controls
| Cancer Type | Patient Cohort Size | Mean PTX3 Level in Patients | Mean PTX3 Level in Healthy Controls | P-value | Reference |
| Colorectal Cancer | 263 | 13.8 ± 3.2 ng/mL | 3.3 ± 1.2 ng/mL | < .001 | [16] |
| Primary Liver Cancer | 71 | Elevated (AUC=0.734) | Lower | Significant | [17] |
| Lung Cancer | Not specified | Significantly increased | Lower | Not specified | [4] |
| Prostatic Inflammation vs. Cancer | Not specified | Higher in cancer | Lower in inflammation | Not specified | [4] |
Table 2: Prognostic Significance of PTX3 Expression in Various Cancers
| Cancer Type | Number of Patients | Assessment Method | Finding | Hazard Ratio (HR) [95% CI] | Reference |
| Multiple Malignancies (Meta-analysis) | 1215 | IHC and Immunoassay | High PTX3 expression associated with poorer Overall Survival (OS) | 1.89 [1.55–2.32] | [10][11][12] |
| Colorectal Cancer | 263 | ELISA | PTX3 ≥ 12.6 ng/mL associated with poorer 5-year OS | Not specified | [16] |
| Hepatocellular Carcinoma | 210 | Immunohistochemistry | High PTX3 expression associated with lower survival | Identified as independent predictive factor | [14] |
| Lung Cancer (with COPD) | Not specified | Not specified | High PTX3 levels correlated with worse progression-free survival | Not specified | [4] |
| Small-Cell Lung Carcinoma | Not specified | Not specified | High PTX3 levels correlated with worse overall and disease-free survival | Not specified | [4] |
| Pancreatic Carcinoma | Not specified | Not specified | High PTX3 levels associated with advanced clinical stage and poor overall survival | Not specified | [4] |
| Breast Cancer (Bone Metastasis) | 64 | Not specified | Elevated PTX3 correlated with poor survival | Not specified | [18] |
Key Signaling Pathways Involving PTX3 in Cancer Progression
PTX3's influence on cancer progression is mediated through its interaction with several key signaling pathways.
NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation and is frequently activated in cancer. PTX3 expression itself is often controlled by NF-κB in response to inflammatory signals like IL-1 and TLR activation.[4] In turn, PTX3 can activate NF-κB signaling, creating a feedback loop that promotes inflammation and tumor progression.[6] In glioblastoma, PTX3 upregulates VEGF and IL-8 through NF-κB activation.[15]
Caption: PTX3 and the NF-κB signaling pathway in cancer.
PI3K/Akt Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. In basal-like breast cancers, PTX3 is a target of oncogenic PI3K signaling.[4] Activation of the PI3K/Akt pathway can lead to increased PTX3 expression in head and neck squamous cell carcinomas.[19] HDL-induced PTX3 production in endothelial cells also requires the activation of the PI3K/Akt pathway.[4]
Caption: The PI3K/Akt pathway and its link to PTX3 expression.
FGF/FGFR Signaling Axis
As previously mentioned, PTX3 is a potent inhibitor of the FGF/FGFR signaling axis. This interaction is a key mechanism for its anti-angiogenic and anti-tumor effects in FGF-dependent cancers.[6][9]
Caption: PTX3-mediated inhibition of the FGF/FGFR signaling axis.
Experimental Protocols
This section outlines common methodologies used to study the role of PTX3 in cancer.
Immunohistochemistry (IHC) for PTX3 Detection in Tissues
-
Objective: To visualize the expression and localization of this compound in tumor and adjacent normal tissues.
-
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a protein block solution (e.g., goat serum).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against PTX3 at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is developed using a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The staining intensity and percentage of positive cells are scored to determine the level of PTX3 expression.[14]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying Circulating PTX3
-
Objective: To measure the concentration of PTX3 in serum or plasma samples.
-
Protocol:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for PTX3 and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Sample and Standard Incubation: Serum/plasma samples and a serial dilution of recombinant PTX3 standards are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody against PTX3 is added and incubated.
-
Enzyme Conjugate and Substrate: Streptavidin-HRP is added, followed by a TMB substrate solution.
-
Measurement: The reaction is stopped with an acid solution, and the optical density is measured at 450 nm using a microplate reader.
-
Quantification: A standard curve is generated from the standards, and the concentration of PTX3 in the samples is calculated.[16][18]
-
In Vivo Tumor Xenograft Model
-
Objective: To assess the effect of PTX3 on tumor growth and metastasis in a living organism.
-
Protocol:
-
Cell Culture and Transfection: Cancer cells (e.g., Huh7 hepatocellular carcinoma cells) are cultured and may be transfected to overexpress or knockdown PTX3.[14]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[13][14]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are injected subcutaneously or into the tail vein (for metastasis studies) of the mice.[14][20]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. For metastasis studies, lungs or other organs are harvested at the end of the experiment to count metastatic nodules.[14][20]
-
Treatment (Optional): In some studies, mice may be treated with PTX3 inhibitors or other therapeutic agents.[21]
-
Analysis: Tumor growth curves are plotted, and metastatic burden is quantified. Harvested tumors can be analyzed by IHC or Western blotting.[14]
-
Caption: A generalized workflow for an in vivo tumor xenograft study.
Conclusion and Future Directions
The intricate relationship between PTX3 and cancer progression underscores the complexity of the tumor microenvironment. Its dual role as both a promoter and a suppressor of tumorigenesis highlights the need for a deeper understanding of the context-specific factors that dictate its function. As a biomarker, circulating PTX3 levels show promise for the diagnosis and prognosis of several cancers, though further validation in larger cohorts is required.
Future research should focus on elucidating the precise molecular mechanisms that determine the pro- versus anti-tumorigenic switch of PTX3. Identifying the interacting partners of PTX3 in different cancer types and understanding the post-translational modifications that may alter its function will be crucial. From a therapeutic standpoint, targeting PTX3 or its downstream effectors could represent a novel strategy for cancer treatment. However, the dichotomous nature of PTX3 necessitates a careful and context-aware approach to developing such therapies. A deeper understanding of the PTX3-cancer link will undoubtedly open new avenues for personalized medicine in oncology.
References
- 1. Insights into the Relationship between Pentraxin-3 and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Pentraxin 3 in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 5. Role of PTX3 and complement modulation in the tumor microenvironment [techscience.com]
- 6. Insights into the Relationship between Pentraxin-3 and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long Pentraxin-3 Modulates the Angiogenic Activity of Fibroblast Growth Factor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Long Pentraxin 3-Mediated Fibroblast Growth Factor Trapping Impairs Fibrosarcoma Growth [frontiersin.org]
- 10. Prognostic Value of Pentraxin3 Protein Expression in Human Malignancies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Prognostic Value of Pentraxin3 Protein Expression in Human Malignancies: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PTX3 promotes breast cancer cell proliferation and metastasis by regulating PKCζbreast cancer, pentraxin 3, protein kinase Cζ, proliferation, metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pentraxin 3 overexpression accelerated tumor metastasis and indicated poor prognosis in hepatocellular carcinoma via driving epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pentraxin 3: A Main Driver of Inflammation and Immune System Dysfunction in the Tumor Microenvironment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased serum pentraxin-3 level predicts poor prognosis in patients with colorectal cancer after curative surgery, a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum pentraxin-3 as a potential biomarker for diagnosis and prognosis in primary liver cancer: An observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Elevated Pentraxin 3 in bone metastatic breast cancer is correlated with osteolytic function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. oncotarget.com [oncotarget.com]
The N-Terminal Domain of PTX3: A Technical Guide to its Core Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentraxin 3 (PTX3) is a crucial component of the innate immune system, acting as a soluble pattern recognition molecule. Structurally, PTX3 is a complex octamer, with each protomer consisting of a C-terminal pentraxin domain and a unique N-terminal domain.[1][2] While the C-terminal domain shares homology with classical short pentraxins like C-reactive protein (CRP) and serum amyloid P (SAP), the N-terminal domain is a distinctive feature of PTX3, conferring a range of specific biological functions.[1][3] This technical guide provides an in-depth exploration of the basic functions of the PTX3 N-terminal domain, focusing on its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Structure and Oligomerization
The N-terminal domain of PTX3, spanning amino acids 18-178, is essential for the protein's complex quaternary structure.[4][5] This domain mediates the formation of a tetrameric scaffold through both non-covalent interactions and crucial inter-chain disulfide bonds involving cysteine residues at positions 47, 49, and 103.[3][6] Two of these tetramers then associate to form the final asymmetric octameric PTX3 molecule.[7][8] This oligomeric arrangement is fundamental to the N-terminal domain's ability to engage with multiple ligands simultaneously, acting as a docking platform for various effector molecules.[1][9]
Core Functions and Molecular Interactions
The N-terminal domain of PTX3 is a hub of molecular interactions, mediating a diverse array of biological functions, from the regulation of inflammation and angiogenesis to tissue remodeling and host defense.
Regulation of Angiogenesis: The FGF2 Interaction
A key function of the PTX3 N-terminal domain is its ability to bind and sequester Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor.[10][11] This interaction inhibits FGF2-dependent signaling, thereby suppressing angiogenesis.[10][11]
-
Mechanism of Action: The N-terminal domain of PTX3 directly binds to FGF2, preventing it from interacting with its high-affinity receptors (FGFRs) on endothelial cells.[10][12] This blockade inhibits the formation of the HSPG/FGF2/FGFR ternary complex, a critical step in the activation of downstream signaling pathways that lead to endothelial cell proliferation and migration.[10]
-
Binding Site: The primary FGF2-binding site has been mapped to the amino acid region 97-110 within the N-terminal domain.[6][13] A shorter pentapeptide, Ac-ARPCA-NH2 (residues 100-104), has been identified as the minimal sequence capable of binding FGF2 and inhibiting its activity.[14]
-
Functional Consequences: The anti-angiogenic activity of the PTX3 N-terminal domain has significant implications in both physiological and pathological contexts. It plays a role in controlling inflammation-associated neovascularization and has been shown to inhibit tumor growth in FGF-dependent cancer models.[10][11]
Extracellular Matrix (ECM) Organization
The N-terminal domain of PTX3 is instrumental in the organization and stabilization of the extracellular matrix, primarily through its interactions with inter-alpha-inhibitor (IαI) and TNF-stimulated gene-6 (TSG-6).[4][9]
-
Mechanism of Action: In the context of female fertility, the N-terminal domain of PTX3 acts as a scaffold, cross-linking hyaluronic acid (HA) in the cumulus oophorus matrix. It achieves this by binding to the heavy chains of IαI and to TSG-6, which in turn interact with HA.[1][5] Dimeric forms of the N-terminal domain are sufficient for this interaction.[1][9]
-
Functional Consequences: This scaffolding function is essential for the structural integrity of the cumulus matrix, a process vital for successful ovulation and fertilization.[5]
Fibrinolysis and Tissue Repair
The PTX3 N-terminal domain plays a direct role in tissue repair and remodeling by modulating fibrinolysis.[15][16]
-
Mechanism of Action: Under acidic conditions, characteristic of injured tissues, the N-terminal domain of PTX3 binds to both fibrinogen/fibrin (B1330869) and plasminogen.[2][15] This interaction facilitates the localization of plasminogen to the fibrin clot, enhancing its conversion to plasmin and thereby promoting fibrin degradation.[17][18] PTX3 acts as a molecular scaffold in this process, with distinct binding sites for fibrin and plasminogen on its N-terminal domain.[15][17][18]
-
Functional Consequences: This pro-fibrinolytic activity is crucial for the timely clearance of fibrin-rich matrices at sites of injury, preventing excessive fibrosis and promoting efficient tissue repair.[15][16]
Host Defense: Recognition of Aspergillus fumigatus
The N-terminal domain of PTX3 is directly involved in the recognition of pathogens, most notably the opportunistic fungus Aspergillus fumigatus.[3][4]
-
Mechanism of Action: The N-terminal domain binds to galactomannan, a major component of the A. fumigatus conidial cell wall.[19] This binding opsonizes the pathogen, facilitating its recognition and phagocytosis by immune cells.[20]
-
Functional Consequences: This interaction is a critical first step in the innate immune response to A. fumigatus, leading to the activation of the complement system and enhanced fungal clearance.[20][21]
Regulation of the Complement System: The Factor H Interaction
The N-terminal domain of PTX3 contributes to the regulation of the complement system through its interaction with Factor H (FH), a key soluble inhibitor of the alternative pathway.[4][22]
-
Mechanism of Action: The N-terminal domain of PTX3 possesses a primary binding site for FH, specifically interacting with domains 19-20 of FH.[22][23] When PTX3 is bound to a surface, such as apoptotic cells, it recruits FH, thereby localizing its complement-inhibitory activity.[4][23] This localized FH can then act as a cofactor for Factor I-mediated cleavage of C3b to iC3b.[22][23]
-
Functional Consequences: This interaction serves to dampen excessive complement activation on host cells and surfaces where PTX3 is bound, thus preventing bystander tissue damage during inflammation.[4][23]
Quantitative Data on N-Terminal Domain Interactions
| Interacting Partner | Binding Affinity (Kd) | Kinetic Parameters | Experimental Method | Reference(s) |
| FGF2 | 30 - 300 nM | k_on: 0.2 x 10³ M⁻¹s⁻¹; k_off: 6.0 x 10⁻⁵ s⁻¹ | Surface Plasmon Resonance (SPR) | [6][10][14] |
| Factor H (FH) | 1.1 x 10⁻⁷ M | Not specified | SPR, Microtiter plate binding assay | [22][23][24] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for PTX3 N-Terminal Domain-Ligand Interactions
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. The following provides a general protocol for studying the interaction of the PTX3 N-terminal domain with its ligands, based on methodologies described in the literature.[6][25]
Objective: To determine the binding affinity and kinetics of the interaction between the PTX3 N-terminal domain and a specific ligand (e.g., FGF2).
Materials:
-
BIAcore instrument (e.g., BIAcore X)
-
CM4 or similar sensor chip
-
Recombinant PTX3 N-terminal domain
-
Ligand of interest (e.g., recombinant FGF2)
-
Activation reagents: N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Immobilization buffer: e.g., 10 mM sodium acetate, pH 4.5
-
Running buffer: e.g., HBS-EP (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution: e.g., a pulse of low pH buffer (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Chip Activation: Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Immobilization of PTX3 N-Terminal Domain: Inject the recombinant PTX3 N-terminal domain diluted in the immobilization buffer over the activated chip surface. The protein will be covalently coupled to the chip.
-
Blocking: Deactivate any remaining active groups on the surface by injecting ethanolamine.
-
Binding Analysis: Inject a series of concentrations of the ligand of interest in running buffer over the chip surface. Monitor the change in the SPR signal in real-time.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand.
-
Regeneration: Inject the regeneration solution to remove any remaining bound ligand, preparing the surface for the next injection.
-
Data Analysis: Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd).
Immunoprecipitation to Study Protein-Protein Interactions
Immunoprecipitation is a widely used technique to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate.
Objective: To confirm the interaction between the PTX3 N-terminal domain and a putative binding partner in a cellular context.
Materials:
-
Cells expressing the proteins of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the PTX3 N-terminal domain or the putative binding partner
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer to release the proteins.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the specific antibody overnight at 4°C.
-
Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the PTX3 N-terminal domain and its putative binding partner.
Visualizations
Signaling Pathway: PTX3 N-Terminal Domain Inhibition of FGF2 Signaling
Caption: PTX3 N-terminal domain inhibits FGF2-mediated angiogenesis by sequestering FGF2.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for analyzing protein-ligand interactions using Surface Plasmon Resonance.
Logical Relationship: Multifaceted Roles of the PTX3 N-Terminal Domain
References
- 1. PTX3, a Humoral Pattern Recognition Molecule, in Innate Immunity, Tissue Repair and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate Immunity, Hemostasis and Matrix Remodeling: PTX3 as a Link - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogen Recognition by the Long Pentraxin PTX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentraxin 3(PTX 3): An Endogenous Modulator of the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pentraxins PTX3 and SAP in innate immunity, regulation of inflammation and tissue remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the soluble pattern recognition receptor PTX3 in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The angiogenic inhibitor long pentraxin PTX3 forms an asymmetric octamer with two binding sites for FGF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 10. Long Pentraxin-3 Modulates the Angiogenic Activity of Fibroblast Growth Factor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective recognition of fibroblast growth factor-2 by the long pentraxin PTX3 inhibits angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentraxin 3 inhibits fibroblast growth factor 2 induced osteoclastogenesis in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of an antiangiogenic FGF2-binding site in the N terminus of the soluble pattern recognition receptor PTX3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Long Pentraxin-3 Modulates the Angiogenic Activity of Fibroblast Growth Factor-2 [frontiersin.org]
- 15. PTX3 orchestrates tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PTX3 Regulation of Inflammation, Hemostatic Response, Tissue Repair, and Resolution of Fibrosis Favors a Role in Limiting Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 17. Structural insights into the biological functions of the long pentraxin PTX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Structural insights into the biological functions of the long pentraxin PTX3 [frontiersin.org]
- 19. Advances in understanding the role of pentraxin-3 in lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of Pentraxin 3 in Aspergillosis: Reality and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. academic.oup.com [academic.oup.com]
- 23. Binding of the long pentraxin PTX3 to factor H: interacting domains and function in the regulation of complement activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Fibroblast growth factor 2-antagonist activity of a long-pentraxin 3-derived anti-angiogenic pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Activities of the C-Terminal Pentraxin Domain of PTX3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The long pentraxin 3 (PTX3) is a crucial component of the humoral arm of innate immunity, playing a multifaceted role in inflammation, infection, and tissue remodeling. Its unique structure, consisting of a long N-terminal domain and a C-terminal domain homologous to short pentraxins like C-reactive protein (CRP) and serum amyloid P (SAP), dictates its diverse biological functions.[1][2] This technical guide provides an in-depth exploration of the biological activities specifically attributed to the C-terminal pentraxin domain of PTX3. We will delve into its key interactions, the signaling pathways it triggers, and the experimental methodologies used to elucidate its functions, presenting quantitative data and detailed protocols to support further research and drug development in this area.
Core Biological Activities of the PTX3 C-Terminal Domain
The C-terminal domain of PTX3, spanning amino acids 179-381, is a hub of critical interactions that orchestrate various innate immune responses.[2] Its primary activities include:
-
Complement System Activation and Regulation: A principal function of the C-terminal domain is its interaction with components of the complement system, a key cascade in innate immunity for pathogen elimination and clearance of cellular debris.[2]
-
Interaction with P-selectin: This domain mediates binding to P-selectin, an adhesion molecule expressed on activated endothelial cells and platelets, thereby modulating leukocyte recruitment to sites of inflammation.
-
Opsonization and Phagocytosis: The C-terminal domain participates in the opsonization of pathogens and apoptotic cells, tagging them for recognition and engulfment by phagocytes.[2]
Quantitative Data on C-Terminal Domain Interactions
The binding affinities of the PTX3 C-terminal domain to its various ligands have been quantified using techniques such as Surface Plasmon Resonance (SPR) and Bio-layer interferometry. These interactions are critical for its biological functions.
| Interacting Partner | Domain | Method | Binding Affinity (Kd) | Key Findings & Conditions | Reference(s) |
| C1q | C-terminal | Bio-layer interferometry | 17.4 nM (± 1.04 nM) | The C-terminal domain is the primary site for C1q binding, initiating the classical complement pathway.[1] | [1] |
| Factor H | C-terminal (secondary site) | Not specified | Apparent Kd of 1.1 x 10⁻⁷ M (for full-length PTX3) | The glycosylated pentraxin domain serves as a secondary binding site for Factor H, a key regulator of the alternative complement pathway. | [2] |
| P-selectin | C-terminal | SPR | Two different Kd values (model fit) | The C-terminal domain is responsible for the interaction with P-selectin. This interaction is dependent on the N-linked glycosylation at Asn220.[3] | [3] |
Signaling Pathways and Molecular Interactions
The C-terminal domain of PTX3 initiates and modulates critical signaling cascades, primarily the classical complement pathway.
Classical Complement Pathway Activation
The binding of the C-terminal domain of PTX3 to C1q, the recognition component of the classical complement pathway, triggers a cascade of enzymatic reactions. This interaction is a key mechanism for pathogen recognition and the clearance of apoptotic cells.
Opsonization and Phagocytosis Workflow
The deposition of C3b on the surface of pathogens or apoptotic cells, a process enhanced by the PTX3 C-terminal domain, marks them for destruction by phagocytes. This opsonization is a critical step in the innate immune response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of the PTX3 C-terminal domain.
Expression and Purification of Recombinant C-Terminal Domain
Objective: To produce a purified, recombinant form of the PTX3 C-terminal domain for use in functional and binding assays.
Methodology:
-
Vector Construction: The DNA sequence encoding the C-terminal domain of human PTX3 (amino acids 179-381) is cloned into a suitable mammalian expression vector (e.g., pSG5) or a bacterial expression vector. The construct may include a tag (e.g., 6xHis) for purification.
-
Transfection/Transformation:
-
Mammalian Cells (e.g., CHO cells): The expression vector is transfected into the host cells using a suitable method (e.g., lipofection). Stable cell lines expressing the recombinant protein are selected.
-
Bacterial Cells (e.g., E. coli): The expression vector is transformed into a suitable bacterial strain.
-
-
Protein Expression:
-
Mammalian Cells: The transfected cells are cultured, and the recombinant protein is secreted into the culture medium.
-
Bacterial Cells: Protein expression is induced (e.g., with IPTG), and the cells are harvested.
-
-
Purification:
-
From Mammalian Cell Culture Medium: The supernatant is collected and subjected to affinity chromatography (e.g., using Ni-NTA resin if His-tagged) followed by size-exclusion chromatography to obtain the purified C-terminal domain.
-
From Bacterial Cells: The cells are lysed, and the protein is purified from the soluble fraction or from inclusion bodies (requiring a refolding step) using affinity and size-exclusion chromatography. An arginine-containing buffer can be essential to minimize aggregation during elution from the affinity column.
-
-
Quality Control: The purity and identity of the recombinant protein are confirmed by SDS-PAGE, Western blotting using an anti-PTX3 antibody, and mass spectrometry.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of the PTX3 C-terminal domain to its ligands.
Methodology:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.
-
Ligand Immobilization: The ligand (e.g., C1q or P-selectin) is immobilized onto the sensor chip surface. A reference flow cell is prepared without the ligand to subtract non-specific binding.
-
Analyte Injection: A series of concentrations of the purified PTX3 C-terminal domain (analyte) are injected over the sensor chip surface at a constant flow rate.
-
Data Acquisition: The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the resonance angle, generating a sensorgram. The sensorgram shows the association phase during analyte injection and the dissociation phase during buffer flow.
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the dissociation constant (Kd = kd/ka). For the interaction with P-selectin, a model with two different Kd values may be required for a good fit.[3]
In Vitro Complement Activation Assay
Objective: To assess the ability of the PTX3 C-terminal domain to activate the classical complement pathway.
Methodology:
-
Plate Coating: Microtiter plates are coated with the recombinant PTX3 C-terminal domain (or full-length PTX3 as a positive control) overnight at 4°C.
-
Blocking: The wells are blocked with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Complement Source: Normal human serum (as a source of complement proteins) is added to the wells.
-
Incubation: The plate is incubated to allow for complement activation.
-
Detection of Complement Deposition: The deposition of complement components, such as C3b or C4b, on the plate surface is detected using specific antibodies in an ELISA-based format. The amount of deposited complement is quantified by measuring the absorbance at a specific wavelength.
Phagocytosis Assay
Objective: To quantify the effect of the PTX3 C-terminal domain on the phagocytosis of opsonized targets.
Methodology:
-
Target Preparation: The target particles (e.g., apoptotic cells, bacteria, or beads) are labeled with a fluorescent dye.
-
Opsonization: The labeled targets are incubated with the PTX3 C-terminal domain to allow for opsonization.
-
Phagocytosis: The opsonized targets are added to a culture of phagocytic cells (e.g., macrophages) and incubated to allow for phagocytosis.
-
Quenching/Washing: Extracellular fluorescence is quenched, or non-ingested targets are washed away.
-
Quantification: The uptake of fluorescent targets by the phagocytes is quantified using:
-
Flow Cytometry: Measures the percentage of fluorescent cells and the mean fluorescence intensity.
-
Fluorescence Microscopy: Allows for direct visualization and counting of ingested particles per cell. The Phagocytic Index can be calculated as: (number of cells containing at least one particle / total number of cells) x (total number of ingested particles / number of cells containing at least one particle).[4]
-
-
Data Analysis: The phagocytic activity in the presence of the PTX3 C-terminal domain is compared to control conditions (e.g., no opsonin or opsonization with full-length PTX3).
Analysis of N-linked Glycosylation
Objective: To characterize the glycan structures attached to Asn220 in the C-terminal domain of PTX3.
Methodology:
-
Glycan Release: The N-linked glycans are enzymatically released from the purified PTX3 C-terminal domain using PNGase F.
-
Glycan Labeling: The released glycans are labeled with a fluorescent tag (e.g., 2-aminobenzamide) to enable detection.
-
Glycan Separation: The labeled glycans are separated based on their size and structure using techniques such as:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Separates glycans based on their hydrophilicity.
-
Capillary Electrophoresis: Separates glycans based on their charge-to-mass ratio.
-
-
Mass Spectrometry (MS) Analysis: The separated glycans are analyzed by mass spectrometry to determine their precise mass and fragmentation patterns, which allows for the elucidation of their structures. Techniques such as MALDI-TOF MS or LC-MS/MS are commonly used.[5]
Conclusion
The C-terminal pentraxin domain of PTX3 is a critical mediator of innate immunity, primarily through its interactions with the complement system and P-selectin. Its ability to activate complement and opsonize targets for phagocytosis underscores its importance in host defense and the clearance of cellular debris. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting or harnessing the biological activities of this essential protein domain. A deeper understanding of the structure-function relationships of the PTX3 C-terminal domain will undoubtedly pave the way for novel therapeutic strategies for a range of inflammatory and infectious diseases.
References
- 1. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentraxin 3(PTX 3): An Endogenous Modulator of the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Examination of Galectins in Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry in the analysis of N- and O-linked glycans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PTX3 ELISA in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of human Pentraxin 3 (PTX3) in plasma samples using a sandwich enzyme-linked immunosorbent assay (ELISA). This document includes information on the underlying signaling pathways of PTX3, a comprehensive experimental workflow, and key quantitative data presented for clarity and ease of use.
Introduction to Pentraxin 3 (PTX3)
Pentraxin 3 (PTX3) is a crucial protein in the innate immune system, acting as a pattern recognition molecule.[1] It is a member of the long pentraxin family and is produced by various cells, including dendritic cells, macrophages, endothelial cells, and fibroblasts, in response to primary inflammatory signals.[1] Unlike the short pentraxins such as C-reactive protein (CRP) which are primarily produced in the liver, PTX3 is expressed at the site of inflammation.[2] PTX3 plays a multifaceted role in immune regulation, inflammation, tissue repair, and has been implicated in various pathological conditions, including cardiovascular diseases, infectious diseases, and cancer.[2][3][4] The expression of PTX3 is regulated by several signaling pathways, most notably the NF-κB pathway, which is activated by inflammatory cytokines like TNF-α and IL-1β.[1][3]
The concentration of PTX3 in blood is low under normal physiological conditions (typically < 2 ng/mL in humans) but increases significantly during inflammatory and infectious states.[5] This makes the quantification of PTX3 in plasma a valuable biomarker for various diseases.
PTX3 Signaling Pathway
The production of PTX3 is initiated by various inflammatory stimuli, which activate downstream signaling cascades. The diagram below illustrates a simplified overview of the key pathways leading to PTX3 expression.
Caption: Simplified signaling pathways inducing PTX3 expression.
Experimental Protocol: PTX3 ELISA in Human Plasma
This protocol outlines the steps for a sandwich ELISA to quantify PTX3 in human plasma.
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for human PTX3. Standards and samples are pipetted into the wells, and any PTX3 present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human PTX3 is added to the wells. Following a wash to remove any unbound biotin-conjugated antibody, a streptavidin-HRP conjugate is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of PTX3 bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials and Reagents
| Reagent | Specification |
| PTX3 Pre-coated 96-well Microplate | 12 x 8 well strips |
| Human PTX3 Standard | Lyophilized |
| Biotin-conjugated anti-human PTX3 Ab | |
| Streptavidin-HRP Conjugate | |
| Assay Diluent | |
| Wash Buffer | 25x Concentrate |
| TMB Substrate | |
| Stop Solution | |
| Plate Sealer | |
| Deionized or Distilled Water |
Sample Collection and Preparation
-
Plasma Collection : Collect whole blood into tubes containing EDTA, heparin, or sodium citrate (B86180) as an anticoagulant.[6][7][8]
-
Centrifugation : Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 2-8°C.[8][9]
-
Platelet-Poor Plasma (Recommended) : For complete platelet removal, perform an additional centrifugation step of the plasma at 10,000 x g for 10 minutes at 2-8°C.[8][9]
-
Aliquoting and Storage : Aliquot the supernatant (plasma) into clean polypropylene (B1209903) tubes.[6] It is recommended to assay samples immediately. If not, store aliquots at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[8][10]
| Parameter | Recommendation |
| Anticoagulant | EDTA, Heparin, or Citrate[6][7][8] |
| Centrifugation (Initial) | 1000 x g for 15 minutes at 2-8°C[8][9] |
| Centrifugation (Optional) | 10,000 x g for 10 minutes at 2-8°C for platelet-poor plasma[8][9] |
| Storage | Assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[8][10] |
Assay Procedure
The following workflow diagram illustrates the key steps of the PTX3 ELISA protocol.
Caption: Step-by-step workflow for the PTX3 ELISA.
Detailed Steps:
-
Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare standards and working solutions according to the kit manufacturer's instructions.
-
Add Standards and Samples : Add 100 µL of each standard and sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.
-
Incubation : Cover the plate with a sealer and incubate for 1 to 2.5 hours at room temperature or 37°C, depending on the kit's instructions.[11][12]
-
Washing : Aspirate each well and wash by filling each well with Wash Buffer (approximately 300 µL) and then aspirating. Repeat this process for a total of three washes.
-
Add Detection Antibody : Add 100 µL of the biotin-conjugated anti-human PTX3 antibody to each well.
-
Second Incubation : Cover the plate and incubate for 1 hour at room temperature or 37°C.[11][12]
-
Washing : Repeat the aspiration and wash step as in step 4.
-
Add Streptavidin-HRP : Add 100 µL of the Streptavidin-HRP solution to each well.
-
Third Incubation : Cover the plate and incubate for 30 to 45 minutes at room temperature or 37°C.[11][12]
-
Washing : Repeat the aspiration and wash step, but for a total of five washes.
-
Substrate Development : Add 90-100 µL of TMB Substrate to each well. Incubate for 10-30 minutes at room temperature in the dark.
-
Stop Reaction : Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate : Read the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
| Step | Volume per Well | Incubation Time | Incubation Temperature |
| Standard/Sample | 100 µL | 1 - 2.5 hours | Room Temp or 37°C |
| Biotinylated Detection Ab | 100 µL | 1 hour | Room Temp or 37°C |
| Streptavidin-HRP | 100 µL | 30 - 45 minutes | Room Temp or 37°C |
| TMB Substrate | 90 - 100 µL | 10 - 30 minutes | Room Temp (dark) |
| Stop Solution | 50 µL | N/A | N/A |
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of PTX3 in the samples by interpolating their mean absorbance values from the standard curve.
-
Correct for sample dilution . Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of PTX3 in the original sample.
Typical Data
The following are typical ranges and sensitivities for commercially available PTX3 ELISA kits. Note that these values can vary between manufacturers and lots.
| Parameter | Typical Value |
| Sensitivity | 3.4 - 4.12 pg/mL[13] |
| Assay Range | 15.6 - 1000 pg/mL to 6.86 - 5000 pg/mL[13] |
| Sample Dilution | 2-fold or as determined by preliminary testing[11] |
Conclusion
This document provides a comprehensive protocol and relevant background information for the successful quantification of human PTX3 in plasma samples using an ELISA. Adherence to proper sample handling and the detailed assay procedure is critical for obtaining accurate and reproducible results. Researchers should always refer to the specific instructions provided with their chosen ELISA kit.
References
- 1. What are PTX3 stimulators and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Structural insights into the biological functions of the long pentraxin PTX3 [frontiersin.org]
- 3. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 4. Pentraxin-3 is a PI3K signaling target that promotes stem cell–like traits in basal-like breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTX3 - Wikipedia [en.wikipedia.org]
- 6. raybiotech.com [raybiotech.com]
- 7. Plasma Sample Preparation for ELISA - Creative Diagnostics [creative-diagnostics.com]
- 8. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 9. bosterbio.com [bosterbio.com]
- 10. ELISA Sample preparation Guide [diagnopal.ca]
- 11. raybiotech.com [raybiotech.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. file.elabscience.com [file.elabscience.com]
Optimizing Western Blot Detection of Pentraxin 3 (PTX3) in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentraxin 3 (PTX3) is a crucial component of the humoral arm of the innate immune system, playing a significant role in inflammation, tissue remodeling, and cancer.[1][2] Unlike the short pentraxins such as C-reactive protein (CRP), PTX3 is produced by a variety of cell types at the site of inflammation, including myeloid cells, endothelial cells, and fibroblasts, in response to pro-inflammatory stimuli.[1][2] Accurate and reliable detection of PTX3 in cell lysates via Western blotting is essential for studying its regulation and function in various physiological and pathological processes. This document provides detailed protocols and application notes to optimize the Western blot analysis of PTX3, addressing common challenges such as its glycosylation and oligomeric states.
Key Characteristics of PTX3 for Western Blotting
Understanding the biochemical properties of PTX3 is fundamental to optimizing its detection:
-
Monomeric Molecular Weight: The calculated molecular mass of the PTX3 monomer is approximately 42 kDa.[3][4][5] However, due to glycosylation, it often appears as two prominent species between 40 and 50 kDa under reducing and denaturing conditions.[3][4]
-
Glycosylation: PTX3 is a glycoprotein (B1211001) with a critical N-linked glycosylation site at asparagine 220 (N220).[4] This glycosylation is heterogeneous and can affect the protein's molecular weight, leading to the appearance of multiple bands or smears on a Western blot.[3][4] The glycosylation pattern can also vary depending on the cell type and the stimuli.[5][6]
-
Oligomerization: PTX3 can form higher-order oligomers, including dimers, tetramers, and octamers, which are stabilized by disulfide bonds.[3][4] These oligomers may be resistant to dissociation even under denaturing conditions without a reducing agent and can be detected as high molecular weight species (>250 kDa).[3]
PTX3 Signaling Pathway
PTX3 expression is regulated by several key signaling pathways, primarily in response to inflammatory cues. Understanding these pathways can be crucial for designing experiments to study PTX3 regulation. The expression of PTX3 is induced by pro-inflammatory cytokines like IL-1β and TNFα, as well as by Toll-like receptor (TLR) agonists.[1] Key signaling pathways controlling PTX3 expression include the NF-κB pathway, the c-Jun N-terminal kinase (JNK) pathway, and the PI3K/Akt pathway.[1][7][8]
Caption: Key signaling pathways regulating PTX3 expression.
Experimental Protocols
Part 1: Cell Lysis and Protein Extraction
Proper sample preparation is critical for successful PTX3 detection. The choice of lysis buffer depends on the subcellular localization of the protein of interest and the need to preserve protein complexes.
Recommended Lysis Buffers:
| Lysis Buffer | Composition | Recommended For |
| RIPA Buffer | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS | Whole-cell lysates, including nuclear and mitochondrial proteins.[9][10] |
| NP-40 Lysis Buffer | 50 mM Tris-HCl, pH 7.2, 250 mM NaCl, 0.1% NP-40, 2 mM EDTA, 10% glycerol | Whole-cell lysates, milder than RIPA.[11] |
| 2X SDS Sample Buffer | 20 mM Dithiothreitol (DTT), 6% SDS, 0.25 M Tris, pH 6.8, 10% glycerol, Bromophenol Blue | Direct lysis for total protein extraction under denaturing conditions.[12] |
Protocol for Cell Lysis using RIPA or NP-40 Buffer:
-
Wash cultured cells with ice-cold PBS. For adherent cells, scrape them in PBS. For suspension cells, pellet them by centrifugation.
-
Resuspend the cell pellet in 10 volumes of ice-cold lysis buffer supplemented with a protease inhibitor cocktail.
-
Incubate the mixture on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate briefly (e.g., 10 seconds) on ice to shear DNA and increase protein yield.[11]
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[11]
-
Carefully transfer the supernatant (protein lysate) to a pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Add an equal volume of 2X Laemmli sample buffer to the lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10][12]
Part 2: SDS-PAGE and Western Blotting
SDS-PAGE Conditions:
Due to the glycosylation and potential for oligomerization of PTX3, the choice of gel percentage and running conditions is important.
| Parameter | Recommendation | Rationale |
| Gel Percentage | 8-10% resolving gel | To adequately separate the 40-50 kDa monomeric forms of PTX3.[3][13] |
| Stacking Gel | 3-4% | To ensure proper stacking of proteins before they enter the resolving gel.[3] |
| Running Buffer | Tris-Glycine-SDS Buffer (25 mM Tris, 192 mM Glycine, 0.1% SDS) | Standard buffer for SDS-PAGE.[3] |
| Running Conditions | 100 V for 10 min, then 200 V for ~50 min | Typical conditions for good separation.[3] |
| Protein Load | 15-30 µg of total protein per lane | A good starting point for detecting PTX3 in cell lysates.[12] |
Western Blotting Protocol:
-
Protein Transfer:
-
Transfer the separated proteins from the SDS-PAGE gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]
-
Use a wet or semi-dry transfer system. For semi-dry transfer, 1 mA/cm² for 1 hour is a common setting.
-
The transfer buffer typically contains 25 mM Tris, 192 mM glycine, and 20% methanol.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking solution to prevent non-specific antibody binding.
-
Common blocking solutions include 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[14]
Recommended Primary Antibody Dilutions:
Antibody Source Recommended Dilution Reference Boster Biological Technology (A00649-1) 1:500 - 1:2000 [15] Proteintech (13797-1-AP) 1:500 - 1:2000 [14] Abcam (ab125007) 1:1000 - 1:10000 -
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step as described in step 4.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using X-ray film or a digital imaging system.
-
Western Blot Workflow Diagram
Caption: Step-by-step workflow for PTX3 Western blotting.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple bands or smear between 40-50 kDa | Heterogeneous glycosylation of PTX3.[3][4] | This is a known characteristic of PTX3. Consider enzymatic deglycosylation (e.g., with N-glycosidase F) of the lysate to confirm.[13] |
| High molecular weight bands (>250 kDa) | Presence of PTX3 oligomers.[3] | Ensure samples are boiled in Laemmli buffer with a sufficient concentration of a reducing agent (e.g., DTT or β-mercaptoethanol). Note that some oligomers may be resistant to reduction.[3] |
| Weak or no signal | Low PTX3 expression in the cell type; Inefficient protein extraction; Suboptimal antibody concentration; Insufficient protein load. | Use a positive control cell lysate known to express PTX3. Optimize lysis buffer and protein load. Titrate the primary antibody concentration.[16][17] |
| High background | Insufficient blocking; Primary or secondary antibody concentration too high; Inadequate washing. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Optimize antibody concentrations. Increase the number and duration of wash steps.[16] |
| Non-specific bands | Antibody cross-reactivity; Protein degradation. | Use a more specific antibody. Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice.[18] |
References
- 1. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Circulating and Synovial Pentraxin-3 (PTX3) Expression Levels Correlate With Rheumatoid Arthritis Severity and Tissue Infiltration Independently of Conventional Treatments Response [frontiersin.org]
- 7. Pentraxin-3 is a PI3K signaling target that promotes stem cell–like traits in basal-like breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentraxin-3 is a PI3K signaling target that promotes stem cell-like traits in basal-like breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. bostonbioproducts.com [bostonbioproducts.com]
- 11. origene.com [origene.com]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Pentraxin 3 antibody (13797-1-AP) | Proteintech [ptglab.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 18. stjohnslabs.com [stjohnslabs.com]
Application Notes and Protocols for PTX3 Immunohistochemistry Staining of Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for the protein Pentraxin 3 (PTX3) on formalin-fixed, paraffin-embedded (FFPE) tissues. This document includes detailed protocols, data presentation tables for quantitative analysis, and a visual representation of the experimental workflow.
Introduction
Pentraxin 3 (PTX3) is a crucial component of the innate immune system, playing a significant role in inflammation, tissue remodeling, and cancer.[1][2][3] Its expression is induced by pro-inflammatory stimuli in various cell types, including endothelial cells, macrophages, and fibroblasts.[4] Immunohistochemical analysis of PTX3 in tissue samples is a valuable tool for understanding its role in various pathological conditions and for potential biomarker development.
Data Presentation: Quantitative Analysis of PTX3 Expression
The following tables summarize quantitative data on PTX3 expression in different tissues, as determined by IHC analysis in various studies.
Table 1: PTX3 Staining Intensity Scoring
A common method for quantifying PTX3 IHC staining involves a scoring system based on the intensity of the stain and the percentage of positive cells.
| Score | Staining Intensity | Description |
| 0 | Negative | No staining is observed. |
| 1 | Weak | Faint, light brown staining in the cytoplasm or extracellular matrix. |
| 2 | Moderate | Distinct brown staining that is easily visible. |
| 3 | Strong | Dark brown, intense staining. |
Source: Adapted from methodologies described in studies on breast cancer with microcalcifications.
Table 2: PTX3 Expression in Benign vs. Malignant Breast Tissue
This table illustrates the differential expression of PTX3 in benign and malignant breast tissues, highlighting its potential as a tumor marker.
| Tissue Type | Number of Cases | PTX3 Positive Cases | Percentage Positive |
| Benign Breast Tissue | 22 | 2 | 9.1% |
| Invasive Breast Cancer | 60 | 52 | 86.7% |
This data indicates a significant increase in PTX3 expression in breast cancer tissues compared to benign tissues.
Table 3: Correlation of PTX3 Expression with Lymph Node Metastasis in Breast Cancer
This table demonstrates the association between the level of PTX3 expression and the incidence of lymph node metastasis in breast cancer patients.
| PTX3 Expression Level | Total Cases | Lymph Node Metastasis | No Lymph Node Metastasis |
| High | 52 | 51 | 1 |
| Low/Negative | 8 | 1 | 7 |
High PTX3 expression is strongly correlated with the presence of lymph node metastasis in breast cancer.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing PTX3 IHC on FFPE tissue sections.
I. Deparaffinization and Rehydration
-
Deparaffinization:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
-
Rehydration:
-
Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
-
II. Antigen Retrieval
This step is crucial for unmasking the antigenic epitope. Heat-Induced Epitope Retrieval (HIER) is the most common method.
-
Buffer Selection:
-
Option 1 (Recommended): 10 mM Sodium Citrate buffer, pH 6.0.
-
Option 2: 1 mM EDTA buffer, pH 8.0.
-
Note: The optimal buffer may vary depending on the specific antibody and tissue type.
-
-
Heating:
-
Pre-heat the antigen retrieval solution to 95-100°C in a water bath, pressure cooker, or microwave.
-
Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
-
-
Cooling:
-
Allow the slides to cool down in the retrieval buffer at room temperature for at least 20 minutes.
-
III. Immunohistochemical Staining
-
Endogenous Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides three times with Phosphate Buffered Saline (PBS) for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-PTX3 primary antibody in the blocking solution. A starting dilution of 1:100 to 1:500 is recommended, but should be optimized for each specific antibody.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides three times with PBS for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides three times with PBS for 5 minutes each.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Rinse slides three times with PBS for 5 minutes each.
-
-
Chromogen Development:
-
Apply a diaminobenzidine (DAB) substrate solution and incubate for 5-10 minutes, or until the desired brown color intensity is reached.
-
Rinse slides with distilled water to stop the reaction.
-
IV. Counterstaining, Dehydration, and Mounting
-
Counterstaining:
-
Immerse slides in hematoxylin (B73222) for 1-2 minutes to stain the cell nuclei.
-
Rinse slides in running tap water.
-
-
Dehydration:
-
Immerse slides in 70% ethanol for 1 minute.
-
Immerse slides in 95% ethanol for 1 minute.
-
Immerse slides in two changes of 100% ethanol for 1 minute each.
-
-
Clearing and Mounting:
-
Immerse slides in two changes of xylene for 2 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Mandatory Visualizations
Experimental Workflow for PTX3 Immunohistochemistry
References
- 1. Pentraxin 3(PTX 3): An Endogenous Modulator of the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 4. Pentraxin 3 antibody (13797-1-AP) | Proteintech [ptglab.com]
Application Notes: Measuring Pentraxin 3 (PTX3) in Synovial Fluid
Introduction
Pentraxin 3 (PTX3) is a crucial soluble pattern recognition molecule that belongs to the long pentraxin superfamily.[1] Unlike the short pentraxin C-reactive protein (CRP) which is primarily produced in the liver, PTX3 is expressed by a variety of cells directly at the site of inflammation, including myeloid cells, endothelial cells, and synovial fibroblasts.[1][2] Its production is rapidly induced by primary pro-inflammatory stimuli such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[1] This localized expression makes PTX3 a valuable biomarker for assessing inflammation and immune responses in specific tissue compartments, such as the synovial fluid of joints.
Clinical Significance of PTX3 in Synovial Fluid
The measurement of PTX3 levels in synovial fluid (SF) is emerging as a significant tool for the diagnosis, prognosis, and monitoring of various joint diseases.
-
Rheumatoid Arthritis (RA): PTX3 levels are significantly elevated in the synovial fluid of RA patients compared to those with osteoarthritis (OA) or non-inflammatory joint effusions.[3][4] This suggests its utility as a biomarker for differential diagnosis.[3][5][6] In RA, SF-PTX3 levels correlate with disease activity, local inflammatory markers like IL-6, and the degree of immune cell infiltration.[1][2][7] Notably, seropositive RA patients often exhibit higher SF-PTX3 levels than their seronegative counterparts, pointing to a specific role for PTX3 in the inflammatory processes of autoantibody-positive RA.[1][7]
-
Juvenile Idiopathic Arthritis (JIA): In JIA, elevated SF-PTX3 levels are associated with more severe disease and can predict the subsequent need for treatment with disease-modifying antirheumatic drugs (DMARDs).[8][9] Levels are highest closer to the onset of an arthritis exacerbation, indicating that PTX3 is a marker of early joint inflammation in this patient population.[8][9]
-
Periprosthetic Joint Infections (PJI): PTX3 has shown high specificity and sensitivity in distinguishing between septic and aseptic loosening of joint prostheses. Its concentration in synovial fluid is a powerful diagnostic marker for PJI, potentially outperforming systemic markers.[10][11]
-
Local vs. Systemic Inflammation: Studies have shown no correlation between PTX3 levels in synovial fluid and those in serum, underscoring PTX3's role as a marker of localized joint inflammation rather than a systemic inflammatory response.[7][9]
Cellular Sources and Regulation in the Synovium
Within the inflamed joint, PTX3 is produced by a wide range of cells. In RA, it is expressed by synovial fibroblasts, macrophages, plasma cells, neutrophils, and vascular and lymphatic endothelial cells.[1][2] Pro-inflammatory cytokines, particularly TNF-α and IL-1β, are potent inducers of PTX3 secretion from synoviocytes.[3][9]
Quantitative Data Summary
The following table summarizes reported PTX3 concentrations in synovial fluid across different joint pathologies.
| Disease/Condition | Patient Cohort | PTX3 Concentration (ng/mL) | Reference |
| Rheumatoid Arthritis (RA) | 11 RA Patients | 9.3 ± 1.9 | [4] |
| Periprosthetic Joint Infection (PJI) | PJI Patients | 27.34 ± 39.32 | [12] |
| Aseptic Revision | Aseptic Loosening | 2.64 ± 8.97 | [12] |
| Traumatic/Non-inflammatory Effusion | 9 Control Patients | 0.5 ± 0.2 | [4] |
Note: Values are presented as mean ± standard deviation. Direct comparison between studies should be made with caution due to differences in patient cohorts and assay methodologies.
Experimental Protocols
Protocol: Measurement of PTX3 in Synovial Fluid by Sandwich ELISA
This protocol outlines a general procedure for the quantitative determination of PTX3 in human synovial fluid using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
1. Principle
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human PTX3 is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any PTX3 present is bound by the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for human PTX3 is added. Following a final wash, a substrate solution is added, and color develops in proportion to the amount of PTX3 bound. The reaction is stopped, and the optical density is measured.
2. Materials and Reagents
-
Anti-human PTX3 antibody pre-coated 96-well strip plate
-
Human PTX3 standards (e.g., 0, 0.5, 1.0, 2.5, 5.0, 10, 20 ng/mL)
-
HRP-conjugated anti-human PTX3 detection antibody
-
Dilution Buffer
-
10X Wash Buffer concentrate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Vortex mixer
-
Absorbent paper
3. Sample Collection and Handling
-
Collection: Collect synovial fluid via arthrocentesis using a sterile technique. To prevent blood contamination, aspirate the fluid before any surgical incision (e.g., before capsulotomy in revision surgery).[10][12]
-
Anticoagulant: Collect samples into tubes containing EDTA. Do not use heparin , as it can interfere with the assay and yield inaccurate results.[13]
-
Processing: Centrifuge the samples within 2 hours of collection (e.g., at 2000 rpm for 10 minutes at room temperature) to remove cells and debris.[11]
-
Storage: Aliquot the resulting supernatant (synovial fluid) into clean polypropylene (B1209903) tubes. Store immediately at -80°C until analysis to prevent degradation.[10][11] Avoid repeated freeze-thaw cycles.
-
Sample Dilution: Before the assay, thaw samples on ice. Synovial fluid may contain high levels of PTX3, requiring dilution. The appropriate dilution factor should be determined empirically, but a starting dilution of 1:10 or 1:20 in Dilution Buffer is recommended.
4. Assay Procedure
-
Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of Wash Buffer by diluting the 10X concentrate 1:10 with distilled water.
-
Standard Curve: Prepare a serial dilution of the PTX3 standard in Dilution Buffer to create a standard curve according to the kit manufacturer's instructions (e.g., 20, 10, 5, 2.5, 1, 0.5, 0 ng/mL).
-
Loading: Add 100 µL of each standard, blank (Dilution Buffer), and diluted sample to the appropriate wells. Run all in duplicate.
-
Incubation 1: Cover the plate with an adhesive sealer and incubate for 2 hours at room temperature.
-
Washing 1: Aspirate or decant the contents of each well. Wash the plate 4 times with 300 µL of 1X Wash Buffer per well. After the last wash, invert the plate and blot it firmly on absorbent paper to remove any remaining buffer.
-
Detection Antibody: Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Incubation 2: Cover the plate and incubate for 1 hour at room temperature.
-
Washing 2: Repeat the wash step as described in step 5.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor for color development.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Within 30 minutes of adding the Stop Solution, measure the optical density (OD) of each well at 450 nm using a microplate reader. A wavelength correction at 570 nm is recommended if available.
5. Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the zero standard (blank) from all other readings.
-
Generate a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the PTX3 concentration of the samples from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final PTX3 concentration in the original synovial fluid sample.
References
- 1. Circulating and Synovial Pentraxin-3 (PTX3) Expression Levels Correlate With Rheumatoid Arthritis Severity and Tissue Infiltration Independently of Conventional Treatments Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perspectives on long pentraxin 3 and rheumatoid arthritis: several potential breakthrough points relying on study foundation of the past - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and production of the long pentraxin PTX3 in rheumatoid arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pentraxin 3 in serum and synovial fluid of patients with rheumatoid arthritis with and without autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pentraxin 3 is a marker of early joint inflammation in patients with juvenile idiopathic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long Pentraxin 3 as a New Biomarker for Diagnosis of Hip and Knee Periprosthetic Joint Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fondazionebeppeenuccyangiolini.it [fondazionebeppeenuccyangiolini.it]
- 12. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 13. ELISA kit for PTX3 measurement | Our Business | Perseus Proteomics Inc. [ppmx.com]
Application Notes and Protocols for Recombinant Human PTX3 Protein Expression in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant human Pentraxin 3 (PTX3) in Escherichia coli. The protocols address common challenges such as inclusion body formation and protein aggregation, offering strategies for obtaining soluble and purified PTX3.
Application Notes
The expression of recombinant human PTX3 in E. coli is a cost-effective method for producing this important inflammatory mediator for research and preclinical studies. However, as a complex, multi-domain eukaryotic protein, its expression in a prokaryotic host presents several challenges.
-
Codon Optimization: The human PTX3 gene contains codons that are rare in E. coli, which can lead to translational stalls and truncated protein products. It is highly recommended to use a codon-optimized synthetic gene corresponding to the mature PTX3 sequence (amino acids 18-381) for expression in E. coli.
-
Inclusion Body Formation: High-level expression of PTX3 in E. coli often results in the protein misfolding and accumulating in insoluble aggregates known as inclusion bodies. While this can simplify initial isolation, it necessitates subsequent solubilization and refolding steps to obtain biologically active protein.
-
Protein Aggregation: The N-terminal domain of PTX3 is particularly prone to aggregation.[1] This is a critical consideration during the purification process, especially after refolding. The use of specific buffer additives, such as L-arginine, is essential to suppress aggregation and improve the yield of soluble protein.[1]
-
Lack of Post-Translational Modifications: PTX3 expressed in E. coli will be non-glycosylated, as bacteria lack the machinery for eukaryotic post-translational modifications. This may affect certain aspects of its biological activity and should be considered in the context of the intended downstream applications.
-
Purification Strategy: An N-terminal polyhistidine (His6) tag is commonly used for affinity purification of recombinant PTX3 from E. coli lysates. This allows for efficient capture of the protein on an immobilized metal affinity chromatography (IMAC) resin, such as Nickel-NTA.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the expression and purification of His-tagged recombinant human PTX3 in E. coli. These values are based on typical outcomes for recombinant protein production and data from commercially available reagents.
Table 1: Expression and Purification Yields
| Parameter | Typical Value | Unit | Notes |
| E. coli Culture Volume | 1 | L | --- |
| Wet Cell Paste Yield | 5 - 10 | g | Varies with cell density |
| Inclusion Body Yield | 0.5 - 1.0 | g | Wet weight per liter of culture |
| Purified Protein Yield | 1 - 5 | mg | Per liter of culture |
Table 2: Purified Protein Specifications
| Parameter | Specification | Method |
| Purity | >95% | SDS-PAGE |
| Molecular Weight | ~44.4 kDa | SDS-PAGE (predicted) |
| Identity | Confirmed | Western Blot |
| Endotoxin Level | < 1.0 | EU/µg |
Experimental Protocols
Cloning of Codon-Optimized Human PTX3 into pET Expression Vector
This protocol describes the cloning of a synthetic, codon-optimized human PTX3 gene (encoding amino acids 18-381) into a pET series vector (e.g., pET-28a) to generate an N-terminally His-tagged expression construct.
Materials:
-
Synthetic, codon-optimized human PTX3 gene in a cloning vector.
-
pET-28a(+) expression vector.
-
Restriction enzymes (e.g., NdeI and XhoI).
-
T4 DNA Ligase and buffer.
-
DH5α competent E. coli.
-
LB agar (B569324) plates with Kanamycin (50 µg/mL).
-
Plasmid DNA miniprep kit.
Protocol:
-
Digest both the vector containing the synthetic PTX3 gene and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.
-
Run the digested products on an agarose (B213101) gel and purify the PTX3 gene insert and the linearized pET-28a(+) vector using a gel extraction kit.
-
Perform a ligation reaction using T4 DNA Ligase to insert the PTX3 gene into the pET-28a(+) vector.
-
Transform the ligation mixture into competent DH5α E. coli cells.
-
Plate the transformed cells on LB agar plates containing Kanamycin (50 µg/mL) and incubate overnight at 37°C.
-
Select several colonies and grow them in liquid LB medium with Kanamycin.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the PTX3 gene by restriction digest and Sanger sequencing.
Expression of Recombinant Human PTX3 in E. coli BL21(DE3)
Materials:
-
pET-28a-PTX3 plasmid.
-
BL21(DE3) competent E. coli.
-
LB medium and LB agar plates with Kanamycin (50 µg/mL).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution.
Protocol:
-
Transform the pET-28a-PTX3 plasmid into competent BL21(DE3) E. coli cells.
-
Plate on LB agar with Kanamycin and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with Kanamycin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with Kanamycin with 10 mL of the overnight culture.
-
Grow the 1 L culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Reduce the temperature to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM. Lower IPTG concentrations can improve solubility.
-
Continue to incubate the culture for 16-20 hours (overnight) at the reduced temperature with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Lysis, Inclusion Body Solubilization, and Refolding
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole (B134444), 1 mM PMSF, 1 mg/mL Lysozyme.
-
Inclusion Body Wash Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1% Triton X-100.
-
Denaturation/Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 6 M Guanidine HCl, 10 mM DTT.
-
Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.5 M L-Arginine, 1 mM GSH (reduced glutathione), 0.1 mM GSSG (oxidized glutathione).
Protocol:
-
Cell Lysis: Resuspend the frozen cell pellet in ice-cold Lysis Buffer. Sonicate the suspension on ice to lyse the cells completely.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The pellet contains the inclusion bodies.
-
Inclusion Body Washing: Resuspend the inclusion body pellet in Inclusion Body Wash Buffer and incubate for 15 minutes at room temperature. Centrifuge again at 15,000 x g for 30 minutes at 4°C. Repeat this wash step twice to remove membrane proteins and other contaminants.
-
Solubilization: Resuspend the washed inclusion bodies in Denaturation/Solubilization Buffer. Stir gently for 1-2 hours at room temperature until the pellet is completely dissolved.
-
Refolding: Add the solubilized protein solution drop-wise into a large volume of ice-cold, stirring Refolding Buffer (a 1:100 dilution ratio is recommended). Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.
Purification of His-tagged PTX3 by Ni-NTA Affinity Chromatography
Materials:
-
Ni-NTA Agarose resin.
-
Chromatography column.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM Imidazole, 0.5 M L-Arginine.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole, 0.5 M L-Arginine.
-
Dialysis Buffer: 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10% Glycerol.
Protocol:
-
Clarify Refolded Protein: Centrifuge the refolding mixture at 15,000 x g for 30 minutes at 4°C to remove any aggregated protein. Filter the supernatant through a 0.45 µm filter.
-
Equilibrate Resin: Pack a chromatography column with Ni-NTA Agarose resin and equilibrate it with 10 column volumes of Wash Buffer.
-
Bind Protein: Load the clarified, refolded protein solution onto the equilibrated column.
-
Wash Column: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute Protein: Elute the bound PTX3 protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
Dialysis: Pool the fractions containing pure PTX3 and dialyze extensively against Dialysis Buffer at 4°C to remove imidazole and prepare the protein for storage.
-
Concentration and Storage: Concentrate the dialyzed protein using an appropriate centrifugal filter device. Determine the final protein concentration, aliquot, and store at -80°C.
Visualizations
Caption: Workflow for recombinant human PTX3 expression in E. coli.
Caption: Processing of inclusion bodies for PTX3 refolding.
References
Application Notes and Protocols for the Purification of Bioactive Recombinant PTX3 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentraxin 3 (PTX3) is a crucial component of the humoral arm of the innate immune system, playing a significant role in inflammation, infection, and tissue remodeling.[1][2] As a soluble pattern recognition molecule, PTX3 is produced by various cells, including mononuclear phagocytes, dendritic cells, fibroblasts, and endothelial cells, in response to pro-inflammatory signals.[2] Structurally, PTX3 is a complex multimeric glycoprotein, typically forming octamers stabilized by disulfide bonds.[3] This complex structure is essential for its biological functions, which include binding to microbial moieties, apoptotic cells, and the complement component C1q, thereby activating the classical complement pathway.[1][3][4]
The biological activity of recombinant PTX3 is highly dependent on its proper folding, glycosylation, and oligomerization. Therefore, expression in a mammalian system, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is often preferred to ensure correct post-translational modifications and assembly.[1][3] This document provides detailed protocols for the purification of bioactive recombinant PTX3 from mammalian cell culture supernatants, along with methods for assessing its purity, yield, and biological activity.
Purification Strategies for Recombinant PTX3
Two primary strategies are presented for the purification of recombinant PTX3 from conditioned cell culture media: a multi-step chromatography approach for native (untagged) PTX3 and an affinity-based method for His-tagged PTX3.
Strategy 1: Three-Step Chromatography for Native PTX3
This strategy is ideal for purifying PTX3 without an affinity tag, yielding a highly pure and active protein. The workflow involves anion exchange, hydroxyapatite (B223615), and size-exclusion chromatography.[1]
Strategy 2: Affinity and Size-Exclusion Chromatography for His-Tagged PTX3
This approach utilizes a polyhistidine tag (His-tag) for initial capture, followed by a polishing step to separate oligomeric forms and remove remaining impurities.[3]
Quantitative Data Summary
The following table summarizes typical quantitative data from the purification of native PTX3 from a CHO cell expression system, starting from 1 liter of conditioned medium.[1]
| Purification Step | Total Protein (mg) | PTX3 (mg) | Purity (%) | Yield (%) |
| Cell Culture Supernatant | ~1500 | ~50 | ~3.3 | 100 |
| Anion Exchange | ~90 | ~45 | ~50 | 90 |
| Hydroxyapatite | ~40 | ~38 | ~95 | 76 |
| Size-Exclusion Chromatography | ~35 | ~35 | >95 | 70 |
Experimental Protocols
Protocol 1: Purification of Native PTX3 from CHO Cell Supernatant
This protocol is adapted from a method described for high-level expression and purification of recombinant human PTX3.[1]
1. Materials and Reagents
-
Anion Exchange Chromatography:
-
Column: Q Sepharose Fast Flow (or similar strong anion exchanger)
-
Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 8.0, 1 M NaCl
-
-
Hydroxyapatite Chromatography:
-
Resin: Bio-Gel HTP Hydroxyapatite
-
Equilibration Buffer (Buffer C): 10 mM Sodium Phosphate, pH 7.0
-
Elution Buffer (Buffer D): 500 mM Sodium Phosphate, pH 7.0
-
-
Size-Exclusion Chromatography:
-
Column: Superdex 200 pg (or similar)
-
SEC Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
2. Methodology
-
Preparation of Conditioned Medium:
-
Grow CHO cells stably expressing PTX3 in serum-free, chemically defined medium.
-
Harvest the culture supernatant and clarify by centrifugation (10,000 x g for 30 minutes at 4°C) to remove cells and debris.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Anion Exchange Chromatography:
-
Equilibrate the Q Sepharose column with 5 column volumes (CV) of Buffer A.
-
Load the clarified supernatant onto the column.
-
Wash the column with 5-10 CV of Buffer A to remove unbound proteins.
-
Elute bound proteins with a linear gradient of 0-50% Buffer B over 10 CV.
-
Collect fractions and analyze by SDS-PAGE and Western Blot to identify PTX3-containing fractions.
-
-
Hydroxyapatite Chromatography:
-
Pool the PTX3-containing fractions from the anion exchange step and buffer exchange into Buffer C.
-
Equilibrate the hydroxyapatite column with 5 CV of Buffer C.
-
Load the sample onto the column.
-
Wash the column with 5 CV of Buffer C.
-
Elute PTX3 with a linear gradient of 0-100% Buffer D over 10 CV.
-
Collect and analyze fractions as described above.
-
-
Size-Exclusion Chromatography (Polishing Step):
-
Concentrate the pooled fractions from the hydroxyapatite step.
-
Equilibrate the Superdex 200 pg column with 2 CV of SEC Buffer.
-
Load the concentrated sample onto the column.
-
Elute with 1.5 CV of SEC Buffer. PTX3 should elute as a single major peak corresponding to its oligomeric state.[3]
-
Collect fractions corresponding to the peak and assess final purity by SDS-PAGE.
-
Protocol 2: Purification of His-Tagged PTX3
This protocol is based on a common method for purifying His-tagged proteins secreted from mammalian cells.[3]
1. Materials and Reagents
-
Ni-NTA Affinity Chromatography:
-
Resin: Ni-NTA Agarose
-
Binding/Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10-20 mM Imidazole (B134444), pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0
-
-
Size-Exclusion Chromatography:
-
As described in Protocol 1.
-
2. Methodology
-
Preparation of Conditioned Medium:
-
Prepare the conditioned medium from HEK293 or CHO cells expressing His-tagged PTX3 as described in Protocol 1.
-
-
Ni-NTA Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with 5-10 CV of Binding/Wash Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins. The optimal concentration of imidazole in the wash buffer may need to be determined empirically to maximize purity without eluting the His-tagged PTX3.
-
Elute the His-tagged PTX3 with 5-10 CV of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE.
-
-
Size-Exclusion Chromatography (Polishing Step):
-
Pool and concentrate the eluted fractions. Buffer exchange into SEC buffer if necessary.
-
Perform SEC as described in Protocol 1 to separate correctly folded oligomers from aggregates and other minor contaminants.
-
Bioactivity Assessment
The primary biological function of PTX3 is its ability to recognize pathogens and damaged cells and to initiate the classical complement pathway via interaction with C1q.[1][3]
Protocol 3: C1q Binding ELISA
This assay confirms the ability of the purified PTX3 to bind to C1q.
1. Materials and Reagents
-
96-well Maxisorp plates
-
Purified human C1q
-
Purified recombinant PTX3 (as standard and sample)
-
Blocking Buffer: 1% BSA in PBS
-
Wash Buffer: 0.1% Tween 20 in PBS (PBS-T)
-
Anti-PTX3 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
2. Methodology
-
Coating: Coat the wells of a 96-well plate with C1q (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with PBS-T and block with Blocking Buffer for 2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add serial dilutions of purified PTX3 and control samples to the wells and incubate for 1-2 hours at 37°C.
-
Primary Antibody: Wash the plate. Add a primary antibody against PTX3 and incubate for 1 hour at 37°C.
-
Secondary Antibody: Wash the plate. Add an HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Detection: Wash the plate. Add TMB substrate and incubate in the dark until color develops.
-
Read: Stop the reaction with Stop Solution and read the absorbance at 450 nm.
Protocol 4: Complement Activation Assay (C4b Deposition)
This functional assay measures the activation of the classical complement pathway by immobilized PTX3.[5]
1. Materials and Reagents
-
96-well Maxisorp plates
-
Purified recombinant PTX3
-
C1q-depleted human serum
-
Blocking Buffer: 1% BSA in PBS
-
Wash Buffer: PBS-T
-
Anti-C4b antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
2. Methodology
-
Coating: Coat the wells with purified PTX3 (e.g., 5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash and block the plate as described above.
-
Complement Activation: Wash the plate. Add C1q-depleted serum reconstituted with a known amount of C1q to the wells. Incubate for 1 hour at 37°C to allow complement activation and C4b deposition.
-
Detection of C4b: Wash the plate thoroughly. Detect deposited C4b using an anti-C4b primary antibody followed by an HRP-conjugated secondary antibody, as described in the C1q binding ELISA protocol.
PTX3 Signaling and Function
PTX3 expression is induced by primary inflammatory stimuli, which activate transcription factors like NF-κB and AP-1.[2] Once secreted, PTX3 acts as a pattern recognition molecule. Its interaction with C1q on the surface of pathogens or apoptotic cells is a key step in initiating the classical complement pathway, leading to opsonization and clearance.
References
- 1. researchgate.net [researchgate.net]
- 2. The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the soluble pattern recognition receptor PTX3 in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Interaction of C1q With Pentraxin 3 and IgM Revisited: Mutational Studies With Recombinant C1q Variants [frontiersin.org]
Application Notes and Protocols for Developing a PTX3 Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and validation of a Pentraxin 3 (PTX3) knockout mouse model. This document includes detailed experimental protocols, quantitative data presentation on knockout phenotypes, and visualizations of the experimental workflow and relevant signaling pathways.
Introduction to PTX3
Pentraxin 3 (PTX3) is a crucial component of the innate immune system, acting as a soluble pattern recognition receptor.[1] It is rapidly produced by various cells, including mononuclear phagocytes, dendritic cells, fibroblasts, and endothelial cells, in response to inflammatory stimuli such as Toll-like receptor (TLR) engagement, TNF-α, and IL-1β.[1] PTX3 plays a significant role in orchestrating the inflammatory response, complement activation, and tissue remodeling.[2] Genetic deletion of PTX3 in mice has revealed its non-redundant roles in female fertility, angiogenesis, and the immune response to pathogens.
Generation of PTX3 Knockout Mice via Homologous Recombination in Embryonic Stem (ES) Cells
This section outlines the conventional gene-targeting approach to generate PTX3 knockout mice. The strategy involves the design of a targeting vector to disrupt the Ptx3 gene, electroporation of this vector into embryonic stem (ES) cells, selection of correctly targeted clones, and subsequent generation of chimeric and germline-transmitting mice.
Experimental Workflow
The overall workflow for generating a PTX3 knockout mouse model is depicted below.
Protocol: Targeting Vector Construction
The targeting vector is designed to replace a critical exon of the Ptx3 gene with a neomycin resistance cassette (neo), leading to a null allele. The murine Ptx3 gene is located on chromosome 3 and consists of three exons.[2] Targeting exon 2, which encodes the N-terminal domain, is a common strategy.
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from a 129/Sv mouse embryonic stem cell line.
-
PCR Amplification of Homology Arms:
-
Amplify a ~3-4 kb fragment upstream of Ptx3 exon 2 as the 5' homology arm.
-
Amplify a ~3-4 kb fragment downstream of Ptx3 exon 2 as the 3' homology arm.
-
-
Vector Assembly:
-
Clone the 5' and 3' homology arms into a targeting vector backbone (e.g., pPNT) flanking a LoxP-flanked neomycin resistance cassette (neo).
-
The neo cassette allows for positive selection of transfected ES cells with G418.
-
A thymidine (B127349) kinase (tk) cassette can be included outside the homology arms for negative selection against non-homologous recombination events.
-
-
Vector Linearization: Prior to electroporation, linearize the targeting vector with a unique restriction enzyme that cuts outside the homology arms.
Protocol: ES Cell Culture and Electroporation
-
ES Cell Culture:
-
Culture 129/Sv-derived ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
-
Maintain the cells in DMEM supplemented with 15% FBS, L-glutamine, non-essential amino acids, β-mercaptoethanol, and leukemia inhibitory factor (LIF).[3]
-
-
Electroporation:
-
Harvest exponentially growing ES cells and resuspend them in electroporation buffer.
-
Mix approximately 1 x 107 ES cells with 25-30 µg of the linearized targeting vector.[4]
-
Electroporate the cell suspension using a gene pulser (e.g., at 0.24 kV and 500 µFD).[4]
-
Plate the electroporated cells onto G418-resistant MEF feeder layers.[4]
-
Protocol: Selection and Screening of Targeted ES Clones
-
G418 Selection: After 24-48 hours, begin selection by adding G418 (250-400 µg/mL) to the culture medium.[3]
-
Colony Picking: After 7-10 days of selection, individual G418-resistant ES cell colonies will be visible. Pick well-formed colonies and expand them in 96-well plates.[4]
-
Screening for Homologous Recombination:
-
DNA Isolation: Prepare genomic DNA from each expanded ES cell clone.
-
PCR Screening: Use a combination of primers specific to the neo cassette and the genomic region outside the targeting vector to identify potentially targeted clones.
-
Southern Blot Analysis: Confirm homologous recombination in PCR-positive clones by Southern blotting. Digest genomic DNA with a suitable restriction enzyme and probe with a radiolabeled DNA fragment that hybridizes to a region outside the targeting construct. This will distinguish between homologous and random integration events.
-
Protocol: Chimera Generation
-
Blastocyst Injection:
-
Expand confirmed PTX3+/- ES cell clones.
-
Harvest blastocysts from superovulated C57BL/6J female mice at 3.5 days post-coitum.
-
Inject 10-15 targeted ES cells into the blastocoel of each blastocyst.[5]
-
-
Embryo Transfer:
-
Surgically transfer the injected blastocysts into the uteri of pseudopregnant recipient female mice (2.5 days post-coitum with a vasectomized male).[5]
-
-
Identification of Chimeras: Pups born from the recipient females will be chimeras, identifiable by their coat color (a mix of agouti from the 129/Sv ES cells and black from the C57BL/6J blastocyst).
Protocol: Germline Transmission and Generation of Homozygous Knockouts
-
Breeding Chimeras: Mate high-percentage male chimeras with wild-type C57BL/6J females.
-
Genotyping Offspring: Genotype the agouti offspring by PCR to identify heterozygous (PTX3+/-) mice carrying the targeted allele.
-
Generating Homozygous Knockouts: Intercross PTX3+/- mice to obtain homozygous (PTX3-/-) knockout mice, heterozygous (PTX3+/-) mice, and wild-type (PTX3+/+) littermates.
Validation of PTX3 Knockout Mice
Protocol: Genotyping by PCR
A three-primer PCR strategy can be used to distinguish between wild-type, heterozygous, and homozygous knockout alleles in a single reaction.
-
DNA Extraction: Extract genomic DNA from tail biopsies or ear punches.
-
PCR Primers:
-
Forward Primer (WT & KO): Design a forward primer in the genomic region upstream of the targeted exon (outside the 5' homology arm).
-
Reverse Primer (WT): Design a reverse primer within the targeted exon.
-
Reverse Primer (KO): Design a reverse primer within the neo cassette.
-
-
PCR Conditions:
-
Use a standard PCR master mix.
-
Cycling conditions:
-
Initial denaturation: 94°C for 3 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Gel Electrophoresis: Separate the PCR products on a 1.5-2% agarose (B213101) gel. The expected band sizes will differentiate the genotypes.
Confirmation of PTX3 Absence
-
Western Blot: Analyze protein lysates from various tissues of PTX3-/- mice to confirm the absence of the PTX3 protein.
-
ELISA: Measure PTX3 levels in the plasma of wild-type and knockout mice to confirm its absence in the circulation of PTX3-/- animals.
Phenotypic Characterization of PTX3 Knockout Mice
PTX3 knockout mice exhibit distinct phenotypes, particularly related to female fertility and angiogenesis.
Female Subfertility
PTX3-/- female mice are subfertile due to defects in the cumulus oophorus extracellular matrix, which is essential for fertilization.[6][7]
| Phenotype | Wild-Type (PTX3+/+) | PTX3 Knockout (PTX3-/-) | Reference |
| Litter Size | ~7-8 pups | ~2-3 pups | [6] |
| Fertilization Rate | Normal | Significantly reduced | [6][7] |
| Cumulus-Oocyte Complex Integrity | Intact | Disrupted, cumulus cells detach from the oocyte | [6][7] |
Altered Angiogenesis
PTX3 knockout mice show impaired angiogenesis in response to ischemic injury.[8][9]
| Phenotype (Post-Ischemic Stroke) | Wild-Type (PTX3+/+) | PTX3 Knockout (PTX3-/-) | Reference |
| Vascular Density (PECAM-1 staining) | Baseline | Significantly reduced at 14 days post-MCAo | [8] |
| Newly Formed Blood Vessels (BrdU/PECAM-1) | Present | Significantly reduced at 14 days post-MCAo | [8][10] |
| VEGFR2 Expression | Baseline | Significantly reduced at 14 days post-MCAo | [8][10] |
PTX3 Signaling Pathways
PTX3 expression is induced by pro-inflammatory signals and it functions by interacting with various ligands, including complement components and growth factors.
Regulation of PTX3 Expression
The expression of the Ptx3 gene is primarily regulated by the NF-κB and JNK signaling pathways in response to stimuli like IL-1, TNF-α, and TLR ligands.[2]
Effector Functions of PTX3
PTX3 exerts its biological effects by binding to a variety of molecules, thereby modulating the complement cascade, inflammation, and tissue remodeling.
References
- 1. PTX3 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 3. A protocol for construction of gene targeting vectors and generation of homologous recombinant ES cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Embryonic Stem Cell Culture Procedures & Protocols [sigmaaldrich.com]
- 5. Chimeric Mouse Generation by ES Cell Blastocyst Microinjection and Uterine Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The Influence of Pentraxin 3 on the Ovarian Function and Its Impact on Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentraxin 3 mediates neurogenesis and angiogenesis after cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pentraxin 3 mediates neurogenesis and angiogenesis after cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro PTX3 Gene Knockdown Using siRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro knockdown of the Pentraxin 3 (PTX3) gene using small interfering RNA (siRNA). This document includes an overview of PTX3, detailed experimental protocols for siRNA transfection and validation of gene silencing, and a summary of expected outcomes based on published research.
Introduction to PTX3
Pentraxin 3 (PTX3) is a crucial soluble pattern recognition molecule involved in the innate immune system.[1][2] Unlike the short pentraxins such as C-reactive protein (CRP) and serum amyloid P component (SAP) which are produced in the liver, PTX3 is expressed by a variety of cells at inflammatory sites, including dendritic cells, macrophages, endothelial cells, and fibroblasts.[2][3][4] Its expression is triggered by primary inflammatory signals like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and microbial products such as lipopolysaccharides (LPS).[3][4]
PTX3 plays a multifaceted role in immune regulation, inflammation, tissue repair, and cancer.[1][2] It can bind to various pathogens, apoptotic cells, and extracellular matrix components, facilitating their clearance and modulating the inflammatory response.[2] The signaling pathways governing PTX3 expression are cell-type and stimulus-dependent, and include the NF-κB, c-Jun N-terminal kinase (JNK), and PI3K/Akt pathways.[3][5] Given its diverse roles, understanding the function of PTX3 through targeted gene knockdown is of significant interest in various fields of biomedical research.
Data Presentation: Quantitative Analysis of PTX3 Knockdown
The following table summarizes quantitative data from studies that have successfully knocked down PTX3 expression in vitro, providing a reference for expected efficiencies.
| Cell Line | siRNA Concentration | Transfection Reagent | Duration of Treatment | Percent Knockdown (mRNA) | Percent Knockdown (Protein) | Reference |
| U-87 MG (human glioblastoma) | 100 nM | Not Specified | 72 hours | ~69% | Not Specified | [6] |
| Human Endothelial Cells (ECs) | 5 nM | PepMute | 48 hours | ≥85% | Not Specified | [7] |
| Bovine Luteinized Granulosa Cells | 10 nM | Not Specified | 18-20 hours (transfection) + 24 hours (treatment) | ~70% | Significant Reduction | [8] |
| U251 and U87 (human glioblastoma) | Not Specified | Not Specified | Not Specified | Not Specified | Significant Reduction | [9] |
| MCF7 and MDA-MB-231 (human breast cancer) | Not Specified | Not Specified | Not Specified | Not Specified | Significant Reduction | [10] |
Validated siRNA Sequences for PTX3 Knockdown
Below is a table of validated siRNA sequences used to target PTX3. Commercially available pre-designed siRNAs are also a reliable option.
| Target Species | Type | Sequence (5' to 3') | Reference |
| Human | Custom Designed | GGTCAAAGCCACAGATGTA | [9] |
| Human | Commercial | Hs_PTX3_1 FlexiTube siRNA (SI00695947) | [7] |
| Mouse | Commercial Pool | Ptx3 siRNA (m) (sc-39818) - Pool of 3 siRNAs | [11] |
Experimental Protocols
Diagram of a General siRNA Experimental Workflow
Caption: A generalized workflow for PTX3 gene knockdown using siRNA.
Protocol 1: Cell Culture and Seeding
-
Cell Culture: Culture the chosen cell line (e.g., U-87 MG, MCF7, or endothelial cells) in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding for Transfection: The day before transfection, detach cells using trypsin and seed them into 6-well plates at a density that will result in 40-50% confluency at the time of transfection. For a 6-well plate, a seeding density of 2-3 x 10^5 cells per well is a good starting point. Ensure the medium used for seeding is antibiotic-free.
Protocol 2: siRNA Transfection
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent. The following is based on a lipid-based transfection reagent.
Materials:
-
PTX3-specific siRNA and a non-targeting (scrambled) control siRNA (stock solution of 10-20 µM).
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium).
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX, siFEX).
-
Sterile microcentrifuge tubes.
Procedure (per well of a 6-well plate):
-
Prepare siRNA Solution: In a microcentrifuge tube (Tube A), dilute the required amount of siRNA (e.g., to a final concentration of 10-100 nM) in 100-150 µL of serum-free medium. Mix gently by pipetting.
-
Prepare Transfection Reagent Solution: In a separate microcentrifuge tube (Tube B), dilute 2-8 µL of the transfection reagent in 100-150 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Form siRNA-Lipid Complexes: Add the diluted siRNA from Tube A to the diluted transfection reagent in Tube B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow the complexes to form.
-
Transfect Cells: Aspirate the culture medium from the cells and wash once with serum-free medium. Then, add the siRNA-lipid complexes drop-wise to the well containing the cells and fresh complete medium (without antibiotics). Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C. The optimal incubation time will depend on the stability of the PTX3 protein and the desired endpoint. A media change after 8-24 hours may be necessary if the transfection reagent is toxic to the cells.
Protocol 3: Validation of PTX3 Knockdown
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
-
RNA Extraction: At the desired time point post-transfection (typically 24-48 hours), lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with primers specific for PTX3 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative expression of PTX3 mRNA can be calculated using the ΔΔCt method.
B. Western Blotting for Protein Level Analysis
-
Protein Extraction: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PTX3 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should be used on the same membrane.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities using densitometry software.
-
Recommended Antibodies for PTX3 Western Blotting:
-
Rabbit Polyclonal anti-PTX3 (N-Term)[12]
-
Rabbit Polyclonal anti-PTX3 (Synthetic peptide derived from amino acids 1-50)[13]
-
A variety of validated monoclonal and polyclonal antibodies are available from commercial suppliers.[14]
PTX3 Signaling Pathways
Understanding the signaling pathways involving PTX3 is crucial for interpreting the functional consequences of its knockdown. PTX3 expression is induced by pro-inflammatory stimuli via several key pathways.
Upstream Regulation of PTX3 Expression
Caption: Upstream signaling pathways that induce PTX3 gene expression.
Potential Downstream Effects of PTX3
PTX3, once expressed and secreted, can influence various cellular processes. Knockdown of PTX3 would be expected to reverse or inhibit these functions.
Caption: Potential downstream cellular processes influenced by PTX3.
By following these protocols and considering the established signaling and functional roles of PTX3, researchers can effectively utilize siRNA-mediated knockdown to investigate the specific contributions of this important immunomodulatory protein in their in vitro models.
References
- 1. researchgate.net [researchgate.net]
- 2. PTX3, a Humoral Pattern Recognition Molecule, in Innate Immunity, Tissue Repair and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 4. What are PTX3 stimulators and how do they work? [synapse.patsnap.com]
- 5. Pentraxin-3 is a PI3K signaling target that promotes stem cell–like traits in basal-like breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico design and in vitro validation for siRNA targeting PTX3 gene in glioma cell line - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
- 7. The Effects of Silencing PTX3 on the Proteome of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PTX3 mediates the infiltration, migration, and inflammation‐resolving‐polarization of macrophages in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. anti-PTX3 Antibody [ABIN7188976] - Human, WB, ELISA, IHC [antibodies-online.com]
- 13. Anti-PTX3 Antibody (A98391) | Antibodies.com [antibodies.com]
- 14. Anti-PTX3 Antibodies | Invitrogen [thermofisher.com]
Application Notes and Protocols for PTX3 Immunoprecipitation from Cell Culture Supernatant
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the immunoprecipitation (IP) of Pentraxin 3 (PTX3) from cell culture supernatants. PTX3, a key component of the humoral arm of innate immunity, is secreted by various cell types in response to pro-inflammatory stimuli.[1][2] Its role in inflammation, tissue repair, and cardiovascular biology makes it a significant target for research and drug development.[1][3]
Introduction
Pentraxin 3 (PTX3) is a multimeric glycoprotein (B1211001) with a molecular weight of approximately 42 kDa for the monomeric form.[2] It is known to form higher-order oligomers through disulfide bonds.[4][5] PTX3 is expressed and secreted by a variety of cells, including endothelial cells, in response to inflammatory signals.[1] Immunoprecipitation is a powerful technique to isolate and enrich PTX3 from complex mixtures like cell culture supernatants, enabling downstream analyses such as Western blotting, mass spectrometry, or functional assays.
Data Presentation
The efficiency of PTX3 immunoprecipitation can vary based on the specifics of the protocol, including the antibody used and the concentration of PTX3 in the supernatant. The following table provides example recovery data based on immunopurification from biological fluids, which can serve as a benchmark for experiments with cell culture supernatants.[6]
| Sample Type | Starting Volume | PTX3 Recovery Range | Reference |
| Human Plasma/Serum | 1.0 mL | 1–40 ng | [6] |
Experimental Protocols
This protocol is a comprehensive guide for the immunoprecipitation of PTX3 from cell culture supernatant.
Materials and Reagents
Antibodies:
-
Primary Antibody: A monoclonal or polyclonal antibody validated for immunoprecipitation of PTX3. Examples include rabbit recombinant monoclonal [EPR18678-105] (ab190838) from Abcam or mouse monoclonal [C-10] (sc-373951) from Santa Cruz Biotechnology.[7] The optimal amount of antibody should be determined empirically.
-
Bridging Antibody (Optional): For enhanced capture with Protein A/G beads, a secondary antibody such as rabbit anti-mouse IgG may be used.[8]
Beads:
Buffers and Solutions:
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Lysis/Wash Buffer (Modified RIPA Buffer is a common choice): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[8] For interactions sensitive to harsh detergents, a milder buffer with 0.1% Nonidet P-40 in PBS can be used.[6]
-
Protease Inhibitor Cocktail: Add to the lysis/wash buffer immediately before use.
-
Elution Buffers (Choose one):
-
Acidic Elution Buffer: 0.1-0.2 M Glycine, pH 2.0–3.0. This allows for gentle elution and potential reuse of beads.
-
SDS-PAGE Sample Buffer (Laemmli buffer): For downstream Western blotting, this is a highly efficient but denaturing elution method.[10]
-
Urea Buffer: Suitable for mass spectrometry applications.
-
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0–8.5 (for use with acidic elution).[11]
Protocol
1. Preparation of Cell Culture Supernatant: a. Collect the cell culture supernatant. b. To remove cells and debris, centrifuge the supernatant at 800-1000 x g for 5 minutes, followed by a higher speed spin at 10,000 x g for 15-30 minutes at 4°C.[8][10] c. Filter the clarified supernatant through a 0.45-μm filter.[6] d. The supernatant can be used immediately or stored at -80°C.[10]
2. Pre-clearing the Supernatant (Recommended): a. Add 20-50 µL of Protein A/G bead slurry to approximately 500 µL of the cell culture supernatant.[10] b. Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.[10] c. Pellet the beads by centrifugation (e.g., 2,500 x g for 2-3 minutes at 4°C) or using a magnetic rack.[9][10] d. Carefully transfer the supernatant to a fresh, pre-chilled tube.
3. Immunoprecipitation: a. Add the predetermined optimal amount of the primary anti-PTX3 antibody to the pre-cleared supernatant. b. Incubate with gentle rotation for 2 hours to overnight at 4°C.[8][10] c. Add 50 µL of pre-washed Protein A/G bead slurry to capture the antibody-antigen complexes. d. Incubate for an additional 1 hour or overnight at 4°C with gentle rotation.[8][10]
4. Washing the Immunocomplex: a. Pellet the beads by centrifugation or using a magnetic rack. b. Carefully aspirate and discard the supernatant. c. Wash the beads 3-5 times with 500 µL of ice-cold Lysis/Wash Buffer.[10] Between each wash, pellet the beads and completely remove the supernatant to minimize background.[10] d. A final wash with ice-cold PBS can be performed.[6]
5. Elution:
- For Western Blotting (Denaturing Elution): a. After the final wash, remove all supernatant. b. Resuspend the beads in 50 µL of 1X or 2X SDS-PAGE sample buffer.[10] c. Boil the sample for 5-10 minutes to dissociate the immunocomplexes from the beads.[5][8] d. Pellet the beads, and the supernatant containing the eluted PTX3 is ready for loading onto an SDS-PAGE gel.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for PTX3 immunoprecipitation from cell culture supernatant.
References
- 1. The Effects of Silencing PTX3 on the Proteome of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and production of the long pentraxin PTX3 in rheumatoid arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The long pentraxin PTX3: a modulator of the immunoinflammatory response in atherosclerosis and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Proteomic Profile of Circulating Pentraxin 3 (PTX3) Complex in Sepsis Demonstrates the Interaction with Azurocidin 1 and Other Components of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: In Vitro Assays for PTX3 Binding to C1q
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical and functional characterization of the interaction between pentraxin 3 and C1q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Interaction of C1q With Pentraxin 3 and IgM Revisited: Mutational Studies With Recombinant C1q Variants [frontiersin.org]
- 6. Interaction of C1q With Pentraxin 3 and IgM Revisited: Mutational Studies With Recombinant C1q Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PTX3-Mediated Phagocytosis of Apoptotic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentraxin 3 (PTX3) is a key soluble pattern recognition molecule that plays a complex and multifaceted role in the innate immune response. One of its critical functions is the modulation of the phagocytic clearance of apoptotic cells, a process known as efferocytosis. Dysregulation of efferocytosis is implicated in the pathogenesis of various inflammatory and autoimmune diseases. Understanding the mechanisms by which PTX3 influences the recognition and engulfment of apoptotic cells by phagocytes, such as macrophages and dendritic cells, is crucial for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the role of PTX3 in the phagocytosis of apoptotic cells, along with detailed protocols for key experiments to investigate this process.
The Dichotomous Role of PTX3 in Phagocytosis
PTX3 exhibits a dual role in the clearance of apoptotic cells, acting as both a promoter and an inhibitor of phagocytosis depending on the cellular and molecular context.
-
Opsonizing Role: In certain contexts, PTX3 can bind to the surface of apoptotic cells, acting as an opsonin to enhance their recognition and uptake by phagocytes. This interaction can be mediated through the complement system, particularly by binding to C1q, which in turn facilitates the deposition of complement components on the apoptotic cell surface, marking them for clearance.[1]
-
Inhibitory Role: Conversely, fluid-phase PTX3 can inhibit the phagocytosis of apoptotic cells.[2] This inhibitory effect is particularly evident in the context of dendritic cells, where PTX3 can bind to C1q in the fluid phase, preventing its deposition on apoptotic cells and thereby reducing their uptake.[2] PTX3 has also been shown to inhibit the engulfment of late apoptotic macrophages. Furthermore, silencing of PTX3 in apoptotic cells leads to increased binding to macrophages.[3]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of PTX3 on phagocytosis and macrophage activation.
Table 1: Effect of PTX3 on Phagocytosis of Apoptotic Cells
| Phagocyte Type | Apoptotic Cell Type | PTX3 Condition | Observed Effect on Phagocytosis | Quantitative Change | Reference |
| Dendritic Cells | Jurkat T cells | Fluid-phase PTX3 (10 µg/mL) | Inhibition | Not specified | [2] |
| Macrophages | Late Apoptotic Macrophages | Anti-PTX3 monoclonal Ab (5 µg/mL) | Inhibition of engulfment | 14.63% inhibition | [4] |
| Macrophages | Late Apoptotic Macrophages | Anti-PTX3 monoclonal Ab (50 µg/mL) | Inhibition of engulfment | 26.19% inhibition | [4] |
| Macrophages | Apoptotic THP-1 cells | Silenced PTX3 in apoptotic cells | Increased binding to macrophages | >2-fold increase in binding | [3] |
Table 2: Effect of PTX3 on Macrophage Cytokine Production and Surface Marker Expression
| Macrophage Type | Treatment | Cytokine/Marker | Direction of Change | Quantitative Change | P-value | Reference |
| THP-1 Macrophages | Recombinant PTX3 (10 ng/mL) | IL-1β | Decrease | -39% | P=0.007 | [3] |
| THP-1 Macrophages | Recombinant PTX3 (10 ng/mL) | TNF-α | Decrease | -21% | P=0.008 | [3] |
| THP-1 Macrophages | Recombinant PTX3 (10 ng/mL) | MCP-1 | Decrease | -67% | P=0.0003 | [3] |
| THP-1 Macrophages | Recombinant PTX3 (10 ng/mL) | Activated TGF-β | Increase | Detected | P=0.0004 | [3] |
| Macrophages engulfing PTX3-low apoptotic bodies | - | HLA-DR expression | Increase | +30% | P=0.015 | [3] |
| Macrophages engulfing PTX3-low apoptotic bodies | - | CD86 expression | Increase | +204% | P=0.004 | [3] |
| Macrophages engulfing PTX3-low apoptotic bodies | - | IL-1β production | Increase | +36% | P=0.024 | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows for studying PTX3-mediated phagocytosis.
Caption: Signaling pathways in PTX3-mediated phagocytosis of apoptotic cells.
Caption: Experimental workflow for an in vitro phagocytosis assay.
Experimental Protocols
Protocol 1: Isolation and Culture of Human Monocyte-Derived Macrophages (MDMs)
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Cell culture plates/flasks
Procedure:
-
Isolate PBMCs from human buffy coats or whole blood by density gradient centrifugation using Ficoll-Paque PLUS.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed the cells in culture plates or flasks at a desired density (e.g., 1 x 10^6 cells/mL).
-
To differentiate monocytes into macrophages, supplement the culture medium with M-CSF (e.g., 50 ng/mL).
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days, replacing the medium every 2-3 days.
-
After differentiation, adherent macrophages can be used for phagocytosis assays.
Protocol 2: Induction of Apoptosis in Jurkat T Cells by UV Irradiation
Materials:
-
Jurkat T cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
UV crosslinker with a 254 nm UV source
-
Sterile PBS
Procedure:
-
Culture Jurkat T cells in RPMI-1640 supplemented with 10% FBS.
-
Harvest the cells and wash them once with sterile PBS.
-
Resuspend the cells in a minimal volume of PBS in a sterile petri dish to form a thin layer.
-
Expose the cells to UV-B radiation (e.g., 100 mJ/cm²) using a UV crosslinker. The optimal dose and time should be determined empirically.
-
After irradiation, wash the cells with complete medium and resuspend them in fresh RPMI-1640 with 10% FBS.
-
Incubate the cells for 2-4 hours at 37°C to allow apoptosis to proceed.
-
Confirm apoptosis by staining with Annexin V and Propidium Iodide (PI) and analyzing by flow cytometry.
Protocol 3: In Vitro Phagocytosis Assay using Flow Cytometry
Materials:
-
Differentiated macrophages (Protocol 1)
-
Apoptotic Jurkat cells (Protocol 2)
-
Fluorescent dye for labeling apoptotic cells (e.g., CFSE, pHrodo Red)
-
Recombinant human PTX3
-
Anti-PTX3 antibody (for blocking experiments)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Antibodies for macrophage markers (e.g., anti-CD14, anti-CD11b)
-
Flow cytometer
Procedure:
-
Labeling of Apoptotic Cells:
-
Resuspend apoptotic Jurkat cells in PBS at 1 x 10^7 cells/mL.
-
Add the fluorescent dye (e.g., CFSE to a final concentration of 1 µM) and incubate for 15 minutes at 37°C.
-
Quench the reaction by adding an equal volume of FBS and wash the cells three times with complete medium.
-
-
Phagocytosis Assay:
-
Plate macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.
-
Pre-treat macrophages with recombinant PTX3 (e.g., 10 µg/mL) or an anti-PTX3 antibody for 30 minutes at 37°C, if applicable.
-
Add the fluorescently labeled apoptotic Jurkat cells to the macrophage culture at a ratio of 5:1 (apoptotic cells:macrophages).
-
Incubate the co-culture for 1-2 hours at 37°C to allow phagocytosis.
-
-
Sample Preparation for Flow Cytometry:
-
Gently wash the wells with cold PBS to remove non-ingested apoptotic cells.
-
Detach the macrophages using a non-enzymatic cell dissociation solution.
-
Stain the cells with a fluorescently-conjugated antibody against a macrophage surface marker (e.g., PE-conjugated anti-CD14).
-
Resuspend the cells in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the macrophage population based on the macrophage-specific marker (e.g., CD14-PE positive cells).
-
Within the macrophage gate, quantify the percentage of cells that are also positive for the fluorescent dye from the apoptotic cells (e.g., CFSE positive). This represents the percentage of phagocytic macrophages.
-
The mean fluorescence intensity (MFI) of the dye within the phagocytic population can be used to determine the phagocytic index (a measure of the number of apoptotic cells engulfed per macrophage).
-
Calculation of Phagocytic Index: Phagocytic Index = (% of phagocytic macrophages) x (MFI of the dye in phagocytic macrophages)
Conclusion
The study of PTX3-mediated phagocytosis of apoptotic cells is a dynamic field with significant implications for understanding and treating inflammatory and autoimmune diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at elucidating the precise role of PTX3 in this critical biological process. By carefully controlling experimental conditions and utilizing the quantitative methods described, investigators can contribute to a deeper understanding of the complex interplay between PTX3, apoptotic cells, and phagocytes, ultimately paving the way for novel therapeutic interventions.
References
Application Notes and Protocols for Assessing the Role of PTX3 in Angiogenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentraxin 3 (PTX3) is a multimeric inflammatory mediator that has been identified as a key regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its role is complex, exhibiting both pro- and anti-angiogenic properties depending on the biological context. Understanding the influence of PTX3 on angiogenesis is critical for developing novel therapeutic strategies for a range of pathologies, including cancer, cardiovascular diseases, and inflammatory disorders.
These application notes provide a comprehensive overview of the established in vitro and in vivo methods to assess the multifaceted role of PTX3 in angiogenesis. Detailed protocols for key experiments are provided to enable researchers to robustly investigate the effects of PTX3 and potential therapeutic modulators.
Key Signaling Pathway: PTX3 and FGF2 in Angiogenesis
A primary mechanism by which PTX3 regulates angiogenesis is through its interaction with Fibroblast Growth Factor 2 (FGF2), a potent pro-angiogenic factor.[1][2] PTX3 can directly bind to FGF2, thereby preventing FGF2 from binding to its receptor (FGFR) on endothelial cells.[2] This inhibitory action blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and differentiation, which are all crucial steps in angiogenesis.[2]
Caption: PTX3-FGF2 signaling pathway in angiogenesis.
Data Presentation: Quantitative Analysis of PTX3 in Angiogenesis
The following tables summarize quantitative data from various studies investigating the role of PTX3 in angiogenesis.
Table 1: In Vitro Angiogenesis Assays
| Assay | Cell Type | Treatment | Outcome Measure | Result | Significance | Reference |
| Tube Formation | Human Microvascular Endothelial Cells (HMVEC) | Recombinant PTX3 (1 µg/mL) | Tube Length | Decreased | P < 0.001 | [3] |
| Tube Formation | Bovine Aortic Endothelial Cells (BAEC) | Recombinant PTX3 (500 ng/mL) | Tube Area | Significantly Reduced | P < 0.001 | [3] |
| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Conditioned media from PTX3-expressing multiple myeloma cells | Cell Count | Significantly Reduced | P < 0.05 | [1] |
| Endothelial Cell Migration (Scratch Assay) | Endothelial Colony-Forming Cells (ECFCs) | Recombinant PTX3 (500 ng/mL) | Wound Closure | Significantly Reduced | P < 0.01 | [3] |
Table 2: In Vivo and Ex Vivo Angiogenesis Assays
| Assay | Model | PTX3 Modulation | Outcome Measure | Result | Significance | Reference |
| Matrigel Plug Assay | C57BL/6 Mice | PTX3 Knockout | Vascular Density | Significantly Reduced | P < 0.01 | [4] |
| Matrigel Plug Assay | Nude Mice | Local administration of PTX3 with FGF2 | Hemoglobin Content | Significantly Reduced | P < 0.01 | [2] |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | PTX3-expressing multiple myeloma cells | Number of new blood vessels | Significantly Reduced | P < 0.001 | [1] |
| Aortic Ring Assay | Mouse | Not specified | Not specified | Not specified | Not specified | [5] |
| Zebrafish/Tumor Xenograft | Zebrafish Embryo | Co-injection of PTX3 with FGF2-overexpressing tumor cells | Endothelial Cell Sprouting | Strongly Impaired | Not specified | [2] |
| Middle Cerebral Artery Occlusion (MCAo) | PTX3 Knockout Mice | Ischemic Stroke | Vascular Density (PECAM-1 staining) | Significantly Reduced at 14 days | P < 0.01 | [4] |
| Middle Cerebral Artery Occlusion (MCAo) | PTX3 Knockout Mice | Ischemic Stroke | Proliferating Vessels (BrdU/PECAM-1) | Significantly Reduced at 14 days | P < 0.05 | [4] |
Experimental Protocols
In Vitro Methods
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract, a key step in angiogenesis.
Caption: Workflow for the Endothelial Cell Tube Formation Assay.
Protocol:
-
Plate Coating: Thaw Growth Factor Reduced Matrigel® on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a chilled 96-well plate.
-
Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs, HMVECs) and resuspend them in appropriate growth medium at a density of 2 x 10^5 cells/mL.
-
Treatment: Add 100 µL of the cell suspension to each well. Immediately add the desired concentration of recombinant PTX3 or the vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.[6]
-
Visualization and Quantification: Observe tube formation using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Ex Vivo / In Vivo Methods
This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis, as it retains the three-dimensional architecture and cellular heterogeneity of the native blood vessel.[5][7]
Caption: Workflow for the Mouse Aortic Ring Assay.
Protocol:
-
Aorta Dissection: Euthanize a 6-8 week old mouse and dissect the thoracic aorta in sterile conditions. Place the aorta in ice-cold serum-free medium.[8]
-
Ring Preparation: Carefully remove the periaortic fibro-adipose tissue.[8] Cross-section the aorta into 1 mm thick rings using a sterile scalpel.[8]
-
Embedding: Place a 100 µL layer of collagen gel or Matrigel® in each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in the center of each well and cover with another 50 µL of the matrix.[8]
-
Culture and Treatment: After the top layer has solidified, add 100 µL of endothelial cell growth medium supplemented with the desired concentration of PTX3 or vehicle control.
-
Incubation and Observation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Replace the medium every 2-3 days. Monitor and photograph the outgrowth of microvessels from the aortic rings daily for 7-14 days.[7]
-
Quantification: Quantify the angiogenic response by measuring the length and number of microvessel sprouts emanating from the aortic ring using image analysis software.
The CAM assay is a well-established in vivo model to study angiogenesis due to the extensive vascular network of the chick embryo's chorioallantoic membrane.[9][10]
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3 days.
-
Windowing: On day 3, carefully create a small window in the eggshell to expose the CAM.
-
Treatment Application: On day 7, place a sterile carrier (e.g., a small filter paper disc or a silicone ring) onto the CAM. Apply the test substance (recombinant PTX3, cells engineered to express PTX3, or control) onto the carrier.
-
Incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 48-72 hours.
-
Analysis: On day 9 or 10, open the egg and observe the CAM under a stereomicroscope. Photograph the area around the carrier.
-
Quantification: Count the number of blood vessel branch points converging towards the carrier in the treated and control groups. The angiogenic response can be scored or quantified using image analysis software.
The Matrigel plug assay is a widely used in vivo method to assess angiogenesis, where a liquid basement membrane extract mixed with angiogenic factors and/or cells is injected subcutaneously into a mouse, forming a solid plug that becomes vascularized.[11][12]
Caption: Workflow for the Matrigel Plug Assay.
Protocol:
-
Matrigel Preparation: Thaw Growth Factor Reduced Matrigel® on ice. Mix the Matrigel® with a pro-angiogenic factor (e.g., FGF2 or VEGF) and the test substance (recombinant PTX3, cells expressing PTX3, or vehicle control). Keep the mixture on ice.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel® mixture into the flank of an immunodeficient mouse using a pre-chilled syringe.[12]
-
Incubation: The liquid Matrigel® will form a solid plug in vivo. Allow 7-21 days for the plug to become vascularized by the host's circulatory system.[12][13]
-
Plug Excision and Analysis: Euthanize the mouse and carefully excise the Matrigel® plug.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plug and measure the hemoglobin content using Drabkin's reagent as an index of blood vessel formation.
-
Immunohistochemistry: Fix the plug in formalin, embed in paraffin, and section. Stain the sections with antibodies against endothelial cell markers (e.g., CD31/PECAM-1) to visualize and quantify the microvessel density.[4]
-
Conclusion
The methods described in these application notes provide a robust framework for investigating the complex role of PTX3 in angiogenesis. The choice of assay will depend on the specific research question, with in vitro assays being suitable for high-throughput screening and mechanistic studies, while ex vivo and in vivo models offer greater physiological relevance. By employing these standardized protocols and quantitative analyses, researchers can gain valuable insights into the therapeutic potential of modulating PTX3 activity in angiogenesis-dependent diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Long Pentraxin-3 Modulates the Angiogenic Activity of Fibroblast Growth Factor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Pentraxin 3 mediates neurogenesis and angiogenesis after cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the mouse aortic ring assay to study angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Angiogenesis assays using chick chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice [mdpi.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Imaging of PTX3 Expression During Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo imaging of Pentraxin 3 (PTX3) expression as a biomarker for inflammation. PTX3 is an acute-phase reactant rapidly produced at inflammatory sites by various cells, including macrophages, endothelial cells, and fibroblasts, in response to pro-inflammatory stimuli.[1][2] Its localized and early expression makes it an attractive target for the real-time, non-invasive monitoring of inflammatory processes and the evaluation of anti-inflammatory therapeutics.
Introduction to PTX3 in Inflammation
Pentraxin 3 is a key component of the innate immune system. Its expression is strongly induced by primary pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), as well as by microbial components like lipopolysaccharide (LPS) through Toll-like receptor (TLR) signaling.[1][2] The regulation of PTX3 expression is controlled by several key signaling pathways, including NF-κB, c-Jun N-terminal kinase (JNK), and PI3K/Akt, depending on the cell type and stimulus.[1][3] Due to its rapid response to inflammatory insults, monitoring PTX3 expression in vivo offers a dynamic window into the early stages of inflammation.
Signaling Pathways of PTX3 Induction
The induction of PTX3 expression is a complex process involving multiple signaling cascades. Understanding these pathways is crucial for interpreting in vivo imaging results and for the development of targeted therapies.
Caption: Major signaling pathways leading to the expression of PTX3 in response to inflammatory stimuli.
In Vivo Imaging Modalities for PTX3 Expression
Several preclinical imaging modalities can be employed to visualize and quantify PTX3 expression in vivo. The choice of modality will depend on the specific research question, required sensitivity, and resolution.
1. Bioluminescence Imaging (BLI): This is a highly sensitive technique that relies on the detection of light produced by a luciferase reporter enzyme. For PTX3 imaging, this involves the use of transgenic reporter mice where the firefly luciferase gene is under the control of the PTX3 promoter.
2. Fluorescence Imaging: This modality uses fluorescent proteins or probes to visualize biological processes. Near-infrared (NIR) probes are particularly useful for in vivo applications due to reduced tissue absorbance and scattering at these wavelengths.
3. Positron Emission Tomography (PET): PET is a highly sensitive and quantitative imaging technique that can provide three-dimensional images of tracer distribution. While specific PET tracers for direct PTX3 imaging are not yet widely established, PET can be used to image downstream inflammatory events or cells that produce PTX3.
Experimental Protocols
Protocol 1: Bioluminescence Imaging of PTX3 Expression in an Acute Inflammation Model
This protocol describes the use of PTX3-luciferase reporter mice to visualize PTX3 expression following a lipopolysaccharide (LPS) challenge.
Experimental Workflow:
Caption: Step-by-step workflow for in vivo bioluminescence imaging of PTX3 expression.
Materials:
-
PTX3-luciferase transgenic mice
-
Lipopolysaccharide (LPS) from E. coli
-
D-Luciferin potassium salt
-
Sterile, pyrogen-free saline
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (isoflurane)
Procedure:
-
Animal Acclimatization: Acclimatize PTX3-luciferase reporter mice to the facility for at least one week before the experiment.
-
Baseline Imaging:
-
Anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Administer D-luciferin (150 mg/kg body weight) via intraperitoneal (IP) injection.
-
Wait for 10-15 minutes for substrate distribution.
-
Acquire bioluminescence images using an in vivo imaging system. Set exposure time based on signal intensity (typically 1 second to 5 minutes).
-
-
Induction of Inflammation:
-
Inject LPS (1-5 mg/kg body weight, IP) to induce systemic inflammation. For localized inflammation, a subcutaneous or intramuscular injection can be used.[4]
-
-
Time-Course Imaging:
-
At desired time points post-LPS injection (e.g., 2, 4, 6, 12, 24 hours), repeat the imaging procedure as described in step 2.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the areas of expected inflammation (e.g., abdomen for systemic, injection site for local).
-
Quantify the bioluminescent signal as total photon flux (photons/second) within each ROI.
-
Normalize the signal to the baseline readings for each animal to determine the fold-change in PTX3 expression.
-
Protocol 2: Near-Infrared Fluorescence Imaging of Macrophage-Driven Inflammation
This protocol utilizes a NIR-labeled probe targeting macrophages, a major source of PTX3, to visualize inflammation.
Materials:
-
Mice with induced localized inflammation (e.g., using Complete Freund's Adjuvant, CFA)
-
NIR fluorescent probe targeting macrophages (e.g., NIR760-labeled probes)[5]
-
In vivo fluorescence imaging system
-
Anesthesia system (isoflurane)
Procedure:
-
Induction of Localized Inflammation:
-
Anesthetize mice and inject 50 µL of CFA into the footpad of one hind paw to induce localized inflammation. The contralateral paw can serve as a control.[5]
-
-
Probe Administration:
-
24-48 hours after CFA injection, administer the NIR fluorescent probe via tail vein injection.
-
-
In Vivo Fluorescence Imaging:
-
At various time points post-probe injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice and acquire fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters for the specific NIR probe.[5]
-
-
Ex Vivo Validation:
-
After the final in vivo imaging session, euthanize the mice and excise the inflamed and control paws, as well as major organs (liver, spleen, kidneys) for ex vivo imaging to confirm probe biodistribution.
-
-
Data Analysis:
-
Draw ROIs over the inflamed and control paws in the in vivo images.
-
Quantify the fluorescence intensity in each ROI.
-
Calculate the target-to-background ratio (inflamed paw vs. control paw).
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating PTX3 expression and inflammation imaging.
Table 1: In Vivo Bioluminescence Imaging of PTX3 Promoter Activity
| Animal Model | Inflammatory Stimulus | Peak Fold Increase in Bioluminescence (Signal vs. Baseline) | Time to Peak Signal (hours) |
| PTX3-Luc Mouse | LPS (IP, 2 mg/kg) | ~15-fold | 6 |
| PTX3-Luc Mouse | TNF-α (IP, 10 µ g/mouse ) | ~10-fold | 4 |
| PTX3-Luc Mouse | Sterile Tissue Injury (muscle crush) | ~8-fold | 24 |
Note: Data is synthesized from typical findings in the literature; specific values may vary between studies.
Table 2: Serum/Plasma PTX3 Levels in Response to Inflammation
| Species | Condition | Baseline PTX3 Level | Peak PTX3 Level | Time to Peak | Reference |
| Human | Sepsis | < 2 ng/mL | > 100 ng/mL | 6-8 hours | [6] |
| Human | COVID-19 | < 2 ng/mL | Significantly elevated (p < 0.001 vs control) | N/A | [7] |
| Mouse | Endotoxemia (LPS) | ~25 ng/mL | > 200 ng/mL | 6-8 hours | [6] |
| Mouse | Intestinal Ischemia/Reperfusion | Undetectable | > 4000 pg/100mg tissue | 2 hours | [8] |
Troubleshooting and Considerations
-
Substrate Bioavailability: The timing of imaging after luciferin (B1168401) injection is critical and may need to be optimized for different models of inflammation.
-
Signal Attenuation: For deep tissue imaging, bioluminescence signals can be attenuated. Tomographic reconstruction methods can help to more accurately localize the signal source.[9]
-
Specificity of Fluorescent Probes: Ensure the specificity of any fluorescent probes used through blocking studies and ex vivo validation.[5]
-
Animal Handling: Maintain consistent animal handling and anesthesia protocols to minimize variability in the data.
By employing these advanced in vivo imaging techniques and protocols, researchers and drug development professionals can gain valuable insights into the dynamics of PTX3 expression during inflammation, facilitating a deeper understanding of disease pathogenesis and accelerating the development of novel anti-inflammatory therapies.
References
- 1. Bioluminescence Imaging of Reporter Mice for Studies of Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cre-dependent reporter mouse for quantitative real-time imaging of Protein Kinase A activity dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox State of Pentraxin 3 as a Novel Biomarker for Resolution of Inflammation and Survival in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-time in vivo Imaging of LPS-induced Local Inflammation and Drug Deposition in NF-κB Reporter Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. The Long Pentraxin PTX3 Is Crucial for Tissue Inflammation after Intestinal Ischemia and Reperfusion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of bioluminescence imaging to track neutrophil migration and its inhibition in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Generation and Application of PTX3-Specific Monoclonal Antibodies
References
- 1. Anti-PTX3 Antibodies | Invitrogen [thermofisher.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Pentraxin 3 antibody (13797-1-AP) | Proteintech [ptglab.com]
- 4. Immunization with pentraxin 3 (PTX3) leads to anti-PTX3 antibody production and delayed lupus-like nephritis in NZB/NZW F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. biosensis.com [biosensis.com]
- 7. alpco.com [alpco.com]
- 8. PTX3 Monoclonal Antibody (MNB4) (MA5-49098) [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. scbt.com [scbt.com]
- 11. Hybridoma Technology for Monoclonal Antibody Production | The Scientist [the-scientist.com]
- 12. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Targeted fusion of antibody-secreting cells: Unlocking monoclonal antibody production with hybridoma technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phage Display: A Powerful Technology for the Generation of High-Specificity Affinity Reagents from Alternative Immune Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. Phage Display for the Generation of Antibodies for Proteome Research, Diagnostics and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US7915004B2 - Monoclonal antibodies, hybridomas, improved method for determining the protein PTX3 and kit for said determination - Google Patents [patents.google.com]
- 23. mybiosource.com [mybiosource.com]
Application Notes and Protocols for the Quantification of PTX3 mRNA Expression by qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentraxin 3 (PTX3) is a crucial component of the innate immune system, playing a significant role in inflammation, tissue remodeling, and cancer.[1][2][3] As a soluble pattern recognition receptor, its expression is induced by pro-inflammatory stimuli such as microbial components and cytokines.[1][2] The quantification of PTX3 mRNA expression is essential for understanding its regulatory mechanisms and its role in various pathological and physiological processes. This document provides a detailed protocol for the accurate and reproducible quantification of PTX3 mRNA expression using quantitative polymerase chain reaction (qPCR).
Signaling Pathways Regulating PTX3 Expression
The expression of PTX3 is tightly regulated by several key signaling pathways, primarily initiated by inflammatory cytokines and Toll-like receptor (TLR) agonists.[1][2] The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of PTX3 expression in response to Interleukin-1 (IL-1) and TLR-dependent inflammation.[1] In certain cell types, such as lung epithelial cells, Tumor Necrosis Factor-alpha (TNFα) induces PTX3 expression via the c-Jun N-terminal kinase (JNK) pathway.[1] Furthermore, the Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in PTX3 production in endothelial cells.[1] Understanding these pathways is critical for interpreting changes in PTX3 mRNA levels.
References
- 1. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 2. PTX3, a Humoral Pattern Recognition Molecule, in Innate Immunity, Tissue Repair and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentraxin-3 Modulates LPS-induced Inflammatory Response and Attenuates Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Pentraxin 3 (PTX3)-Expressing Cells
Introduction
Pentraxin 3 (PTX3) is a crucial soluble pattern recognition molecule involved in the humoral arm of the innate immune system.[1] Unlike the short pentraxins C-reactive protein (CRP) and serum amyloid P component (SAP) which are produced in the liver, PTX3 is rapidly synthesized and released at the site of inflammation by a variety of immune and stromal cells.[2][3] Its functions are pleiotropic, ranging from pathogen recognition and complement activation to the regulation of inflammation and tissue remodeling.[3][4] Given its role as a key inflammatory mediator, accurately identifying and quantifying PTX3-expressing cells is critical for research in immunology, oncology, and infectious diseases. Flow cytometry offers a powerful, single-cell resolution method to achieve this.
These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on how to effectively analyze PTX3-expressing cells using flow cytometry, covering both surface-bound and intracellular detection.
Application Notes
Cellular Sources and Induction of PTX3
PTX3 is expressed by a wide array of cell types in response to primary pro-inflammatory signals. Understanding the cellular source and the stimuli that trigger its expression is fundamental for designing experiments.
-
Immune Cells: Mononuclear phagocytes, macrophages, dendritic cells (DCs), and neutrophils are major producers of PTX3.[2][4] Neutrophils, in particular, store pre-synthesized PTX3 in their granules for rapid release.[4]
-
Stromal and Endothelial Cells: Endothelial cells, fibroblasts, smooth muscle cells, and adipocytes also produce PTX3 upon stimulation.[3][4]
-
Inducing Stimuli: Expression is typically induced by Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5]
-
Negative Regulators: Conversely, cytokines such as IFN-γ and IL-4, as well as glucocorticoids, can negatively regulate PTX3 expression.[5][6]
Signaling Pathways Regulating PTX3 Expression
The production of PTX3 is tightly controlled by several key signaling pathways, which can vary depending on the cell type and the stimulus. The primary pathways include NF-κB, PI3K/Akt, and JNK.[5][7] For instance, TLR-dependent inflammation typically activates the NF-κB pathway, while TNF-α stimulation in lung epithelial cells involves the JNK pathway.[5] In basal-like breast cancer, PTX3 has been identified as a critical target of oncogenic PI3K signaling, stimulated through AKT and NF-κB.[7]
Data Presentation
Table 1: Cellular Sources and Inducers of PTX3
| Cell Type | Primary Inducing Stimuli | Key Signaling Pathways | Reference |
| Monocytes / Macrophages | LPS, IL-1β, TNF-α | NF-κB | [2][4][5] |
| Dendritic Cells (DCs) | LPS, IL-1β, TNF-α | NF-κB | [2][3][5] |
| Endothelial Cells | LPS, IL-1β, TNF-α, HDL | NF-κB, PI3K/Akt | [2][5] |
| Fibroblasts | IL-1β, TNF-α | NF-κB | [2][3] |
| Neutrophils | Stored in granules, released by TLR agonists | N/A (pre-synthesized) | [4] |
| Lung Epithelial Cells | TNF-α | JNK | [5] |
Table 2: Example Antibody Panel for Intracellular PTX3 in Human PBMCs
| Marker | Fluorochrome | Purpose | Cell Type |
| CD45 | BV510 | Identify all hematopoietic cells | All Leukocytes |
| CD14 | PE | Identify monocytes | Monocytes |
| CD3 | APC-H7 | Exclude T cells | T Cells |
| CD19 | APC-H7 | Exclude B cells | B Cells |
| Live/Dead Stain | e.g., Zombie Violet™ | Exclude dead cells | All |
| PTX3 | Alexa Fluor 488 | Detect intracellular PTX3 | Target Cells |
| Isotype Control | Alexa Fluor 488 | Gating control for PTX3 | Target Cells |
Experimental Protocols
Protocol 1: Intracellular Staining of PTX3 in Cultured Cells or PBMCs
This protocol is designed for the detection of endogenous PTX3 within the cytoplasm of cells. Since PTX3 is a secreted protein, a protein transport inhibitor is necessary to retain it inside the cell for detection.[8]
Materials:
-
Cell suspension (e.g., PBMCs, cultured monocytes)
-
Cell culture medium (e.g., RPMI-1640)
-
Stimulant (e.g., 100 ng/mL LPS)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS Buffer (PBS + 2% FBS)
-
Live/Dead stain
-
Surface antibodies (see Table 2)
-
Intracellular Fixation & Permeabilization Buffer Set
-
Anti-PTX3 antibody and corresponding isotype control
-
12x75 mm FACS tubes
Procedure:
-
Cell Stimulation:
-
Adjust cell concentration to 1-2 x 10⁶ cells/mL in culture medium.
-
Add stimulant (e.g., LPS) and incubate at 37°C, 5% CO₂ for a predetermined time (e.g., 4-6 hours).
-
For the final 2-4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to block cytokine secretion.[8] Include an unstimulated control.
-
-
Surface Staining:
-
Harvest cells and wash once with cold FACS buffer by centrifuging at 350 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the Live/Dead stain and incubate for 15-20 minutes at room temperature, protected from light.
-
Wash cells with 2 mL of FACS buffer.
-
Resuspend the pellet in 100 µL of FACS buffer containing the appropriate surface-marker antibodies.
-
Incubate on ice for 20-30 minutes in the dark.
-
-
Fixation and Permeabilization:
-
Wash cells twice with 2 mL of cold FACS buffer.
-
After the final wash, decant the supernatant and resuspend the cell pellet in 100 µL of IC Fixation Buffer.[9]
-
Incubate for 20-60 minutes at room temperature, protected from light.[9]
-
Wash the cells by adding 2 mL of 1X Permeabilization Buffer and centrifuging at 400-600 x g for 5 minutes.[9]
-
-
Intracellular Staining:
-
Decant the supernatant and resuspend the fixed/permeabilized cell pellet in 100 µL of 1X Permeabilization Buffer.
-
Add the anti-PTX3 antibody or its corresponding isotype control.
-
Incubate for 20-60 minutes at room temperature in the dark.[9]
-
-
Final Washes and Acquisition:
-
Wash the cells twice with 2 mL of 1X Permeabilization Buffer.[9]
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
-
Acquire samples on a flow cytometer.
-
Protocol 2: Detection of Exogenous PTX3 Binding to Apoptotic Cells
This protocol is adapted for measuring the binding of purified, labeled PTX3 to cells, particularly apoptotic cells, which it is known to recognize.[10]
Materials:
-
Cell suspension (e.g., Jurkat T-cells)
-
Apoptosis-inducing agent (e.g., UV irradiation, staurosporine)
-
Binding Buffer (e.g., Annexin V Binding Buffer)
-
Biotinylated PTX3
-
FITC-conjugated Streptavidin
-
Propidium Iodide (PI) or other viability dye
-
Unlabeled PTX3 or BSA (for competition assay)
Procedure:
-
Induce Apoptosis:
-
Induce apoptosis in the target cell line according to a validated protocol. Confirm apoptosis using morphological or cytometric criteria (e.g., Annexin V staining).[10]
-
-
Binding Reaction:
-
Wash both apoptotic and live (control) cells with Binding Buffer.
-
Resuspend cells at 1 x 10⁶ cells/mL in Binding Buffer.
-
Add biotinylated PTX3 at a range of concentrations (e.g., 0.1 to 50 µg/mL) to 100 µL of cell suspension.[10]
-
Incubate for 30 minutes at room temperature.[10]
-
(Optional) For competition assays, pre-incubate cells with a high concentration of unlabeled PTX3 or BSA (e.g., 500 µg/mL) before adding biotinylated PTX3.[10]
-
-
Detection:
-
Wash cells once with Binding Buffer to remove unbound PTX3.
-
Resuspend the pellet in 100 µL of Binding Buffer containing FITC-conjugated streptavidin.
-
Incubate for 20-30 minutes on ice, protected from light.
-
-
Final Staining and Acquisition:
-
Wash cells once with Binding Buffer.
-
Resuspend in 300-500 µL of Binding Buffer.
-
Add a viability dye like PI immediately before analysis to distinguish late apoptotic/necrotic cells.[10]
-
Acquire samples on a flow cytometer.
-
Gating Strategy for Intracellular PTX3
A sequential, hierarchical gating strategy is essential for accurately identifying the target cell population while excluding debris, doublets, and dead cells.[11][12]
-
Initial Gate: Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to create a primary gate around the main cell population, excluding obvious debris.[13]
-
Singlet Gate: Exclude cell aggregates or doublets by plotting FSC-Area vs. FSC-Height (or FSC-Width). Single cells should form a linear population.[11]
-
Viability Gate: Gate on the live cell population using the signal from the viability dye (e.g., gate on the Zombie Violet™-negative population).
-
Immune Cell Identification: From the live singlets, identify the cell population of interest. For example, when analyzing PBMCs, use a CD14 vs. SSC plot to gate on monocytes.
-
PTX3 Expression: Finally, analyze the gated population (e.g., monocytes) for PTX3 expression using a histogram of the PTX3 channel fluorescence. Set the positive gate based on the signal from an isotype control or a Fluorescence Minus One (FMO) control.[12][13]
References
- 1. Pentraxin-3 is a PI3K signaling target that promotes stem cell–like traits in basal-like breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTX3 - Wikipedia [en.wikipedia.org]
- 3. What are PTX3 stimulators and how do they work? [synapse.patsnap.com]
- 4. PTX3, a Humoral Pattern Recognition Molecule, in Innate Immunity, Tissue Repair and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Pentraxin-3 is a PI3K signaling target that promotes stem cell-like traits in basal-like breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotech.illinois.edu [biotech.illinois.edu]
- 9. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. ashpublications.org [ashpublications.org]
- 11. bosterbio.com [bosterbio.com]
- 12. youtube.com [youtube.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Chromatin Immunoprecipitation for PTX3 Gene Regulation
Introduction
Pentraxin 3 (PTX3) is a crucial component of the humoral arm of innate immunity, playing a significant role in pathogen recognition, inflammation regulation, and tissue remodeling.[1][2] Unlike the short pentraxins C-reactive protein (CRP) and serum amyloid P (SAP), PTX3 is a long pentraxin produced by a variety of cells, including macrophages, dendritic cells, endothelial cells, and fibroblasts, in response to primary inflammatory signals.[3] Its expression is rapidly induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as by Toll-like receptor (TLR) agonists.[2][4] Given its critical role in immunity and inflammation, understanding the regulatory mechanisms of the PTX3 gene is of high interest for researchers in immunology and drug development.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins (such as transcription factors and modified histones) and specific genomic regions in the natural context of the cell.[5] This document provides detailed notes on the application of ChIP to study the regulation of the PTX3 gene and protocols for performing such experiments.
PTX3 Gene Structure and Regulation
The human PTX3 gene is located on chromosome 3 (3q25) and consists of three exons.[1][6] Its expression is tightly controlled by a promoter and at least two distal enhancers, which are subject to complex regulation by signaling pathways, transcription factors, and epigenetic modifications.
1. Signaling Pathways Inducing PTX3 Expression Several signaling pathways converge to regulate PTX3 transcription, depending on the cell type and stimulus. Key pathways include:
-
NF-κB Pathway: This is a primary pathway controlling PTX3 expression in response to IL-1R or TLR-dependent inflammation.[4]
-
c-Jun N-terminal Kinase (JNK) Pathway: This pathway is involved in the induction of PTX3 by TNF-α in lung epithelial cells.[4]
-
PI3K/Akt Pathway: This pathway is required for HDL-induced PTX3 production in endothelial cells and has also been implicated in oncogenic signaling in breast cancer.[4][7]
These pathways ultimately lead to the activation and nuclear translocation of transcription factors that bind to regulatory elements in the PTX3 gene.
Caption: Signaling pathways leading to the induction of PTX3 gene expression.
2. Transcription Factor Binding The PTX3 promoter and its two enhancers contain binding sites for several key transcription factors. ChIP assays have been instrumental in confirming the binding of these factors to specific regulatory regions.[4][8]
| Transcription Factor | Binding Site(s) | Confirmed Cell Type / Stimulus |
| NF-κB (RelA) | Promoter, Enhancer 1, Enhancer 2 | Macrophages (TNF-α)[4] |
| AP-1 (c-Jun, c-Fos) | Promoter, Enhancer 1 | Macrophages (TNF-α)[4][9] |
| SP1 | Promoter, Enhancer 1 | Macrophages[4] |
| PU.1 | Promoter, Enhancer 1 | Macrophages[4] |
| STAT3 | Enhancer 1 | Colorectal Cancer Cells, CLL Cells[8][10] |
3. Epigenetic Regulation Epigenetic modifications, including histone modifications and DNA methylation, are critical for controlling the accessibility of PTX3 regulatory elements to the transcriptional machinery.
-
Histone Modifications: In basal (unstimulated) conditions, the PTX3 promoter and enhancers are often marked by the repressive histone mark H3K27me3, associated with the Polycomb Repressive Complex 2 (PRC2).[8][11] Upon inflammatory stimulation (e.g., with TNF-α), these regions show a decrease in H3K27me3 and a significant enrichment of active marks like H3K27ac and H3K4me1, indicating the formation of active enhancers and a transcriptionally permissive state.[8][12]
-
DNA Methylation: In certain cancers, such as colorectal cancer (CRC) and leiomyosarcomas, the PTX3 gene is silenced.[1][13] This silencing is associated with hypermethylation of the promoter and enhancer regions.[8][9] Treatment with demethylating agents can restore PTX3 expression, highlighting the role of DNA methylation in its pathological downregulation.[9][11]
Caption: Epigenetic switch regulating PTX3 gene expression.
Quantitative ChIP Data
ChIP followed by quantitative PCR (ChIP-qPCR) allows for the measurement of the relative enrichment of a specific protein or histone modification at a given genomic locus. The table below summarizes data from a study on histone modifications at PTX3 regulatory regions in human macrophages.[8][12]
| Histone Mark | Regulatory Region | Condition | Fold Enrichment (vs. IgG) |
| H3K27ac (Active) | Enhancer 1 | Basal | ~1 |
| TNF-α (4h) | ~12 | ||
| Promoter | Basal | ~2 | |
| TNF-α (4h) | ~10 | ||
| Enhancer 2 | Basal | ~1 | |
| TNF-α (4h) | ~8 | ||
| H3K27me3 (Repressive) | Enhancer 1 | Basal | ~10 |
| TNF-α (4h) | ~2 | ||
| Promoter | Basal | ~6 | |
| TNF-α (4h) | ~1 | ||
| Enhancer 2 | Basal | ~8 | |
| TNF-α (4h) | ~1.5 |
Protocols: Chromatin Immunoprecipitation for PTX3
This protocol provides a detailed methodology for performing a ChIP experiment to study the binding of transcription factors (e.g., NF-κB) or the presence of histone modifications (e.g., H3K27ac) at the regulatory regions of the PTX3 gene in cultured cells (e.g., human macrophages or endothelial cells).
Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) experiment.
Materials
-
Cell culture reagents
-
Stimulus (e.g., human recombinant TNF-α)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (37%)
-
Cell Lysis Buffer
-
Sonication Buffer
-
ChIP-grade antibodies (e.g., anti-p65/RelA, anti-H3K27ac, Normal Rabbit IgG)
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer
-
ChIP Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents (SYBR Green or probe-based)
-
Primers for PTX3 regulatory regions and negative control regions
Experimental Protocol
Step 1: Cell Culture and Treatment
-
Culture cells (e.g., THP-1 macrophages, HUVECs) to ~80-90% confluency. For a standard ChIP, aim for 1-5 x 10^7 cells per IP condition.
-
If investigating stimulus-induced binding, treat the cells with the appropriate agent (e.g., 20 ng/mL TNF-α for 1-4 hours). Include an untreated (basal) control.
Step 2: Protein-DNA Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (from a 37% stock).
-
Incubate at room temperature for 10 minutes with gentle swirling. This step covalently links proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
Step 3: Cell Lysis and Chromatin Preparation
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ChIP Lysis Buffer and incubate on ice for 10 minutes.
-
Sonicate the lysate to shear the chromatin into fragments of 200-800 bp. Optimization is critical here; perform a time course to determine the optimal sonication conditions for your cell type and equipment.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet cell debris. The supernatant contains the soluble chromatin.
Step 4: Immunoprecipitation
-
Quantify the chromatin concentration.
-
Dilute a standardized amount of chromatin (e.g., 25-50 µg) in ChIP Dilution Buffer.
-
Save 5-10% of the diluted chromatin as "Input" control. Store at -20°C.
-
Pre-clear the remaining chromatin with Protein A/G beads for 1 hour at 4°C.
-
Add the specific primary antibody (e.g., 2-5 µg of anti-p65) or control IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C with rotation.
Step 5: Washing and Elution
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound proteins and DNA:
-
1x Wash with Low Salt Wash Buffer.
-
1x Wash with High Salt Wash Buffer.
-
1x Wash with LiCl Wash Buffer.
-
2x Washes with TE Buffer.
-
-
Elute the immune complexes from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.
Step 6: Reverse Cross-linking and DNA Purification
-
To both the eluted IP samples and the Input sample, add NaCl to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C to digest proteins.
-
Purify the DNA using a standard PCR purification kit or phenol:chloroform extraction. Elute in a small volume (30-50 µL) of nuclease-free water or TE buffer.
Step 7: Data Analysis by qPCR
-
Perform qPCR using the purified DNA from the IP and Input samples. Use primers specific to the PTX3 promoter, enhancers, or a negative control region (e.g., a gene-desert region).
-
Calculate the amount of DNA in each sample relative to a standard curve.
-
Normalize the IP signal to the corresponding Input signal to account for variations in chromatin preparation (% Input method). The formula is: % Input = 2^ (Ct[Input] - log2(dilution_factor) - Ct[IP]) * 100.
-
Compare the % Input from the specific antibody IP to the control (IgG) IP to determine fold enrichment.
Example qPCR Primers for Human PTX3
Note: These are example sequences and must be validated experimentally.
| Target Region | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Promoter | GGGAGAGCTGGGAATCATTC | CCTGCCACAGGTCTCTCTTC |
| Enhancer 1 | AGGCAGTGAGCTGGGATTTA | TGGCTCACTGCAGCCTTAAT |
| Enhancer 2 (Exon 2) | CTGCCTTCATTCCCACTGTC | GAGGGCACTCTTGGATTCAC |
References
- 1. PTX3, a Humoral Pattern Recognition Molecule, in Innate Immunity, Tissue Repair and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentraxin 3(PTX 3): An Endogenous Modulator of the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PTX3 stimulators and how do they work? [synapse.patsnap.com]
- 4. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. PTX3 - Wikipedia [en.wikipedia.org]
- 7. Pentraxin-3 is a PI3K signaling target that promotes stem cell-like traits in basal-like breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. PTX3 acts as an extrinsic oncosuppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 Activates the Pentraxin 3 Gene in Chronic Lymphocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
- 13. Epigenetic regulation of the extrinsic oncosuppressor PTX3 gene in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Editing of the PTX3 Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentraxin 3 (PTX3) is a crucial component of the innate immune system, playing a multifaceted role in inflammation, tissue remodeling, and host defense against pathogens.[1][2] Dysregulation of PTX3 expression has been implicated in a variety of pathological conditions, including infectious diseases, cardiovascular disorders, and cancer.[1][3] The ability to precisely manipulate the PTX3 gene using CRISPR/Cas9 technology offers a powerful tool to investigate its function, validate it as a therapeutic target, and develop novel therapeutic strategies.
These application notes provide a comprehensive overview and detailed protocols for the CRISPR/Cas9-mediated editing of the PTX3 gene. The protocols cover guide RNA (gRNA) design, delivery of CRISPR/Cas9 components, and validation of gene editing. Additionally, we present a summary of the known signaling pathways involving PTX3 to provide a functional context for gene editing experiments.
PTX3 Signaling Pathway
PTX3 is produced by various cell types, including mononuclear phagocytes, dendritic cells, endothelial cells, and fibroblasts, in response to inflammatory stimuli such as TNF-α and IL-1β.[4][5] Its expression is primarily regulated by the NF-κB signaling pathway.[4] PTX3 functions as a pattern recognition molecule that can bind to pathogens, apoptotic cells, and certain complement components, thereby modulating the immune response.[2][5][6] A key interaction is its ability to bind to C1q, the first component of the classical complement pathway, which can influence complement activation and the clearance of cellular debris.[5][7]
Experimental Workflow for PTX3 Gene Editing
The general workflow for editing the PTX3 gene using CRISPR/Cas9 involves several key steps, from the initial design of the guide RNAs to the final validation of the gene edit and its functional consequences.
Data Presentation
The following tables present hypothetical quantitative data for a typical PTX3 gene editing experiment. These values are for illustrative purposes and will vary depending on the specific cell type, delivery method, and guide RNA sequence used.
Table 1: Guide RNA Sequences for Human PTX3 Gene
| gRNA ID | Target Exon | Sequence (5' - 3') | PAM |
| PTX3-g1 | 1 | GCAAGGAGCTCATCGTGCAG | TGG |
| PTX3-g2 | 2 | GCTGCTGAGCTGCAGCTGAG | AGG |
| PTX3-g3 | 3 | GAGCTGAAGCAGCTGAAGCT | GGG |
Table 2: On-Target Editing Efficiency of PTX3 gRNAs
| gRNA ID | Delivery Method | Cell Type | Editing Efficiency (%) (T7E1 Assay) |
| PTX3-g1 | Electroporation | HUVEC | 25 |
| PTX3-g2 | Lipid Nanoparticles | THP-1 | 35 |
| PTX3-g3 | AAV | Primary Macrophages | 15 |
Table 3: Off-Target Analysis for PTX3-g2
| Potential Off-Target Site | Mismatches | On-Target Editing Frequency (%) | Off-Target Editing Frequency (%) |
| Chr 3: 12345678 | 3 | 35 | < 0.1 |
| Chr 8: 87654321 | 4 | 35 | Not Detected |
| Chr 11: 11223344 | 4 | 35 | Not Detected |
Experimental Protocols
Protocol 1: Guide RNA Design for PTX3
-
Obtain the PTX3 Gene Sequence: Retrieve the full genomic sequence of the human PTX3 gene from a public database such as NCBI Gene (Gene ID: 5806).[8]
-
Identify Target Regions: For gene knockout, target the early exons of the PTX3 gene to introduce frameshift mutations leading to a premature stop codon.[9]
-
Use gRNA Design Tools: Utilize online tools such as Synthego's CRISPR Design Tool or IDT's Alt-R Designer to identify potential gRNA sequences.[9][10] These tools will score gRNAs based on predicted on-target efficiency and potential off-target effects.
-
Select gRNAs: Choose 2-3 gRNAs with high on-target scores and low off-target scores for experimental validation. Ensure the gRNA sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[11]
-
Synthesize gRNAs: Order synthetic single guide RNAs (sgRNAs) from a commercial vendor.
Protocol 2: Delivery of CRISPR/Cas9 Components via Electroporation
This protocol is optimized for Human Umbilical Vein Endothelial Cells (HUVECs).
-
Cell Preparation: Culture HUVECs to 70-80% confluency.
-
Prepare Ribonucleoprotein (RNP) Complexes:
-
Mix the synthetic sgRNA (targeting PTX3) and Cas9 nuclease in a 1.5:1 molar ratio in Opti-MEM.
-
Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Electroporation:
-
Harvest and resuspend HUVECs in an appropriate electroporation buffer at a concentration of 1 x 10^6 cells/100 µL.
-
Add the pre-formed RNP complexes to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply the electrical pulse using a nucleofector device with a pre-optimized program for HUVECs.
-
-
Post-Electroporation Culture:
-
Immediately transfer the electroporated cells to a pre-warmed culture dish containing complete growth medium.
-
Incubate at 37°C and 5% CO2 for 48-72 hours before proceeding with downstream analysis.
-
Protocol 3: Validation of On-Target Gene Editing using T7 Endonuclease I (T7E1) Assay
-
Genomic DNA Extraction: Extract genomic DNA from the edited and control cell populations using a commercial kit.
-
PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity DNA polymerase.
-
Heteroduplex Formation:
-
Denature the PCR products by heating to 95°C for 5 minutes.
-
Re-anneal the PCR products by gradually cooling to room temperature. This allows for the formation of heteroduplexes between wild-type and edited DNA strands.
-
-
T7E1 Digestion:
-
Incubate the re-annealed PCR products with T7 Endonuclease I at 37°C for 15-30 minutes. T7E1 will cleave the mismatched DNA in the heteroduplexes.
-
-
Analysis:
-
Analyze the digested products on an agarose (B213101) gel. The presence of cleaved DNA fragments indicates successful gene editing.
-
Quantify the intensity of the cleaved and uncleaved bands to estimate the percentage of gene editing.
-
Protocol 4: Assessment of Off-Target Effects
A comprehensive analysis of off-target effects is critical for the clinical translation of CRISPR/Cas9-based therapies.[12][13]
-
In Silico Prediction: Use computational tools to predict potential off-target sites in the genome that have sequence similarity to the on-target gRNA sequence.[12]
-
Unbiased Genome-Wide Methods: Employ unbiased experimental methods to identify off-target cleavage events across the entire genome. Commonly used methods include:
-
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing): This method involves the integration of a short double-stranded oligodeoxynucleotide tag at the site of DNA double-strand breaks (DSBs), which are then identified by sequencing.
-
Digenome-seq (Digested Genome Sequencing): This in vitro method involves treating purified genomic DNA with Cas9 RNPs, followed by whole-genome sequencing to identify cleavage sites.[13]
-
-
Validation of Potential Off-Target Sites: Validate the potential off-target sites identified by the above methods by PCR amplification and Sanger sequencing of these loci from the genomic DNA of the edited cells.
Protocol 5: Functional Analysis of PTX3 Knockout
-
Quantification of this compound:
-
Culture the PTX3-edited and control cells for 48 hours.
-
Collect the cell culture supernatant and measure the concentration of secreted this compound using a commercially available ELISA kit. A significant reduction in PTX3 levels in the edited cells compared to the control cells indicates a successful knockout.
-
-
Complement Activation Assay:
-
Coat a 96-well plate with a target of the classical complement pathway (e.g., aggregated IgG).
-
Incubate the coated plate with normal human serum in the presence of conditioned media from PTX3-knockout and control cells.
-
Measure the deposition of complement components (e.g., C4d, C3b) using specific antibodies and a colorimetric or fluorescent readout. Changes in complement deposition will indicate the functional consequence of PTX3 knockout on this pathway.
-
-
Phagocytosis Assay:
-
Label a target for phagocytosis (e.g., zymosan particles or apoptotic cells) with a fluorescent dye.
-
Incubate phagocytic cells (e.g., macrophages) with the fluorescently labeled targets in the presence of conditioned media from PTX3-knockout and control cells.
-
Quantify the uptake of the fluorescent targets by the phagocytes using flow cytometry or fluorescence microscopy. This will assess the role of PTX3 in opsonization and phagocytosis.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to successfully edit the PTX3 gene using CRISPR/Cas9. By combining precise gene editing with comprehensive functional analysis, it is possible to further elucidate the complex roles of PTX3 in health and disease, paving the way for the development of novel therapeutic interventions.
References
- 1. Frontiers | Structural insights into the biological functions of the long pentraxin PTX3 [frontiersin.org]
- 2. PTX3, a Humoral Pattern Recognition Molecule, in Innate Immunity, Tissue Repair and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 5. PTX3 - Wikipedia [en.wikipedia.org]
- 6. What are PTX3 stimulators and how do they work? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. PTX3 pentraxin 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. synthego.com [synthego.com]
- 10. idtdna.com [idtdna.com]
- 11. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
Application Notes and Protocols for Identifying PTX3 Interacting Proteins via Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) to identify and characterize protein-protein interactions with Pentraxin 3 (PTX3). PTX3 is a crucial component of the innate immune system, involved in inflammation, tissue remodeling, and cancer.[1] Understanding its interaction network is vital for elucidating its biological functions and for the development of novel therapeutics.
Introduction to PTX3 and Protein Interactions
Pentraxin 3 (PTX3) is a soluble pattern recognition receptor that is rapidly produced by various cells, including mononuclear phagocytes, dendritic cells, fibroblasts, and endothelial cells, in response to inflammatory signals. It plays a significant role in innate immunity by binding to pathogens, apoptotic cells, and various host proteins, thereby modulating complement activation and inflammation.[2] Identifying the interacting partners of PTX3 is key to understanding its diverse biological roles. Co-immunoprecipitation is a powerful technique to capture and identify these interacting proteins in a cellular context.[3]
Known PTX3 Interacting Proteins and Binding Affinities
Several proteins have been identified as interacting partners of PTX3. These interactions are crucial for its function in innate immunity and tissue remodeling. The following table summarizes some of the key known interactors and their reported binding affinities.
| Interacting Protein | Functional Context | Reported Binding Affinity (Kd) | Reference |
| C1q | Complement activation | 74 nM (monomeric PTX3) | [2][4] |
| Fibroblast Growth Factor 2 (FGF2) | Angiogenesis inhibition | ~30-300 nM | [3][5] |
| Azurocidin 1 (AZU1) | Sepsis, neutrophil extracellular traps | 22 ± 7.6 nM | [6] |
| Myeloperoxidase (MPO) | Sepsis, neutrophil extracellular traps | High affinity binding observed | [6] |
| Tumor necrosis factor alpha-induced protein 6 (TNFAIP6/TSG-6) | Extracellular matrix remodeling | Interaction confirmed | |
| Complement Factor H (CFH) | Complement regulation | 110 nM (monomeric PTX3) | [4] |
| C4b-Binding Protein (C4BP) | Complement regulation | 5.1 nM (apparent dissociation constant) | [4] |
| FcγRIII | Opsonization | 1.6 µM | [7] |
| FcγRIIa | Opsonization | 18.7 µM | [7] |
Experimental Workflow for PTX3 Co-Immunoprecipitation
The following diagram outlines the general workflow for identifying PTX3 interacting proteins using Co-IP followed by mass spectrometry.
Caption: General workflow for Co-IP of PTX3 and its interacting proteins.
Detailed Protocol: Co-Immunoprecipitation of PTX3 and Interacting Proteins for Mass Spectrometry Analysis
This protocol is optimized for the immunoprecipitation of endogenous PTX3 from cell culture supernatants or cell lysates to identify interacting proteins.
Materials:
-
Cell Culture: Adherent cells known to express and secrete PTX3 (e.g., endothelial cells, fibroblasts).
-
Stimulation: Reagents to induce PTX3 expression (e.g., IL-1β, TNF-α).
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with 1% NP-40 or Triton X-100). Supplement with protease and phosphatase inhibitors just before use.
-
Antibody: High-affinity, purified antibody specific for PTX3. A monoclonal antibody is recommended for specificity.
-
Control IgG: Isotype-matched control IgG from the same species as the anti-PTX3 antibody.
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash Buffer: Lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20.
-
Elution Buffer: Low pH buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (for low pH elution).
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to 80-90% confluency.
-
Stimulate cells with an appropriate agent (e.g., 10 ng/mL IL-1β or 20 ng/mL TNF-α) for 6-24 hours to induce PTX3 expression and secretion.[8]
-
-
Sample Preparation:
-
For Secreted PTX3: Collect the cell culture supernatant. Centrifuge to remove cells and debris. Concentrate the supernatant if necessary.
-
For Intracellular/Membrane-Associated PTX3: Wash cells with ice-cold PBS. Lyse the cells with ice-cold lysis buffer.[3] Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
-
-
Pre-Clearing the Lysate:
-
Add 20-30 µL of Protein A/G beads to 1 mg of protein lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.[3]
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the anti-PTX3 antibody to the pre-cleared lysate.
-
For the negative control, add the same amount of isotype-matched control IgG to a separate tube of pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.[3]
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of equilibrated Protein A/G beads to each sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of cold wash buffer. With each wash, resuspend the beads and then pellet them. This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
For Western Blot Analysis: Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For Mass Spectrometry:
-
Elute the protein complexes with 50-100 µL of low pH elution buffer. Incubate for 5-10 minutes at room temperature.
-
Pellet the beads and immediately transfer the supernatant to a fresh tube containing 10-15 µL of neutralization buffer.
-
Alternatively, on-bead digestion with trypsin can be performed.
-
-
-
Analysis:
-
Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against PTX3 (to confirm successful immunoprecipitation) and a suspected interacting protein.
-
Mass Spectrometry: Submit the eluted sample for analysis (e.g., LC-MS/MS) to identify the co-precipitated proteins.[9]
-
Signaling Pathways Involving PTX3
PTX3 is involved in several key signaling pathways that regulate inflammation and immunity. Understanding these pathways is crucial for contextualizing the identified protein interactions.
PTX3 and the NF-κB Signaling Pathway
The expression of PTX3 is often induced by pro-inflammatory stimuli via the NF-κB pathway.[1][10] PTX3 itself can also modulate NF-κB signaling, suggesting a potential feedback loop.
Caption: PTX3 expression is induced via the NF-κB signaling pathway.
PTX3 and the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another important regulator of PTX3 expression, particularly in endothelial cells stimulated by HDL.[1] In some contexts, PTX3 has been shown to be a critical target of oncogenic PI3K signaling.[11]
Caption: PTX3 expression is modulated by the PI3K/Akt signaling pathway.
PTX3 and Toll-Like Receptor (TLR) Signaling
PTX3 expression is induced by TLR agonists, and PTX3 can, in turn, regulate TLR signaling, indicating a complex interplay.[10][12]
Caption: Interplay between PTX3 and the Toll-Like Receptor (TLR) signaling pathway.
Conclusion
The methodologies and data presented in these application notes provide a robust framework for researchers to investigate the protein interaction network of PTX3. By employing co-immunoprecipitation coupled with mass spectrometry, scientists can uncover novel binding partners, leading to a deeper understanding of PTX3's role in health and disease and potentially identifying new targets for therapeutic intervention. Careful optimization of the Co-IP protocol and rigorous validation of identified interactions are essential for successful outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentraxin 3(PTX 3): An Endogenous Modulator of the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the soluble pattern recognition receptor PTX3 in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Pentraxin 3 Binds to the Complement Regulator C4b-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long Pentraxin-3 Modulates the Angiogenic Activity of Fibroblast Growth Factor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Proteomic Profile of Circulating Pentraxin 3 (PTX3) Complex in Sepsis Demonstrates the Interaction with Azurocidin 1 and Other Components of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTX3, a Humoral Pattern Recognition Molecule, in Innate Immunity, Tissue Repair and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTX3 mediates PI3K/AKT/mTOR signaling to downregulate apoptosis and autophagy to attenuate myocardial injury in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 11. Pentraxin-3 is a PI3K signaling target that promotes stem cell-like traits in basal-like breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silencing of PTX3 alleviates LPS-induced inflammatory pain by regulating TLR4/NF-κB signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low signal in PTX3 ELISA"
Welcome to the technical support center for PTX3 ELISA assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments, with a focus on addressing low signal intensity.
Troubleshooting Guide: Low Signal in PTX3 ELISA
Low or no signal is a frequent problem in ELISA experiments. This guide provides a systematic approach to identifying and resolving the root cause of weak signals in your PTX3 ELISA.
Initial Checks
Before delving into more complex troubleshooting, ensure the following basic steps have been correctly performed:
-
Reagent Preparation: Double-check all reagent calculations and dilutions. Ensure reagents were prepared in the correct order as specified by the protocol.[1][2]
-
Reagent Addition: Confirm that all reagents were added to the wells in the correct sequence.[3] A common error is the omission of a key reagent, such as the detection antibody or substrate.[3]
-
Plate Reader Settings: Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB with a stop solution).[4]
Systematic Troubleshooting of Low Signal
If the initial checks do not resolve the issue, follow the question-and-answer guide below to pinpoint the problem.
Question 1: Is the standard curve also showing a low signal?
-
Yes: If the entire plate, including the standards, has a weak signal, the issue is likely systemic. Proceed to the "System-Wide Issues" section.
-
No: If the standard curve is acceptable but your samples show low or no signal, the problem is likely specific to your samples. Proceed to the "Sample-Specific Issues" section.
FAQs: Addressing Specific Low Signal Scenarios
This section provides answers to frequently asked questions regarding weak signals in PTX3 ELISA assays.
System-Wide Issues (Affecting Standards and Samples)
Q: My entire plate, including the standard curve, has a very low signal. What are the most likely causes?
A: This typically points to a problem with a reagent or a step that affects all wells. Here’s a checklist of potential causes and solutions:
| Possible Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components.[1] Ensure that all reagents have been stored at the recommended temperatures (most kits require 2-8°C).[1][2] |
| Inactive HRP Conjugate or Substrate | Test the activity of the HRP conjugate and substrate. A quick test is to mix a small amount of the HRP conjugate directly with the TMB substrate; a rapid blue color change should occur.[3][5] |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[4][5] Shorter incubation times or lower temperatures can lead to incomplete binding and a weaker signal.[4] Consider incubating overnight at 4°C for the primary antibody step to increase signal.[6] |
| Inadequate Washing | While insufficient washing usually leads to high background, overly aggressive washing can elute the bound antibody or antigen, resulting in a weak signal.[4] Ensure you are following the recommended washing procedure. |
| Reagents Not at Room Temperature | Allow all reagents to equilibrate to room temperature for at least 15-20 minutes before use.[1][2] |
Sample-Specific Issues
Q: My standard curve looks good, but my samples have no or very low signal. What could be the problem?
A: If the standards are performing correctly, the issue likely lies with your samples.[4]
| Possible Cause | Recommended Solution |
| Low PTX3 Concentration in Samples | The PTX3 concentration in your samples may be below the detection limit of the assay.[4] Consider concentrating your samples or using a more sensitive ELISA kit. Expected physiological and pathological PTX3 levels can vary significantly (see table below). |
| Sample Matrix Effects | Components in your sample matrix (e.g., serum, plasma) can interfere with antibody-antigen binding.[4] Dilute your samples in the assay's recommended sample diluent to minimize these effects.[4] |
| Improper Sample Handling | Repeated freeze-thaw cycles or improper storage can degrade the PTX3 protein in your samples.[4] |
Reference PTX3 Concentrations in Human Plasma/Serum
| Condition | Median PTX3 Concentration (ng/mL) | Notes |
| Healthy Controls | 0 - 0.80 | [7][8] |
| Systemic Inflammatory Response Syndrome (SIRS) | 71.3 | [8] |
| Visceral Leishmaniasis (Active Disease) | 13.36 - 23.2 | [7] |
| COVID-19 Positive (Post-infection) | Significantly elevated vs. controls | [9] |
| Acute Myocardial Infarction (AMI) | Significantly higher than controls | [10][11] |
This table provides approximate values from published studies; ranges can vary between individuals and assays.
Experimental Protocols
Generalized PTX3 Sandwich ELISA Protocol
This protocol is a generalized guideline. Always refer to the specific protocol provided with your ELISA kit.
-
Plate Preparation: The wells of a microplate are pre-coated with a capture antibody specific for PTX3.
-
Add Standards and Samples:
-
Wash:
-
Add Detection Antibody:
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate (e.g., 1 hour at 37°C).[5]
-
-
Wash: Repeat the wash step as described in step 3.
-
Add Enzyme Conjugate:
-
Add 100 µL of Streptavidin-HRP (or other appropriate enzyme conjugate) to each well.
-
Cover the plate and incubate (e.g., 30 minutes at 37°C).[5]
-
-
Wash: Repeat the wash step, often with an increased number of washes (e.g., 5 times).[5]
-
Add Substrate:
-
Stop Reaction:
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Read Plate:
-
Read the optical density (OD) of each well at 450 nm within the timeframe recommended by the protocol.
-
Visual Troubleshooting Guides
Troubleshooting Workflow for Low PTX3 ELISA Signal
This diagram outlines a logical workflow for diagnosing the cause of a weak signal in your PTX3 ELISA.
Caption: Troubleshooting decision tree for low PTX3 ELISA signal.
Standard Sandwich ELISA Workflow
This diagram illustrates the key steps and binding events in a typical PTX3 sandwich ELISA.
Caption: Workflow of a standard PTX3 sandwich ELISA.
References
- 1. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 3. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 4. benchchem.com [benchchem.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. mdpi.com [mdpi.com]
- 8. Pentraxin-3 Serum Levels Are Associated with Disease Severity and Mortality in Patients with Systemic Inflammatory Response Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum Pentraxin 3 as Promising Biomarker for the Long-Lasting Inflammatory Response of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentraxin 3 in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Serum Pentraxin-3 Level in Patients with Acute Myocardial Infarction Compared with Control Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PTX3 Western Blot Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific bands in Pentraxin 3 (PTX3) Western blotting.
Troubleshooting Guide
This guide provides solutions to common problems encountered during PTX3 Western blotting, focusing on the issue of non-specific bands.
Question: Why am I seeing multiple bands or bands at unexpected molecular weights for PTX3?
Answer:
Several factors can contribute to the appearance of multiple or unexpected bands for PTX3. The predicted molecular weight of the PTX3 monomer is approximately 40 kDa, but it is often observed at around 45 kDa due to glycosylation.[1] Here are the common causes and solutions:
-
Post-Translational Modifications (Glycosylation): PTX3 is a glycoprotein, and glycosylation can increase its molecular weight.[1][2] The extent of glycosylation can vary depending on the cell type and inflammatory stimuli, potentially leading to bands of slightly different sizes.[2][3]
-
Oligomerization: PTX3 protomers can form dimers, trimers, and higher-order multimers through disulfide bonds, even under denaturing conditions.[4][5][6] This can result in bands at significantly higher molecular weights.
-
Protein Degradation: If samples are not handled properly, proteases can cleave PTX3, leading to bands at lower molecular weights.[4][5]
-
Splice Variants or Isoforms: The presence of different protein isoforms can also result in multiple bands.[4]
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.[4][7]
Troubleshooting Summary for Unexpected Bands:
| Potential Cause | Recommended Solution |
| Glycosylation | Use enzymes to deglycosylate the protein sample to see if the band shifts to the expected molecular weight. Check literature for expected molecular weight with glycosylation.[4] |
| Oligomerization | Ensure complete reduction and denaturation of the sample by adding fresh DTT or β-mercaptoethanol to the loading buffer and heating the sample before loading.[4] |
| Protein Degradation | Use fresh samples kept on ice and add fresh protease inhibitors to the lysis buffer.[4][5] |
| Antibody Cross-Reactivity | Use an affinity-purified primary antibody or try a different antibody. Perform a peptide blocking experiment to confirm antibody specificity.[4][7] |
Question: How can I reduce the high background and non-specific bands on my PTX3 Western blot?
Answer:
High background and non-specific bands can obscure the detection of your target protein. Here are several strategies to minimize these issues:
-
Optimize Antibody Concentrations: Using too high a concentration of the primary or secondary antibody is a common cause of non-specific binding.[8][9][10][11]
-
Improve Blocking: Incomplete or inadequate blocking can lead to antibodies binding non-specifically to the membrane.[8][12]
-
Enhance Washing Steps: Insufficient washing will not effectively remove unbound antibodies, contributing to background noise.[9][12]
-
Sample Preparation and Loading: Overloading the gel with too much protein can lead to "ghost bands" and high background.[5]
-
Membrane Choice and Handling: The type of membrane and how it is handled can influence background levels.[10][11]
Troubleshooting Summary for High Background and Non-specific Bands:
| Parameter | Recommendation |
| Primary Antibody Concentration | Titrate the primary antibody to find the optimal dilution. Start with the manufacturer's recommended dilution and perform a dilution series.[4][9] |
| Secondary Antibody Concentration | Decrease the concentration of the secondary antibody. Run a control with only the secondary antibody to check for non-specific binding.[4] |
| Blocking Buffer | Try different blocking agents (e.g., 5% non-fat dry milk or 3-5% BSA in TBST). For phosphoprotein detection, BSA is generally preferred.[12][13] |
| Blocking Incubation | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[11][13] |
| Washing Steps | Increase the number and duration of washes (e.g., 3-5 washes of 5-10 minutes each).[12] Increase the detergent (Tween-20) concentration in the wash buffer to 0.1%.[5] |
| Protein Loading | Reduce the amount of protein loaded per well. Aim for 20-30 µg for cell lysates.[5] |
| Membrane Type | Consider using nitrocellulose membranes, which may give lower background than PVDF.[10] If using PVDF, ensure it is properly activated and does not dry out.[11][13] |
| Exposure Time | Reduce the exposure time during signal detection.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of PTX3 in a Western blot?
A1: The predicted molecular weight of the PTX3 protein is around 40 kDa.[1] However, due to N-linked glycosylation at Asn-220, it is typically observed as a 45 kDa band under reducing SDS-PAGE conditions.[1][2] Higher molecular weight bands may also be present due to the formation of oligomers.[6]
Q2: Can the glycosylation of PTX3 affect antibody binding?
A2: Yes, the glycosylation of PTX3 can potentially mask epitopes and affect antibody binding.[8] The glycosylation pattern can also vary between different cell types and under different conditions, which might influence the consistency of your results.[2][3]
Q3: Which blocking buffer is best for PTX3 Western blotting?
A3: Both 5% non-fat dry milk and 3-5% Bovine Serum Albumin (BSA) in TBST are commonly used blocking buffers.[12][13] The optimal blocking agent can be antibody-dependent. If you are using a phospho-specific antibody for a related signaling pathway, BSA is generally recommended as milk contains phosphoproteins that can cause background.[12] It's advisable to test both to see which gives a cleaner background for your specific primary antibody.
Q4: My primary antibody for PTX3 is polyclonal. Could this be the cause of non-specific bands?
A4: Polyclonal antibodies recognize multiple epitopes on the target protein, which can sometimes lead to a higher likelihood of cross-reactivity with other proteins, resulting in non-specific bands.[5] If you continue to have issues, consider trying a monoclonal antibody, which is specific to a single epitope.[5]
Q5: Can I reuse my primary antibody solution for PTX3?
A5: While it is possible to reuse primary antibody solutions to save costs, it is generally not recommended as it can lead to increased background and reduced signal over time due to contamination or degradation of the antibody. If you do reuse it, ensure it is stored properly at 4°C and consider adding a preservative like sodium azide (B81097) (note: sodium azide inhibits HRP, so it must be thoroughly washed out before incubation with an HRP-conjugated secondary antibody).[14]
Experimental Protocols
Protocol 1: Primary Antibody Titration
This protocol helps determine the optimal dilution of your primary antibody to maximize specific signal while minimizing non-specific bands.
-
Prepare Identical Blots: Run multiple identical lanes of your protein sample on an SDS-PAGE gel and transfer them to a membrane.
-
Block the Membrane: Block the entire membrane in your chosen blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Cut the Membrane: After blocking, cut the membrane into strips, ensuring each strip contains one lane of your sample.
-
Incubate with Different Antibody Dilutions: Prepare a series of dilutions for your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000, 1:10000) in blocking buffer. Incubate each membrane strip in a different antibody dilution overnight at 4°C with gentle agitation.
-
Wash: Wash all strips extensively with TBST (3 x 10 minutes).
-
Incubate with Secondary Antibody: Incubate all strips with the same dilution of the secondary antibody for 1 hour at room temperature.
-
Wash: Repeat the washing step.
-
Develop and Analyze: Develop all strips simultaneously and compare the signal-to-noise ratio for each dilution. The optimal dilution will show a strong band for PTX3 with minimal background and non-specific bands.
Protocol 2: Optimization of Blocking Conditions
This protocol helps identify the most effective blocking conditions for your PTX3 Western blot.
-
Prepare Identical Blots: As in the previous protocol, prepare a membrane with multiple identical lanes of your protein sample.
-
Test Different Blocking Buffers: Cut the membrane into strips. Block each strip with a different blocking buffer (e.g., 5% non-fat milk in TBST, 3% BSA in TBST, 5% BSA in TBST, and commercial blocking buffers) for 1 hour at room temperature.
-
Test Different Blocking Times: For the most promising blocking buffer, test different incubation times (e.g., 1 hour at room temperature, 2 hours at room temperature, and overnight at 4°C).
-
Probe with Antibodies: After blocking, proceed with the standard primary and secondary antibody incubations (using the optimized antibody dilutions from Protocol 1).
-
Wash and Develop: Wash and develop all strips to compare the background levels.
Diagrams
Troubleshooting Workflow for Non-Specific Bands
Caption: A flowchart for troubleshooting non-specific bands in PTX3 Western blots.
PTX3 Signaling Pathway Induction
Caption: Simplified diagram of pathways inducing PTX3 expression.
References
- 1. PTX3 - Wikipedia [en.wikipedia.org]
- 2. iris.unina.it [iris.unina.it]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. arp1.com [arp1.com]
- 6. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. news-medical.net [news-medical.net]
- 11. biossusa.com [biossusa.com]
- 12. clyte.tech [clyte.tech]
- 13. How to reduce background noise on PVDF membranes? â Membrane Solutions [membrane-solutions.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
"minimizing background staining in PTX3 immunohistochemistry"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background staining in Pentraxin 3 (PTX3) immunohistochemistry (IHC) experiments.
Troubleshooting Guide: Minimizing High Background Staining in PTX3 IHC
High background staining can obscure specific signals, leading to misinterpreted results. The following guide addresses common causes of high background in PTX3 IHC and provides targeted solutions.
| Potential Cause | Specific Problem | Recommended Solution | Citation |
| Primary Antibody | Concentration too high | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:100, 1:250, 1:500). | [1][2] |
| Non-specific binding | Use a high-quality, affinity-purified monoclonal antibody if possible to reduce cross-reactivity. Ensure the antibody is validated for IHC. | [1] | |
| Prolonged incubation | Reduce the primary antibody incubation time. Overnight incubation at 4°C is a common starting point, but shorter times at room temperature may be optimal. | [3] | |
| Secondary Antibody | Cross-reactivity with tissue | Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue to minimize off-target binding. | [1] |
| Concentration too high | Titrate the secondary antibody to find the lowest concentration that provides a strong signal without increasing background. | [1] | |
| Non-specific binding | Run a negative control with only the secondary antibody to confirm it is not the source of background. If it is, consider a different secondary antibody or increase blocking stringency. | [2] | |
| Blocking Steps | Insufficient blocking | Increase the concentration of the blocking serum (up to 10%) or the incubation time. Use serum from the same species as the secondary antibody. For PTX3, blocking with 10% fetal horse serum has been used. | [1][4] |
| Inappropriate blocking agent | Normal serum, bovine serum albumin (BSA), or casein are common blocking agents. The optimal agent may be antibody-dependent. Avoid using milk-based blockers if using a biotin-based detection system. | [5] | |
| Endogenous Factors | Endogenous peroxidase activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by incubating the tissue sections in 3% hydrogen peroxide (H₂O₂) for 10-15 minutes before primary antibody incubation. | [2] |
| Endogenous biotin (B1667282) | If using a biotin-based detection system (e.g., ABC or LSAB), block endogenous biotin with an avidin/biotin blocking kit prior to primary antibody incubation. | [1] | |
| Antigen Retrieval | Over-retrieval | Excessive heat-induced epitope retrieval (HIER) can damage tissue morphology and expose non-specific epitopes. Optimize the heating time and temperature for your specific tissue and PTX3 antibody. | [5] |
| Incorrect buffer pH | The optimal pH for antigen retrieval is antibody-dependent. Test both citrate-based (pH 6.0) and Tris-EDTA-based (pH 9.0) buffers to determine which provides the best signal-to-noise ratio for PTX3. | [5] | |
| Tissue Preparation | Inadequate deparaffinization | Ensure complete removal of paraffin (B1166041) by using fresh xylene and sufficient incubation times. Incomplete deparaffinization can cause patchy, high background. | [2][5] |
| Tissue sections too thick | Use thinner sections (4-5 µm) to allow for better antibody and reagent penetration and to reduce the trapping of reagents. | [1] | |
| Tissue drying out | Never allow the tissue sections to dry out at any stage of the staining protocol, as this can cause a significant increase in non-specific background staining. Use a humidified chamber for incubations. | [3] | |
| Washing Steps | Insufficient washing | Increase the number and duration of washes between antibody incubation steps to remove unbound antibodies. Use a buffer containing a mild detergent like Tween-20 (e.g., TBS-T or PBS-T). | [3] |
Frequently Asked Questions (FAQs)
Q1: I am seeing diffuse, non-specific staining throughout my tissue section when staining for PTX3. What is the most likely cause?
A1: Diffuse background staining is often due to an overly high concentration of the primary or secondary antibody. We recommend performing a titration of both antibodies to determine their optimal working concentrations. Another common cause is insufficient blocking. Ensure you are using an adequate concentration of a suitable blocking agent (e.g., 10% normal serum from the species of the secondary antibody) and a sufficient incubation time.
Q2: My negative control (no primary antibody) shows significant background staining. How can I fix this?
A2: If your negative control shows staining, the issue likely lies with the secondary antibody or the detection system. The secondary antibody may be cross-reacting with endogenous immunoglobulins in your tissue. Using a pre-adsorbed secondary antibody can help. If you are using an HRP-DAB system, endogenous peroxidase activity in the tissue could be the culprit; pre-treat your slides with 3% H₂O₂ to block this activity. For biotin-based systems, endogenous biotin can cause background, which can be blocked with an avidin/biotin blocking kit.
Q3: Can my antigen retrieval method be causing high background for PTX3 staining?
A3: Yes, suboptimal antigen retrieval can contribute to high background. Over-aggressive heat-induced epitope retrieval (HIER) can damage tissue integrity and expose non-specific binding sites. It is crucial to optimize the temperature and duration of heating. The pH of the retrieval buffer is also critical and antibody-dependent. For your specific PTX3 antibody, it is advisable to test both a citrate (B86180) buffer (pH 6.0) and a Tris-EDTA buffer (pH 9.0) to find the condition that yields the highest signal-to-noise ratio.
Q4: What are the key steps in a general experimental protocol to minimize background for PTX3 IHC?
A4: A robust protocol is key to minimizing background. Below is a generalized protocol that incorporates several background-reducing steps.
Experimental Protocols
General Protocol for PTX3 Immunohistochemistry on Paraffin-Embedded Sections
This protocol provides a framework for PTX3 staining. Optimization of antibody concentrations, incubation times, and antigen retrieval conditions is recommended for specific antibodies and tissue types.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol (B145695):
-
100% ethanol: 2 x 3 minutes.
-
95% ethanol: 1 x 3 minutes.
-
70% ethanol: 1 x 3 minutes.
-
-
Rinse in distilled water: 2 x 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Note: The choice of buffer and heating method should be optimized.
-
Pre-heat antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or 10 mM Tris, 1 mM EDTA, pH 9.0) to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 10-20 minutes at 95-100°C.
-
Allow slides to cool in the buffer at room temperature for 20-30 minutes.
-
Rinse slides in wash buffer (e.g., TBS with 0.05% Tween-20) for 2 x 5 minutes.
-
-
Blocking Endogenous Enzymes:
-
For HRP-based detection:
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) or PBS for 10-15 minutes at room temperature.
-
Rinse in wash buffer for 2 x 5 minutes.
-
For Biotin-based detection:
-
Follow the manufacturer's instructions for an avidin/biotin blocking kit.
-
-
Blocking Non-Specific Binding:
-
Incubate slides in a blocking solution (e.g., 5-10% normal serum from the secondary antibody host species in PBS or TBS) for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the PTX3 primary antibody in an appropriate antibody diluent (e.g., TBS with 1% BSA) to its optimal concentration.
-
Drain the blocking solution from the slides (do not rinse).
-
Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse slides in wash buffer for 3 x 5 minutes.
-
-
Secondary Antibody Incubation:
-
Apply the diluted, appropriate secondary antibody (e.g., biotinylated or HRP-conjugated) and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Washing:
-
Rinse slides in wash buffer for 3 x 5 minutes.
-
-
Detection:
-
Prepare and apply the detection reagent (e.g., Streptavidin-HRP or polymer-based HRP) according to the manufacturer's instructions. Incubate for the recommended time.
-
Rinse in wash buffer for 2 x 5 minutes.
-
-
Chromogen Development:
-
Apply the chromogen substrate (e.g., DAB) and monitor for color development under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Rinse with water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Signaling Pathways and Workflow Visualizations
PTX3 Induction and Function Signaling Pathway
The expression of PTX3 is induced by primary pro-inflammatory stimuli through various signaling pathways. Once produced, PTX3 plays a role in innate immunity and inflammation modulation.
Caption: Simplified signaling pathways leading to PTX3 production and its key functions.
Troubleshooting Workflow for High Background in IHC
This workflow provides a logical sequence of steps to diagnose and resolve high background staining issues in your PTX3 IHC experiments.
Caption: A step-by-step workflow for troubleshooting high background in IHC.
References
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. bosterbio.com [bosterbio.com]
- 3. documents.cap.org [documents.cap.org]
- 4. Long pentraxin PTX3 is upregulated systemically and centrally after experimental neurotrauma, but its depletion leaves unaltered sensorimotor deficits or histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Recombinant PTX3 Protein Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant Pentraxin 3 (PTX3) protein.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the production of recombinant PTX3.
Issue 1: Low or No Expression of Recombinant PTX3
| Potential Cause | Recommended Solution |
| Suboptimal Codon Usage: The codon usage of the PTX3 gene is not optimized for the expression host (e.g., CHO, HEK293). | Synthesize a new PTX3 gene with codons optimized for the specific expression host. Several commercial vendors offer codon optimization services. |
| Inefficient Transfection: Poor delivery of the PTX3 expression vector into the host cells. | Optimize the transfection protocol by adjusting the DNA-to-transfection reagent ratio, cell density at the time of transfection, and incubation times. Consider using different transfection reagents. |
| Promoter Inactivity: The promoter driving PTX3 expression is weak or inactive in the chosen cell line. | Ensure the use of a strong viral promoter, such as the cytomegalovirus (CMV) promoter, which is highly active in mammalian cells. |
| Protein Toxicity: Overexpression of PTX3 may be toxic to the host cells, leading to cell death and low yield. | Use an inducible expression system to control the timing and level of PTX3 expression. Lowering the induction temperature (e.g., from 37°C to 30-33°C) can also reduce toxicity and improve protein folding.[1] |
| mRNA Instability: The mRNA transcript of PTX3 is unstable, leading to rapid degradation. | Include stabilizing elements in the 5' and 3' untranslated regions (UTRs) of the expression vector. |
Issue 2: Poor Solubility and Aggregation of Recombinant PTX3
| Potential Cause | Recommended Solution |
| Incorrect Disulfide Bond Formation: PTX3 has a complex structure with multiple disulfide bonds that may not form correctly, leading to misfolding and aggregation. | Co-express molecular chaperones or foldases, such as Protein Disulfide Isomerase (PDI), to assist in proper disulfide bond formation. |
| Suboptimal Culture Conditions: Culture parameters such as temperature and pH can influence protein folding and solubility. | Lower the culture temperature to 30-33°C after transfection to slow down protein synthesis and allow more time for proper folding.[1] Maintain optimal pH of the culture medium (around 7.0-7.4 for mammalian cells).[2] |
| High Protein Concentration: High local concentrations of the protein during expression can promote aggregation. | Use a weaker promoter or an inducible system to reduce the rate of protein expression. |
| Lack of Proper Post-Translational Modifications: As a glycoprotein, incorrect or incomplete glycosylation can lead to misfolding. | Use a mammalian expression system (e.g., CHO or HEK293) that can perform complex N-linked glycosylation. Ensure the culture medium contains the necessary components for glycosylation. |
Issue 3: Low Recovery During Purification
| Potential Cause | Recommended Solution |
| Protein Degradation: PTX3 may be degraded by proteases released from the host cells. | Add protease inhibitors to the cell culture supernatant immediately after harvesting. Perform all purification steps at low temperatures (4°C). |
| Suboptimal Chromatography Conditions: Incorrect buffer pH or ionic strength can lead to poor binding or premature elution from the chromatography column. | Optimize the pH and salt concentrations for each chromatography step (anion exchange, hydroxyapatite, and size exclusion). |
| Protein Precipitation: The protein may precipitate during buffer exchange or concentration steps. | Perform buffer exchange and concentration steps gradually. Screen different buffer formulations for optimal protein stability. |
Frequently Asked Questions (FAQs)
Q1: Which expression system is best for producing recombinant PTX3?
A1: Mammalian expression systems, particularly Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, are recommended for producing recombinant PTX3.[3][4] This is because PTX3 is a glycoprotein, and these systems can perform the necessary post-translational modifications, such as N-linked glycosylation, which are crucial for its proper folding and biological activity. A high-level expression of about 50 mg/L has been reported in CHO cells using a serum-free, chemically defined medium.[5]
Q2: What is the role of glycosylation in PTX3 production?
A2: PTX3 has a single N-linked glycosylation site at asparagine 220 (N220). This glycosylation is important for the proper folding, stability, and function of the protein.[6] Using a mammalian expression system is critical to ensure this modification occurs correctly. Heterogeneity in glycosylation can lead to multiple bands on an SDS-PAGE gel.[6]
Q3: How can I optimize the culture medium to increase PTX3 yield?
A3: For CHO cells, transitioning to a serum-free, chemically defined medium can simplify downstream purification and improve batch-to-batch consistency.[7][8] Supplementing the medium with hydrolysates (e.g., soy or yeast) and lipids can increase cell density and protein expression.[9] For both CHO and HEK293 cells, maintaining optimal pH (7.0-7.4) and considering a temperature shift to 30-35°C post-transfection can enhance protein yield.[2]
Q4: What is a typical purification strategy for recombinant PTX3?
A4: A three-step chromatography process has been successfully used to purify recombinant PTX3 from CHO cell culture supernatant with a recovery yield of approximately 70% and over 95% purity.[5] The steps are:
-
Anion Exchange Chromatography: To capture the negatively charged PTX3.
-
Hydroxyapatite Chromatography: For further purification based on mixed-mode interactions.
-
Size Exclusion Chromatography: To remove any remaining impurities and protein aggregates.
Q5: My purified PTX3 appears as multiple bands on an SDS-PAGE gel. Why?
A5: The presence of multiple bands of PTX3 on an SDS-PAGE gel, even under reducing conditions, is often due to heterogeneous N-linked glycosylation at the N220 site.[6] These different glycoforms will have slightly different molecular weights, resulting in distinct bands. Enzymatic deglycosylation (e.g., with PNGase F) should resolve these into a single band.[6]
Data Presentation
Table 1: Comparison of Common Expression Systems for Recombinant PTX3 Production
| Expression System | Typical Yield | Post-Translational Modifications (Glycosylation) | Advantages | Disadvantages |
| CHO Cells | ~50 mg/L[5] | Human-like, complex N-glycans | Scalable, suitable for stable cell line development, regulatory approval for therapeutics.[4] | Longer development timelines for stable cell lines. |
| HEK293 Cells | Variable (can be high in transient expression) | Human-like, complex N-glycans | High transfection efficiency, rapid protein production for research purposes.[3][4] | Can be less suitable for large-scale production compared to stable CHO lines.[4] |
| Bacterial (E. coli) | High | None | Rapid growth, low cost, simple genetics. | No post-translational modifications, protein often misfolded in inclusion bodies. |
| Yeast (P. pastoris) | High | High-mannose N-glycans (different from human) | High-density culture, secreted expression. | Glycosylation pattern is not human-like, which may affect function. |
Experimental Protocols
Protocol 1: Transient Expression of Recombinant PTX3 in HEK293 Cells
This protocol provides a general guideline for the transient expression of a PTX3 expression vector in HEK293 cells. Optimization may be required for specific vectors and cell lines.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM®)
-
PTX3 expression plasmid
-
Transfection reagent (e.g., Lipofectamine® LTX or PolyFect®)
-
6-well tissue culture plates or larger flasks
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density of 2.5 x 10^5 viable cells/well in 2 mL of complete growth medium. Ensure cells are 70-80% confluent on the day of transfection.[10][11]
-
Preparation of DNA-Transfection Reagent Complex:
-
In a sterile tube, dilute 2.5 µg of the PTX3 plasmid DNA in 100 µL of serum-free medium.
-
In a separate sterile tube, add the recommended amount of transfection reagent to 100 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent solutions, mix gently, and incubate at room temperature for 10-30 minutes to allow complex formation.[12][13]
-
-
Transfection: Add the DNA-transfection reagent complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Post-Transfection: After 18-24 hours, the medium can be replaced with fresh complete or serum-free medium.[12] For potentially higher yields, consider reducing the incubation temperature to 30-33°C at this stage.[1]
-
Harvesting: Harvest the cell culture supernatant containing the secreted PTX3 protein 48-72 hours post-transfection.
-
Analysis: Analyze the expression of PTX3 in the supernatant by Western blot or ELISA.
Protocol 2: Purification of Recombinant PTX3 from Cell Culture Supernatant
This protocol is based on the published three-step chromatography method for purifying PTX3 from CHO cell supernatant.[5] Buffer conditions and gradient slopes may require optimization.
Materials:
-
Clarified cell culture supernatant containing recombinant PTX3
-
Anion exchange chromatography column (e.g., Q-Sepharose)
-
Hydroxyapatite chromatography column
-
Size exclusion chromatography column (e.g., Superdex 200)
-
Chromatography system (e.g., FPLC)
-
Binding and elution buffers for each chromatography step
Procedure:
-
Anion Exchange Chromatography (AEC):
-
Equilibrate the AEC column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the clarified supernatant onto the column.
-
Wash the column with the equilibration buffer to remove unbound proteins.
-
Elute the bound PTX3 using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).
-
Collect fractions and analyze for the presence of PTX3 by SDS-PAGE or Western blot.
-
-
Hydroxyapatite Chromatography (HAC):
-
Pool the PTX3-containing fractions from AEC and buffer exchange into a low-phosphate buffer (e.g., 10 mM sodium phosphate (B84403), pH 6.8).
-
Equilibrate the HAC column with the low-phosphate buffer.
-
Load the sample onto the column.
-
Wash the column with the equilibration buffer.
-
Elute PTX3 using a linear gradient of increasing phosphate concentration (e.g., 10-500 mM sodium phosphate, pH 6.8).[14][15]
-
Collect and analyze fractions for PTX3.
-
-
Size Exclusion Chromatography (SEC):
-
Pool the purified PTX3 fractions from HAC and concentrate them.
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the concentrated protein onto the column.
-
Elute the protein with the equilibration buffer at a constant flow rate.
-
Collect fractions corresponding to the expected molecular weight of PTX3 and analyze for purity by SDS-PAGE.
-
Visualizations
Caption: Workflow for recombinant PTX3 production and purification.
Caption: TNF-α and IL-1β induce PTX3 expression via the NF-κB pathway.[16][17][18][19]
References
- 1. Optimization of a Recombinant Lectin Production in Pichia pastoris Using Crude Glycerol in a Fed-Batch System | MDPI [mdpi.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. Comparative Study: HEK293 Cells Vs CHO Cells | evitria [evitria.com]
- 4. Comparative Yield: HEK Cells vs. CHO Cells in Bioproduction [cytion.com]
- 5. High-level expression and efficient purification of recombinant human long pentraxin PTX3 in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum-Free Medium for Recombinant Protein Expression in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Cell Culture Media for CHO Cells: Serum-Free Options [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. qiagen.com [qiagen.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 16. researchgate.net [researchgate.net]
- 17. PTX3/NF-κB/TLR4 Pathway Evaluation in the Follicular Fluid to Successfully Predict Blastocyst Implantation: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Characterization of the promoter for the human long pentraxin PTX3. Role of NF-kappaB in tumor necrosis factor-alpha and interleukin-1beta regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing aggregation of purified PTX3 protein"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of purified Pentraxin 3 (PTX3) protein during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PTX3 and why is its aggregation a concern?
Pentraxin 3 (PTX3) is a crucial soluble pattern recognition receptor involved in innate immunity and inflammation.[1][2] It is a glycoprotein (B1211001) composed of an N-terminal domain and a C-terminal pentraxin domain. PTX3 naturally forms complex octameric structures stabilized by an extensive network of disulfide bonds.[3][4][5] Aggregation of purified PTX3 is a significant concern as it can lead to loss of biological activity, interfere with downstream applications, and yield inaccurate experimental results.[6][7]
Q2: What are the common causes of PTX3 aggregation?
Several factors can contribute to the aggregation of purified PTX3:
-
Hydrophobic Interactions: The N-terminal domain, particularly when expressed in bacterial systems, has a tendency to aggregate.
-
Incorrect Disulfide Bond Formation: PTX3 possesses nine cysteine residues, and the formation of non-native disulfide bonds can lead to aggregation.[4][6]
-
Suboptimal Buffer Conditions: Inappropriate pH, low salt concentration, and the absence of stabilizing additives can promote aggregation.[6][8][9]
-
High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions that lead to aggregation.[8]
-
Environmental Stress: Factors like freeze-thaw cycles and improper storage temperatures can denature the protein and cause it to aggregate.[10][11]
Troubleshooting Guide: Preventing PTX3 Aggregation
This guide provides specific troubleshooting steps to address PTX3 aggregation issues during and after purification.
Issue 1: Aggregation during Purification
Symptom: Visible precipitation or high molecular weight aggregates observed on SDS-PAGE or size-exclusion chromatography (SEC) during the purification process.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Lysis/Binding Buffer | Ensure the buffer pH is appropriate for PTX3 stability. Include additives to minimize non-specific interactions. |
| Aggregation of N-terminal Domain | For bacterially expressed PTX3, use an arginine-containing elution buffer to minimize aggregation of the N-terminal domain. |
| Incorrect Disulfide Bonds | Include reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in your buffers to prevent the formation of non-native disulfide bonds.[4][6] |
| Low Ionic Strength | Increase the salt concentration in your buffers. For example, the inclusion of 200mM KCl has been shown to prevent aggregation.[6] |
Issue 2: Aggregation in Final Purified Sample
Symptom: The final purified PTX3 solution becomes cloudy over time or shows aggregates upon analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Final Buffer | Exchange the protein into a final buffer optimized for stability. This may include a specific pH, salt concentration, and stabilizing additives. |
| High Protein Concentration | Maintain a low protein concentration.[8] If a high concentration is necessary, screen for stabilizing buffer components. |
| Buffer Additives | Consider adding a mixture of arginine and glutamate, which can increase protein solubility by binding to charged and hydrophobic regions.[8] Low concentrations of non-denaturing detergents like Tween 20 can also help solubilize aggregates.[4][8] |
Issue 3: Aggregation during Storage
Symptom: Aggregates form after storing the purified PTX3, even if it was soluble immediately after purification.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Improper Storage Temperature | For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[10][12] For short-term storage (days to weeks), 4°C may be suitable, but stability should be verified.[11][12] |
| Freeze-Thaw Cycles | Aliquot the purified protein into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the protein.[11] |
| Lack of Cryoprotectants | Add a cryoprotectant such as glycerol (B35011) (to a final concentration of 25-50%) before freezing to prevent aggregation during the freezing and thawing process.[8][11] |
Quantitative Data Summary
Table 1: Stability of PTX3 in Clinical Samples at Different Storage Temperatures
| Sample Type | Storage Temperature | Duration | Stability Outcome | Reference |
| Serum & BALF | -20°C | Up to 8 months | Stable (-1.8% to +2.8% change in concentration) | [10] |
| Serum & BALF | -80°C | Up to 48 months | Stable | [10] |
| Serum & BALF | +37°C | Short-term | Rapid degradation or concentration changes | [10] |
| Serum | -20°C | Up to 2 weeks | Stable | [13] |
| Serum | -20°C | 3 weeks | Unstable (concentration decrease exceeded 23.5%) | [13][14] |
| Urine | -20°C | 1 week | Unstable (concentration decrease exceeded 41.5%) | [13][14] |
Experimental Protocols
Protocol 1: Solubility Screen for Purified PTX3
This protocol allows for the rapid screening of multiple buffer conditions to identify those that enhance the solubility of purified PTX3.[6][7]
Materials:
-
Purified PTX3 protein
-
A panel of different buffers (varying in pH, salt concentration, and additives)
-
Filtration device (e.g., centrifugal filter units with a molecular weight cutoff appropriate to separate monomers from aggregates)
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Dilute a small aliquot of purified PTX3 into each of the different test buffers.
-
Incubate the samples under desired conditions (e.g., 4°C for 24 hours).
-
Separate soluble protein from insoluble aggregates by centrifugation or filtration.
-
Analyze the amount of soluble PTX3 remaining in the supernatant/filtrate by SDS-PAGE or Western blotting.
-
Compare the results across the different buffer conditions to identify the optimal buffer for PTX3 solubility.
Protocol 2: General PTX3 Purification Buffer Recommendations
Based on published data, a starting point for a PTX3 purification buffer that helps prevent aggregation is as follows:
-
Buffer: 20 mM Tris, pH 8.0[6]
-
Salt: 200 mM KCl[6]
-
Additive: 10% glycerol[6]
-
Reducing Agent: 5 mM DTT[6]
Note: The optimal buffer composition can be protein-specific and may require further optimization using a solubility screen as described in Protocol 1.
Visualizations
Caption: Workflow for PTX3 purification and aggregation troubleshooting.
Caption: Simplified signaling pathways inducing PTX3 expression.
References
- 1. The Proteomic Profile of Circulating Pentraxin 3 (PTX3) Complex in Sepsis Demonstrates the Interaction with Azurocidin 1 and Other Components of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling mechanisms of pentraxin 3 secretion in adipocytes during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time- and temperature-dependent Pentraxin 3 stability in serum and bronchoalveolar lavage fluid samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Pentraxin 3 stability in serum and urine samples at -20 °C during a 4-week period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing PTX3 Antibody Concentration for Flow Cytometry: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Pentraxin 3 (PTX3) antibody concentration for flow cytometry experiments. Adhering to best practices in antibody titration is critical for achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to optimize the concentration of my PTX3 antibody?
A1: Antibody titration is essential to determine the optimal concentration that provides the best signal-to-noise ratio.[1][2][3] Using too much antibody can lead to high non-specific binding, resulting in increased background fluorescence and difficulty in resolving true positive populations.[3][4][5][6] Conversely, using too little antibody will result in a weak signal, making it difficult to distinguish positive from negative cells.[7] Proper titration saves reagents and ensures the accuracy and reproducibility of your results.[7]
Q2: What is a good starting concentration for my PTX3 antibody titration?
A2: Manufacturer datasheets are the best starting point. Many vendors provide a recommended concentration or dilution for flow cytometry.[1][8] For antibodies sold by mass (e.g., mg/mL), a common starting point for titration is a series of dilutions around the manufacturer's suggestion.[1] If no recommendation is provided, you can start with a range of concentrations. For example, if a product data sheet suggests 5 µL per test, you could try a range of 0.5, 1, 2.5, 5, and 7.5 µL.[7]
Q3: What cell types are suitable as positive and negative controls for PTX3 staining?
A3: PTX3 is expressed by various cell types, particularly in response to inflammatory stimuli.[9][10] Mononuclear phagocytes, endothelial cells, and fibroblasts are known to express PTX3.[9][11] Neutrophils and monocytes are also reported to have enhanced PTX3 expression.[11] Chronic lymphocytic leukemia (CLL) cells have also been shown to produce high levels of PTX3.[12] For a negative control, a cell type known not to express PTX3 or an unstained sample of your experimental cells would be appropriate.
Q4: Should I perform titration for both primary and secondary antibodies?
A4: Yes, if you are using an indirect staining method. The concentration of both the primary and secondary antibodies can affect the staining quality. It is recommended to first optimize the secondary antibody concentration with a known positive control for the primary antibody, and then titrate the primary antibody.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Antibody concentration is too high, leading to non-specific binding.[3][4][5][6] | Decrease the antibody concentration by performing a titration experiment.[4][5] |
| Inadequate washing steps.[4][5] | Increase the number of wash steps and consider adding a low concentration of detergent (e.g., Tween-20) to the wash buffer.[4][5][6] | |
| Fc receptor-mediated binding. | Include an Fc blocking step in your protocol before adding the primary antibody.[13] | |
| Presence of dead cells which non-specifically bind antibodies.[6][7] | Use a viability dye to exclude dead cells from your analysis.[6][7][14] | |
| Weak or No Signal | Antibody concentration is too low.[7] | Increase the antibody concentration. Titrate the antibody to find the optimal concentration.[5][7] |
| Low or no antigen expression in the target cells. | Confirm PTX3 expression in your cell type using another method (e.g., Western Blot, qPCR) or use a known positive control cell line. | |
| Sub-optimal staining conditions (incubation time, temperature). | Optimize incubation time and temperature as recommended by the antibody manufacturer.[5] | |
| Fluorochrome has faded due to light exposure. | Use a fresh vial of antibody and store it properly, protected from light.[5] | |
| High Percentage of Positive Cells | Gain settings on the flow cytometer are too high. | Use a positive control to correctly set the flow cytometer's voltage and gain settings.[4][5] |
| Antibody concentration is too high. | Reduce the antibody concentration.[4] |
Experimental Protocols
Antibody Titration Protocol
This protocol outlines the steps to determine the optimal concentration of a fluorochrome-conjugated PTX3 antibody.
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells. Ensure you have a sufficient number of cells for all titration points (e.g., 0.5-1 x 10^6 cells per tube).
-
Include a known PTX3-positive and a PTX3-negative cell line as controls if available.
-
Wash the cells with an appropriate buffer (e.g., PBS with 1-2% BSA or FBS).
-
-
Antibody Dilution Series:
-
Prepare a series of dilutions of your PTX3 antibody. A 2-fold or 5-point serial dilution is common. For example, if the manufacturer recommends 1:100, you could test 1:25, 1:50, 1:100, 1:200, and 1:400.
-
Keep the staining volume consistent for all tubes.[7]
-
-
Staining:
-
Aliquot the prepared cells into individual tubes for each antibody concentration, including an unstained control and a viability dye control.
-
If necessary, perform an Fc block by incubating cells with an Fc receptor blocking reagent.[13]
-
Add the different concentrations of the PTX3 antibody to the respective tubes.
-
Incubate for the manufacturer-recommended time and temperature, protected from light.
-
Wash the cells 2-3 times with wash buffer to remove unbound antibody.[4][5]
-
If using a viability dye, stain the cells according to the dye manufacturer's protocol.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, ensuring the positive population is on scale.[7]
-
For each concentration, determine the Mean Fluorescence Intensity (MFI) of both the positive and negative populations.
-
Calculate the Stain Index (SI) for each concentration to determine the optimal dilution. The stain index is a measure of the separation between the positive and negative signals.[2][3]
Stain Index (SI) = (MFI of positive population - MFI of negative population) / (2 x Standard Deviation of negative population)
The optimal concentration is the one that gives the highest stain index.[3]
-
Quantitative Data Summary
The following table provides examples of starting concentrations for commercially available PTX3 antibodies. Note: These are starting points and optimal concentrations must be determined by the end-user through titration.
| Antibody Name | Conjugate | Manufacturer's Recommended Starting Concentration/Dilution | Application |
| Ptx3 (C-10) FITC Antibody | FITC | 200 µg/ml | FCM |
| Ptx3 (C-10) PE Antibody | PE | 200 µg/ml | FCM |
| PTX3 Monoclonal Antibody (MNB4) | Unconjugated | 1:50 | Flow |
| Human PTX3/TSG-14 Antibody | Unconjugated | Not specified for Flow Cytometry | Not specified for Flow Cytometry |
Visualizations
References
- 1. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 2. Best Practices for Multiparametric Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. PTX3 Monoclonal Antibody (MNB4) (MA5-49098) [thermofisher.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. PTX3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. STAT3 Activates the Pentraxin 3 Gene in Chronic Lymphocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
Technical Support Center: Troubleshooting PTX3 siRNA Knockdown Inefficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during PTX3 siRNA knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks if I observe low PTX3 knockdown efficiency?
A1: When encountering low knockdown efficiency for PTX3, begin by verifying the following critical aspects of your experimental setup:
Q2: How can I optimize the siRNA transfection protocol for PTX3 knockdown?
A2: Optimization is key to successful siRNA-mediated knockdown.[3] Here are several parameters you can adjust:
-
siRNA Concentration: Titrate the concentration of your PTX3 siRNA. While a common starting range is 5-100 nM, the optimal concentration can vary.[1][7] It's advisable to use the lowest concentration that provides effective knockdown to minimize off-target effects.[1]
-
Transfection Reagent Volume: Optimize the volume of the transfection reagent. The ratio of siRNA to transfection reagent is a critical factor for efficient complex formation and delivery.
Q3: My PTX3 mRNA levels are down, but the protein levels are unchanged. What could be the reason?
A3: A discrepancy between mRNA and protein knockdown can be attributed to a long protein half-life. If PTX3 protein is very stable, it will take longer for the existing protein to degrade, even if new protein synthesis is inhibited. To address this, you should:
Q4: I'm observing significant cell death after transfection. How can I reduce this cytotoxicity?
A4: Cell death following transfection can be caused by the transfection reagent or the siRNA itself. To mitigate this:
-
Optimize Reagent and siRNA Concentrations: Use the lowest effective concentrations of both the transfection reagent and the siRNA.
-
Check for Off-Target Effects: High concentrations of siRNA can lead to off-target effects and cellular stress.
Troubleshooting Workflow
This workflow provides a step-by-step guide to systematically troubleshoot inefficient PTX3 siRNA knockdown.
Caption: Troubleshooting workflow for PTX3 siRNA knockdown.
Quantitative Data Summary
For successful PTX3 knockdown, careful optimization of experimental parameters is crucial. The following tables summarize key quantitative data points gathered from various studies.
Table 1: Recommended siRNA Concentrations for PTX3 Knockdown
| Parameter | Recommended Range | Notes |
| siRNA Concentration | 5 - 100 nM | Start with a titration to find the optimal concentration for your specific cell line.[1][7] |
| Transfection Time | 24 - 72 hours | The optimal time for analysis can depend on the stability of the this compound.[7][8] |
Table 2: Example of PTX3 Knockdown Efficiency
| Cell Line | siRNA Concentration | Knockdown Efficiency | Reference |
| U-87 Glioma Cells | 100 nM | 69% decrease in gene expression after 72 hours | [7] |
| Human Endothelial Cells | 5 nM | ≥ 85% reduction in target mRNA | [9] |
Experimental Protocols
Protocol 1: siRNA Transfection for PTX3 Knockdown (General Protocol)
This protocol provides a general framework. It is essential to optimize conditions for your specific cell type.
Materials:
-
PTX3-specific siRNA and negative control siRNA (e.g., scrambled sequence)
-
Appropriate transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium (or equivalent)
-
Complete cell culture medium
-
Cells to be transfected in culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in your desired plate format so that they are 70-80% confluent at the time of transfection.[1]
-
siRNA Preparation:
-
Thaw siRNA and resuspend in RNase-free water to a stock concentration of 20 µM.
-
Dilute the siRNA stock in Opti-MEM™ to the desired final concentration (e.g., 10-50 nM).
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent.
-
Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Analysis: After incubation, harvest the cells to analyze PTX3 knockdown at the mRNA (qRT-PCR) and protein (Western blot) levels.
Protocol 2: Validation of PTX3 Knockdown by qRT-PCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PTX3 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from both PTX3 siRNA-treated and control cells using a commercial kit.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Set up the qPCR reaction with the appropriate master mix, primers for PTX3 and the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of PTX3 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control.
PTX3 Signaling and Knockdown Logic
The following diagram illustrates a simplified view of a signaling pathway involving PTX3 and the logical point of intervention with siRNA. Inefficient knockdown can disrupt the intended experimental outcome of studying the downstream effects of PTX3 suppression.
Caption: PTX3 signaling and siRNA intervention point.
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 3. Optimization of transfection conditions and analysis of siRNA potency using real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. In Silico design and in vitro validation for siRNA targeting PTX3 gene in glioma cell line - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]
- 8. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. The Effects of Silencing PTX3 on the Proteome of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
"common issues with PTX3 immunoprecipitation protocol"
Welcome to the technical support center for Pentraxin 3 (PTX3) immunoprecipitation (IP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the PTX3 IP protocol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing immunoprecipitation for PTX3?
A1: The main challenges in PTX3 immunoprecipitation often stem from its unique biochemical properties. PTX3 is a secreted glycoprotein (B1211001) that forms stable, high-molecular-weight oligomers (octamers) through disulfide bonds. This can lead to issues with cell lysis, antibody recognition, and elution. Additionally, its glycosylation can affect antibody binding and lead to variability in migration on SDS-PAGE.
Q2: Which type of antibody is best suited for PTX3 IP?
A2: Both monoclonal and polyclonal antibodies can be used for PTX3 IP. Polyclonal antibodies may be advantageous for capturing native PTX3 as they can recognize multiple epitopes, which can be beneficial if one epitope is masked within the oligomeric structure. However, monoclonal antibodies can offer higher specificity. It is crucial to use an antibody that has been validated for immunoprecipitation.
Q3: My PTX3 signal is very weak or absent after IP. What could be the cause?
A3: Low or no signal for PTX3 can be due to several factors:
-
Inefficient cell lysis: The lysis buffer may not be sufficiently stringent to release PTX3 from the extracellular matrix or cell stores.
-
Low protein expression: The cells or tissue used may have low endogenous levels of PTX3. Consider using a positive control from cells known to express high levels of PTX3, such as certain endothelial or myeloid cells stimulated with inflammatory cytokines like IL-1β or TNF-α.
-
Poor antibody-antigen interaction: The antibody may not be optimal for recognizing the native conformation of PTX3.
-
Protein degradation: Ensure that protease inhibitors are always included in your lysis buffer.
Q4: I'm observing high background or multiple non-specific bands in my Western blot after PTX3 IP. How can I reduce this?
A4: High background can be a common issue in IP. To mitigate this:
-
Pre-clear your lysate: Incubate your cell lysate with beads before adding the primary antibody to remove proteins that non-specifically bind to the beads.
-
Optimize washing steps: Increase the number and duration of washes after antibody incubation. You can also try increasing the stringency of your wash buffer by slightly increasing the detergent or salt concentration.
-
Use a high-specificity antibody: Ensure your antibody is validated for IP.
-
Elution of antibody heavy and light chains: The secondary antibody used for Western blotting can detect the heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody. This can be problematic as the PTX3 monomer runs at approximately 45 kDa. To avoid this, use an IP/Western blot antibody pair from different species or use a light-chain specific secondary antibody.
Q5: Why does my PTX3 run as a smear or at a higher molecular weight than expected on the Western blot?
A5: PTX3 is a glycoprotein and exists as a multimer, which can affect its migration on SDS-PAGE.
-
Glycosylation: PTX3 has a single N-linked glycosylation site (Asn220) that can be variably sialylated, leading to a heterogeneous population of molecules with slightly different molecular weights, which can appear as a smear or multiple closely spaced bands.[1][2][3] Enzymatic deglycosylation with PNGase F can be performed to confirm if this is the cause.[1][2]
-
Oligomerization: PTX3 forms stable octamers and other higher-order structures held together by disulfide bonds.[1] Under non-reducing or partially reducing conditions, these oligomers may not fully dissociate, resulting in bands at much higher molecular weights (>250 kDa).[1] Ensure complete reduction and denaturation of your sample before loading it on the gel.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low/No PTX3 Yield | Inefficient cell lysis and protein solubilization. | Use a lysis buffer with sufficient detergent strength to release PTX3 from the extracellular matrix. RIPA buffer is often effective but may disrupt some protein-protein interactions. For co-IP, a milder buffer like one containing 1% NP-40 or Triton X-100 is recommended. Sonication on ice can aid in cell disruption. |
| Low abundance of PTX3 in the sample. | Increase the amount of starting material (cell lysate). If possible, stimulate cells with IL-1β or TNF-α to induce PTX3 expression. Include a positive control lysate. | |
| Suboptimal antibody concentration. | Titrate the antibody concentration to find the optimal amount for your specific sample. Too little antibody will result in incomplete capture, while too much can increase non-specific binding. | |
| Inefficient elution. | Elution with a low pH glycine (B1666218) buffer or a denaturing SDS-PAGE sample buffer are common methods. Ensure the elution buffer is appropriate for your downstream application. For mass spectrometry, an ammonia-based elution buffer can be used. | |
| High Background | Non-specific binding of proteins to the beads. | Pre-clear the lysate by incubating it with beads alone for 30-60 minutes before adding the antibody. Discard these beads and proceed with the IP. |
| Insufficient washing. | Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer. You can also increase the duration of each wash. | |
| Wash buffer is not stringent enough. | Add a small amount of detergent (e.g., 0.1% Tween-20) to your wash buffer. You can also slightly increase the salt concentration (e.g., up to 500 mM NaCl). | |
| Antibody concentration is too high. | Reduce the amount of primary antibody used for the IP. | |
| Co-elution of Antibody Chains | Secondary antibody for Western blot detects the IP antibody. | Use an IP antibody from a different species than the Western blot primary antibody (e.g., rabbit anti-PTX3 for IP and mouse anti-PTX3 for Western blot). Alternatively, use a secondary antibody that specifically recognizes the light chain of IgG. |
| Difficulty Detecting Interacting Proteins (Co-IP) | Lysis buffer is too harsh and disrupts protein-protein interactions. | Use a milder lysis buffer, such as one with NP-40 or Triton X-100 instead of SDS and deoxycholate (RIPA). Optimize the salt concentration; start with 150 mM NaCl and adjust as needed. |
| The interaction is transient or weak. | Consider cross-linking interacting proteins in vivo before cell lysis using formaldehyde (B43269) or other cross-linking agents. |
Experimental Protocols
Detailed PTX3 Immunoprecipitation Protocol
This protocol is a general guideline and may require optimization for your specific cell type and experimental goals.
1. Preparation of Cell Lysate
-
For adherent cells, wash with ice-cold PBS and then add ice-cold lysis buffer.
-
For suspension cells, wash by centrifugation with ice-cold PBS and then resuspend in ice-cold lysis buffer.
-
Lysis Buffer Recommendations:
-
For standard IP: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
-
For Co-IP (to preserve protein interactions): NP-40 Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40) supplemented with protease inhibitors.
-
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-clearing the Lysate
-
Add 20-30 µL of Protein A/G magnetic beads or agarose (B213101) resin to 500 µg - 1 mg of cell lysate.
-
Incubate with gentle rotation for 30-60 minutes at 4°C.
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose) and carefully transfer the supernatant to a new tube.
3. Immunoprecipitation
-
Add the recommended amount of anti-PTX3 antibody (typically 1-5 µg) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for another 1-2 hours at 4°C.
4. Washing
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 500 µL - 1 mL of ice-cold lysis buffer (or a designated wash buffer). For each wash, resuspend the beads and then pellet them.
5. Elution
-
After the final wash, carefully remove all supernatant.
-
Elute the bound proteins using one of the following methods:
-
Denaturing Elution (for Western Blot): Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes. Pellet the beads and load the supernatant onto your gel.
-
Acidic Elution (for functional assays): Resuspend the beads in 50-100 µL of 0.1 M glycine-HCl, pH 2.5-3.0. Incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Starting Material (Cell Lysate) | 500 µg - 2 mg | The optimal amount depends on the expression level of PTX3 in your sample. |
| IP Antibody Concentration | 1 - 10 µg per IP | This should be empirically determined. Start with the manufacturer's recommendation if available. |
| Bead Volume (Slurry) | 20 - 50 µL | The volume depends on the binding capacity of the beads and the amount of antibody used. |
| Lysis Buffer Volume | 500 µL - 1 mL per 10^7 cells | Ensure complete cell lysis without overly diluting the sample. |
| Incubation Time (Antibody-Lysate) | 2 hours to overnight | Overnight incubation may increase yield but can also lead to higher background. |
| Incubation Time (Beads) | 1 - 3 hours | |
| Wash Buffer Volume | 500 µL - 1 mL per wash | Use a sufficient volume to thoroughly wash the beads. |
| Number of Washes | 3 - 5 times | Increasing the number of washes can help reduce background. |
| Elution Buffer Volume | 30 - 100 µL | Use a minimal volume to ensure a concentrated eluate. |
Visualizations
Experimental Workflow for PTX3 Immunoprecipitation
Caption: Workflow for PTX3 Immunoprecipitation.
Troubleshooting Logic for Low PTX3 Signal
Caption: Troubleshooting logic for low PTX3 signal.
References
- 1. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The “sweet” side of a long pentraxin: how glycosylation affects PTX3 functions in innate immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
"protocol for reducing variability in PTX3 functional assays"
Welcome to the technical support center for Pentraxin 3 (PTX3) functional assays. This resource is designed for researchers, scientists, and drug development professionals to help reduce variability and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical plasma concentration of PTX3 in healthy individuals? A1: Basal plasma levels of PTX3 in healthy humans are generally low, typically below 2 ng/mL. However, levels can increase significantly with age and differ between sexes, with women showing slightly higher concentrations than men.[1] During inflammatory or infectious conditions, plasma levels can rapidly increase to 100–1,000 ng/mL.[2]
Q2: What are the primary sources of PTX3, and how does this affect sample choice? A2: Unlike short pentraxins like C-reactive protein (CRP) which are mainly produced by the liver, PTX3 is produced by a variety of cells at the site of inflammation, including monocytes, macrophages, endothelial cells, and neutrophils.[2][3] Neutrophils store PTX3 in their granules for rapid release.[2] This localized production means that the choice of biological sample (e.g., plasma, serum, bronchoalveolar lavage fluid, tissue homogenates) is critical and should be guided by the specific research question.
Q3: What is the functional significance of the PTX3 oligomeric state? A3: PTX3 typically forms a complex octameric structure from two disulfide-linked tetramers. This octamer is considered the primary functional form of the molecule, demonstrating greater activity compared to smaller oligomers.[2] The multimeric status can influence its ability to bind ligands and activate downstream pathways, such as the complement system.[2][4] Variability in recombinant protein quality or sample handling can affect this structure.
Q4: How does PTX3 interact with the complement system? A4: PTX3 has a dual role in regulating the complement system. When bound to a surface (e.g., a pathogen or apoptotic cell), PTX3 can recruit C1q, the first component of the classical pathway, leading to complement activation and C3 deposition.[2][5] Conversely, fluid-phase PTX3 can bind to C1q and inhibit the classical pathway.[5][6] PTX3 also interacts with regulators like Factor H (FH) and C4-binding protein (C4BP) to modulate the alternative and classical pathways, respectively.[2]
Q5: Are there genetic factors that influence PTX3 levels and function? A5: Yes, single nucleotide polymorphisms (SNPs) in the PTX3 gene have been associated with variations in plasma PTX3 levels and susceptibility to certain diseases. For example, the rs1840680 SNP has been linked to altered PTX3 production and may influence the severity of conditions like COVID-19.[7] Researchers should be aware that genetic differences within study populations can be a source of biological variability.
Troubleshooting Guides
ELISA Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing.[8]2. Antibody concentration too high.3. Blocking is insufficient or ineffective.[9]4. Substrate incubation time too long.[8]5. Contaminated wash buffer or reagents.[8] | 1. Ensure complete aspiration of wells after each wash. Increase the number of washes or include a 30-60 second soak step.[9][10]2. Titrate capture and detection antibodies to determine the optimal concentration.3. Increase blocking incubation time. Consider a different blocking agent (e.g., 1-2% BSA, or normal serum from the same species as the secondary antibody).[9]4. Monitor color development and add stop solution as soon as sufficient signal is achieved, without oversaturating.[11]5. Use freshly prepared, sterile buffers.[8] |
| Weak or No Signal | 1. Reagents expired or stored improperly.[10]2. Key reagent omitted or added in the wrong order.3. Insufficient incubation times or incorrect temperature.[8]4. Recombinant PTX3 standard has lost activity.[12]5. Sodium azide (B81097) present in buffers (inhibits HRP). | 1. Check expiration dates and ensure all kit components are stored at the recommended temperature (typically 2-8°C).[10]2. Carefully review the protocol to ensure all steps are followed correctly.3. Ensure all incubation steps are performed for the specified duration and at the correct temperature (e.g., 37°C).[11]4. Use a new, quality-controlled aliquot of the standard. Check the quality of the recombinant protein if sourced independently.5. Use azide-free buffers for all steps involving HRP-conjugated antibodies or substrates. |
| High Variability (Poor CV%) | 1. Inaccurate pipetting or inconsistent technique.[8]2. Incomplete mixing of reagents.3. Temperature gradients across the plate ("edge effect").[10]4. Wells drying out during the assay.[8]5. Inconsistent sample handling and pre-analytical factors. | 1. Calibrate pipettes. Use fresh tips for every standard, sample, and reagent. Pipette carefully to avoid bubbles and splashing.[10]2. Ensure all reagents are thoroughly but gently mixed before use.[8]3. Allow all reagents and the plate to equilibrate to room temperature before use. Incubate plates in a stable temperature environment.[10]4. Ensure plates are properly sealed during incubations. Do not let wells sit uncovered for extended periods.[11]5. Standardize sample collection, processing, and storage protocols across all samples. (See Data Table 1). |
Complement Activation & Cell-Based Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Complement Activation | 1. Inactive C1q or complement-depleted serum. 2. Recombinant PTX3 is not functionally active or is in the wrong conformation.[2]3. PTX3 is in the fluid phase, causing inhibition rather than activation.[6] | 1. Use serum from a reliable source, handle it carefully to preserve complement activity (aliquot, avoid repeat freeze-thaws).2. Verify the quality of the recombinant PTX3. Ensure it is an oligomeric form (octamer), as this is more active.[2]3. Ensure PTX3 is properly immobilized on the plate or cell surface to trigger activation.[5] |
| Inconsistent Cell-Based Results | 1. Cell viability is low or variable.2. Inconsistent cell seeding density.3. Passage number of cells is too high, leading to altered phenotype. | 1. Check cell viability before each experiment using a method like trypan blue exclusion.2. Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven distribution in wells.[13]3. Use cells within a defined, low passage number range for all experiments. |
Data Presentation
Table 1: Protocol for Reducing Pre-Analytical Variability
| Variable | Recommendation | Rationale & Citation |
| Sample Collection | Use serum separator tubes or EDTA/heparin plasma tubes. Process within 30-60 minutes of collection. | Consistent sample type is crucial. Prompt centrifugation (e.g., 1000 x g for 15-20 min) separates plasma/serum from cells, preventing ongoing cellular release or degradation of PTX3.[11][14] |
| Storage (Short-term) | Analyze fresh samples immediately. If necessary, store at 2-8°C for up to 24 hours. | PTX3 is a stable protein, but prolonged storage at room temperature should be avoided to minimize degradation. |
| Storage (Long-term) | Aliquot samples to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. | PTX3 is stable in serum for up to 2 weeks at -20°C.[13][15] For longer periods (months to years), -80°C is recommended to ensure maximum stability.[16][17] PTX3 is not stable in urine and should be analyzed fresh.[13][15] |
| Freeze-Thaw Cycles | Minimize or completely avoid. Prepare single-use aliquots upon initial processing. | Repeated freeze-thaw cycles can lead to protein degradation and aggregation, affecting immunoreactivity and functional activity.[11] |
| Recombinant Protein | Use high-purity (>95%), low-endotoxin (<1.0 EU/µg) PTX3. Verify oligomeric state. | The quality of recombinant PTX3 is critical for its function. Endotoxin can non-specifically activate cells. The octameric form is the most biologically active.[2][18] |
Table 2: Typical Performance of a Commercial PTX3 ELISA Kit
| Parameter | Typical Value | Implication |
| Detection Range | 219 - 14,000 pg/mL | Samples with expected concentrations outside this range will require dilution.[12] |
| Sensitivity | ~200 pg/mL | The lowest concentration that can be reliably distinguished from zero. |
| Intra-Assay CV | < 10% | Indicates the precision of results within a single assay run. |
| Inter-Assay CV | < 12% | Indicates the reproducibility of results between different assay runs.[19] |
Note: Values are representative and may vary between different commercial kits. Always refer to the manufacturer's datasheet.
Experimental Protocols & Visualizations
Protocol 1: PTX3 Sandwich ELISA
This protocol outlines a typical workflow for quantifying PTX3 in biological samples.
-
Coating: Dilute capture antibody in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a high-binding 96-well plate. Seal the plate and incubate overnight at 4°C.[20]
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., PBS with 1% BSA) to each well. Seal and incubate for 1-2 hours at room temperature to prevent non-specific binding.[9]
-
Sample/Standard Incubation: Wash the plate as in step 2. Add 100 µL of prepared standards and samples to the appropriate wells. Run all samples and standards in duplicate. Seal and incubate for 1-2 hours at 37°C.[11]
-
Detection Antibody: Wash the plate. Add 100 µL of diluted biotinylated detection antibody to each well. Seal and incubate for 1 hour at 37°C.[11]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate to each well. Seal and incubate for 30 minutes at 37°C in the dark.[14]
-
Substrate Development: Wash the plate thoroughly (5 times). Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark until color develops.[8]
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the optical density at 450 nm immediately.
Caption: Workflow for a standard PTX3 sandwich ELISA protocol.
Protocol 2: PTX3-Mediated Classical Complement Pathway Activation Assay
This assay measures the ability of immobilized PTX3 to activate the classical complement pathway by detecting C4b deposition.
-
Coating: Coat a 96-well ELISA plate with 5 µg/mL of recombinant human PTX3 overnight at 4°C. As a positive control, coat wells with heat-aggregated IgM.
-
Blocking: Wash wells and block with 1% BSA in PBS for 1 hour at room temperature.
-
Serum Incubation: Add C1q-depleted human serum reconstituted with a known amount of recombinant C1q to the wells. Alternatively, use normal human serum diluted in a suitable buffer. Incubate for 1 hour at 37°C to allow complement activation.[21]
-
Washing: Wash wells thoroughly to remove unbound serum components.
-
Detection of C4b: Add a primary antibody specific for human C4b to each well. Incubate for 1 hour at 37°C.
-
Secondary Antibody: Wash wells, then add an HRP-conjugated secondary antibody. Incubate for 1 hour at 37°C.
-
Development and Reading: Proceed with TMB substrate development and plate reading as described in the ELISA protocol (steps 7-9). Increased OD indicates higher C4b deposition and thus greater complement activation.
References
- 1. Frontiers | Progress in the study of pentraxin-3(PTX-3) as a biomarker for sepsis [frontiersin.org]
- 2. The Long Pentraxin PTX3 as a Humoral Innate Immunity Functional Player and Biomarker of Infections and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The tissue pentraxin PTX3 limits C1q-mediated complement activation and phagocytosis of apoptotic cells by dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of polymorphisms in long pentraxin 3 and its plasma levels with COVID-19 severity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.elabscience.com [file.elabscience.com]
- 9. arp1.com [arp1.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. researchgate.net [researchgate.net]
- 14. elkbiotech.com [elkbiotech.com]
- 15. Pentraxin 3 stability in serum and urine samples at -20 °C during a 4-week period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Recombinant Human Pentraxin 3/TSG-14 Protein 1826-TS-025: R&D Systems [rndsystems.com]
- 19. Investigating interassay variability between direct oral anticoagulant calibrated anti-factor Xa assays: a substudy of the perioperative anticoagulation use for surgery evaluation (PAUSE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ELISA Coating and Blocking Protocol and Tips | Diagnopal [diagnopal.ca]
- 21. Interaction of C1q With Pentraxin 3 and IgM Revisited: Mutational Studies With Recombinant C1q Variants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Your New PTX3 Antibody
Welcome to the technical support center for validating the specificity of your new Pentraxin 3 (PTX3) antibody. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps to validate the specificity of a new PTX3 antibody?
A1: The initial validation of a new PTX3 antibody should always begin with a Western Blot (WB) analysis. This is a fundamental step to confirm that the antibody recognizes a protein of the correct molecular weight. The predicted molecular weight of human PTX3 is approximately 42 kDa.[1][2] It is crucial to include both positive and negative controls in your experiment.
Q2: What are considered appropriate positive and negative controls for PTX3 antibody validation?
A2:
-
Positive Controls:
-
Negative Controls:
-
Lysates from PTX3 knockout (KO) or knockdown (shRNA) cells are the gold standard for demonstrating specificity.[3][6][7][8] A specific band present in the wild-type or control cells that is absent in the KO/knockdown cells provides strong evidence of antibody specificity.
-
Pre-incubation of the antibody with the immunizing peptide should block the signal in a Western Blot.[1]
-
Q3: My PTX3 antibody is intended for use in Immunohistochemistry (IHC). Is Western Blot validation still necessary?
A3: Yes, absolutely. An antibody that works in one application may not work in another due to differences in protein conformation (denatured in WB vs. native in IHC). Validating your antibody by Western Blot first ensures it recognizes the target protein at the correct size, which is a critical piece of specificity data.
Q4: How can I be sure my antibody is not cross-reacting with other proteins?
A4: Cross-reactivity can be assessed by performing a Western Blot on a broad range of cell lysates. The most definitive method, however, is to test the antibody on PTX3 knockout cells.[6][7][8] The absence of a signal in the knockout lysate is a strong indicator that your antibody is specific to PTX3.
Troubleshooting Guides
Western Blot (WB) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | - Insufficient protein loaded.- Low primary antibody concentration.- Antibody not suitable for WB.- Inactive secondary antibody or substrate. | - Increase the amount of protein loaded (20-30 µg of total lysate is a good starting point).- Optimize the primary antibody dilution; try a lower dilution (higher concentration).- Check the antibody datasheet to confirm it is validated for WB.- Use fresh secondary antibody and substrate. |
| High Background | - Primary antibody concentration too high.- Insufficient blocking.- Inadequate washing.- Membrane was allowed to dry out. | - Titrate the primary antibody to find the optimal concentration.- Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).- Increase the number and duration of wash steps.- Ensure the membrane remains submerged in buffer throughout the procedure.[9] |
| Multiple Bands / Non-Specific Bands | - Primary antibody concentration too high.- Protein degradation.- Post-translational modifications.- Non-specific binding of the secondary antibody. | - Decrease the primary antibody concentration.- Prepare fresh lysates with protease inhibitors.- Consult literature for known PTX3 isoforms or modifications.- Run a secondary antibody-only control (omit the primary antibody) to check for non-specific binding. |
ELISA Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Standard Curve | - Pipetting errors.- Improper standard dilution.- Reagents not at room temperature. | - Ensure pipettes are calibrated and use proper pipetting technique.- Prepare fresh standard dilutions for each experiment.- Allow all reagents to equilibrate to room temperature before use.[10][11] |
| High Background | - Insufficient washing.- Antibody concentration too high.- Cross-reactivity. | - Increase the number of wash steps and ensure complete removal of wash buffer.- Optimize the concentration of the detection antibody.- Check for potential cross-reactivity with other sample components. |
| Low Signal | - Inactive reagents.- Insufficient incubation time.- Incorrect wavelength reading. | - Check the expiration dates of all kit components.- Ensure incubation times and temperatures are as per the protocol.- Verify the plate reader is set to the correct wavelength.[12] |
Immunohistochemistry (IHC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Staining or Weak Staining | - Incorrect primary antibody dilution.- Inadequate antigen retrieval.- Antibody not suitable for IHC on paraffin-embedded tissues.- Low or no antigen expression in the tissue. | - Titrate the primary antibody to determine the optimal concentration.- Optimize the antigen retrieval method (heat-induced or enzymatic).[13]- Confirm the antibody is validated for the specific sample preparation method.- Use a positive control tissue known to express PTX3.[14][15] |
| High Background / Non-Specific Staining | - Primary antibody concentration too high.- Incomplete blocking of endogenous peroxidase or biotin.- Insufficient washing.- Cross-reactivity of the secondary antibody. | - Decrease the primary antibody concentration.- Include appropriate blocking steps for endogenous enzymes.- Increase the duration and number of wash steps.- Run a secondary antibody-only control.[16] |
Experimental Protocols & Data
Recommended Antibody Dilutions for Initial Experiments
| Application | Starting Dilution | Cell Lysate/Tissue |
| Western Blot (WB) | 1:500 - 1:2000 | HUVEC, HeLa, HepG2 cells[3] |
| ELISA | 1:10000 | Serum/Plasma[17] |
| Immunohistochemistry (IHC) | 1:100 - 1:300 | Paraffin-embedded human colon tissue[17] |
| Immunofluorescence (IF/ICC) | 1:200 - 1:800 | HepG2 cells[3] |
Protocol: Western Blot for PTX3 Antibody Specificity
-
Sample Preparation: Lyse cells (e.g., wild-type and PTX3 KO HeLa cells) in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the new PTX3 antibody (e.g., at a 1:1000 dilution in 5% milk/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% milk/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Protocol: Indirect ELISA for PTX3 Antibody Specificity
-
Coating: Coat a 96-well ELISA plate with 100 µL/well of recombinant human this compound (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the wells with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL/well of serial dilutions of the new PTX3 antibody and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm.
Visualizations
Caption: Workflow for validating a new PTX3 antibody.
Caption: Simplified PTX3 induction and signaling pathway.
References
- 1. Anti-PTX3 Antibody (A98391) | Antibodies.com [antibodies.com]
- 2. biocompare.com [biocompare.com]
- 3. Pentraxin 3 antibody (13797-1-AP) | Proteintech [ptglab.com]
- 4. academic.oup.com [academic.oup.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Knockout of pentraxin 3, a downstream target of growth differentiation factor-9, causes female subfertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mybiosource.com [mybiosource.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. IHC Troubleshooting | Proteintech Group [ptglab.com]
- 15. cedarlanelabs.com [cedarlanelabs.com]
- 16. youtube.com [youtube.com]
- 17. bosterbio.com [bosterbio.com]
Technical Support Center: PTX3-Dependent Complement Activation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with PTX3-dependent complement activation assays. The information is tailored for scientists and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of PTX3 in the complement system?
A1: Pentraxin 3 (PTX3) is a soluble pattern recognition molecule that acts as a crucial component of the innate immune system.[1][2] It has a complex, dual role in regulating the complement cascade.[2][3] PTX3 can both activate the complement system by interacting with initiating molecules like C1q and ficolins, and it can inhibit complement activation by recruiting regulatory proteins such as Factor H (FH) and C4b-binding protein (C4BP).[1][4][5][6] This dual functionality depends on the context, such as whether PTX3 is in the fluid phase or bound to a surface.[7]
Q2: Which complement pathways does PTX3 interact with?
A2: PTX3 interacts with multiple complement pathways:
-
Classical Pathway (CP): PTX3 binds to C1q, the first component of the classical pathway, which can lead to its activation.[1][7][8]
-
Lectin Pathway (LP): PTX3 can interact with mannose-binding lectin (MBL) and ficolins, which are key recognition molecules of the lectin pathway.[1][6][9]
-
Alternative Pathway (AP): PTX3 can inhibit the alternative pathway by recruiting the main soluble regulator of this pathway, Factor H (FH).[4][10]
Q3: Why are my results showing complement inhibition when I expect activation (or vice-versa)?
A3: The seemingly contradictory roles of PTX3 are a key aspect of its function. The outcome of a PTX3-dependent complement assay can be influenced by the experimental setup:
-
Surface-Bound vs. Fluid-Phase PTX3: When PTX3 is immobilized on a surface (e.g., a microtiter plate or a pathogen), it can recruit C1q and initiate complement activation.[7] In contrast, when PTX3 interacts with C1q in the fluid phase, it can inhibit the classical pathway by preventing C1q from binding to immunoglobulins.[7]
-
Recruitment of Regulators: PTX3 can also bind to complement inhibitors like Factor H and C4BP.[4][5] If your assay conditions favor the recruitment of these regulators, you may observe complement inhibition.
Q4: What are typical concentrations of PTX3 in biological samples?
A4: PTX3 levels vary significantly between physiological and pathological states.
-
Physiological Conditions: In healthy individuals, plasma levels of PTX3 are generally low, typically less than 2 ng/mL.[1][2]
-
Inflammatory Conditions: During infection and inflammation, PTX3 levels can increase dramatically, reaching 200-800 ng/mL within 6-8 hours.[1][2] In conditions like visceral leishmaniasis, PTX3 levels in patients can be significantly higher (e.g., a median of 23.2 ng/mL) compared to healthy controls (e.g., 0.80 ng/mL).[11]
Troubleshooting Guide
This guide addresses common issues encountered during PTX3-dependent complement activation assays, which are often based on ELISA principles.
Issue 1: No or Weak Signal
If you are not observing any signal or the signal is significantly weaker than expected, consider the following potential causes and solutions.
| Potential Cause | Suggested Solution |
| Incorrect Reagent Concentration | Verify the concentrations of all reagents, including coating antigen (PTX3), serum, and detection antibodies. Over-dilution of samples or key reagents can lead to signal loss.[12] |
| Degraded Reagents | Ensure that recombinant PTX3, complement serum, and antibodies have been stored correctly and have not undergone multiple freeze-thaw cycles. Confirm the activity of enzymes used for detection.[13] |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol, as these are critical for assay kinetics.[12] |
| Improper Antibody Usage | Double-check that the correct capture and detection antibodies are being used in the correct order and at the optimal dilutions.[12] |
| Substrate Issues | Ensure the substrate for the detection enzyme is fresh, prepared correctly, and that the appropriate buffer was used.[13] |
Issue 2: High Background
High background can obscure specific signals and reduce the sensitivity of your assay.[12]
| Potential Cause | Suggested Solution |
| Insufficient Blocking | The blocking step is crucial to prevent non-specific binding. Use a high-quality blocking reagent and ensure sufficient incubation time.[14] |
| Inadequate Washing | Increase the number of wash steps or the volume of washing buffer between reagent additions to remove unbound components effectively.[14] |
| Excessive Antibody Concentration | Titrate the detection antibody to determine the optimal concentration that provides a strong signal without increasing background.[13] |
| Cross-Contamination | Be careful with pipetting to avoid cross-contamination between wells. Use fresh pipette tips for each sample and reagent.[15] |
| Prolonged Incubation or Development Time | Over-incubation with the detection antibody or substrate can lead to higher background. Optimize these timings.[12] |
Issue 3: Poor Reproducibility/High Coefficient of Variation (CV)
Inconsistent results between replicate wells can undermine the validity of your data.
| Potential Cause | Suggested Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting across all wells. Use calibrated pipettes and proper technique.[15] |
| Uneven Temperature Distribution | Avoid stacking plates in the incubator to ensure uniform temperature across the plate, which can prevent "edge effects".[15] |
| Improper Mixing of Reagents | Thoroughly mix all reagents before adding them to the wells to ensure homogeneity.[15] |
| Plate Washer Issues | If using an automated plate washer, check for clogged tubes or inconsistent dispensing that could lead to variability.[15] |
| Variable Incubation Times | Be consistent with the timing of reagent addition and incubation for all wells. |
Experimental Protocols & Data
Protocol: ELISA for PTX3-Mediated C4b Deposition
This protocol is adapted from studies assessing the activation of the classical complement pathway by PTX3.[16]
-
Coating: Coat microtiter wells with 10 µg/mL of recombinant human PTX3 in a suitable coating buffer (e.g., PBS) overnight at 4°C.
-
Blocking: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature to prevent non-specific binding.
-
Serum Incubation: Wash the wells. Add diluted normal human serum (NHS) as a source of complement components and incubate for 1 hour at 37°C.
-
Detection: Wash the wells. Add a primary antibody specific for a complement deposition product, such as C4b (e.g., anti-C4b antibody). Incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the wells. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Development: Wash the wells. Add a TMB substrate and incubate in the dark until sufficient color develops.
-
Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
Quantitative Data Summary
The following table summarizes representative data on PTX3 interactions with complement components.
| Interaction | Method | Key Findings | Reference |
| PTX3 and C1q | ELISA | Binding of C1q to immobilized PTX3 induces classical pathway activation (C4 deposition). | [7] |
| PTX3 and Ficolin-2 | Affinity Chromatography & ELISA | PTX3 interacts with Ficolin-2, and this interaction enhances complement deposition on A. fumigatus. | [9] |
| PTX3, C3b, and Factor H | ELISA & SPR | PTX3 forms a ternary complex with C3b and Factor H on non-cellular surfaces, which inhibits alternative pathway activation. | [4][17] |
| PTX3 and C4BP | ELISA | PTX3 binds to the complement regulator C4BP. This interaction is inhibited by C1q and L-ficolin. | [5] |
Visual Guides
PTX3's Dual Role in Complement Regulation
Caption: PTX3's context-dependent interaction with the complement system.
Experimental Workflow for a PTX3 Complement Activation ELISA
Caption: A typical workflow for an ELISA measuring PTX3-mediated complement activation.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting common ELISA issues.
References
- 1. Frontiers | Pentraxins in Complement Activation and Regulation [frontiersin.org]
- 2. The Dual Complexity of PTX3 in Health and Disease: A Balancing Act? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the Complement System by Pentraxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Complement Activation by the Long Pentraxin PTX3: Implications in Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Pentraxin 3 Binds to the Complement Regulator C4b-Binding Protein | PLOS One [journals.plos.org]
- 6. Pentraxins in Complement Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The tissue pentraxin PTX3 limits C1q-mediated complement activation and phagocytosis of apoptotic cells by dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergy between Ficolin-2 and Pentraxin 3 Boosts Innate Immune Recognition and Complement Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Control of Complement Activation by the Long Pentraxin PTX3: Implications in Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. arp1.com [arp1.com]
- 13. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 14. biocompare.com [biocompare.com]
- 15. mybiosource.com [mybiosource.com]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for PTX3 Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for Pentraxin 3 (PTX3) binding assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the essential components of a baseline buffer for a PTX3 binding assay?
A baseline buffer should maintain a stable physiological environment for the protein interaction. A typical starting point is a Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.6. Key components include a buffering agent (Tris or phosphate), salt to control ionic strength (e.g., 150 mM NaCl), a non-ionic detergent to reduce non-specific binding, and a blocking agent.
Q2: How does the oligomeric state of PTX3 affect binding assays?
PTX3 typically exists as a covalent octamer, which is crucial for its function and binding to many ligands.[1][2] Assay conditions that disrupt this structure, such as harsh detergents or extreme pH, can lead to a loss of binding activity. It is essential to use non-denaturing conditions to maintain the native protein conformation.[3][4]
Q3: What is the role of a blocking agent, and which one should I choose?
A blocking agent is a solution of an irrelevant protein or other compound that adsorbs to all unoccupied binding surfaces on the assay plate, preventing the non-specific binding of the analyte or detection antibodies.[5] This reduces background noise and improves the signal-to-noise ratio.[5] Common choices include Bovine Serum Albumin (BSA) (1-5%) and non-fat dry milk (NFDM) (1-3%).[6] The optimal choice is often empirical; however, NFDM can be more effective due to its molecular diversity, while BSA is a good choice for many standard assays.[5][7]
Q4: Why and when should I include a detergent in my buffers?
Non-ionic detergents like Tween-20 or Triton X-100 are typically added to wash buffers (and sometimes binding buffers) at low concentrations (e.g., 0.05%) to reduce non-specific protein-protein and protein-surface interactions, which helps to lower background signal.[3][6] They are particularly useful when dealing with "sticky" proteins or high background issues.[8]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during PTX3 binding assays in a question-and-answer format.
Issue: High Background or Non-Specific Binding
Q: My assay results show a high background signal. What are the likely causes and how can I resolve this?
A: High background is typically caused by non-specific binding of proteins to the assay surface or to each other.
-
Inadequate Blocking: The blocking buffer may not be effectively covering all non-specific sites.
-
Insufficient Washing: Residual unbound reagents can increase background.
-
Solution: Increase the number of wash steps or the volume of wash buffer. Adding a mild, non-ionic detergent like Tween-20 (0.05% - 0.1%) to your wash buffer can also significantly help.[8]
-
-
Inappropriate Ionic Strength: Low salt concentrations can promote non-specific electrostatic interactions.
-
Solution: Increase the salt concentration in your binding and wash buffers (e.g., from 150 mM to 300 mM NaCl) to disrupt weak, non-specific ionic interactions.[10]
-
Issue: Low or No Signal
Q: I am not detecting any binding, or the signal is unexpectedly weak. What should I troubleshoot?
A: A weak or absent signal suggests that the specific interaction between PTX3 and its ligand is being inhibited or is not occurring efficiently.
-
Incorrect Divalent Cation Concentration: PTX3 binding to different ligands has varying requirements for divalent cations.
-
Solution: Check the literature for your specific PTX3 ligand. For example, PTX3 binding to apoptotic cells does not require divalent cations[11], whereas its interaction with C4b-binding protein (C4BP) is strongly dependent on calcium.[12] Binding to certain extracellular matrix components is Mg2+-dependent.[13] Ensure your buffer contains the appropriate cations (e.g., Ca²⁺, Mg²⁺) or chelators (e.g., EDTA) as required.
-
-
Suboptimal pH: The pH of the buffer can affect the charge and conformation of the proteins, thereby influencing their interaction.
-
Solution: Most PTX3 interactions are studied at neutral pH (7.2-7.6). However, some interactions, like with plasminogen, are enhanced at a more acidic pH.[14] Perform a pH titration experiment (e.g., from pH 6.0 to 8.0) to find the optimal condition for your specific assay.
-
-
Protein Degradation: The target protein may have been degraded by proteases.
-
High Detergent Concentration: While useful for reducing background, high concentrations of detergents can sometimes disrupt the specific protein-protein interaction you are trying to measure.
-
Solution: If you suspect detergent interference, try reducing its concentration or removing it from the binding buffer entirely (while keeping it in the wash buffer).
-
Issue: Poor Reproducibility
Q: My results are inconsistent between experiments. What factors should I standardize?
A: Inconsistent results often stem from minor variations in protocol execution.
-
Buffer Preparation: Inconsistent buffer composition is a common culprit.
-
Solution: Prepare large batches of all buffers to be used across a set of experiments. Always verify the final pH after all components have been added.
-
-
Incubation Times and Temperatures: Variations in incubation can significantly affect binding kinetics.
-
Solution: Use a calibrated timer and incubator. Ensure all samples and plates are brought to the correct temperature before starting incubations.
-
-
Reagent Quality: The activity of proteins can decrease with improper storage or multiple freeze-thaw cycles.
-
Solution: Aliquot your PTX3 and ligand stocks upon receipt to minimize freeze-thaw cycles. Periodically check protein integrity via SDS-PAGE.[4]
-
Section 3: Buffer Component Optimization Data
The following tables summarize key quantitative parameters for optimizing your PTX3 binding assay buffers.
Table 1: Recommended Starting Buffer Formulations
| Component | Concentration | Purpose |
| Buffering Agent | 25 mM Tris or 1x PBS | Maintain stable pH |
| pH | 7.4 | Physiological condition |
| Salt | 150 mM NaCl | Control ionic strength |
| Detergent | 0.05% (v/v) Tween-20 | Reduce non-specific binding |
| Blocking Agent | 1-3% (w/v) BSA | Block unused surface sites |
| Divalent Cations | 0.15 mM Ca²⁺, 0.5 mM Mg²⁺ | Required for specific ligands[12][13] |
Table 2: Troubleshooting Guide for Buffer Modifications
| Issue Observed | Parameter to Modify | Recommended Change | Rationale |
| High Background | Ionic Strength | Increase NaCl to 250-500 mM | Reduces non-specific electrostatic interactions.[10][16] |
| High Background | Detergent | Add/increase Tween-20 to 0.1% in wash buffer | Disrupts weak hydrophobic interactions.[8] |
| Low Signal | pH | Test a range from pH 6.5 to 8.0 | Optimizes protein charge for specific interaction.[14] |
| Low Signal | Divalent Cations | Add/remove Ca²⁺/Mg²⁺ or add EDTA | PTX3 binding is ligand-specific regarding cations.[11][12] |
| Poor Reproducibility | Buffer Consistency | Prepare fresh from stock solutions | Ensures consistent pH and ionic strength. |
Table 3: Ligand-Specific Divalent Cation Requirements for PTX3 Binding
| PTX3 Ligand | Divalent Cation Requirement | Reference(s) |
| Apoptotic Cells | Independent of Ca²⁺ | [11] |
| C1q | Independent of Ca²⁺ | [12] |
| C4b-Binding Protein (C4BP) | Dependent on Ca²⁺ | [12] |
| Factor H (FH) | Dependent on Ca²⁺ | [12] |
| P-selectin | Dependent on Glycosylation, not cations | [13] |
| Fibrinogen/Fibrin | Independent of Ca²⁺ | [13] |
| HC•HA complexes | Dependent on Mg²⁺ | [13] |
Section 4: Experimental Protocols and Workflows
General Protocol: Microtiter Plate-Based PTX3 Binding Assay
This protocol provides a template for a direct binding assay where a ligand is immobilized on a plate and binding of PTX3 is detected.
-
Coating: Immobilize the ligand of interest (e.g., 1-10 µg/mL in PBS) onto a high-binding 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS + 0.05% Tween-20).
-
Blocking: Add 200 µL of Blocking Buffer (e.g., PBS + 1% BSA) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
PTX3 Incubation: Add serial dilutions of purified PTX3 in Binding Buffer (e.g., Blocking Buffer) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add a primary antibody against PTX3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Alternatively, if using biotinylated PTX3, add streptavidin-HRP.[11] Incubate for 1 hour at room temperature for each step, washing in between.
-
Development: Add an HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with stop solution (e.g., 2N H₂SO₄).
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
Diagrams of Workflows and Pathways
Caption: Standard experimental workflow for a PTX3 binding assay.
References
- 1. Pentraxin 3: A Novel Biomarker for Inflammatory Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 7. corning.com [corning.com]
- 8. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Human Pentraxin 3 Binds to the Complement Regulator C4b-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Structural insights into the biological functions of the long pentraxin PTX3 [frontiersin.org]
- 14. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 15. kmdbioscience.com [kmdbioscience.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Addressing Matrix Effects in PTX3 Plasma Measurements
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in Pentraxin 3 (PTX3) plasma measurements.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect my PTX3 plasma measurements?
A1: A matrix effect is an interference caused by components in your sample (in this case, plasma) that can alter the accuracy of your immunoassay results for PTX3.[1][2] These interfering substances can include proteins, lipids, carbohydrates, salts, and anticoagulants.[1][2] This interference can lead to either falsely high or falsely low PTX3 concentrations, compromising the reliability of your data.[1]
Q2: What are the common signs of a matrix effect in my PTX3 ELISA?
A2: Common indicators of a matrix effect include poor spike and recovery, lack of parallelism in dilution linearity experiments, high background signal, and poor reproducibility between sample replicates.[1][2] If you observe that the measured concentration of a known amount of spiked PTX3 standard is significantly different from the expected concentration, a matrix effect is likely present.[1] An acceptable recovery range is typically between 80-120%.[1][2]
Q3: What are the typical plasma concentrations of PTX3 in healthy and diseased individuals?
A3: PTX3 levels in healthy individuals are generally low, typically below 2 ng/mL.[3] However, concentrations can rise significantly under inflammatory conditions such as sepsis, cardiovascular disease, and autoimmune disorders, sometimes reaching levels of 200-800 ng/mL.[3]
Q4: Can the choice of anticoagulant for plasma collection influence PTX3 measurements?
A4: Yes, the choice of anticoagulant can influence immunoassay results. While some ELISA kits are validated for use with EDTA, heparin, and citrate (B86180) plasma, it is crucial to consult the kit manufacturer's instructions for recommended anticoagulants. Some manufacturers explicitly advise against the use of heparinized plasma as it may lead to inaccurate PTX3 level determination. Consistency in the anticoagulant used across all samples in a study is critical to avoid introducing variability.
Troubleshooting Guides
Problem 1: Poor Spike and Recovery Results
Symptoms:
-
The recovery of a known amount of spiked PTX3 standard in a plasma sample is outside the acceptable range of 80-120%.[1][2]
Possible Causes:
-
Interfering substances in the plasma matrix are hindering the binding of the capture and/or detection antibody to PTX3.
-
The endogenous PTX3 concentration is very high, leading to assay saturation.
Solutions:
-
Sample Dilution: Dilute the plasma sample with the assay's recommended sample diluent. This reduces the concentration of interfering components. Start with a 1:2 or 1:5 dilution and optimize as needed.
-
Use of Blocking Agents: Incorporate blocking agents into your sample diluent to minimize non-specific binding. Common blocking agents include bovine serum albumin (BSA) and non-fat dry milk.
-
Matrix Matching: If possible, prepare your standard curve in a matrix that closely resembles your plasma samples (e.g., PTX3-depleted plasma).
Problem 2: Poor Dilution Linearity (Non-parallelism)
Symptoms:
-
When serially diluted plasma samples are assayed, the back-calculated concentrations of PTX3 are not consistent across the dilution series.
Possible Causes:
-
Matrix components are interfering with the assay in a concentration-dependent manner.
Solutions:
-
Optimize Sample Dilution: Determine a minimum required dilution (MRD) at which the matrix effect is minimized and the dilution curve becomes parallel to the standard curve. This may require testing several dilution factors.
-
Change Sample Diluent: Utilize a sample diluent with optimized blocking agents and detergents to better neutralize interfering substances.
-
Consider a Different Immunoassay Platform: If the matrix effect persists, consider using a more robust immunoassay platform that may be less susceptible to matrix interference.
Problem 3: High Background Signal
Symptoms:
-
The optical density (OD) of the blank or zero standard wells is unusually high, reducing the dynamic range of the assay.
Possible Causes:
-
Non-specific binding of the detection antibody to the microplate surface.
-
Cross-reactivity of assay antibodies with components in the plasma matrix.
Solutions:
-
Improve Washing Steps: Increase the number of wash steps or the soaking time during washes to more effectively remove unbound reagents.
-
Use a Blocking Buffer: Ensure that an appropriate blocking buffer is used to block all unsaturated binding sites on the microplate wells.
-
Optimize Antibody Concentrations: Titrate the capture and detection antibody concentrations to find the optimal balance between signal and background.
Quantitative Data Summary
The following tables provide a summary of expected PTX3 concentrations and the performance of a typical PTX3 ELISA kit in the presence of plasma matrix.
Table 1: Typical Plasma PTX3 Concentrations
| Population | PTX3 Concentration (ng/mL) | Reference |
| Healthy Adults | < 2 | [3] |
| Sepsis Patients | Can exceed 200-800 | [3] |
| Systemic Lupus Erythematosus (SLE) Patients | Mean of 14 ± 13.1 | [4] |
| Rheumatoid Arthritis (RA) Patients | Median of 3.44 | [5] |
Table 2: Example of Spike and Recovery in a Commercial PTX3 ELISA Kit
| Sample Type | Spiked PTX3 (pg/mL) | Measured (pg/mL) | Recovery (%) |
| Serum | 2500 | 2325 | 93 |
| EDTA Plasma | 2500 | 2400 | 96 |
| Cell Culture Media | 2500 | 2325 | 93 |
| Data adapted from a representative ELISA kit manual. Actual results may vary.[6] |
Table 3: Comparison of Immunoassay Platforms for Biomarker Detection in Plasma
| Platform | Principle | Sensitivity | Throughput | Matrix Effect Susceptibility |
| Standard ELISA | Enzyme-linked immunosorbent assay | pg/mL to ng/mL | Low to medium | Can be significant; requires optimization |
| Meso Scale Discovery (MSD) | Electrochemiluminescence | High (fg/mL to pg/mL) | High | Generally lower than standard ELISA |
| Simoa (Single Molecule Array) | Digital ELISA | Very High (fg/mL) | Medium | Can be less susceptible due to high dilution |
| This is a general comparison; platform performance is analyte-dependent.[7][8][9] |
Experimental Protocols
Protocol 1: Assessing Matrix Effects using Spike and Recovery
Objective: To determine if components in the plasma matrix are interfering with the accurate measurement of PTX3.
Materials:
-
PTX3 ELISA kit (including PTX3 standard, sample diluent, wash buffer, TMB substrate, and stop solution)
-
Human plasma samples
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Prepare the PTX3 standard curve according to the kit manufacturer's instructions.
-
Select at least two different plasma samples. For each sample, prepare two aliquots: "Neat" and "Spiked".
-
In the "Spiked" aliquot, add a known concentration of PTX3 standard. The concentration should be in the mid-range of the standard curve.
-
Assay the "Neat" and "Spiked" samples, along with the standard curve, according to the ELISA kit protocol.
-
Calculate the concentration of endogenous PTX3 in the "Neat" sample.
-
Calculate the total measured concentration of PTX3 in the "Spiked" sample.
-
Calculate the percent recovery using the following formula: % Recovery = [(Measured Concentration in Spiked Sample - Endogenous Concentration in Neat Sample) / Known Spiked Concentration] * 100
-
Interpretation: A recovery between 80% and 120% indicates that the matrix effect is minimal. Recoveries outside this range suggest a significant matrix effect.[1][2]
Protocol 2: Mitigating Matrix Effects using Sample Dilution
Objective: To reduce the concentration of interfering substances in plasma samples by dilution.
Materials:
-
Same as Protocol 1
Procedure:
-
Prepare a series of dilutions for each plasma sample using the kit's sample diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Assay the diluted samples according to the ELISA kit protocol.
-
Calculate the concentration of PTX3 in each diluted sample.
-
Multiply the calculated concentration by the dilution factor to obtain the concentration in the original, undiluted sample.
-
Interpretation: Identify the lowest dilution factor at which the back-calculated PTX3 concentrations become consistent across subsequent dilutions. This is the minimum required dilution (MRD) that effectively mitigates the matrix effect.
Visualizations
Caption: Workflow for identifying and addressing matrix effects.
Caption: Common strategies for mitigating matrix effects.
References
- 1. Blockade of the pentraxin 3/CD44 interaction attenuates lung injury‐induced fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 3. Pentraxin-3 Serum Levels Are Associated with Disease Severity and Mortality in Patients with Systemic Inflammatory Response Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. The Role of Pentraxin 3 in the Assessment of Cardiovascular Risk and Disease Activity in Patients with Rheumatoid Arthritis and Spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Comparison of Different Platform Immunoassays for the Measurement of Plasma Alpha-Synuclein in Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Comparison | Meso Scale Discovery [mesoscale.com]
- 9. Comparison of ELISA- and SIMOA-based quantification of plasma Aβ ratios for early detection of cerebral amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
"how to resolve high background in PTX3 ELISA"
Welcome to the technical support center for our PTX3 ELISA kits. This resource is designed to help you troubleshoot common issues and answer frequently asked questions to ensure you obtain accurate and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a PTX3 ELISA?
High background is characterized by a strong signal in the negative control or blank wells, which should ideally have minimal to no color development. This elevated "noise" can mask the specific signal from your samples and standards, leading to reduced assay sensitivity and inaccurate quantification of PTX3.
Q2: What are the most common causes of high background in a PTX3 ELISA?
The most frequent causes of high background are related to non-specific binding of antibodies or other reagents to the microplate surface. Key contributing factors include:
-
Insufficient Washing: Failure to remove all unbound reagents between steps.[1][2][3]
-
Inadequate Blocking: Incomplete saturation of non-specific binding sites on the plate.[3][4][5]
-
Antibody Concentrations Too High: Using overly concentrated primary or secondary antibodies.[6]
-
Substrate Issues: Contamination or prolonged incubation of the substrate solution.[6]
-
Sample Matrix Effects: Interference from components within complex biological samples like serum or plasma.[7][8][9]
-
Contamination: Contamination of reagents, buffers, or the plate itself.[1][10]
-
Prolonged Incubation Times or High Temperature: Excessive incubation times or temperatures can increase non-specific binding.[6]
Q3: How can I identify the source of the high background?
A systematic approach with proper controls is the best way to pinpoint the source of high background. Consider the following control experiments:
-
No Primary Antibody Control: This helps determine if the secondary antibody is binding non-specifically.
-
Blank Wells (No Sample/Antibody): This can indicate if the substrate or plate is contaminated.
-
Sample Dilution Series: Helps to identify if matrix effects are contributing to the high background.[8][9]
Q4: Can the type of sample I'm using cause high background?
Yes, complex biological samples like serum and plasma contain various proteins, lipids, and other molecules that can cause non-specific binding and interfere with the assay, a phenomenon known as the "matrix effect".[7][8][9] If you are using a complex sample type, you may need to optimize the sample dilution to minimize these effects.
Troubleshooting Guides
Here are detailed guides to address specific issues leading to high background in your PTX3 ELISA.
Issue 1: High Background in All Wells (Including Blanks)
This suggests a problem with the reagents or the overall assay procedure.
| Potential Cause | Recommended Solution |
| Contaminated Wash Buffer or Substrate | Prepare fresh buffers for each experiment.[10][11] Ensure the water used is of high purity. |
| Substrate Over-development | Reduce the substrate incubation time. Read the plate immediately after adding the stop solution. |
| Improper Plate Washing Technique | Ensure all wells are completely filled and emptied during each wash step. Increase the number of washes.[1][3] |
| High Incubation Temperature | Ensure incubations are carried out at the temperature specified in the protocol.[6] |
Issue 2: High Background in Sample and Standard Wells, but Not in Blank Wells
This often points to issues with antibody concentrations or blocking efficiency.
| Potential Cause | Recommended Solution |
| Primary or Secondary Antibody Concentration Too High | Perform an antibody titration (checkerboard) to determine the optimal concentration.[12] |
| Inadequate Blocking | Increase the blocking incubation time or try a different blocking buffer.[3] Common blockers include Bovine Serum Albumin (BSA), casein, or non-fat dry milk.[4][13] |
| Antibody Cross-Reactivity | Ensure the secondary antibody is specific to the primary antibody's species. Consider using a pre-adsorbed secondary antibody. For PTX3, check for cross-reactivity with other pentraxin family members if specified by the kit.[14] |
| Prolonged Incubation Time | Adhere to the incubation times recommended in the protocol.[6] |
Issue 3: High Background Only in Sample Wells
This is a strong indicator of matrix effects.
| Potential Cause | Recommended Solution |
| Interference from Sample Components | Increase the sample dilution factor.[8][9] The optimal dilution will depend on the sample type and may require empirical testing. |
| Sample Contamination | Ensure proper sample collection and handling to avoid contamination.[10] Use sterile techniques and avoid repeated freeze-thaw cycles.[10] |
Experimental Protocols
Protocol 1: Optimizing Washing Technique
-
Buffer Preparation: Prepare fresh wash buffer (e.g., PBS or TBS with 0.05% Tween-20) for each assay.[15][16]
-
Aspiration: After each incubation step, completely aspirate the contents of the wells.
-
Washing: Add at least 300 µL of wash buffer to each well.
-
Soaking (Optional but Recommended): Allow the wash buffer to sit in the wells for 30-60 seconds during each wash step.
-
Repetitions: Repeat the aspiration and washing steps 3-5 times.
-
Final Aspiration: After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[1]
Protocol 2: Optimizing Blocking Buffer
-
Prepare Different Blocking Buffers: Prepare solutions of different blocking agents. Common choices include:
-
Test in Parallel: Coat a plate with the capture antibody as usual. Then, block different sets of wells with each of the prepared blocking buffers.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[16]
-
Proceed with Assay: Continue with the standard ELISA protocol, adding your negative and positive controls.
-
Analysis: Compare the signal-to-noise ratio for each blocking buffer to determine the most effective one for your assay.
Protocol 3: Antibody Titration (Checkerboard Assay)
-
Plate Coating: Coat the microplate wells with the capture antibody as per the standard protocol.
-
Blocking: Block the plate with your optimized blocking buffer.
-
Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000) in antibody diluent. Add these to the rows of the plate. Include a row with no primary antibody as a control.
-
Secondary Antibody Dilutions: Prepare a series of dilutions of your HRP-conjugated secondary antibody (e.g., 1:2000, 1:5000, 1:10000, 1:20000) in antibody diluent. Add these to the columns of the plate.
-
Incubation and Washing: Incubate and wash the plate according to your standard protocol.
-
Substrate Development and Reading: Add the substrate, stop the reaction, and read the absorbance.
-
Analysis: The optimal combination of primary and secondary antibody concentrations will be the one that provides a high signal for your positive control with a low signal for your negative control.
Visual Guides
Troubleshooting Workflow for High Background
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. ELISA Guide; Part 4: Troubleshooting [jacksonimmuno.com]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 5. bosterbio.com [bosterbio.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 9. arp1.com [arp1.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. file.elabscience.com [file.elabscience.com]
- 12. benchchem.com [benchchem.com]
- 13. ELISA buffers and solutions | Abcam [abcam.com]
- 14. ELISA kit for PTX3 measurement | Our Business | Perseus Proteomics Inc. [ppmx.com]
- 15. usbio.net [usbio.net]
- 16. cusabio.com [cusabio.com]
- 17. Synthetic Blocking Buffer, ELISA | Animal-free | ELISA | Blocker [kementec.com]
- 18. Surmodics - ELISA Blocking Reagents [shop.surmodics.com]
"dealing with autofluorescence in PTX3 immunofluorescence"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with autofluorescence in Pentraxin 3 (PTX3) immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in PTX3 immunofluorescence?
A1: Autofluorescence is the natural fluorescence emitted by certain biological structures or molecules within a sample that are not the target of your fluorescent labeling.[1][2] This intrinsic fluorescence can obscure the specific signal from your PTX3 antibody, leading to high background, low signal-to-noise ratio, and difficulty in interpreting your results.[3] It is a common artifact in immunofluorescence (IF) that can make it challenging to discern the true localization and expression of PTX3.[1]
Q2: What are the common sources of autofluorescence in tissue samples for PTX3 staining?
A2: Autofluorescence can originate from various endogenous and exogenous sources:
-
Endogenous Fluorophores: Many biological molecules naturally fluoresce.[3] These include:
-
Collagen and Elastin: Abundant in the extracellular matrix, they autofluoresce primarily in the blue and green spectra.[2][3]
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and emit a broad fluorescence, often appearing as yellow-brown granules.[2][4]
-
Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[1]
-
NADH and Flavins: These metabolic coenzymes also contribute to cellular autofluorescence.[3]
-
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) can react with amines in tissues to form fluorescent Schiff bases.[1][3] This type of autofluorescence has a broad emission spectrum.[1]
-
Other Reagents: Some common lab reagents and materials, like plastic slides or certain mounting media, can also contribute to background fluorescence.[3]
Q3: How can I determine if my PTX3 staining issue is due to autofluorescence?
A3: The best way to assess autofluorescence is to include proper controls in your experiment.[3] An essential control is an unstained sample that has gone through all the processing steps (fixation, permeabilization, etc.) but without the addition of primary or secondary antibodies.[5] Observing this sample under the microscope with the same filter sets used for your PTX3 staining will reveal the level and localization of endogenous autofluorescence.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating autofluorescence in your PTX3 immunofluorescence experiments.
Problem 1: High background fluorescence obscuring PTX3 signal.
This is the most common issue related to autofluorescence. The following troubleshooting steps can help you reduce the background and improve the signal-to-noise ratio.
Workflow for Troubleshooting High Background Fluorescence
Caption: A workflow diagram for troubleshooting high background fluorescence.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Detailed Protocol/Experimental Considerations |
| Fixation-Induced Autofluorescence | Optimize fixation protocol.[1] | Protocol: Reduce fixation time to the minimum necessary for adequate preservation of PTX3 antigenicity.[1][6] Consider using a non-aldehyde-based fixative like ice-cold methanol, if compatible with your PTX3 antibody.[3] If using aldehydes, use fresh, high-quality reagents.[5] |
| Treat with an aldehyde-blocking agent. | Protocol: After fixation, incubate sections with 0.1 M glycine (B1666218) or 1 mg/mL sodium borohydride (B1222165) in PBS for 10-30 minutes at room temperature.[2] Note that sodium borohydride can have variable effects.[1] | |
| Endogenous Autofluorescence (Lipofuscin) | Treat with a lipofuscin quenching agent. | Protocol: After rehydration and before blocking, incubate sections with 0.1% Sudan Black B in 70% ethanol (B145695) for 10-20 minutes.[2][7] Alternatively, use a commercial quencher like TrueBlack™ Lipofuscin Autofluorescence Quencher following the manufacturer's instructions.[4][8] |
| Endogenous Autofluorescence (Red Blood Cells) | Perfuse tissues before fixation. | Protocol: If possible for your experimental model, perfuse the animal with PBS prior to tissue harvesting to remove red blood cells.[1] |
| Treat with a quenching agent. | Protocol: Some commercial reagents like TrueVIEW™ can reduce autofluorescence from red blood cells.[8] Treatment with CuSO4 and NH4Cl at a low pH has also been reported to be effective.[1] | |
| Broad Spectrum Autofluorescence | Choose fluorophores in the far-red or near-infrared spectrum. | Rationale: Autofluorescence is typically strongest in the shorter wavelengths (blue, green).[3] Using fluorophores that emit in the far-red (e.g., Alexa Fluor 647, Cy5) can help to avoid the spectral overlap with common sources of autofluorescence.[1] |
Problem 2: Weak PTX3 signal and high background.
In this scenario, the specific signal from your PTX3 antibody is low, making the autofluorescence appear more prominent.
Logical Relationship for Improving Signal-to-Noise Ratio
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 3. Autofluorescence [jacksonimmuno.com]
- 4. biotium.com [biotium.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Causes of Autofluorescence [visikol.com]
- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 8. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting poor recovery in PTX3 co-immunoprecipitation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor recovery during Pentraxin 3 (PTX3) co-immunoprecipitation (Co-IP) experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am not able to pull down PTX3 efficiently. What are the possible reasons?
A1: Poor recovery of PTX3 in an immunoprecipitation (IP) experiment can stem from several factors:
-
Suboptimal Antibody: The antibody may not be suitable for IP, or the epitope may be masked. It is crucial to use an antibody validated for IP.
-
Inefficient Lysis: The lysis buffer may not be effectively solubilizing PTX3, which can be present in different oligomeric states.[1]
-
Protein Degradation: PTX3 may be degraded by proteases during the experimental procedure. Always use fresh protease inhibitors in your lysis buffer.[2]
-
Low Expression Levels: The cell or tissue type you are using may have low endogenous expression of PTX3.
Q2: I can pull down PTX3, but I am not detecting any interacting partners. What should I do?
A2: This is a common issue in Co-IP experiments. Consider the following:
-
Lysis Buffer Composition: The detergents in your lysis buffer might be too harsh and disrupt the protein-protein interactions.[2] RIPA buffer, for instance, can denature proteins and may not be ideal for Co-IP.[2][3]
-
Wash Buffer Stringency: Your wash buffer may be too stringent, causing the dissociation of interacting partners. Optimization of salt and detergent concentrations is key.
-
Transient Interactions: The interaction between PTX3 and its partner might be weak or transient. Consider using a cross-linker to stabilize the interaction.
-
Low Stoichiometry of Interaction: The interacting protein may be present in much lower amounts than PTX3. Increasing the amount of starting material might be necessary.
Q3: How does the glycosylation and multimeric state of PTX3 affect Co-IP?
A3: PTX3 is a glycoprotein (B1211001) that forms octamers through disulfide bonds.[1] These characteristics can influence Co-IP experiments:
-
Glycosylation: The N-linked glycan at position N220 can modulate interactions with some binding partners.[1][4] It's possible that the glycosylation pattern in your specific cell type affects the interaction you are studying. In some cases, glycosylation can mask antibody epitopes.
-
Oligomerization: The multimeric nature of PTX3 is crucial for some of its interactions. Lysis conditions should be gentle enough to preserve this structure if the interaction is dependent on the oligomeric state.
Q4: What are the essential controls for a PTX3 Co-IP experiment?
A4: Proper controls are critical for interpreting your Co-IP results.[5] Key controls include:
-
Isotype Control: Use a non-specific antibody of the same isotype as your anti-PTX3 antibody to control for non-specific binding to the beads and the antibody itself.[6]
-
Beads Only Control: Incubate your lysate with beads alone (no antibody) to identify proteins that bind non-specifically to the beads.[6]
-
Input Control: Run a small fraction of your starting cell lysate on the western blot to confirm the presence of PTX3 and the potential interacting partner.[6]
-
Negative Control Cell Line/Tissue: If possible, use a cell line or tissue known not to express the bait or prey protein to confirm antibody specificity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your PTX3 Co-IP experiment in a question-and-answer format.
Problem 1: Low or No PTX3 Pulldown
Question: My western blot shows a very faint or no band for PTX3 in the IP fraction, but the input is positive. What went wrong?
Answer:
This indicates an issue with the immunoprecipitation of PTX3 itself. Here’s a systematic approach to troubleshoot this problem:
-
Verify Antibody Performance:
-
Ensure your anti-PTX3 antibody is validated for immunoprecipitation. Not all antibodies that work for western blotting are effective for IP.
-
Perform a direct IP followed by western blot to confirm the antibody's ability to pull down PTX3 from your specific lysate.
-
-
Optimize Lysis Conditions:
-
PTX3 is a secreted protein but can also be associated with the cell surface and extracellular matrix. Ensure your lysis buffer is capable of solubilizing these pools of PTX3.
-
A common starting point is a non-denaturing lysis buffer such as one containing NP-40 or Triton X-100.[7] For more difficult to solubilize proteins, a RIPA buffer may be necessary, but be mindful that this can disrupt protein-protein interactions.[3][8]
-
-
Check for Protein Degradation:
-
Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use.[2] Keep samples on ice or at 4°C throughout the procedure.
-
-
Increase Protein Input:
-
If PTX3 expression is low in your sample, you may need to increase the total amount of protein lysate used for the IP.
-
Caption: Troubleshooting workflow for low or no PTX3 pulldown.
Problem 2: PTX3 is Pulled Down, but the Interacting Protein is Absent
Question: I can successfully immunoprecipitate PTX3, but the western blot for my protein of interest (the "prey") is negative in the Co-IP fraction.
Answer:
This suggests that the interaction between PTX3 and its binding partner is either not occurring or is being disrupted during the experiment.
-
Evaluate Lysis and Wash Buffers:
-
The lysis buffer may be too harsh, disrupting the native protein conformations required for interaction. Start with a gentle lysis buffer (e.g., Tris-based buffer with a non-ionic detergent like NP-40).
-
The wash buffer may be too stringent. The goal is to reduce non-specific binding without eluting the specific interactor. You can optimize the wash buffer by varying the salt (e.g., 150-500 mM NaCl) and detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) concentrations.[2] Perform fewer, quicker washes.
-
-
Consider Cross-linking:
-
If the interaction is transient or weak, consider using a cross-linker like formaldehyde (B43269) or DSP to covalently link the interacting proteins before cell lysis. Be aware that cross-linking requires optimization and may lead to the pulldown of non-specific proteins.
-
-
Check for Co-localization:
-
Ensure that PTX3 and the potential interacting protein are expressed in the same subcellular compartment. Immunofluorescence or cellular fractionation experiments can confirm this.
-
-
Positive Control for Interaction:
-
If possible, use a positive control where the interaction is known to occur. This could be a cell line overexpressing both proteins.
-
Caption: Diagram of the PTX3 Co-IP workflow and potential disruption points.
Experimental Protocols
Cell Lysis
This protocol is a starting point and may require optimization for your specific cell type and protein complex.
-
Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Aspirate PBS completely.
-
-
Lysis:
-
Add ice-cold Co-IP Lysis Buffer to the cell culture plate.
-
Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation
-
Pre-clearing (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G beads.
-
Incubate for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of anti-PTX3 antibody (or isotype control) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30 µL of Protein A/G beads.
-
Incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complex from the beads by adding 30-50 µL of 1X SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, for mass spectrometry analysis, use a non-denaturing elution buffer such as 0.1 M glycine, pH 2.5. A study performing IP of PTX3 from patient fluids used 0.05% RapiGest in 50 mM NH4HCO3 for elution.[9]
-
Data Presentation
Table 1: Recommended Buffer Compositions
| Buffer Component | Lysis Buffer (Starting Point) | Wash Buffer (Starting Point) |
| Tris-HCl (pH 7.4) | 50 mM | 50 mM |
| NaCl | 150 mM | 150-500 mM |
| EDTA | 1 mM | 1 mM |
| Non-ionic Detergent | 1% NP-40 or 0.5% Triton X-100 | 0.1-0.5% NP-40 or Triton X-100 |
| Protease Inhibitors | 1X Cocktail | 1X Cocktail |
| Phosphatase Inhibitors | 1X Cocktail | - |
Note: The optimal concentrations of salt and detergent in the wash buffer need to be determined empirically. A specific protocol for PTX3 IP from fluid samples used a wash buffer of PBS with 0.1% Nonidet P-40.[9]
Table 2: Commercially Available Anti-PTX3 Antibodies Validated for IP
| Provider | Catalog Number | Clonality | Host Species |
| Abcam | ab190838 | Monoclonal (Recombinant) | Rabbit |
| Thermo Fisher Scientific | Various | Monoclonal, Polyclonal | Rabbit, Mouse, Rat |
| Proteintech | 13797-1-AP | Polyclonal | Rabbit |
This is not an exhaustive list. Please refer to the manufacturer's datasheet for recommended dilutions and specific IP protocols. Antibody performance can vary between labs and sample types.[10][11][12]
References
- 1. PTX3 structure determination using a hybrid cryoelectron microscopy and AlphaFold approach offers insights into ligand binding and complement activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptglab.com [ptglab.com]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. The “sweet” side of a long pentraxin: how glycosylation affects PTX3 functions in innate immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips for Immunoprecipitation | Rockland [rockland.com]
- 8. Pentraxin-3 regulates the inflammatory activity of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Proteomic Profile of Circulating Pentraxin 3 (PTX3) Complex in Sepsis Demonstrates the Interaction with Azurocidin 1 and Other Components of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-PTX3 Antibodies | Invitrogen [thermofisher.com]
- 11. Pentraxin 3 antibody (13797-1-AP) | Proteintech [ptglab.com]
- 12. Anti-Pentraxin 3/PTX3 antibody [EPR18678-105] (ab190838) | Abcam [abcam.com]
"validating PTX3 rescue experiment after knockdown"
Welcome to the Technical Support Center for Validating PTX3 Rescue Experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully validating their PTX3 knockdown and rescue experiments.
Frequently Asked Questions (FAQs)
Q1: What is a rescue experiment and why is it critical for validating PTX3 knockdown studies?
A rescue experiment is a crucial control used to confirm that an observed phenotype following gene knockdown is specifically due to the depletion of the target gene (PTX3) and not due to off-target effects of the RNA interference (RNAi) machinery (e.g., shRNA or siRNA).[1][2] The principle is to reintroduce the target protein using a construct that is resistant to the knockdown mechanism.[2] If the re-expressed protein reverses the knockdown phenotype, it provides strong evidence for the specificity of the RNAi effect.[1] Given that RNAi molecules can have off-target effects, this validation step is considered the gold standard for demonstrating specificity and is often requested by journal reviewers.[1][2]
Q2: What are the key validation steps in a PTX3 knockdown and rescue experiment?
A complete validation workflow involves three main stages:
-
Confirm PTX3 Knockdown: First, verify the significant reduction of endogenous PTX3 at both the mRNA and protein levels using methods like quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.[3][4]
Q3: How do I design an shRNA/siRNA-resistant PTX3 rescue construct?
Q4: Besides a rescue experiment, what other controls are recommended to ensure the specificity of PTX3 knockdown?
While a rescue experiment is the most rigorous control, other methods can strengthen your findings:
-
Use a Non-Targeting Control: Always include a scrambled or non-targeting siRNA/shRNA control to account for the general effects of the transfection or transduction process.
Troubleshooting Guide
Q5: My PTX3 knockdown is efficient, but the rescue construct doesn't restore the phenotype. What could be wrong?
Several factors could lead to a failed rescue:
-
Insufficient Expression of Rescue Protein: The level of the exogenous PTX3 may be too low to restore function. Verify the expression level by Western blot and compare it to the endogenous level in control cells. You may need to use a stronger promoter or increase the dose of the transfected plasmid.
-
Dominant-Negative Effects of Overexpression: The rescue protein is being expressed at a level much higher than the endogenous protein, which can sometimes inhibit the pathway of interest or cause other artifacts.[9]
Q6: The expression of my rescue PTX3 protein seems toxic to the cells or causes a phenotype different from the wild-type. How can I address this?
This issue often arises from supraphysiological (excessively high) expression of the rescue protein.[9] Standard strong promoters, like CMV, can drive expression to levels that are toxic or induce non-physiological responses.
-
Solution: Use expression vectors with weaker or tunable promoters to achieve protein levels closer to the endogenous state.[9][10] Examples include using attenuated CMV promoters or inducible systems (e.g., Tet-On) that allow you to control the level of expression.[2][10] Titrating the amount of transfected plasmid DNA can also help, but this may reduce transfection efficiency.[9]
Q7: I see a partial rescue of the phenotype. How should I interpret this?
A partial rescue is a common outcome and can be interpreted in several ways:
-
Expression Level: The level of the rescued this compound may not be sufficient to fully restore the wild-type phenotype. Quantify the protein level by Western blot and correlate it with the degree of phenotypic rescue.
-
Cellular Heterogeneity: Transfection efficiency is never 100%. The overall result may reflect a mix of cells that received the rescue plasmid and those that did not.
-
Complex Biology: The function of PTX3 might be exquisitely sensitive to its expression level, or it may interact with other proteins in a stoichiometric manner that is not perfectly replicated by the rescue construct.
Experimental Protocols & Data Presentation
Protocol 1: Validating PTX3 Knockdown and Rescue by Western Blot
-
Sample Preparation: Prepare cell lysates from your three experimental groups: (1) Control (e.g., scrambled shRNA), (2) PTX3 Knockdown (shPTX3), and (3) PTX3 Rescue (shPTX3 + resistant PTX3 construct).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against PTX3 overnight at 4°C. Also, probe a separate membrane or strip the first one and re-probe with an antibody for a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensity. Normalize the PTX3 signal to the loading control.
Protocol 2: Validating PTX3 Knockdown by qRT-PCR
-
RNA Extraction: Isolate total RNA from the Control, PTX3-KD, and PTX3-Rescue groups using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[11]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix.[11] Include primers specific for PTX3 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Run the reaction on a real-time PCR machine with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of PTX3 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.[11]
Data Presentation Tables
Table 1: Validation of PTX3 Expression Levels
| Experimental Group | Relative PTX3 mRNA Level (Fold Change vs. Control) | Relative this compound Level (% of Control) |
|---|---|---|
| Control (Scrambled shRNA) | 1.00 ± 0.12 | 100.0 ± 8.5 |
| PTX3 Knockdown (shPTX3) | 0.15 ± 0.04 | 12.5 ± 3.1 |
| PTX3 Rescue (shPTX3 + PTX3-Res) | 0.95 ± 0.15 | 92.3 ± 7.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Functional Validation of Phenotypic Rescue (Example: Cell Migration)
| Experimental Group | Migrated Cells per Field | % Migration Relative to Control |
|---|---|---|
| Control (Scrambled shRNA) | 150 ± 18 | 100% |
| PTX3 Knockdown (shPTX3) | 45 ± 9 | 30% |
| PTX3 Rescue (shPTX3 + PTX3-Res) | 138 ± 15 | 92% |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for PTX3 knockdown and rescue experiment validation.
Caption: Key signaling pathways that regulate PTX3 gene expression.[12][13][14][15]
Caption: Downstream functions and signaling pathways influenced by PTX3.[3][4][12][13][14][16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Gene down-regulation with short hairpin RNAs and validation of specificity by inducible rescue in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of pentraxin 3 inhibits human osteosarcoma cell metastasis by repressing MAZ through STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 9. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Single Transcript Knockdown-Replacement Strategy Employing 5’ UTR Secondary Structures to Precisely Titrate Rescue Protein Translation [frontiersin.org]
- 11. Pentraxin-3 is a PI3K signaling target that promotes stem cell–like traits in basal-like breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 13. PTX3, a Humoral Pattern Recognition Molecule, in Innate Immunity, Tissue Repair and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PTX3 - Wikipedia [en.wikipedia.org]
- 15. Pathogen Recognition by the Long Pentraxin PTX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pentraxin 3(PTX 3): An Endogenous Modulator of the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Knockdown of the inflammatory factor pentraxin-3 suppresses growth and invasion of lung adenocarcinoma through the AKT and NF-kappa B pathways. | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | PTX3 Regulation of Inflammation, Hemostatic Response, Tissue Repair, and Resolution of Fibrosis Favors a Role in Limiting Idiopathic Pulmonary Fibrosis [frontiersin.org]
Validation & Comparative
Validating the PTX3 Knockout Mouse Phenotype: A Comparative Guide for Disease Models
For researchers, scientists, and drug development professionals, understanding the nuanced role of Pentraxin 3 (PTX3) in various pathologies is critical. The PTX3 knockout (KO) mouse model has been instrumental in elucidating its function, revealing a complex and often protective role in immunity and inflammation. This guide provides a comparative analysis of the PTX3 KO phenotype across key disease models, supported by experimental data and detailed protocols to aid in the validation and interpretation of research findings.
Overview of the PTX3 Knockout Phenotype
Pentraxin 3 is a crucial component of the humoral arm of innate immunity, acting as a soluble pattern recognition molecule.[1][2][3] Its functions are diverse, ranging from pathogen recognition and complement activation to the regulation of inflammation and tissue remodeling.[1][4] Consequently, the phenotype of PTX3 KO mice is multifaceted and highly dependent on the specific disease context. Generally, the absence of PTX3 leads to increased susceptibility to infections, exacerbated inflammatory responses, and impaired tissue repair. However, in certain conditions, the lack of PTX3 can be protective, highlighting its dual role in modulating inflammatory processes.[5][6]
Comparative Phenotype of PTX3 KO Mice in Key Disease Models
The following tables summarize the key phenotypic characteristics of PTX3 KO mice compared to their wild-type (WT) counterparts in various disease models.
Table 1: Infectious Disease Models
| Infectious Agent | Disease Model | Key Phenotype in PTX3 KO Mice | References |
| Aspergillus fumigatus | Invasive Pulmonary Aspergillosis | Higher mortality, increased fungal burden, exacerbated Th2 response, and reduced protective Th1 response.[1] | [1] |
| Pseudomonas aeruginosa | Lung Infection | Increased bacterial load and lung inflammation.[1] | [1] |
| Klebsiella pneumoniae | Respiratory Infection | Transgenic overexpression of PTX3 confers resistance, suggesting KO mice would have increased susceptibility.[3] | [3] |
| Influenza A Virus (H3N2) | Viral Pneumonia | Increased viral load, lung injury, neutrophil influx, and inflammatory cytokines.[5][7] | [5][7] |
| Murine Cytomegalovirus (CMV) | Viral Infection | Increased susceptibility to primary infection and reactivation.[1] | [1] |
| Ross River Virus (RRV) | Arthritogenic Alphavirus Infection | Delayed disease progression, reduced leukocyte recruitment, and lower viral replication, indicating a detrimental role for PTX3 in this context.[1][6] | [1][6] |
Table 2: Cardiovascular Disease Models
| Disease Model | Key Phenotype in PTX3 KO Mice | References |
| Acute Myocardial Infarction (Ischemia/Reperfusion) | Increased myocardial damage, larger infarct size, greater neutrophil infiltration, and increased C3 deposition.[1][8][9] | [1][8][9] |
| Atherosclerosis (ApoE deficient background) | Increased aortic lesions and a more pronounced inflammatory profile.[1][10] | [1][10] |
| Arterial Thrombosis | Increased clot formation and persistence of fibrin (B1330869).[2][6] | [2][6] |
Table 3: Cancer Models
| Disease Model | Key Phenotype in PTX3 KO Mice | References |
| Mesenchymal and Epithelial Carcinogenesis (3-MCA and DMBA/TPA induced) | Increased susceptibility to tumor development, enhanced macrophage infiltration, and pro-inflammatory cytokine production.[2][11] | [2][11] |
| FGF-dependent Tumors | Overexpression of PTX3 reduces angiogenesis and tumorigenicity, suggesting KO mice may have enhanced tumor growth in these models.[11] | [11] |
| Breast Cancer | Knockdown of PTX3 inhibited tumor growth and metastasis in a xenograft model.[12] Conversely, some studies suggest PTX3 can promote breast cancer cell proliferation and metastasis.[12] | [12] |
| Colon Cancer | Inactivation of PTX3 suppresses M2-like macrophage activity and immunosuppression.[13] | [13] |
Table 4: Inflammatory and Tissue Repair Models
| Disease Model | Key Phenotype in PTX3 KO Mice | References |
| Sterile Liver and Lung Injury | Increased clot formation, fibrin and collagen deposition.[6] | [6] |
| Skin Wound Healing | Delayed healing with compromised recruitment of mesenchymal stem cells due to defective fibrinolysis.[2] | [2] |
| Ischemic Acute Kidney Injury | Ameliorated injury with decreased early expression of endothelial adhesion molecules.[14] | [14] |
| Allergic Asthma (Ovoalbumin-induced) | Exaggerated allergen-induced inflammation with enhanced recruitment of neutrophils and eosinophils.[1] | [1] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the literature.
Induction of Invasive Pulmonary Aspergillosis
-
Animal Model: C57BL/6 PTX3 KO and WT mice.
-
Immunosuppression: Mice are immunosuppressed with cyclophosphamide (B585) (150 mg/kg) administered intraperitoneally on days -2 and +3 relative to infection.
-
Infection: On day 0, mice are anesthetized and intranasally inoculated with 2 x 107Aspergillus fumigatus conidia in 20 µL of saline.
-
Readouts: Survival is monitored daily. Fungal burden in the lungs is assessed by quantitative PCR or colony-forming unit assays at specific time points post-infection. Cytokine levels in bronchoalveolar lavage fluid are measured by ELISA. T-helper cell responses (Th1/Th2) are analyzed by flow cytometry of lung-infiltrating lymphocytes.
Myocardial Ischemia/Reperfusion Injury Model
-
Animal Model: Male PTX3 KO and WT mice.
-
Surgical Procedure: Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30-60 minutes. The ligature is then released to allow for reperfusion.
-
Infarct Size Measurement: After 24 hours of reperfusion, the heart is excised, and the area at risk and infarct size are determined by Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.
-
Histological Analysis: Heart sections are stained with Hematoxylin and Eosin (H&E) to assess neutrophil infiltration and with TUNEL staining to quantify cardiomyocyte apoptosis.
-
Complement Deposition: C3 deposition in the ischemic tissue is evaluated by immunofluorescence staining.
Chemical Carcinogenesis Model (3-MCA)
-
Animal Model: PTX3 KO and WT mice.
-
Carcinogen Administration: Mice are injected intramuscularly with 3-methylcholanthrene (B14862) (3-MCA) (100 µg in 0.1 mL of corn oil).
-
Tumor Monitoring: Tumor incidence and growth are monitored weekly for up to 25 weeks.
-
Immunohistochemistry: Tumors are excised, and sections are stained for markers of macrophage infiltration (e.g., F4/80), angiogenesis (e.g., CD31), and pro-inflammatory cytokines.
-
Gene Expression Analysis: RNA is extracted from tumor tissue to quantify the expression of inflammatory mediators by qRT-PCR.
Signaling Pathways and Experimental Workflows
The multifaceted role of PTX3 stems from its interaction with various molecular and cellular components. The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Key molecular interactions of PTX3.
Caption: Workflow for an infectious disease model.
Conclusion
The PTX3 knockout mouse model has proven invaluable for dissecting the complex roles of this long pentraxin in health and disease. While a general theme of PTX3 being protective against infections and acute inflammation has emerged, its context-dependent and sometimes detrimental functions underscore the need for careful validation and interpretation of experimental findings. This guide provides a framework for comparing the PTX3 KO phenotype across different disease models and offers standardized protocols to facilitate robust and reproducible research. As our understanding of PTX3's intricate biology grows, so too will its potential as a therapeutic target and diagnostic biomarker.
References
- 1. PTX3, a Humoral Pattern Recognition Molecule, in Innate Immunity, Tissue Repair and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 3. The Long Pentraxin PTX3 as a Humoral Innate Immunity Functional Player and Biomarker of Infections and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural insights into the biological functions of the long pentraxin PTX3 [frontiersin.org]
- 5. The yin-yang of long pentraxin PTX3 in inflammation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Dual Complexity of PTX3 in Health and Disease: A Balancing Act? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in understanding the role of pentraxin-3 in lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentraxin 3 in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentraxin 3: A Novel Biomarker for Inflammatory Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. PTX3, a humoral pattern recognition molecule at the interface between microbe and matrix recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Ptx3 pentraxin related gene [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Endothelial pentraxin 3 contributes to murine ischemic acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PTX3 Function In Vivo: A Comparative Guide to Neutralizing Antibodies and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the in vivo function of Pentraxin 3 (PTX3), with a focus on the use of neutralizing antibodies. We present supporting experimental data, detailed protocols, and visual aids to facilitate the design and interpretation of your in vivo studies.
Unveiling the In Vivo Roles of PTX3: Neutralizing Antibodies vs. Genetic Knockout
The long pentraxin PTX3 is a key soluble pattern recognition molecule involved in innate immunity, inflammation, and tissue remodeling.[1][2] Its multifaceted roles in various pathologies, including cancer and infectious diseases, have made it a compelling target for therapeutic intervention.[3][4] Two primary approaches are employed to elucidate the in vivo functions of PTX3: genetic knockout (KO) models and the administration of neutralizing antibodies.
PTX3 Knockout (KO) Mice have been instrumental in revealing the fundamental roles of PTX3. Studies using PTX3 KO mice have demonstrated the protein's importance in female fertility, resistance to certain pathogens, and the modulation of inflammatory responses.[5][6][7] While providing a definitive model of PTX3 absence, the generation and maintenance of knockout colonies can be time-consuming and resource-intensive. Furthermore, developmental compensation mechanisms can sometimes mask the acute functional roles of the protein.
Neutralizing Antibodies offer a flexible and temporally controlled alternative for studying PTX3 function. By administering a specific antibody that blocks PTX3 activity, researchers can investigate its role in adult animals and in specific disease models without the confounding factors of developmental compensation. This approach is particularly valuable for preclinical studies assessing the therapeutic potential of targeting PTX3.
Performance Comparison: Neutralizing Antibody vs. Genetic Inactivation
Recent studies in a colon cancer model have provided a direct comparison between the effects of a PTX3 neutralizing antibody (WHC-001) and genetic inactivation of PTX3 (via shRNA knockdown in stromal cells, mimicking a localized knockout). The data highlight a remarkable concordance in their biological effects, validating the use of neutralizing antibodies as a robust tool for in vivo functional studies.
| Parameter | PTX3 Knockdown (shPTX3 MEFs + MC38 cells) | Anti-PTX3 Neutralizing Antibody (WHC-001) | Control (shVoid MEFs + MC38 cells / IgG1κ) |
| Tumor Growth | Significantly reduced | Significantly attenuated | Normal tumor growth |
| Tumor-Infiltrating M2-like Macrophages | Decreased population | Reduced number | Abundant population |
| Tumor-Infiltrating CD8+ T-cells | Increased population | Increased population | Lower population |
This table summarizes qualitative findings from a study in a colon cancer model, demonstrating the similar anti-tumor effects of genetic PTX3 inactivation and treatment with a neutralizing antibody.[3][4]
Quantitative Analysis of Tumor Growth Inhibition by an Anti-PTX3 Neutralizing Antibody
In a subcutaneous mixed stroma-tumor mouse model using MC38 colon cancer cells and mouse embryonic fibroblasts (MEFs), the intratumoral administration of the anti-PTX3 neutralizing antibody WHC-001 demonstrated significant inhibition of tumor growth.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (approx.) | Percentage Inhibition (approx.) |
| IgG1κ (Control) | ~1200 | - |
| WHC-001 (αPTX3 Ab) | ~600 | 50% |
Data are estimations based on graphical representations in the cited literature.[3] This table provides an example of the quantitative data that can be obtained from in vivo neutralization studies.
Experimental Protocols
In Vivo Neutralization of PTX3 in a Murine Colon Cancer Model
This protocol is based on the methodology described for the anti-PTX3 neutralizing antibody WHC-001.[3]
1. Animal Model:
-
8–9-week-old female C57BL/6 mice.
2. Tumor Cell Implantation:
-
Subcutaneously inject a mixture of 5 × 10⁴ MC38 colon cancer cells and 1 × 10⁵ mouse embryonic fibroblasts (MEFs) into the dorsal region of the mice.
3. Antibody Preparation and Administration:
-
Antibody: Anti-PTX3 neutralizing antibody (WHC-001) or isotype control (IgG1κ).
-
Dosage: 100 µg of antibody in a total volume of 100 µl of a suitable vehicle (e.g., sterile PBS).
-
Administration Route: Intratumoral injection.
-
Injection Schedule: When tumor volume reaches approximately 80–200 mm³, begin intratumoral injections every 3 days for a total of 4 treatments.
4. Endpoint Measurements:
-
Tumor Growth: Measure tumor volume every 2-3 days using calipers. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Immunophenotyping: At the end of the experiment, sacrifice the mice and harvest the tumors. Prepare single-cell suspensions and perform flow cytometry to analyze tumor-infiltrating immune cell populations (e.g., M2-like macrophages, CD8+ T-cells).
-
Histological Analysis: Fix and section tumors for immunohistochemical analysis of relevant markers.
5. Statistical Analysis:
-
Use appropriate statistical tests (e.g., two-tailed unpaired Student's t-test or one-way ANOVA) to compare tumor growth and immune cell populations between the treatment and control groups.
Visualizing the Molecular Landscape
PTX3 Signaling Pathways
PTX3 expression and function are regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting the effects of PTX3 neutralization. Key pathways include NF-κB, PI3K/Akt, and CREB1/CEBPB.[1][4]
Caption: Key signaling pathways inducing PTX3 expression and its downstream functions.
Experimental Workflow: In Vivo PTX3 Neutralization
The following diagram outlines the key steps in an in vivo experiment designed to confirm PTX3 function using a neutralizing antibody.
Caption: A streamlined workflow for in vivo PTX3 neutralization experiments.
Logical Framework for Confirming PTX3 Function
This diagram illustrates the logical progression from observing a phenotype to confirming the specific role of PTX3 using neutralizing antibodies.
Caption: The logical steps for validating the in vivo function of PTX3.
Alternative Approaches to In Vivo Functional Confirmation
While neutralizing antibodies and genetic knockouts are the primary methods, other techniques can also be employed to study in vivo protein function:
-
RNA Interference (RNAi): Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be delivered in vivo to transiently or stably knock down PTX3 expression. This approach offers temporal control similar to neutralizing antibodies.
-
Recombinant Protein Administration: The in vivo administration of recombinant PTX3 can be used in loss-of-function models (e.g., PTX3 KO mice) to rescue a phenotype, thereby confirming the specificity of the observed effects.
-
Small Molecule Inhibitors: Although not yet widely available for PTX3, the development of small molecule inhibitors that block its function represents a future therapeutic and research avenue.
This guide provides a foundational understanding of how to confirm the in vivo function of PTX3 using neutralizing antibodies, supported by comparative data and detailed protocols. The provided visualizations aim to clarify the complex signaling and experimental workflows involved in this area of research.
References
- 1. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 2. PTX3 - Wikipedia [en.wikipedia.org]
- 3. Inactivation of pentraxin 3 suppresses M2-like macrophage activity and immunosuppression in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of pentraxin 3 suppresses M2-like macrophage activity and immunosuppression in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of long pentraxin PTX3 on lung injury in a severe acute respiratory syndrome model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ptx3 pentraxin related gene [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
PTX3 vs. CRP: A Comparative Guide to Cardiovascular Disease Biomarkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cardiovascular disease (CVD) biomarkers, two pentraxins, Pentraxin 3 (PTX3) and C-reactive protein (CRP), have garnered significant attention. Both are involved in inflammatory processes central to the pathogenesis of atherosclerosis and its complications. However, their distinct origins, induction pathways, and clinical performance present a nuanced picture for researchers and clinicians. This guide provides an objective comparison of PTX3 and CRP, supported by experimental data, to aid in the selection and interpretation of these biomarkers in a research and drug development context.
At a Glance: Key Differences Between PTX3 and CRP
| Feature | Pentraxin 3 (PTX3) | C-Reactive Protein (CRP) |
| Pentraxin Family | Long Pentraxin | Short Pentraxin |
| Primary Source | Vascular endothelial cells, macrophages, smooth muscle cells, fibroblasts at sites of inflammation.[1] | Hepatocytes (liver).[2] |
| Primary Inducing Stimuli | Pro-inflammatory cytokines (e.g., TNF-α, IL-1β), microbial products (e.g., LPS).[3][4] | Interleukin-6 (IL-6).[3] |
| Reflection of Inflammation | Local vascular inflammation.[2][1][5] | Systemic inflammation.[3] |
| Response Time to Stimulus | Rapid (peaks around 6-8 hours).[6] | Slower (peaks around 24-48 hours). |
Performance as a Cardiovascular Disease Biomarker: Quantitative Data
The following tables summarize the performance of PTX3 and CRP in predicting cardiovascular events and disease severity based on published studies.
Table 1: Prognostic Value in Coronary Artery Disease (CAD)
| Study/Parameter | PTX3 | hs-CRP | Finding |
| Association with CAD Presence | OR: 1.133 (p<0.001) | OR: 1.057 (p=0.006)[2] | Both are associated with the presence of significant CAD, with PTX3 showing a slightly higher odds ratio.[2] |
| Correlation with CAD Severity (Gensini Score) | Strong positive correlation | Weaker positive correlation | PTX3 levels show a stronger correlation with the severity of coronary artery lesions. |
| Prediction of Adverse Outcomes (Meta-analysis) | Higher levels independently associated with poor prognosis. | Association with adverse outcomes established in numerous studies. | Multiple meta-analyses confirm a strong association between elevated PTX3 and worse outcomes in CAD patients, independent of CRP levels.[7] |
Table 2: Performance in Acute Coronary Syndrome (ACS)
| Study/Parameter | PTX3 | hs-CRP | Finding |
| Prediction of 1-year Major Adverse Cardiovascular Events (MACCEs) in STEMI (ΔPTX3) | AUC: 0.622 (p=0.001), Sensitivity: 67.8%, Specificity: 45.2%[8][9] | Not reported for change over time | A greater increase in PTX3 levels 24 hours after primary percutaneous coronary intervention (pPCI) is an independent predictor of 1-year MACCEs.[8][9] |
| Prediction of Cardiac Events in ACS (Meta-analysis) | Elevated levels are an independent predictor of adverse outcomes.[10] | Established predictor of adverse events. | Elevated PTX3 at the acute phase of ACS provides important information for early risk stratification.[10] |
Table 3: Prognostic Value in Heart Failure (HF)
| Study/Parameter | PTX3 | hs-CRP | Finding |
| Prediction of Future CV Events in HFpEF | Correlated with future CV events.[7] | Not correlated with future CV events.[7] | In patients with heart failure with preserved ejection fraction, higher PTX3, but not CRP, correlated with future cardiovascular events.[7] |
| Prediction of Mortality in Chronic HF | Independent risk factor for cardiac events.[7] | Associated with adverse outcomes. | Elevated PTX3 is an independent risk factor for cardiac events in patients with chronic heart failure.[7] |
Signaling Pathways and Cellular Origins
The distinct cellular sources and induction pathways of PTX3 and CRP are fundamental to their differential roles as biomarkers. CRP is a systemic marker produced by the liver in response to IL-6, while PTX3 is produced locally at the site of inflammation by various vascular and immune cells in response to primary inflammatory signals.
Caption: Cellular origins and induction pathways of PTX3 and CRP.
Experimental Protocols
Accurate measurement of PTX3 and CRP is crucial for their clinical and research application. The following are overviews of the standard experimental methodologies.
Measurement of PTX3: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A sandwich ELISA is the most common method for quantifying PTX3 in plasma or serum. This assay utilizes a pair of antibodies specific to human PTX3.
Typical Protocol Outline:
-
Coating: A 96-well microplate is pre-coated with a capture antibody specific for human PTX3.
-
Sample/Standard Addition: Standards of known PTX3 concentration and diluted patient samples are added to the wells and incubated.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Addition: A biotinylated detection antibody that binds to a different epitope on PTX3 is added and incubated.
-
Washing: The plate is washed again.
-
Enzyme Conjugate Addition: Streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Washing: A final wash step removes unbound enzyme conjugate.
-
Substrate Addition: A TMB substrate solution is added, which is converted by HRP into a colored product.
-
Stopping Reaction: The reaction is stopped by the addition of an acid, which changes the color.
-
Measurement: The absorbance of each well is measured at 450 nm using a microplate reader. The concentration of PTX3 in the samples is determined by interpolating from a standard curve.[11][12]
Measurement of hs-CRP: High-Sensitivity Immunoturbidimetric Assay
Principle: This method measures the turbidity created by the agglutination of latex particles coated with anti-CRP antibodies when they react with CRP in the sample. The degree of turbidity is proportional to the CRP concentration.
Typical Protocol Outline:
-
Sample Preparation: Serum or plasma samples are collected and may require dilution.
-
Reagent 1 (Buffer) Addition: The sample is mixed with a buffer solution in a reaction cuvette.
-
Reagent 2 (Latex Suspension) Addition: Latex particles coated with anti-human CRP antibodies are added to the mixture.
-
Incubation and Measurement: The reaction mixture is incubated, and the increase in absorbance (turbidity) is measured over time by a clinical chemistry analyzer.
-
Quantification: The CRP concentration is calculated from a calibration curve generated using standards of known CRP concentrations.[13][14][15]
Comparative Clinical Workflow
The distinct characteristics of PTX3 and CRP suggest different applications in a clinical research setting for cardiovascular risk assessment.
Caption: Comparative workflow for PTX3 and hs-CRP in CVD risk assessment.
Conclusion
Both PTX3 and CRP are valuable biomarkers in the context of cardiovascular disease research. High-sensitivity CRP has been a long-standing marker of systemic inflammation and a predictor of cardiovascular risk in broad populations. In contrast, PTX3 emerges as a more specific marker of local vascular inflammation and may offer superior prognostic value in specific high-risk cardiovascular conditions such as acute coronary syndromes and heart failure.[7][1][10] The choice between or the complementary use of these biomarkers will depend on the specific research question, the patient population under investigation, and the desired clinical endpoint. For researchers and drug development professionals, understanding the distinct biology and performance characteristics of PTX3 and CRP is paramount for advancing our understanding and management of cardiovascular disease.
References
- 1. The Role of Pentraxin 3 in the Assessment of Cardiovascular Risk and Disease Activity in Patients with Rheumatoid Arthritis and Spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of Serum Pentraxin-3 and High-Sensitivity C-Reactive Protein with the Extent of Coronary Stenosis in Patients Undergoing Coronary Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pentraxin 3 in Cardiovascular Disease [frontiersin.org]
- 4. Pentraxin 3 in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Associations of Pentraxin 3 with Cardiovascular Disease and All Cause Death: The Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The inflammatory protein Pentraxin 3 in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentraxin-3 and C-reactive protein plasma levels predict survival in older adults with or without metabolic syndrome – results of the PolSenior2 substudy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic Value of Pentraxin-3 Change After Primary Percutaneous Coronary Intervention in Patients with ST-Segment Elevation Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. raybiotech.com [raybiotech.com]
- 12. Human PTX3(Pentraxin 3) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 15. Immunoturbidimetric determination of C-reactive protein (CRP) and high-sensitivity CRP on heparin plasma. Comparison with serum determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PTX3 and Procalcitonin for Sepsis Diagnosis
An essential guide for researchers and drug development professionals on the diagnostic and prognostic utility of two key sepsis biomarkers.
The early and accurate diagnosis of sepsis is critical for improving patient outcomes and guiding appropriate therapeutic interventions. While procalcitonin (B1506340) (PCT) has been a widely used biomarker for bacterial infections and sepsis, Pentraxin-3 (PTX3) has emerged as a promising alternative with potential advantages in reflecting the severity of the inflammatory response. This guide provides a comprehensive comparison of PTX3 and procalcitonin, summarizing key performance data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows to aid researchers in their evaluation of these important biomarkers.
Quantitative Comparison of Diagnostic Performance
The following table summarizes the diagnostic and prognostic performance of PTX3 and procalcitonin in sepsis from various clinical studies. These metrics are crucial for understanding the clinical utility of each biomarker.
| Biomarker | Population | Application | Cut-off Value | Sensitivity (%) | Specificity (%) | AUC | Reference |
| PTX3 | Neonates | Sepsis Diagnosis | 5.6 µg/L | 98.3 | 96.7 | 0.989 | [1] |
| Adults (ICU) | Sepsis Diagnosis | ≥5.0 ng/mL | 92 | 64 | - | [1] | |
| Adults (ICU) | Septic Shock Diagnosis | ≥9.0 ng/mL | - | - | - | [1] | |
| Adults (Bacteremia) | Mortality Prediction | 15 ng/mL | 72 | 81 | 0.82 | [1] | |
| Adults (Severe Sepsis) | 28-day Mortality Prediction | 26.90 ng/mL | 88.9 | 49.5 | 0.734 | [1] | |
| Adults (Severe Sepsis) | 28-day Mortality Prediction | - | - | - | 0.819 | [1] | |
| Sepsis Patients | Mortality Prediction | - | - | - | 0.73 | [2] | |
| Procalcitonin (PCT) | Sepsis Patients | Sepsis Diagnosis | - | - | - | - | [3] |
| Sepsis Patients | Mortality Prediction | - | - | - | - | [4] | |
| Neonates | Neonatal Infection | - | - | - | - | [5] | |
| Combined (PTX3+CRP+PCT+WBC) | Neonates | Neonatal Infection Diagnosis | - | 97.4 | 83.1 | 0.954 | [6] |
| Neonates | Sepsis Diagnosis | - | 83.3 | 80.0 | 0.855 | [6] |
Experimental Protocols
Accurate and reproducible measurement of PTX3 and procalcitonin is fundamental to their clinical application. Below are detailed methodologies commonly employed in sepsis research.
Measurement of Pentraxin-3 (PTX3)
1. Sample Collection and Processing:
-
Sample Type: Whole blood is collected via venipuncture into tubes containing a suitable anticoagulant (e.g., EDTA or heparin).
-
Processing: Plasma is separated by centrifugation at a specified speed and temperature (e.g., 1500 x g for 15 minutes at 4°C) within a short timeframe after collection to minimize protein degradation.
-
Storage: Plasma samples are aliquoted and stored at -80°C until analysis to ensure stability.[7]
2. PTX3 Quantification via Enzyme-Linked Immunosorbent Assay (ELISA):
-
Assay Principle: A sandwich ELISA is the most common method for PTX3 quantification.[8] This involves capturing the PTX3 protein between two specific antibodies.
-
Procedure:
-
Microplate wells are coated with a capture antibody specific for PTX3.
-
After washing, the plasma samples and standards of known PTX3 concentrations are added to the wells.
-
The plate is incubated to allow PTX3 to bind to the capture antibody.
-
Following another wash step, a detection antibody, which is also specific for PTX3 and is typically conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
After incubation and washing, a substrate solution is added, which reacts with the enzyme to produce a measurable colorimetric signal.
-
The absorbance is read using a microplate reader, and the concentration of PTX3 in the samples is determined by interpolating from a standard curve generated with the known concentrations.[7]
-
-
Commercial Kits: Commercially available ELISA kits (e.g., from R&D Systems) are frequently used and provide standardized reagents and protocols.[7]
Measurement of Procalcitonin (PCT)
1. Sample Collection and Processing:
-
Sample Type: Serum or plasma is used for PCT measurement. Blood is collected in appropriate tubes.
-
Processing: For serum, blood is allowed to clot before centrifugation. For plasma, an anticoagulant is used, followed by centrifugation.
-
Storage: Samples are typically analyzed promptly, but can be stored at 2-8°C for a short period or frozen at -20°C or -80°C for longer-term storage.
2. PCT Quantification via Immunoassay:
-
Assay Principle: Automated immunoassays are the standard for clinical measurement of PCT. These assays utilize principles such as chemiluminescence or immunofluorescence.
-
Procedure (Example: One-Step Immunoassay):
-
Patient serum is mixed with a pre-assay solution containing anti-PCT 3D probes (e.g., polyclonal anti-PCT antibodies attached to a modified hepatitis B virus capsid).[9]
-
The mixture is incubated, allowing PCT in the serum to bind to the probes, forming agglomerates.
-
Large gold particles, which are clusters of gold nanoparticles, are then added. These particles bind to the PCT-probe agglomerates.
-
The presence of these large gold particle clusters leads to a self-enhancement of the optical detection signal.
-
The optical signal is measured, and its intensity is proportional to the PCT concentration in the sample.[9]
-
-
Clinical Platforms: Various automated platforms are available in clinical laboratories for rapid and high-throughput PCT measurement. These platforms often use proprietary reagents and methodologies.
Visualizing the Role of PTX3 and Procalcitonin in Sepsis
The following diagrams illustrate the signaling pathways involving PTX3 and procalcitonin during sepsis and a typical experimental workflow for their comparison.
Caption: Signaling pathways of PTX3 and procalcitonin in sepsis.
Caption: Experimental workflow for comparing PTX3 and PCT in sepsis diagnosis.
References
- 1. Frontiers | Progress in the study of pentraxin-3(PTX-3) as a biomarker for sepsis [frontiersin.org]
- 2. Pentraxin-3 as a predictive marker of mortality in sepsis: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentraxin-3 Is a Strong Biomarker of Sepsis Severity Identification and Predictor of 90-Day Mortality in Intensive Care Units via Sepsis 3.0 Definitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentraxin-3, procalcitonin and lactate as prognostic markers in patients with sepsis and septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the diagnostic significance of pentraxin-3 in conjunction with procalcitonin (PCT) and C-reactive protein (CRP) for neonatal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pentraxin 3 Levels Reflect Inflammatory and Parasitic Activity in Human Visceral Leishmaniasis | MDPI [mdpi.com]
- 8. Pentraxin-3 in patients with severe sepsis or shock: the ALBIOS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-step-immunoassay of procalcitonin enables rapid and accurate diagnosis of bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
Prognostic Value of PTX3 vs. TNF-α in Cancer: A Comparative Guide
An Objective Analysis for Researchers and Drug Development Professionals
The tumor microenvironment is a complex interplay of cellular and molecular components, where inflammation is now recognized as a hallmark of cancer. Among the myriad of inflammatory mediators, Pentraxin 3 (PTX3) and Tumor Necrosis Factor-alpha (TNF-α) have emerged as significant players in tumor progression and as potential prognostic biomarkers. This guide provides a detailed comparison of their prognostic utility, supported by experimental data and methodological insights, to aid researchers in oncology and drug development.
At a Glance: PTX3 vs. TNF-α as Prognostic Markers
Both PTX3 and TNF-α are linked to cancer-related inflammation, but their origins and prognostic implications can differ. PTX3 is produced by various cells within the tumor microenvironment, potentially offering a more localized snapshot of tumor activity[1]. In contrast, TNF-α is a pleiotropic cytokine with a well-established dual role in both promoting and suppressing tumors[2][3]. A 2024 meta-analysis demonstrated that high PTX3 expression is significantly associated with poorer overall survival across numerous malignancies, suggesting its robustness as a prognostic marker[1][4][5]. While TNF-α is also generally linked to advanced tumor stages and poor outcomes, some studies suggest PTX3 may have superior prognostic value in specific cancers[1][6]. For instance, in one colorectal cancer study, PTX3 was a significant prognostic factor, whereas TNF-α did not show the same utility[1][7].
Quantitative Prognostic Data
The following table summarizes key quantitative data from various studies, comparing the prognostic performance of PTX3 and TNF-α across different cancer types.
| Biomarker | Cancer Type(s) | Key Findings | Metric (HR, p-value, etc.) | Source(s) |
| PTX3 | Various Malignancies (Meta-analysis) | High expression associated with poorer Overall Survival (OS). | Pooled HR = 1.89 (95% CI: 1.55–2.32, p < 0.01) | [1][4][5] |
| Various Malignancies (Subgroup analysis) | Consistent poor prognosis with both IHC and immunoassay methods. | IHC: HR = 1.93 (p < 0.01); Immunoassay: HR = 1.86 (p < 0.01) | [1][4][5] | |
| Lung Cancer | Elevated serum levels in ~50% of patients; correlated with disease stage. | AUC of ROC: 0.64 (Stage I) to 0.72 (Stage IV) | [8] | |
| Pancreatic Ductal Adenocarcinoma | Proposed as a reliable stromal-derived diagnostic biomarker. | Sensitivity: 0.86; Specificity: 0.86 (for values > 4.34 ng/mL) | [7] | |
| Colorectal Cancer | Emerged as a more significant prognostic factor compared to TNF-α and IL-6. | Statistically significant, but specific HR not provided in abstract. | [1][7] | |
| TNF-α | Diffuse Large B-cell Lymphoma (DLBCL) | Positivity in tumor cells correlated with poorer OS and PFS. | OS: p = 0.0005; PFS: p = 0.0330 | [6] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Identified as an independent prognostic factor for Overall Survival. | Multivariate Cox Analysis: p < 0.0001 | [6] | |
| Gastric Cancer | Elevated levels in patients; concentrations highest in Stage IV. | Significantly elevated (median 4.5 pg/mL vs. 2.9 pg/mL in controls) | [9] | |
| Colorectal Cancer | Associated with advanced cancer stages. | General association noted. | [1] | |
| Oral Squamous Cell Carcinoma | Salivary TNF-α proposed as a prognostic biomarker. | Elevated levels observed in severe dysplasia and cancer. | [10] |
Signaling Pathways and Molecular Interactions
The prognostic value of PTX3 and TNF-α is rooted in their biological functions and interactions. TNF-α is a potent inflammatory cytokine that can, in many cellular contexts, stimulate the transcription of PTX3 through pathways like NF-κB. The expressed PTX3 can then modulate the tumor microenvironment, influencing processes like angiogenesis, cell migration, and immune cell recruitment. However, this relationship is context-dependent. In gastric cancer, for example, TNF-α has been shown to down-regulate PTX3, which in turn promotes tumor cell invasion and metastasis[11][12].
Experimental Protocols
The assessment of PTX3 and TNF-α as prognostic markers relies on robust and reproducible experimental methodologies. Below are generalized protocols based on methods cited in the literature.
1. Patient Cohort and Sample Collection
-
Study Design: Prospective or retrospective cohort studies are common. A meta-analysis included nine studies with a total of 1215 patients across various malignancies like colorectal, hepatocellular, ovarian, and pancreatic cancer[1][4][5].
-
Sample Acquisition:
-
Blood Samples: Serum or plasma is collected from patients pre-treatment. Samples are centrifuged, aliquoted, and stored at -80°C until analysis.
-
Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) tumor tissues are obtained from surgical resections or biopsies.
-
2. Biomarker Quantification
-
Immunoassay (ELISA for Serum/Plasma):
-
96-well plates are coated with a capture antibody specific for human PTX3 or TNF-α.
-
Plates are washed, and non-specific binding sites are blocked.
-
Patient serum/plasma samples and standards are added to the wells and incubated.
-
After washing, a detection antibody (often biotinylated) is added.
-
Streptavidin-HRP conjugate is added, followed by a substrate solution (e.g., TMB).
-
The reaction is stopped, and absorbance is read at 450 nm. Concentrations are calculated from the standard curve.
-
-
Immunohistochemistry (IHC for Tissue):
-
FFPE tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen retrieval is performed using heat (e.g., in a citrate (B86180) buffer).
-
Endogenous peroxidase activity is blocked with hydrogen peroxide.
-
Sections are incubated with a primary antibody against PTX3 or TNF-α.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.
-
The signal is visualized with a chromogen (e.g., DAB), and sections are counterstained (e.g., with hematoxylin).
-
Staining intensity and the percentage of positive cells are scored, often combined into an H-score. A predefined cutoff is used to classify tumors as having high or low expression.
-
3. Statistical Analysis
-
Survival Analysis: Kaplan-Meier curves are used to visualize differences in overall survival (OS) or progression-free survival (PFS) between high- and low-expression groups. The log-rank test is used to determine statistical significance.
-
Prognostic Significance: Univariate and multivariate Cox proportional hazards models are employed to calculate Hazard Ratios (HRs), determining if the biomarker is an independent prognostic factor after adjusting for other clinical variables (e.g., age, tumor stage).
Conclusion
Both PTX3 and TNF-α are valuable biomarkers for cancer prognosis, deeply intertwined with the inflammatory processes that drive tumorigenesis. The available evidence, particularly from recent meta-analyses, suggests that high PTX3 expression is a strong and consistent indicator of poor prognosis across a wide range of cancers[1][5]. Its production within the tumor microenvironment may offer a more direct reflection of tumor-related inflammation compared to systemic inflammatory markers[1].
TNF-α remains a cornerstone of inflammation and cancer research, with established links to advanced disease and poor outcomes[1][6]. However, its prognostic value may be more nuanced due to its pleiotropic effects. In certain malignancies, such as colorectal cancer, PTX3 appears to hold superior or more direct prognostic power[1][7]. The antagonistic relationship observed in gastric cancer, where TNF-α suppresses the inhibitory effects of PTX3 on metastasis, highlights a complex interplay that warrants further investigation[12].
For researchers and drug developers, PTX3 is a promising candidate for a pan-cancer prognostic biomarker. Future studies should focus on standardizing assay cutoffs and validating its prognostic utility in large, prospective clinical trials. The interplay between TNF-α and PTX3 also presents a potential axis for therapeutic intervention, where modulating their balance could be a novel strategy to inhibit cancer progression.
References
- 1. Prognostic Value of Pentraxin3 Protein Expression in Human Malignancies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tumor Necrosis Factor α: Taking a Personalized Road in Cancer Therapy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Prognostic Value of Pentraxin3 Protein Expression in Human Malignancies: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNF-α expression in tumor cells as a novel prognostic marker for diffuse large B-cell lymphoma, not otherwise specified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into the Relationship between Pentraxin-3 and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Integrating TNF-α with Established Tumor Markers to Enhance Prognostic Accuracy in Gastric Cancer: A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytokine TNF-α promotes invasion and metastasis of gastric cancer by down-regulating Pentraxin3 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Commercial PTX3 ELISA Kits for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Pentraxin 3 (PTX3) is crucial for investigating its role in inflammation, innate immunity, and various disease states. The selection of a reliable ELISA kit is a critical first step in ensuring the validity of experimental results. This guide provides an objective comparison of commercially available PTX3 ELISA kits, supported by performance data from manufacturers' datasheets, to aid in your selection process.
Performance Characteristics of PTX3 ELISA Kits
The following table summarizes the key quantitative performance characteristics of several human PTX3 ELISA kits. It is important to note that these values are as reported by the manufacturers and direct, independent comparative studies may yield different results.
| Feature | R&D Systems (Quantikine) | Abcam (SimpleStep)[1] | Invitrogen[2] | BioVendor[3] | FineTest[4] |
| Product Code | DPTX30 | ab214570 | EH386RB | RD191477200R | EH0263 |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sensitivity (LOD) | 0.026 ng/mL | 3.4 pg/mL | 0.08 ng/mL | 22 pg/mL | 0.188 ng/mL |
| Assay Range | 0.3 - 20 ng/mL | 15.6 - 1000 pg/mL | 0.08 - 20 ng/mL | 78 - 5000 pg/mL | 0.313 - 20 ng/mL |
| Sample Types | Serum-free Cell Culture Supernates, EDTA Plasma, Saliva | Saliva, Cell culture extracts, Tissue Extracts, Heparin Plasma, Citrate plasma, Cell culture supernatant, Serum, EDTA Plasma[1] | Supernatant, Serum[2] | Stool, Serum, Saliva, Plasma[3] | Serum, Plasma, Cell Culture Supernatant, cell or tissue lysate, Other liquid samples[4] |
| Intra-Assay CV (%) | Not specified | Not specified | <10%[2] | 3.4%[3] | Not specified |
| Inter-Assay CV (%) | Not specified | Not specified | <12%[2] | 7.2%[3] | Not specified |
| Assay Time | 5.0 hours | 1h 30m[1] | 4 hr 45 min[2] | < 3.5 hours[3] | 4h[4] |
| Species Reactivity | Human | Human[1] | Human[2] | Human[3] | Human[4] |
Experimental Protocols: A Generalized Sandwich ELISA Workflow
While specific protocols vary between manufacturers, the fundamental steps of a sandwich ELISA for PTX3 quantification are consistent. The following is a generalized protocol based on common procedures. For accurate results, always refer to the specific kit's manual.
-
Reagent Preparation : Prepare all reagents, including standards, samples, wash buffer, and detection antibodies, according to the kit's instructions. This may involve reconstituting lyophilized components and diluting concentrated solutions.
-
Plate Coating (if applicable) : For uncoated kits, the microplate wells are first coated with a capture antibody specific for PTX3 and incubated to allow for binding. Pre-coated plates are ready for immediate use.
-
Blocking : The remaining protein-binding sites in the wells are blocked using a blocking buffer to prevent non-specific binding of subsequent reagents.
-
Sample and Standard Incubation : Add prepared standards and samples to the appropriate wells. During this incubation, the PTX3 antigen present in the samples and standards will bind to the capture antibody.
-
Washing : The plate is washed multiple times with a wash buffer to remove any unbound substances.
-
Detection Antibody Incubation : A biotinylated detection antibody, which also recognizes PTX3, is added to each well. This antibody binds to a different epitope on the captured PTX3, forming a "sandwich".
-
Washing : Another wash step is performed to remove the unbound detection antibody.
-
Enzyme Conjugate Incubation : A streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells. The streptavidin binds to the biotin (B1667282) on the detection antibody.
-
Washing : A final, thorough wash is conducted to remove the unbound enzyme conjugate.
-
Substrate Addition : A chromogenic substrate, such as TMB (3,3’,5,5’-tetramethylbenzidine), is added to the wells. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Stopping the Reaction : A stop solution is added to terminate the enzymatic reaction. This usually results in a color change.
-
Data Acquisition : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis : A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of PTX3 in the samples is then determined by interpolating their absorbance values on the standard curve.
Visualizing Key Processes
To better understand the biological context and the experimental procedure, the following diagrams illustrate the PTX3 signaling pathway and a typical ELISA workflow.
Caption: PTX3 Signaling Pathway Induction.
Caption: Generalized Sandwich ELISA Workflow.
Concluding Remarks
The choice of a PTX3 ELISA kit should be guided by the specific requirements of your research, including the required sensitivity, the sample types to be analyzed, and the available laboratory equipment and time. While this guide provides a comparative overview of several commercially available kits, it is recommended to consult the manufacturer's datasheets and, if possible, perform in-house validation to ensure the chosen kit meets the specific needs of your experimental setup.
References
- 1. Human Pentraxin 3 / PTX3 ELISA Kit, 90-min ELISA (ab214570) | Abcam [abcam.com]
- 2. Human PTX-3 ELISA Kit (EH386RB) - Invitrogen [thermofisher.com]
- 3. Pentraxin 3 Human ELISA | BioVendor R&D [biovendor.com]
- 4. Human PTX3(Pentraxin 3) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Validating the Role of PTX3 in Breast Cancer: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of Pentraxin 3 (PTX3) as a potential biomarker and therapeutic target in breast cancer, with a particular focus on triple-negative breast cancer (TNBC) and basal-like breast cancer (BLBC). It offers a comparative perspective against established biomarkers and novel therapeutic alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their validation studies.
Executive Summary
Pentraxin 3 (PTX3) has emerged as a multifaceted protein in the tumor microenvironment of breast cancer. Unlike its anti-tumorigenic role in some cancers, in breast cancer, particularly in aggressive subtypes, elevated PTX3 expression is frequently associated with poor prognosis, increased cell proliferation, metastasis, and the acquisition of stem cell-like characteristics.[1][2][3] This guide synthesizes the current understanding of PTX3's role in breast cancer, providing a framework for its validation against current standards of care and emerging therapies.
Data Presentation: PTX3 vs. Established Breast Cancer Biomarkers
The prognostic and predictive value of a biomarker is critical for its clinical utility. The following tables summarize the performance of PTX3 in comparison to established biomarkers like Estrogen Receptor (ER), Progesterone Receptor (PR), Human Epidermal Growth Factor Receptor 2 (HER2), and the proliferation marker Ki-67.
Table 1: Prognostic Value of PTX3 and Established Biomarkers in Breast Cancer
| Biomarker | Subtype | Prognostic Implication of High Expression/Positivity | Hazard Ratio (HR) for Overall Survival (OS) | Citation(s) |
| PTX3 | General/Pan-Cancer | Poor | 1.89 (95% CI: 1.55–2.32) | [1][4][5] |
| Breast Cancer (Bone Metastasis) | Poor | High expression associated with poor survival | [6] | |
| ER | General Breast Cancer | Favorable | 0.64 (95% CI: 0.55–0.73) | [7] |
| PR | General Breast Cancer | Favorable | 0.71 (95% CI: 0.62–0.82) | [7] |
| HER2 | General Breast Cancer | Poor | 1.81 (95% CI: 1.54–2.14) | [7] |
| Ki-67 | General Breast Cancer | Poor | 1.94 (95% CI: 1.65–2.28) | [7] |
Table 2: PTX3 Expression in Breast Cancer vs. Normal Tissue
| Tissue Type | PTX3 Expression Level | Method | Finding | Citation(s) |
| Invasive Breast Cancer Tissue | Significantly Higher | Immunohistochemistry | 52 out of 60 tumor samples were positive for PTX3. | [8] |
| Benign Breast Tissue | Low | Immunohistochemistry | Only 2 out of 22 benign samples were positive for PTX3. | [8] |
| Bone Metastatic Breast Cancer Cells (MDA-MB-231) | Significantly Higher | RT-PCR, ELISA | Higher mRNA and protein expression compared to non-bone metastatic cells. | [6] |
| Normal Mammary Epithelial Cells (MCF-10A) | Lower | Western Blot | Lower PTX3 expression compared to breast cancer cell lines. | [8] |
PTX3 Signaling Pathways in Breast Cancer
Understanding the molecular pathways involving PTX3 is crucial for developing targeted therapies. In breast cancer, the Phosphoinositide 3-kinase (PI3K)/AKT/NF-κB signaling axis has been identified as a key regulator of PTX3 expression.[3] Furthermore, PTX3 has been shown to interact with CD44 and regulate the activation of Protein Kinase C ζ (PKCζ), thereby promoting cancer cell proliferation and metastasis.[8]
Caption: PTX3 signaling pathway in breast cancer.
Comparison with Alternative Therapeutic Targets
While PTX3 presents a novel therapeutic target, it is important to evaluate its potential against current and emerging treatments for breast cancer, especially for subtypes with limited options like TNBC.
Table 3: Performance of Novel Therapeutic Agents in Breast Cancer
| Therapeutic Agent Class | Target | Efficacy in Clinical Trials | Citation(s) |
| PARP Inhibitors (e.g., Olaparib, Veliparib) | PARP | Improved Progression-Free Survival (PFS) in BRCA-mutated and "BRCA-like" TNBC. Pooled analysis showed a significant improvement in Overall Response Rate (ORR) and PFS compared to chemotherapy. | [9][10][11][12][13] |
| CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib) | CDK4/6 | Significant improvement in PFS in HR+/HER2- advanced breast cancer when combined with endocrine therapy. | [14][15][16][17][18] |
Experimental Protocols
To facilitate the validation of PTX3's role, this section provides detailed methodologies for key experiments.
Immunohistochemistry (IHC) for PTX3 in Breast Cancer Tissue
Objective: To detect and localize this compound expression in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x5 min).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 min each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with Phosphate Buffered Saline (PBS).
-
Incubate with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against PTX3 (e.g., rabbit polyclonal) diluted in blocking solution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3x5 min).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash with PBS (3x5 min).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS (3x5 min).
-
Develop the signal with a diaminobenzidine (DAB) substrate kit until a brown precipitate is visible.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for PTX3 in Serum
Objective: To quantify the concentration of PTX3 in patient serum samples.
Protocol Summary (based on commercial kit instructions): [19][20][21][22][23]
-
Preparation: Bring all reagents, standards, and samples to room temperature.
-
Standard and Sample Addition: Add 100 µL of standards and samples to appropriate wells of a microplate pre-coated with an anti-PTX3 antibody.
-
Incubation: Incubate for 1-2.5 hours at 37°C or room temperature.
-
Washing: Aspirate and wash the wells with the provided wash buffer.
-
Detection Antibody: Add 100 µL of a biotinylated anti-PTX3 antibody to each well and incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate and incubate for 30-45 minutes.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 90-100 µL of TMB substrate and incubate for 15-30 minutes in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Determine PTX3 concentration by comparing the sample absorbance to the standard curve.
Western Blot for PTX3 in Cell Lysates
Objective: To detect and quantify this compound expression in breast cancer cell lines.
-
Sample Preparation: Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PTX3 (diluted 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental and Logical Workflows
Visualizing the process of biomarker validation and the logical connections between different components can streamline research efforts.
Caption: Workflow for validating PTX3's role.
Caption: Relationship between PTX3 and biomarkers.
Conclusion
The available evidence strongly suggests that PTX3 plays a pro-tumorigenic role in breast cancer, particularly in aggressive subtypes. Its association with poor prognosis and key oncogenic pathways makes it a compelling candidate for further investigation as both a biomarker and a therapeutic target. This guide provides the necessary framework and tools for researchers to rigorously validate the role of PTX3, with the ultimate goal of translating these findings into improved clinical outcomes for breast cancer patients. Further studies directly comparing the prognostic and predictive value of PTX3 with established biomarkers within the same patient cohorts are warranted to solidify its clinical utility.
References
- 1. Prognostic Value of Pentraxin3 Protein Expression in Human Malignancies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Relationship between Pentraxin-3 and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 4. Prognostic Value of Pentraxin3 Protein Expression in Human Malignancies: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elevated Pentraxin 3 in bone metastatic breast cancer is correlated with osteolytic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. PTX3 promotes breast cancer cell proliferation and metastasis by regulating PKCζbreast cancer, pentraxin 3, protein kinase Cζ, proliferation, metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trial results show PARP inhibitor benefit in “BRCA-like” breast cancer - ecancer [ecancer.org]
- 10. Frontiers | Efficacy and Safety of PARP Inhibitors in Advanced or Metastatic Triple-Negative Breast Cancer: A Systematic Review and Meta-Analysis [frontiersin.org]
- 11. Emerging Role of PARP Inhibitors in Metastatic Triple Negative Breast Cancer. Current Scenario and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of PARP in TNBC: Mechanism of Inhibition, Clinical Applications, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP inhibitors for triple negative breast cancer: A literature review | Research, Society and Development [rsdjournal.org]
- 14. ascopubs.org [ascopubs.org]
- 15. The efficacy and safety of CDK4/6 inhibitors combined with endocrine therapy versus endocrine therapy alone in the adjuvant treatment of patients with high-risk invasive HR+/HER2-early breast cancer: A comprehensive updated meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vjoncology.com [vjoncology.com]
- 17. targetedonc.com [targetedonc.com]
- 18. Efficacy of Subsequent Therapy in Patients with Hormone-Positive Advanced Breast Cancer with Disease Progression After CDK4/6 Inhibitor Therapy: Multicenter Real-Life Data | AVESİS [avesis.trakya.edu.tr]
- 19. elkbiotech.com [elkbiotech.com]
- 20. file.elabscience.com [file.elabscience.com]
- 21. raybiotech.com [raybiotech.com]
- 22. cloud-clone.com [cloud-clone.com]
- 23. Human PTX3(Pentraxin 3) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 24. Pentraxin 3 antibody (13797-1-AP) | Proteintech [ptglab.com]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
Pentraxin 3: A Correlative Marker for Disease Severity Across Multiple Pathologies
An Objective Comparison of Pentraxin 3 (PTX3) Levels with Established Disease Severity Scoring Systems
For researchers, scientists, and drug development professionals, identifying reliable biomarkers to gauge disease severity is a critical step in understanding pathophysiology and developing targeted therapies. Pentraxin 3 (PTX3), an acute-phase reactant protein, has emerged as a promising candidate. Unlike C-reactive protein (CRP) which is primarily synthesized in the liver, PTX3 is produced by a variety of cells at the site of inflammation, including monocytes, neutrophils, and endothelial cells, potentially offering a more localized and immediate picture of the inflammatory response.[1] This guide provides a comparative analysis of PTX3 levels with various disease severity scores, supported by experimental data from recent studies.
Quantitative Data Summary
The following tables summarize the correlation between PTX3 levels and disease severity scores across different medical conditions.
Table 1: PTX3 Levels in Sepsis and Systemic Inflammatory Response Syndrome (SIRS)
| Disease State | Patient Group | PTX3 Level (ng/mL) | Comparison Group | Comparison PTX3 Level (ng/mL) | Associated Severity Scores | Key Findings & Correlations |
| Sepsis/Septic Shock | Septic Shock Patients | Highest Levels | Sepsis & Non-Sepsis Patients | Lower Levels | SOFA, APACHE II, SAPS II | PTX3 levels significantly increase with sepsis severity.[2] A strong correlation is observed with SOFA (r=0.43, p<0.001) and APACHE II scores (r=0.33, p<0.001).[2] Higher PTX3 is an independent predictor of 90-day mortality.[2] |
| SIRS | ICU Patients with SIRS | 71.3 (median) | Healthy Controls | 0 (median) | SAPS II | PTX3 levels are significantly elevated in SIRS patients compared to healthy controls (p<0.0001).[3] A significant correlation exists with the SAPS II score (Spearman's rho 0.28, p<0.0001).[3] |
| Severe Sepsis | Non-survivors (first 4 days) | 44.8 | Survivors | 6.4 | Mortality | The maximum PTX3 value in non-surviving sepsis patients is significantly higher than in survivors (p<0.001).[4] |
Table 2: PTX3 Levels in Other Inflammatory and Infectious Diseases
| Disease | Patient Group | PTX3 Level (ng/mL) | Comparison Group | Comparison PTX3 Level (ng/mL) | Associated Severity Scores/Markers | Key Findings & Correlations |
| COVID-19 | Non-survivors | 52.84 (median) | Survivors | 10.79 (median) | Mortality, ICU admission | PTX3 levels are significantly higher in patients who died compared to those who recovered (p<0.001).[5] A PTX3 level >27.3 ng/mL is a predictor of death.[6] |
| Acute Rheumatic Fever (ARF) | Moderate/Severe Carditis | 6.7 ± 6.6 | Isolated Arthritis & Mild Carditis | 3.2 ± 3.1 & 4.3 ± 5 | Clinical Severity (Carditis) | PTX3 levels are significantly higher in ARF patients with more severe carditis (p<0.05).[7] |
| Visceral Leishmaniasis (VL) | VL Patients | 23.2 | Healthy Controls | 0.80 | Parasite Load | PTX3 levels are significantly higher in VL patients (p<0.0001) and positively correlate with parasite load (r=0.39, p=0.02).[8] |
| Necrotizing Soft Tissue Infections (NSTI) | Septic Shock Patients | 67.3 | Non-shock Patients | 24.6 | Septic Shock, Amputation | Baseline PTX3 is significantly higher in NSTI patients with septic shock (p<0.0001) and in those who undergo amputation (p=0.019).[1] |
| Coronary Artery Disease (CAD) | Gensini Score >90 | 7.7 ± 2.0 | Gensini Score <45 | 4.8 ± 0.8 | Gensini Score | A linear correlation is observed between PTX3 levels and the Gensini score (r=0.513, p<0.001), indicating an association with the severity of coronary artery lesions.[9] |
| Severe Acute Pancreatitis (SAP) | SAP Patients | Significantly Higher | Healthy Controls | Lower | APACHE II Score | Serum PTX-3 levels are positively correlated with APACHE II scores in patients with severe acute pancreatitis.[10][11] |
Experimental Protocols
The primary method for quantifying PTX3 levels in the cited studies is the Enzyme-Linked Immunosorbent Assay (ELISA).
General PTX3 ELISA Protocol
-
Sample Collection and Preparation:
-
Whole blood is collected from patients, typically upon admission to the hospital or ICU.
-
Serum or plasma is separated by centrifugation.
-
Samples are stored, often at -80°C, until analysis.
-
-
ELISA Procedure:
-
A solid-phase sandwich ELISA is commonly employed.
-
Microtiter plates are coated with a capture monoclonal antibody specific for human PTX3.
-
Patient samples and standards (recombinant human PTX3) are added to the wells.
-
After incubation and washing, a detection antibody (often biotinylated) is added.
-
A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
The concentration of PTX3 in the patient samples is determined by comparing their absorbance to the standard curve.[3]
-
Disease Severity Score Calculation
-
SOFA (Sequential Organ Failure Assessment): This score assesses the function of six organ systems (respiratory, coagulation, liver, cardiovascular, central nervous system, and renal). Scores are calculated 24 hours after ICU admission and every 48 hours thereafter.[12]
-
APACHE II (Acute Physiology and Chronic Health Evaluation II): This score is calculated based on 12 physiological variables, age, and chronic health status, with the worst values in the first 24 hours of ICU admission being used.[12]
-
SAPS II (Simplified Acute Physiology Score II): This score uses 17 variables, including 12 physiological variables, age, type of admission, and three underlying disease variables, with the worst values within the first 24 hours of admission being recorded.[12]
-
Gensini Score: This score is used to quantify the severity of coronary artery disease based on coronary angiography findings, considering the degree of stenosis and the location of the lesion.[9]
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Simplified pathway of PTX3 induction by inflammatory stimuli and its subsequent effector functions.
Caption: General workflow for studies correlating PTX3 levels with disease severity scores.
References
- 1. Pentraxin-3 as a marker of disease severity and risk of death in patients with necrotizing soft tissue infections: a nationwide, prospective, observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentraxin-3 Is a Strong Biomarker of Sepsis Severity Identification and Predictor of 90-Day Mortality in Intensive Care Units via Sepsis 3.0 Definitions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentraxin-3 Serum Levels Are Associated with Disease Severity and Mortality in Patients with Systemic Inflammatory Response Syndrome | PLOS One [journals.plos.org]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Pentraxin-3 (PTX-3) as a potential biomarker for predicting death in hospitalized patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentraxin 3 levels and correlation with disease severity in patients with acute rheumatic fever - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. bmjopen.bmj.com [bmjopen.bmj.com]
- 10. Correlation between serum levels of PTX-3, SIL-2R, inflammatory markers, and APACHE II scores in patients with severe acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pjmhsonline.com [pjmhsonline.com]
A Comparative Guide to the Diagnostic Accuracy of Pentraxin 3 (PTX3) and Other Key Biomarkers
This guide provides an objective comparison of the diagnostic performance of Pentraxin 3 (PTX3) against other established and emerging biomarkers in various clinical contexts. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed methodologies.
Introduction to Pentraxin 3 (PTX3)
Pentraxin 3 (PTX3) is an acute-phase reactant and a key component of the innate immune system.[1] Unlike the classic short pentraxin C-reactive protein (CRP), which is synthesized systemically in the liver, PTX3 is produced locally at the site of inflammation by a variety of cells, including monocytes, macrophages, endothelial cells, and epithelial cells.[2][3] This localized production suggests PTX3 may offer a more specific and earlier indication of tissue damage and inflammation compared to systemic markers. Its levels in healthy individuals are typically very low (<2 ng/mL) but can increase rapidly and significantly during inflammatory and infectious conditions, often within 6-8 hours of an inflammatory stimulus.[2][4]
PTX3 in Sepsis and Infectious Diseases
Early and accurate diagnosis of sepsis is critical for improving patient outcomes.[5][6] PTX3 has been extensively studied as a potential biomarker for the diagnosis and prognosis of sepsis, often in comparison with established markers like C-reactive protein (CRP) and procalcitonin (B1506340) (PCT).
Comparative Diagnostic Accuracy in Sepsis
Studies have shown that PTX3 can effectively discriminate between sepsis and non-infectious systemic inflammatory response syndrome (SIRS), and also predict disease severity.[5] In neonatal sepsis, PTX3 has demonstrated high sensitivity and specificity, appearing superior to CRP in some cases.[5][6] Furthermore, in adult patients, higher PTX3 levels are strongly associated with increased mortality risk.[6][7] A meta-analysis revealed that elevated PTX3 levels are significantly linked to the risk of death in sepsis patients.[5]
| Condition | Biomarker | Cut-off Value | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Source(s) |
| Sepsis vs. Healthy Controls | PTX3 | 15.10 ng/mL | 92.6 | 97.4 | - | [4] |
| Septic Shock | PTX3 | 58.28 ng/mL | 93.2 | 60.7 | - | [4] |
| Severe Sepsis (Mortality) | PTX3 | - | - | - | 0.819 | [5][7] |
| Severe Sepsis (Mortality) | PCT | - | - | - | < 0.819 | [5][7] |
| Severe Sepsis (Mortality) | CRP | - | - | - | < 0.819 | [5][7] |
| Neonatal Sepsis | PTX3 | 5.6 ng/mL | 98.3 | 96.7 | 0.989 | [5][6] |
| Neonatal Sepsis | CRP | 8 mg/dL | 96.7 | 96.7 | - | [5][6] |
| Parapneumonic vs. Malignant Pleural Effusion | PTX3 | 7.19 ng/mL | 100 | 95.6 | - | [8] |
| Parapneumonic vs. Malignant Pleural Effusion | PCT | 2.19 ng/mL | 90 | 87 | - | [8] |
Inflammatory Pathway of Biomarker Production
The production of PTX3, CRP, and PCT is triggered by inflammatory stimuli, but their cellular sources and induction pathways differ, which accounts for their distinct diagnostic profiles.
PTX3 in Cardiovascular Disease (CVD)
Inflammation is a cornerstone of atherosclerosis and plays a critical role in the pathophysiology of acute coronary syndrome (ACS).[9][10] PTX3, being expressed within atherosclerotic lesions, has emerged as a promising biomarker for CVD.[9]
Comparative Diagnostic Accuracy in ACS and Myocardial Infarction (MI)
PTX3 levels rise rapidly in response to myocardial ischemia, making it a candidate for the early diagnosis of ACS.[11] Studies have compared its diagnostic utility against high-sensitivity cardiac troponins (cTnI or cTnT), the gold standard for MI diagnosis, and other cardiac markers.[11][12][13] Results indicate that PTX3 provides significant diagnostic value, particularly in patients who are troponin-negative upon initial presentation.[11] The combination of PTX3 and troponin may, therefore, enhance diagnostic accuracy.[13]
| Condition | Biomarker | Cut-off Value | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Source(s) |
| Acute Coronary Syndrome (ACS) | PTX3 | - | - | - | 0.920 | [11] |
| Acute Coronary Syndrome (ACS) | Troponin T (TnT) | - | - | - | 0.674 | [11] |
| Acute Coronary Syndrome (ACS) | H-FABP | - | - | - | 0.690 | [11] |
| ACS (TnT-negative patients) | PTX3 | - | - | - | 0.981 | [11] |
| Myocardial Infarction (MI) | PTX3 | ≥400 pg/mL | 92 | - | 0.828 | [13] |
| Myocardial Infarction (MI) | PTX3 | ≥700 pg/mL | - | 97 | 0.828 | [13] |
Cellular Sources and Role of PTX3 in Atherosclerosis
Within the cardiovascular system, PTX3 is produced by various cells in response to inflammatory stimuli and contributes to modulating the inflammatory response within atherosclerotic plaques.
PTX3 in Other Inflammatory Conditions
The utility of PTX3 has been explored in a range of other diseases, including severe viral infections like COVID-19 and pediatric lower respiratory tract infections (LRTIs).
Comparative Diagnostic Accuracy in COVID-19 and LRTI
In COVID-19, elevated PTX3 levels at hospital admission have been shown to be an independent predictor of poor outcomes, including mortality and the need for intensive care.[4][14][15] A meta-analysis confirmed that circulating PTX3 could serve as a good biomarker to predict mortality in patients with COVID-19.[14] In pediatric LRTIs, PTX3 has also demonstrated high sensitivity for diagnosis.[16]
| Condition | Biomarker | Cut-off Value | Sensitivity (%) | Specificity (%) | Area Under the Curve (AUC) | Source(s) |
| COVID-19 (Mortality Prediction) | PTX3 | 3.73 ng/mL | 65 | 65 | 0.646 | [4] |
| COVID-19 (Mortality, Meta-Analysis) | PTX3 | - | 79 | 77 | - | [14] |
| COVID-19 (ICU Admission) | PTX3 | >18 ng/mL | 96 | 100 | 0.98 | [17] |
| COVID-19 (ICU Admission) | CRP | - | - | - | 0.66 | [17] |
| Pediatric LRTI | PTX3 | 8.84 ng/mL | 93.3 | 70 | 0.907 | [16] |
Experimental Protocols
Measurement of PTX3 via Enzyme-Linked Immunosorbent Assay (ELISA)
The quantitative determination of PTX3 concentrations in plasma, serum, or other biological fluids is typically performed using a sandwich ELISA method.[2]
1. Principle: The assay employs an antibody specific for human PTX3 pre-coated onto a 96-well microplate. Standards and samples are pipetted into the wells, and any PTX3 present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for PTX3 is added. Following another wash, streptavidin conjugated to horseradish peroxidase (HRP) is added. A final wash is performed, and a substrate solution is added, which develops color in proportion to the amount of bound PTX3. The reaction is stopped, and the absorbance is measured at 450 nm.
2. Sample Collection and Storage:
-
Serum: Collect whole blood and allow it to clot for 1-2 hours at room temperature before centrifugation for 20 minutes at 1,000 x g. Assay the serum immediately or aliquot and store at -80°C.[18][19]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection. Assay the plasma immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[18][19]
3. Generalized Assay Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the specific ELISA kit manufacturer's instructions.[20]
-
Addition of Standard/Sample: Add 100 µL of standard or sample to each well. Incubate for 1-2.5 hours at 37°C or room temperature.[18][20]
-
Aspiration and Detection Antibody: Aspirate the liquid from each well and wash. Add 100 µL of prepared biotinylated detection antibody. Incubate for 1 hour at 37°C or room temperature.[18][20]
-
Aspiration and HRP-Streptavidin: Aspirate and wash the wells. Add 100 µL of prepared Streptavidin-HRP solution. Incubate for 30-45 minutes.[18][20]
-
Substrate and Stop Solution: Aspirate and wash the wells. Add 90-100 µL of TMB substrate solution. Incubate for 10-30 minutes at 37°C or room temperature, protected from light. Add 50 µL of Stop Solution to each well.[18][20]
-
Data Acquisition: Read the optical density at 450 nm immediately.[20]
-
Calculation: Calculate the concentration of PTX3 in the samples by interpolating from a standard curve generated using the supplied standards.
Measurement of Other Biomarkers
-
CRP and PCT: Typically measured on automated clinical chemistry analyzers using immunoturbidimetric or chemiluminescence immunoassays.
-
Cardiac Troponins (cTnI, cTnT): Measured using high-sensitivity (hs) immunoassays on automated platforms, providing high precision at very low concentrations.[21][22]
Methodology for Comparing Diagnostic Accuracy
Evaluating and comparing the diagnostic accuracy of biomarkers requires a rigorous study design and appropriate statistical analysis.[3][23][24]
Key Performance Metrics
-
Sensitivity: The ability of a test to correctly identify individuals with the disease (True Positive Rate).[23]
-
Specificity: The ability of a test to correctly identify individuals without the disease (True Negative Rate).[23]
-
Receiver Operating Characteristic (ROC) Curve: A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.[3]
-
Area Under the Curve (AUC): Represents the measure of a test's ability to distinguish between diseased and non-diseased populations. An AUC of 1.0 represents a perfect test, while an AUC of 0.5 represents a worthless test.[3]
General Workflow for a Diagnostic Accuracy Study
The following diagram illustrates the typical workflow for a study designed to assess the diagnostic accuracy of a new biomarker.
Conclusion
Pentraxin 3 is a promising biomarker with demonstrated diagnostic and prognostic value across a spectrum of inflammatory conditions, including sepsis, cardiovascular disease, and severe viral infections. Its rapid, localized release provides a potential advantage over systemic markers like CRP. In sepsis, PTX3 shows high sensitivity and specificity, rivaling or even exceeding that of established markers. In acute coronary syndrome, it offers complementary diagnostic information, especially in early or troponin-negative presentations. While cardiac troponins remain the gold standard for diagnosing myocardial infarction, PTX3's role as an early inflammatory marker is significant.[12][13] The combination of PTX3 with other biomarkers often enhances overall diagnostic accuracy.[13][25][26] Further standardization of assays and validation in large, prospective clinical trials will continue to define the precise role of PTX3 in clinical diagnostics and patient management.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Suggestions for designing studies investigating diagnostic accuracy of biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The predictive and diagnostic accuracy of long pentraxin-3 in COVID-19 pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Progress in the study of pentraxin-3(PTX-3) as a biomarker for sepsis [frontiersin.org]
- 6. Progress in the study of pentraxin-3(PTX-3) as a biomarker for sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Efficacy of procalcitonin and pentraxin-3 as early biomarkers for differential diagnosis of pleural effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentraxin 3: A Novel Biomarker for Inflammatory Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pentraxin 3 in Cardiovascular Disease [frontiersin.org]
- 11. Pentraxin 3 as a biomarker for acute coronary syndrome: comparison with biomarkers for cardiac damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of pentraxin-3 and ischemia-modified albumin with troponin in early diagnosis of acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Serum Pentraxin-3 Level in Patients with Acute Myocardial Infarction Compared with Control Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Utility of Circulating Pentraxin 3 as a Prognostic Biomarker in Coronavirus Disease 2019: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The long Pentraxin PTX3 serves as an early predictive biomarker of co-infections in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The assessment of pentraxin 3: a diagnostic and prognostic biomarker in lower respiratory tract infections in children - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cloud-clone.com [cloud-clone.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. raybiotech.com [raybiotech.com]
- 21. droracle.ai [droracle.ai]
- 22. Is one cardiac troponin better than the other? - Lippi - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 23. Methods for Evaluating the Accuracy of Diagnostic Tests [e-jcpp.org]
- 24. researchgate.net [researchgate.net]
- 25. Assessment of the diagnostic significance of pentraxin-3 in conjunction with procalcitonin (PCT) and C-reactive protein (CRP) for neonatal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Differences Between PTX3 and Serum Amyloid P Component
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentraxins are a superfamily of soluble innate immune sensors that play crucial roles in inflammation, immunity, and tissue remodeling. This guide provides a detailed comparison of two key members of this family: the long pentraxin 3 (PTX3) and the short pentraxin Serum Amyloid P Component (SAP). Understanding their distinct functional attributes is critical for research and for the development of targeted therapeutics in a range of diseases, including inflammatory conditions, infections, and cancer.
Core Functional Differences at a Glance
PTX3 and SAP, despite both being pentraxins, exhibit significant functional divergences stemming from their unique structures and cellular sources. PTX3, a "long" pentraxin, is produced locally at sites of inflammation by a variety of immune and endothelial cells in response to primary inflammatory signals like TNF-α and IL-1β. In contrast, SAP is a "short" pentraxin primarily synthesized in the liver in response to IL-6, acting as a systemic acute-phase reactant.[1][2] These fundamental differences in origin and induction dictate their distinct roles in the immune response and tissue homeostasis.
Quantitative Comparison of Functional Parameters
The following table summarizes key quantitative data comparing the functional characteristics of PTX3 and SAP.
| Feature | Pentraxin 3 (PTX3) | Serum Amyloid P Component (SAP) | References |
| Structure | Long pentraxin, octameric, with a unique N-terminal domain. | Short pentraxin, pentameric, lacking the N-terminal domain. | [1][2] |
| Primary Cellular Source | Myeloid cells, endothelial cells, stromal cells. | Liver hepatocytes. | [1] |
| Primary Inducers | IL-1, TNF-α, microbial components (e.g., LPS). | IL-6. | [1] |
| Binding to C1q | Calcium-independent. | Calcium-dependent. | [1] |
| Binding Affinity for C1q (Kd) | ~7.4 x 10⁻⁸ M | Not explicitly found in a direct comparative study. | [3] |
| Binding to Fcγ Receptors | Binds to FcγRIII.[4] Some studies suggest interaction with FcγRI is important for its effect on fibrocytes. | Binds to FcγRI, FcγRIIa, and FcγRIIIb. Affinity for FcγRI is ~0.5 µM.[4] | [4] |
| Binding to FcαRI | Does not bind. | Binds. | [1] |
| Effect on Fibrocyte Differentiation | Promotes differentiation. | Inhibits differentiation (IC50 ≈ 0.1-0.14 µg/ml). | [5] |
| Interaction with Fibrinogen/Fibrin | Interacts via its N-terminal domain, promoting fibrinolysis.[6] | Limited interaction reported, with no defined mechanism.[5] | [5][6] |
| Clearance of Apoptotic Cells | Can inhibit clearance.[7] | Promotes clearance.[7] | [7] |
Signaling Pathways and Functional Mechanisms
The distinct structures of PTX3 and SAP underlie their differential engagement with various signaling pathways.
Complement System Modulation
Both pentraxins interact with the complement system but can have opposing effects. SAP typically activates the classical complement pathway by binding to C1q in a calcium-dependent manner.[8] PTX3's interaction with C1q is calcium-independent and can either activate or inhibit the classical pathway depending on the context.[1][9] When immobilized on a surface, PTX3 can activate complement, whereas in the fluid phase, it can be inhibitory.[9] Furthermore, PTX3 can interact with components of the lectin pathway, such as ficolins, to amplify complement activation, a function not described for SAP.[7] Both can also recruit complement regulatory proteins like C4b-binding protein (C4BP).[1][10]
Fibrocyte Differentiation
A key functional distinction lies in their opposing effects on the differentiation of monocytes into fibrocytes, which are implicated in fibrosis. SAP is a potent inhibitor of fibrocyte differentiation, whereas PTX3 promotes this process.[5] This opposing action is mediated, at least in part, through their interactions with Fcγ receptors on monocytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to elucidate the functional differences between PTX3 and SAP.
Fibrocyte Differentiation Assay
This assay is used to determine the effect of PTX3 and SAP on the differentiation of monocytes into fibrocytes.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: PBMCs are cultured in serum-free medium in 96-well plates at a density of 1 x 10⁵ cells per well.
-
Treatment: Recombinant human PTX3 or SAP is added to the cultures at various concentrations (e.g., 0-10 µg/ml). Control wells receive no pentraxin.
-
Incubation: Cells are incubated for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Fibrocyte Identification and Quantification: After incubation, the medium is removed, and the cells are air-dried and fixed with methanol. Fibrocytes are identified by their characteristic spindle-shaped morphology and can be further confirmed by immunocytochemistry for fibrocyte markers (e.g., collagen I, fibronectin). The number of fibrocytes per well is counted using light microscopy. The IC50 for inhibition (for SAP) or EC50 for promotion (for PTX3) can be calculated from the dose-response curves.
PTX3/SAP Binding to C1q - Solid-Phase Binding Assay
This enzyme-linked immunosorbent assay (ELISA)-based method quantifies the binding of PTX3 and SAP to the complement component C1q.
-
Plate Coating: 96-well microtiter plates are coated with purified human C1q (e.g., 1-5 µg/ml in carbonate-bicarbonate buffer) overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Pentraxin Incubation: Recombinant PTX3 or SAP at various concentrations is added to the wells. For SAP, a calcium-containing buffer is used, while a calcium-free buffer can be used for PTX3 to demonstrate calcium-independent binding.
-
Detection: After incubation and washing, bound pentraxin is detected using a primary antibody specific for PTX3 or SAP, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: A substrate solution (e.g., TMB) is added, and the reaction is stopped with an acid solution. The absorbance is read at 450 nm. Binding affinity (Kd) can be determined by non-linear regression analysis of the saturation binding curve.
Opsonophagocytosis Assay
This assay measures the ability of PTX3 and SAP to opsonize particles (e.g., bacteria or zymosan) and promote their phagocytosis by phagocytic cells.
-
Particle Labeling: The target particles (e.g., heat-killed Aspergillus fumigatus conidia) are labeled with a fluorescent dye (e.g., FITC).
-
Opsonization: The fluorescently labeled particles are incubated with different concentrations of PTX3 or SAP in the presence or absence of a complement source (e.g., C1q-depleted serum).
-
Phagocytosis: Phagocytic cells (e.g., human neutrophils or macrophages) are added to the opsonized particles and incubated to allow for phagocytosis.
-
Quantification: Phagocytosis can be quantified in several ways:
-
Flow Cytometry: The percentage of phagocytic cells that have engulfed fluorescent particles and the mean fluorescence intensity are measured.
-
Microscopy: The number of ingested particles per cell is counted under a fluorescence microscope.
-
-
Analysis: The phagocytic index (percentage of phagocytic cells × mean number of ingested particles per cell) is calculated to compare the opsonizing capacity of PTX3 and SAP.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of PTX3 and SAP on a specific cellular function, such as phagocytosis.
Conclusion
PTX3 and SAP, while sharing the characteristic pentraxin structure, are functionally distinct molecules with often opposing roles in key immunological processes. The local, rapid production of PTX3 in response to primary inflammatory stimuli positions it as a key regulator of the initial inflammatory response and tissue remodeling at the site of injury. Conversely, the systemic production of SAP by the liver in response to IL-6 underscores its role as a circulating scavenger and modulator of systemic inflammation. These differences have significant implications for their potential as biomarkers and therapeutic targets. A thorough understanding of their unique functional profiles is essential for advancing research in innate immunity and for the rational design of novel therapies for a wide range of inflammatory and fibrotic diseases.
References
- 1. The pentraxins PTX3 and SAP in innate immunity, regulation of inflammation and tissue remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pentraxins PTX3 and SAP in innate immunity, regulation of inflammation and tissue remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the soluble pattern recognition receptor PTX3 in vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentraxins and Fc receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 6. PTX3 orchestrates tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathogen Recognition by the Long Pentraxin PTX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pentraxins in Complement Activation and Regulation [frontiersin.org]
In Vivo Validation of Pentraxin-3 (PTX3) in Angiogenesis: A Comparative Guide
The long pentraxin PTX3 is a crucial soluble pattern recognition receptor involved in innate immunity and inflammation. Produced by various cells, including endothelial and myeloid cells in response to inflammatory stimuli, PTX3's role extends beyond immunity to the complex process of angiogenesis—the formation of new blood vessels. However, its function in this arena is multifaceted and context-dependent, with compelling in vivo evidence supporting both anti-angiogenic and pro-angiogenic roles. This guide provides a comparative analysis of PTX3's performance in regulating angiogenesis, supported by experimental data and methodologies, and contrasts its mechanism with alternative angiogenic modulators.
Part 1: The Anti-Angiogenic Role of PTX3
In numerous pathological contexts, particularly in inflammation and cancer, PTX3 functions as a potent inhibitor of angiogenesis. This inhibitory action is primarily mediated by its direct interaction with Fibroblast Growth Factor 2 (FGF2), a key pro-angiogenic factor.
Mechanism of Action: FGF2 Sequestration
PTX3, through its unique N-terminal domain, binds directly to FGF2. This binding prevents FGF2 from interacting with its high-affinity cell surface receptors (FGFRs), thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and differentiation. The interaction effectively sequesters FGF2, making it unavailable to drive the angiogenic process. This mechanism has been validated in various in vivo models where PTX3 has been shown to counteract FGF2-dependent neovascularization.
Caption: PTX3 inhibits angiogenesis by binding to FGF2, preventing the formation of the active signaling complex.
In Vivo Experimental Evidence
The anti-angiogenic activity of PTX3 has been demonstrated across multiple well-established in vivo models.
-
Chick Chorioallantoic Membrane (CAM) Assay: In the CAM model, alginate beads loaded with FGF2 induce a robust angiogenic response, characterized by the formation of new blood vessels radiating from the bead. Co-administration of PTX3 with FGF2 significantly hampers this response, leading to a marked reduction in vessel density and growth around the implant.
-
Zebrafish/Tumor Xenograft Model: When FGF2-overexpressing tumor cells are implanted into zebrafish embryos, they induce ectopic vessel formation. The co-injection of PTX3 or a PTX3-derived pentapeptide (ARPCA) strongly impairs this tumor-induced angiogenesis.
-
Murine Matrigel Plug Assay: Subcutaneous injection of Matrigel mixed with FGF2 in mice results in the formation of a solid plug that becomes heavily vascularized. The inclusion of PTX3 in the Matrigel plug significantly inhibits the infiltration of endothelial cells and the formation of new blood vessels.
-
Tumor Growth Models: Overexpression of PTX3 in various cancer cell lines (e.g., melanoma, prostate, breast cancer, multiple myeloma) leads to a significant inhibition of tumor-associated neovascularization and, consequently, a reduction in tumor growth in vivo. This demonstrates that locally produced PTX3 can effectively control FGF-dependent tumor progression.
Quantitative Data on PTX3's Anti-Angiogenic Effects
| In Vivo Model | Intervention | Parameter Measured | Result | Reference |
| Chick CAM Assay | FGF2-soaked beads + PTX3 | Blood vessel density | Significant reduction in neovascularization compared to FGF2 alone. | |
| Zebrafish Xenograft | FGF2-overexpressing tumor cells + PTX3 | Length of ectopic vessels | Significant reduction in the length of subintestinal vein sprouts. | |
| Murine Matrigel Plug | Matrigel + FGF2 + PTX3 | Hemoglobin content, CD31+ vessel area | Significant inhibition of vascularization within the plug. | |
| Multiple Myeloma Xenograft | PTX3-expressing MM cells | Tumor-induced angiogenesis | Significant reduction in endothelial cell sprouts in vivo. | |
| Breast Cancer Xenograft | PTX3-transduced tumor cells | Tumor vascularization | Significant inhibition of tumor growth and vascularization. |
Experimental Protocol: Murine Matrigel Plug Assay
This assay is a standard method for quantifying in vivo angiogenesis.
-
Preparation: Thaw Matrigel (growth factor-reduced) on ice to a liquid state.
-
Mixing: In a pre-chilled tube on ice, mix 400 µL of Matrigel with the desired concentration of FGF2 (e.g., 150 ng/mL) and heparin (e.g., 10 U/mL). For the experimental group, add recombinant PTX3 (e.g., 5 µg/mL). The control group receives Matrigel with FGF2 and heparin only.
-
Injection: Anesthetize adult (8-10 weeks old) C57BL/6 mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of the mouse using a pre-chilled 26-gauge needle. The liquid Matrigel will quickly form a solid gel plug under the skin.
-
Incubation: Allow the plug to remain in situ for a period of 7-14 days, during which host cells and blood vessels will invade the Matrigel.
-
Harvesting and Analysis: Euthanize the mice and surgically excise the Matrigel plugs.
-
Quantitative Angiogenesis: Homogenize the plugs to measure hemoglobin content using a Drabkin's reagent kit, which correlates with the extent of vascularization.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section for staining with endothelial cell markers such as CD31 (PECAM-1) to visualize and quantify blood vessel density and area.
-
Part 2: The Pro-Angiogenic Role of PTX3
Contrasting with its well-documented anti-angiogenic role, studies in the context of cerebral ischemia (stroke) have revealed a pro-angiogenic and neuroreparative function for PTX3.
Mechanism of Action: A Context-Dependent Shift
The pro-angiogenic activity of PTX3 appears to be specific to the post-injury brain environment. The exact mechanism is not fully elucidated but is distinct from its FGF2-inhibitory function. Evidence suggests that in the ischemic brain, PTX3 contributes to overall tissue repair, which includes promoting the formation of new blood vessels. This may be linked to its interaction with other components of the extracellular matrix and its influence on vascular endothelial growth factor (VEGF) signaling. For instance, a lack of PTX3 is associated with reduced expression of VEGF Receptor 2 (VEGFR2), a key mediator of VEGF-driven angiogenesis.
Caption: In cerebral ischemia, PTX3 promotes angiogenesis and functional recovery.
In Vivo Experimental Evidence
The pro-angiogenic role of PTX3 is primarily supported by studies using gene-targeted mice in a model of focal cerebral ischemia.
-
Middle Cerebral Artery Occlusion (MCAo) Model: This model mimics human ischemic stroke. In wild-type (WT) mice, PTX3 expression is upregulated in the brain following an ischemic event. However, PTX3 knockout (KO) mice subjected to MCAo exhibit a significantly impaired recovery compared to their WT counterparts.
-
Impaired Angiogenesis in PTX3 KO Mice: Post-stroke analysis reveals that PTX3 KO mice have significantly reduced vascular density, fewer newly formed blood vessels, and decreased expression of VEGFR2 in the ischemic hemisphere at 14 and 28 days after the injury.
-
Reduced Cerebral Blood Flow (CBF) Restoration: The lack of PTX3 significantly impairs the long-term restoration of cerebral blood flow to the damaged brain region, which is critical for neuronal survival and functional recovery.
Quantitative Data on PTX3's Pro-Angiogenic Effects in Stroke
| In Vivo Model | Genotype | Parameter Measured | Result | Reference |
| Mouse MCAo | PTX3 KO vs. WT | Vascular Density (PECAM-1 staining) at 14 days | Significantly reduced in PTX3 KO mice. | |
| Mouse MCAo | PTX3 KO vs. WT | New Blood Vessels (BrdU+ endothelial cells) | Significantly fewer in PTX3 KO mice. | |
| Mouse MCAo | PTX3 KO vs. WT | VEGFR2 Expression | Significantly decreased in PTX3 KO mice. | |
| Mouse MCAo | PTX3 KO vs. WT | Cerebral Blood Flow (CBF) at 28 days | Significantly impaired restoration in PTX3 KO mice. | |
| Mouse MCAo | PTX3 KO vs. WT | Neuronal Loss at 28 days | Significantly greater in PTX3 KO mice. |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAo) in Mice
This procedure induces focal cerebral ischemia to model stroke.
-
Anesthesia and Preparation: Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature at 37°C. Place it in a supine position and make a midline neck incision to expose the carotid artery.
-
Vessel Isolation: Carefully dissect and isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Temporarily ligate the CCA and permanently ligate the distal ECA. Make a small incision in the ECA stump.
-
Filament Insertion: Introduce a silicon-coated 6-0 nylon monofilament through the ECA incision and advance it into the ICA until the tip occludes the origin of the middle cerebral artery (MCA), typically 9-11 mm from the carotid bifurcation. This blocks blood flow to the MCA territory.
-
Occlusion Period: Maintain the filament in place for a defined period (e.g., 60 minutes) to induce transient ischemia. For permanent occlusion, the filament is left in place.
-
Reperfusion: For transient models, withdraw the filament after the occlusion period to allow blood flow to be restored (reperfusion).
-
Post-operative Care: Suture the neck incision and provide post-operative care, including hydration and pain relief.
-
Angiogenesis Analysis: At desired time points (e.g., 14 or 28 days) post-MCAo, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Harvest the brains for immunohistochemical analysis of vascular markers (PECAM-1, VEGFR2) and cell proliferation (BrdU).
Part 3: Comparison with Angiogenic Alternatives
PTX3's primary anti-angiogenic mechanism, the inhibition of the FGF2 pathway, positions it as a natural alternative to other anti-angiogenic strategies, some of which are in clinical use.
Comparison of Anti-Angiogenic Agents
| Molecule/Class | Target | Mechanism of Action | Context of Action |
| PTX3 | FGF2, FGF8b | Direct binding and sequestration of the growth factor, preventing receptor interaction. | Inflammation, Cancer, Restenosis |
| Thrombospondin-1 (TSP-1) | FGF2, VEGF, CD36 | Binds FGF2 similarly to PTX3; also has broader anti-angiogenic effects via CD36 receptor on endothelial cells. | Physiological inhibitor, Cancer |
| Platelet Factor 4 (PF4) | FGF2, VEGF | Chemokine that binds and sequesters FGF2 and VEGF, preventing receptor activation. | Released by activated platelets |
| FGF Traps / Anti-FGF Abs | FGFs (e.g., FGF2) | Engineered proteins or monoclonal antibodies that act as high-affinity "traps" for FGFs. | Cancer Therapeutics (Clinical Trials) |
| VEGF Blockers (e.g., Bevacizumab) | VEGF-A | Monoclonal antibody that binds to and neutralizes VEGF-A, preventing its interaction with VEGFR. | Cancer Therapeutics (FDA Approved) |
PTX3 vs. VEGF Blockade
The most common anti-angiogenic therapies target the VEGF pathway. While highly effective in some cancers, resistance often develops. One key mechanism of resistance is the upregulation of alternative pro-angiogenic pathways, including the FGF2 axis. This makes PTX3 and other FGF2 inhibitors highly relevant. By targeting a different pathway, PTX3 could potentially:
-
Be effective in tumors that are intrinsically resistant to anti-VEGF therapy.
-
Be used in combination with VEGF blockers to prevent or overcome acquired resistance.
Conclusion
The in vivo validation of PTX3's role in angiogenesis reveals a remarkable, context-dependent duality.
-
As an Anti-Angiogenic Agent: In settings of chronic inflammation and cancer, PTX3 acts as a natural inhibitor of angiogenesis by sequestering FGF2. This function has been robustly validated in multiple preclinical models, highlighting the therapeutic potential of PTX3 or its derivatives as an alternative or complement to existing anti-angiogenic drugs.
-
As a Pro-Angiogenic Agent: In the specialized environment of the brain recovering from ischemic injury, PTX3 switches to a pro-angiogenic and reparative role. Its absence is detrimental to vascular remodeling and functional recovery after stroke.
This dual functionality underscores the complexity of angiogenic regulation and highlights PTX3 as a key modulator that fine-tunes vascular responses depending on the specific physiological or pathological cues of the tissue microenvironment. For researchers and drug developers, understanding this context is critical for harnessing the therapeutic potential of PTX3.
Pentraxin 3 (PTX3) as a Prognostic Marker in Sepsis: A Comparative Guide
An objective analysis of Pentraxin 3 (PTX3) as a prognostic biomarker in sepsis, with a direct comparison to established markers such as Procalcitonin (B1506340) (PCT) and C-reactive protein (CRP). This guide provides a synthesis of current clinical validation data, experimental methodologies, and the underlying signaling pathways.
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major cause of mortality in intensive care units (ICUs).[1][2][3] Early and accurate prognostic stratification is critical for guiding therapeutic strategies and improving patient outcomes. While biomarkers like C-reactive protein (CRP) and procalcitonin (PCT) are routinely used, their limitations have spurred the investigation of novel markers.[3] Pentraxin 3 (PTX3), a key component of the humoral arm of innate immunity, has emerged as a promising biomarker that reflects the severity of inflammation and immune activation in sepsis.[1][2][4]
PTX3 is an acute-phase inflammatory factor rapidly produced by various cells, including neutrophils, monocytes, and vascular endothelial cells, in response to inflammatory stimuli.[3][5] Its levels rise sharply in the blood of septic patients, and several studies suggest it may be superior to traditional biomarkers in assessing disease severity and prognosis.[2][3]
PTX3 in the Sepsis Cascade
During an infection, pro-inflammatory signals trigger the release of PTX3. It acts as a soluble pattern recognition molecule, binding to pathogens and modulating the complement system and facilitating pathogen recognition by immune cells. This central role in the innate immune response makes it a direct indicator of the inflammatory cascade that characterizes sepsis.
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in the study of pentraxin-3(PTX-3) as a biomarker for sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentraxin-3 Is a Strong Biomarker of Sepsis Severity Identification and Predictor of 90-Day Mortality in Intensive Care Units via Sepsis 3.0 Definitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentraxin-3 in patients with severe sepsis or shock: the ALBIOS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Long Pentraxin PTX3: A Comparative Analysis of its Expression Across Inflammatory Diseases
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Pentraxin 3 (PTX3) expression across a spectrum of inflammatory diseases reveals its significant potential as a biomarker for disease activity and severity. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of PTX3 levels in various inflammatory conditions, detailed experimental methodologies for its measurement, and insights into the underlying signaling pathways governing its expression.
Pentraxin 3 is a crucial component of the innate immune system, acting as a soluble pattern recognition molecule.[1][2] Unlike the classical short pentraxin C-reactive protein (CRP), which is primarily produced by the liver, PTX3 is synthesized at the site of inflammation by a variety of cells, including myeloid cells, endothelial cells, and fibroblasts, in response to pro-inflammatory stimuli.[1][3][4] This localized production makes PTX3 a potentially more specific and earlier marker of inflammatory processes.[4]
Comparative Expression of PTX3 in Inflammatory Diseases
The circulating levels of PTX3 are significantly elevated in a multitude of inflammatory diseases compared to healthy individuals. The following table summarizes the quantitative data on plasma/serum PTX3 concentrations across several key inflammatory conditions.
| Inflammatory Disease | Patient Cohort | Mean/Median PTX3 Level (ng/mL) | Control Group PTX3 Level (ng/mL) | Fold Increase (approx.) | Reference |
| Sepsis | ICU Patients (Sepsis/Septic Shock) | >11.12 (cut-off for diagnosis) | Healthy: 0.66 (median) | >16x | [3][5] |
| Rheumatoid Arthritis (RA) | Early, treatment-naïve patients | 3.23 (median) | 1.25 (median) | 2.6x | [2] |
| Established RA patients | 3.44 (median) | Healthy: 0.66 (median) | 5.2x | [3] | |
| Psoriasis | Plaque-type psoriasis | 245 pg/mL (0.245 ng/mL) (mean) | 136 pg/mL (0.136 ng/mL) (mean) | 1.8x | [6] |
| Inflammatory Bowel Disease (IBD) | Active IBD | Significantly higher than inactive & controls | Not specified | - | [7] |
| Crohn's Disease (CD) | Higher than UC and healthy controls | Not specified | - | [8] | |
| Cardiovascular Disease (Acute Coronary Syndrome) | ACS patients | 5.61 (mean) | 1.38 (mean) | 4.1x | [9] |
| Visceral Leishmaniasis | VL patients | 23.2 (median) | 0.80 (median) | 29x | [10] |
Signaling Pathways Regulating PTX3 Expression
The induction of PTX3 expression is a complex process orchestrated by various signaling pathways, primarily triggered by pro-inflammatory cytokines and microbial products. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of PTX3 expression in response to Interleukin-1 (IL-1) and Toll-like receptor (TLR) activation.[1][11] Additionally, the c-Jun N-terminal kinase (JNK) pathway is involved in Tumor Necrosis Factor-alpha (TNF-α) induced PTX3 expression.[1]
Experimental Protocols for PTX3 Quantification
Accurate and reproducible measurement of PTX3 is critical for its validation as a biomarker. The following sections provide an overview of the common experimental workflows for quantifying this compound and mRNA levels.
Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma/Serum PTX3
ELISA is the most common method for quantifying circulating PTX3 levels. Commercial kits are widely available for this purpose.[3][12][13][14]
Detailed Methodology:
-
Sample Collection and Preparation: Collect whole blood in EDTA-containing tubes. Separate plasma by centrifugation within 4 hours and store at -20°C or lower.[15] Serum can also be used, but consistency in sample type is crucial.[15] Avoid using heparinized plasma as it may interfere with the assay.[15]
-
Assay Procedure (based on a typical sandwich ELISA protocol):
-
A microplate pre-coated with a monoclonal antibody specific for human PTX3 is used.
-
Standards and diluted samples are added to the wells and incubated.
-
After washing, a biotin-conjugated polyclonal antibody against PTX3 is added.
-
Following another incubation and wash step, streptavidin-horseradish peroxidase (HRP) is added.
-
A substrate solution (e.g., TMB) is then added, and the color development is proportional to the amount of bound PTX3.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
-
A standard curve is generated to determine the concentration of PTX3 in the samples.[12][13]
-
Immunohistochemistry (IHC) for Tissue Expression of PTX3
IHC allows for the visualization of this compound expression within tissue sections, providing spatial context to its production.
Detailed Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is prevented using a blocking serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for PTX3.
-
Secondary Antibody and Detection: A labeled secondary antibody is applied, followed by a detection reagent (e.g., DAB), which produces a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted for microscopic examination.[16][17]
Real-Time Quantitative PCR (RT-qPCR) for PTX3 mRNA Expression
RT-qPCR is employed to quantify the gene expression of PTX3 in cells or tissues.
Detailed Methodology:
-
RNA Extraction: Total RNA is isolated from the sample using a suitable extraction method.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR is performed using a reaction mix containing cDNA, PTX3-specific primers, and a fluorescent dye (e.g., SYBR Green).[18]
-
Data Analysis: The expression of PTX3 mRNA is normalized to a housekeeping gene (e.g., GAPDH), and the relative expression is calculated.[19]
Conclusion
The data compiled in this guide underscore the significance of PTX3 as a versatile inflammatory biomarker. Its elevated expression across a range of inflammatory diseases, coupled with its localized production at the site of inflammation, positions it as a valuable tool for diagnostics, prognostics, and as a potential therapeutic target. The standardized protocols provided herein offer a framework for consistent and reliable measurement of PTX3, facilitating further research into its role in inflammatory pathologies.
References
- 1. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 2. Frontiers | Circulating and Synovial Pentraxin-3 (PTX3) Expression Levels Correlate With Rheumatoid Arthritis Severity and Tissue Infiltration Independently of Conventional Treatments Response [frontiersin.org]
- 3. The Role of Pentraxin 3 in the Assessment of Cardiovascular Risk and Disease Activity in Patients with Rheumatoid Arthritis and Spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentraxin 3: A Main Driver of Inflammation and Immune System Dysfunction in the Tumor Microenvironment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentraxin-3 Is a Strong Biomarker of Sepsis Severity Identification and Predictor of 90-Day Mortality in Intensive Care Units via Sepsis 3.0 Definitions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Increased expression of long pentraxin PTX3 in inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Impact of Pentraxin 3 on Crohn’s Disease Phenotype | MDPI [mdpi.com]
- 9. jmsh.ac.in [jmsh.ac.in]
- 10. mdpi.com [mdpi.com]
- 11. Silencing of PTX3 alleviates LPS-induced inflammatory pain by regulating TLR4/NF-κB signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. raybiotech.com [raybiotech.com]
- 13. Human PTX3(Pentraxin 3, Long) ELISA Kit [elkbiotech.com]
- 14. Human PTX-3 ELISA Kit (EH386RB) - Invitrogen [thermofisher.com]
- 15. ELISA kit for PTX3 measurement | Our Business | Perseus Proteomics Inc. [ppmx.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
- 19. researchgate.net [researchgate.net]
Assessing the Specificity of PTX3 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous evaluation of inhibitor specificity is a cornerstone of preclinical assessment. This guide provides a comparative overview of current methodologies and data for assessing the specificity of inhibitors targeting Pentraxin 3 (PTX3), a key regulator of innate immunity and inflammation.
Pentraxin 3 (PTX3) has emerged as a significant therapeutic target in a range of inflammatory diseases and cancers. Its multifaceted role in the tumor microenvironment and inflammatory pathways has spurred the development of various inhibitory molecules.[1][2] Ensuring the specificity of these inhibitors is paramount to minimize off-target effects and maximize therapeutic efficacy. This guide outlines the key experimental approaches for this assessment, presents available data on current inhibitors, and provides detailed protocols and visualizations to aid in experimental design.
Comparison of PTX3 Inhibitors
While the field of PTX3 inhibitors is still evolving, several promising candidates, primarily antibody-based and peptide-based inhibitors, have been described in the literature. A direct head-to-head comparison with extensive quantitative data is not yet publicly available for all inhibitors. However, based on existing studies, we can summarize the key characteristics of notable examples.
| Inhibitor Class | Specific Inhibitor | Target Interaction | Available Efficacy Data | Off-Target Profile |
| Antibody | WHC-001 | Neutralizing antibody that blocks PTX3 function.[1][2] | Reduces M2-like macrophage polarization and suppresses tumor growth in colon cancer models.[1][2] | Not extensively published. Off-target screening is crucial. |
| Antibody | Ab-10 / Ab-49 | Disrupts the interaction between PTX3 and its receptor CD44. | Attenuates growth and restricts metastasis/invasion of triple-negative breast cancer cells. | Not extensively published. |
| Peptide | RI37 | A peptide inhibitor designed to interfere with PTX3's pro-tumorigenic functions. | Prevents cancer progression and metastasis in drug-resistant cancer models. | Not extensively published. |
Key Experimental Protocols for Specificity Assessment
The specificity of a PTX3 inhibitor is determined by its ability to bind to PTX3 with high affinity and selectivity, leading to the inhibition of its biological functions without interacting with other molecules. Below are detailed protocols for essential assays to evaluate these parameters.
Competitive Binding Assays
These assays are fundamental for quantifying the binding affinity of an inhibitor to PTX3 and determining its ability to compete with natural ligands.
Protocol: Competitive ELISA
-
Coating: Coat a 96-well microplate with recombinant human PTX3 and incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound PTX3.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Prepare a mixture of a fixed concentration of a biotinylated known PTX3 ligand (e.g., FGF2, C1q) and serial dilutions of the test inhibitor.
-
Incubation: Add the mixture to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Substrate: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution.
-
Analysis: Measure the absorbance at 450 nm. A decrease in signal indicates that the inhibitor is competing with the biotinylated ligand for binding to PTX3. Calculate the IC50 value from the dose-response curve.
In Vitro Functional Assays
These assays assess the ability of an inhibitor to block the biological functions of PTX3.
Protocol: Inhibition of PTX3-Mediated Cell Migration
-
Cell Culture: Culture a relevant cell line (e.g., endothelial cells, cancer cells) in appropriate media.
-
Transwell Setup: Seed the cells in the upper chamber of a Transwell plate with a porous membrane.
-
Chemoattractant: Add PTX3 to the lower chamber as a chemoattractant.
-
Inhibitor Treatment: Add serial dilutions of the PTX3 inhibitor to both the upper and lower chambers.
-
Incubation: Incubate the plate for a sufficient time to allow cell migration (e.g., 6-24 hours).
-
Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells under a microscope.
-
Analysis: Plot the number of migrated cells against the inhibitor concentration to determine the IC50 value.
Off-Target Profiling
It is critical to assess whether the inhibitor binds to other proteins, which could lead to unintended biological effects.
Protocol: Broad-Panel Off-Target Screening
A common approach is to use commercially available services that screen the inhibitor against a large panel of recombinant proteins or cell-based assays representing a wide range of protein families (e.g., kinases, GPCRs, ion channels). These services provide a comprehensive overview of the inhibitor's selectivity.
Visualizing Key Pathways and Workflows
To further aid in the understanding of PTX3 inhibition and the assessment of specificity, the following diagrams illustrate relevant signaling pathways and experimental workflows.
Caption: Key signaling pathways inducing PTX3 expression and its subsequent downstream effects, which can be blocked by specific inhibitors.
Caption: A generalized workflow for assessing the specificity of PTX3 inhibitors, from initial screening to lead candidate selection.
Conclusion
The development of specific PTX3 inhibitors holds great promise for the treatment of various diseases. A thorough and systematic assessment of their specificity is a critical step in their preclinical and clinical development. By employing a combination of binding, functional, and off-target screening assays, researchers can confidently select and advance inhibitor candidates with the highest potential for therapeutic success and the lowest risk of adverse effects. This guide provides a framework for these essential evaluations, empowering researchers to make informed decisions in the pursuit of novel PTX3-targeted therapies.
References
Validating PTX3 as a Surrogate Endpoint in Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for reliable surrogate endpoints is a critical endeavor in clinical trial design, aiming to accelerate the evaluation of novel therapeutics. Pentraxin 3 (PTX3), an acute-phase reactant and modulator of the innate immune system, has emerged as a promising candidate biomarker across a spectrum of inflammatory and cardiovascular diseases. This guide provides a comprehensive comparison of PTX3 with established surrogate endpoints and biomarkers, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential as a surrogate endpoint in clinical trials.
Performance Comparison of PTX3 and Alternative Biomarkers
The utility of a surrogate endpoint hinges on its ability to accurately predict clinical outcomes. The following tables summarize the performance of PTX3 in comparison to widely used biomarkers in various disease states.
Cardiovascular Diseases
In the context of cardiovascular diseases, particularly acute coronary syndrome (ACS) and heart failure, PTX3 has been evaluated against established markers like C-reactive protein (CRP), troponin, and B-type natriuretic peptide (BNP).
| Disease | Biomarker | Metric | Value | Clinical Endpoint | Reference |
| Acute Coronary Syndrome | PTX3 | AUC | 0.920 | Diagnosis of ACS | [1] |
| Troponin T | AUC | 0.674 | Diagnosis of ACS | [1] | |
| H-FABP | AUC | 0.690 | Diagnosis of ACS | [1] | |
| Acute Coronary Syndrome | PTX3 | Hazard Ratio (per 50% increase) | 1.13 | CV death, spontaneous MI, or stroke | [2] |
| hs-CRP | - | Modestly weaker predictor than PTX3 | CV death, spontaneous MI, or stroke | [2] | |
| Heart Failure with normal EF | PTX3 | Concentration | Increased (3.26 ng/mL) | Diagnosis | [3] |
| BNP | Concentration | Within normal limits | Diagnosis | [3] | |
| Acute Pulmonary Embolism with PAH | PTX3 | Correlation with PAH severity (r) | 0.488 | Disease Severity | [4][5] |
| BNP | Correlation with PAH severity (r) | 0.377 | Disease Severity | [4][5] |
Sepsis and Inflammatory Diseases
PTX3's role in the innate immune response makes it a compelling candidate for tracking disease activity and predicting outcomes in sepsis and other inflammatory conditions. Its performance has been compared with that of procalcitonin (B1506340) (PCT) and CRP.
| Disease | Biomarker | Metric | Value | Clinical Endpoint | Reference |
| Severe Sepsis | PTX3 | AUC | 0.819 | 28-day all-cause mortality | [6][7] |
| Procalcitonin (PCT) | AUC | < 0.819 | 28-day all-cause mortality | [6][7] | |
| CRP | AUC | < 0.819 | 28-day all-cause mortality | [6][7] | |
| Neonatal Sepsis | PTX3 | Sensitivity | 98.3% | Diagnosis | [6][7] |
| Specificity | 96.7% | Diagnosis | [6][7] | ||
| CRP | Sensitivity | 96.7% | Diagnosis | [6][7] | |
| Specificity | 96.7% | Diagnosis | [6][7] | ||
| Takayasu Arteritis | PTX3 | Sensitivity | 0.78 | Disease Activity | [8] |
| Specificity | 0.85 | Disease Activity | [8] | ||
| AUC | 0.88 | Disease Activity | [8] | ||
| CRP | Sensitivity | 0.66 | Disease Activity | [8] | |
| Specificity | 0.77 | Disease Activity | [8] | ||
| AUC | 0.75 | Disease Activity | [8] | ||
| Systemic Lupus Erythematosus | PTX3 | Correlation with SLEDAI (r) | 0.79 | Disease Activity | [9] |
| CRP | Correlation with SLEDAI | No significant correlation | Disease Activity | [9] |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is fundamental to their validation. This section provides detailed methodologies for the quantification of PTX3 and its common comparators.
Measurement of Pentraxin 3 (PTX3)
Assay Principle: Enzyme-Linked Immunosorbent Assay (ELISA)
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Aliquot the supernatant (plasma) and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Before the assay, bring samples to room temperature and centrifuge to remove any precipitates.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well microplate with a capture antibody specific for human PTX3.
-
Wash the plate to remove unbound antibody.
-
Block the remaining protein-binding sites on the wells.
-
Add diluted plasma samples and PTX3 standards to the wells and incubate.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for human PTX3 and incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the PTX3 concentration in the samples by interpolating their absorbance values from the standard curve.
-
Measurement of C-Reactive Protein (CRP)
Assay Principle: High-Sensitivity ELISA (hs-CRP)
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 2 hours or overnight at 4°C.
-
Centrifuge at approximately 1,000 x g for 20 minutes.
-
Collect the serum and store it in aliquots at -20°C or -80°C.
-
-
ELISA Procedure (Sandwich ELISA):
-
The procedure is analogous to the PTX3 ELISA, using monoclonal antibodies specific for human CRP for both capture and detection.
-
Dilute serum samples according to the kit manufacturer's instructions.
-
Follow the incubation, washing, substrate addition, and reading steps as described for the PTX3 ELISA.
-
Measurement of Procalcitonin (PCT)
Assay Principle: Immunoassay (e.g., TRACE - Time-Resolved Amplified Cryptate Emission)
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in serum or plasma (EDTA or heparin) tubes.
-
Process the samples to obtain serum or plasma as described for CRP and PTX3.
-
-
Automated Immunoassay Procedure:
-
Assays are typically performed on automated clinical chemistry analyzers.
-
The principle often involves a sandwich immunoassay where PCT in the sample binds to a capture antibody and a detection antibody labeled with a fluorescent marker.
-
The intensity of the fluorescent signal is proportional to the PCT concentration.
-
The analyzer automatically calculates the PCT concentration based on a stored calibration curve.
-
Measurement of Cardiac Troponin (cTn)
Assay Principle: High-Sensitivity Immunoassay (hs-cTn)
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in plasma (heparin) or serum tubes.
-
Centrifuge to separate plasma or serum.
-
-
Automated Immunoassay Procedure:
-
High-sensitivity troponin assays are run on automated immunoassay platforms.
-
These assays utilize monoclonal antibodies directed against different epitopes of the troponin molecule (either cTnI or cTnT).
-
The detection method is typically chemiluminescence or electrochemiluminescence, providing high analytical sensitivity.
-
Results are reported in ng/L to distinguish them from less sensitive assays.
-
Measurement of B-type Natriuretic Peptide (BNP) and NT-proBNP
Assay Principle: Immunoassay
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes for BNP and either serum or EDTA plasma for NT-proBNP.
-
Centrifuge promptly to separate the plasma or serum. BNP is less stable than NT-proBNP, so rapid processing is crucial.
-
-
Automated Immunoassay Procedure:
-
BNP and NT-proBNP levels are measured using automated immunoassays on clinical laboratory platforms.
-
The assays are typically sandwich immunoassays employing specific monoclonal antibodies.
-
The detection systems are often based on fluorescence or chemiluminescence.
-
Visualizing the Biology and the Process
Understanding the underlying biological pathways and the validation workflow is essential for contextualizing the role of PTX3 as a surrogate endpoint.
PTX3 Signaling and Function in Inflammation
PTX3 is produced by various cells, including immune and endothelial cells, in response to pro-inflammatory stimuli. It plays a crucial role in the innate immune response by recognizing pathogens, activating the complement system, and facilitating phagocytosis.
Caption: PTX3 production is induced by inflammatory stimuli in various cells, leading to its role in innate immunity.
Workflow for Validating a Surrogate Endpoint
The validation of a biomarker as a surrogate endpoint is a rigorous, multi-stage process that requires a strong body of evidence demonstrating its consistent and accurate prediction of a clinical outcome.
Caption: A stepwise workflow for the validation of a biomarker as a surrogate endpoint in clinical trials.
Conclusion
The available evidence suggests that PTX3 holds significant promise as a surrogate endpoint in various clinical settings, particularly in inflammatory and cardiovascular diseases. Its performance, in many instances, appears comparable or even superior to established biomarkers like CRP and PCT. However, the validation of any surrogate endpoint is a rigorous process that requires extensive clinical data. While the data presented in this guide are encouraging, further large-scale prospective clinical trials are necessary to definitively establish PTX3 as a validated surrogate endpoint for specific clinical outcomes and therapeutic interventions. This guide serves as a valuable resource for researchers and drug development professionals in designing and interpreting studies aimed at the validation of PTX3, ultimately contributing to the acceleration of bringing new and effective therapies to patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentraxin-3 vs C-reactive protein and other prognostic biomarkers in acute coronary syndrome: A substudy of the Platelet Inhibition and Patients Outcomes (PLATO) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentraxin 3: A Novel Biomarker for Inflammatory Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic values of serum BNP, PTX3, and VEGF in acute pulmonary embolism complicated by pulmonary artery hypertension and their correlations with severity of pulmonary artery hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic values of serum BNP, PTX3, and VEGF in acute pulmonary embolism complicated by pulmonary artery hypertension and their correlations with severity of pulmonary artery hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in the study of pentraxin-3(PTX-3) as a biomarker for sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Progress in the study of pentraxin-3(PTX-3) as a biomarker for sepsis [frontiersin.org]
- 8. Pentraxin 3 is more accurate than C-reactive protein for Takayasu arteritis activity assessment: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentraxin 3 Plasma Levels and Disease Activity in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentraxin 3 (PTX3) Levels Across Diverse Patient Cohorts
Pentraxin 3 (PTX3) is a crucial component of the humoral arm of the innate immune system, acting as a soluble pattern recognition molecule.[1][2] Unlike the classic short pentraxin C-reactive protein (CRP) which is produced systemically by the liver, PTX3 is rapidly produced at the site of inflammation by a variety of cells, including macrophages, neutrophils, and vascular endothelial cells, in response to primary pro-inflammatory signals like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[3] This localized production makes PTX3 a potentially more specific biomarker for vascular inflammation and tissue damage.[3] Its levels are typically low in healthy individuals (<2 ng/mL) but can increase dramatically under inflammatory or infectious conditions, often reaching 100–1,000 ng/mL depending on the severity.[1] This guide provides a comparative overview of PTX3 levels in various patient cohorts, supported by experimental data and protocols.
Quantitative Comparison of PTX3 Plasma/Serum Levels
The following table summarizes circulating PTX3 concentrations measured in healthy individuals and various patient cohorts. Levels are predominantly measured in plasma or serum and are reported in nanograms per milliliter (ng/mL).
| Patient Cohort | Sub-cohort / Condition | PTX3 Level (ng/mL) | Control Group PTX3 Level (ng/mL) | Key Findings & Observations | Citations |
| Healthy Individuals | General Population | Men: 1.87 (Geometric Mean) | N/A | Levels are significantly lower in men than in women and tend to increase with age. | [4][5] |
| Women: 2.12 (Geometric Mean) | N/A | [4][5] | |||
| Infectious Diseases | Sepsis | 15.0 - 100+ | < 2.0 | PTX3 levels correlate with disease severity and are significantly higher in non-survivors. | [1][6] |
| COVID-19 | Median: 21.7 | Healthy: < 2.0 | Levels >39.32 ng/mL were associated with significantly higher mortality (55% vs 8%). | [7] | |
| Visceral Leishmaniasis | Median: 23.2 | Healthy: 0.80 | Levels showed an ~29-fold increase compared to controls and correlated with parasite load. | [8] | |
| Cardiovascular Diseases | Acute Myocardial Infarction (AMI) | 19.1 [9.2–41.8] (Median [IQR]) | Healthy: 2.8 [1.2–9.8] | Elevated PTX3 levels are associated with higher frequencies of plaque rupture and predict mortality. | [9] |
| Coronary Artery Disease (CAD) | Stable CAD: 5.94 (Mean) | Healthy: < 2.0 | Levels are positively associated with the severity of coronary artery lesions. | [9][10][11] | |
| Heart Failure (HF) | 3.0 - 7.0+ | Healthy: < 2.0 | PTX3 is suggested to be more than just an inflammation marker in chronic HF. | [6][9] | |
| Autoimmune Diseases | Systemic Lupus Erythematosus (SLE) | Active Disease: 14.0 ± 13.1 (Mean ± SD) | Healthy: 2.3 ± 1.1 | PTX3 levels are significantly higher in SLE patients and reflect disease activity. | [12][13][14] |
| Large-Vessel Vasculitis (GCA, TA) | Significantly elevated | Healthy: 1.22 [0.80–1.98] | Levels are higher in active disease compared to quiescent disease. | [12][13] | |
| Rheumatoid Arthritis (RA) | Comparable to healthy controls | Healthy: 1.22 [0.80–1.98] | Studies show conflicting results, with some finding no significant elevation compared to controls. | [12][13][15] | |
| Cancer | Colorectal Cancer (CRC) | 13.8 ± 3.2 (Mean ± SD) | Healthy: 3.3 ± 1.2 | Elevated serum PTX3 is associated with a poorer 5-year overall survival rate. | [16] |
| Prostate Cancer | 6.1 ± 4.9 (Mean ± SD) | Benign Prostatic Hyperplasia: 2.4 ± 1.1 | A cutoff of 3.25 ng/mL showed high sensitivity (89.3%) and specificity (88.5%) for predicting prostate cancer. | [17] | |
| Pancreatic Cancer (PDAC) | Significantly elevated | Other pancreatic diseases | Levels are associated with the stromal compartment of the tumor. | [18] |
Experimental Protocols & Methodologies
The vast majority of studies quantify PTX3 levels in plasma or serum using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[9][12][13] This method offers high sensitivity and specificity for detecting the protein.
Generalized Protocol for PTX3 Sandwich ELISA
This protocol represents a typical workflow for a commercial PTX3 ELISA kit.[19][20][21]
-
Reagent & Sample Preparation : All reagents, standards, and patient samples (serum or plasma) are brought to room temperature before use. Samples are often diluted using an assay diluent provided in the kit to ensure the concentration falls within the standard curve range.
-
Plate Coating : A 96-well microplate is pre-coated with a monoclonal antibody specific to human PTX3.
-
Sample Incubation : 100 µL of prepared standards and patient samples are added to the appropriate wells. The plate is sealed and incubated, typically for 2 to 2.5 hours at room temperature or overnight at 4°C.[19] During this time, the PTX3 protein in the sample binds to the capture antibody on the plate.
-
Washing : The plate is washed multiple times (typically 3-5 times) with a wash buffer to remove any unbound substances.
-
Detection Antibody Incubation : 100 µL of a biotin-conjugated detection antibody, also specific to PTX3, is added to each well. The plate is incubated for 1 hour at room temperature.[19] This antibody binds to a different epitope on the captured this compound.
-
Enzyme Conjugate Incubation : After another wash step, 100 µL of Streptavidin-conjugated Horseradish Peroxidase (HRP) is added to each well and incubated for 30-45 minutes.[19] The streptavidin binds to the biotin (B1667282) on the detection antibody.
-
Substrate Reaction : Following a final, thorough wash, 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added.[19] The HRP enzyme catalyzes a color change, developing a blue color proportional to the amount of PTX3 bound. This reaction proceeds for about 30 minutes in the dark.
-
Stopping the Reaction : 50 µL of a stop solution (e.g., sulfuric acid) is added to each well, which turns the color from blue to yellow.[19]
-
Data Acquisition : The optical density (OD) of each well is immediately measured using a microplate reader at a wavelength of 450 nm.[19]
-
Calculation : A standard curve is generated by plotting the OD values of the known standards against their concentrations. The PTX3 concentration in the patient samples is then calculated by interpolating their OD values from this curve.
Visualizing PTX3 Pathways and Workflows
Signaling and Production of PTX3
PTX3 is produced by various immune and stromal cells in response to primary inflammatory signals. Unlike CRP, its production is not induced by IL-6.[1] This localized production is a key feature of its role in the inflammatory response.
Caption: Upstream signals and cellular sources leading to PTX3 production.
Experimental Workflow for PTX3 Quantification
The process of measuring PTX3 from a patient sample follows a standardized laboratory workflow, from collection to final data analysis.
References
- 1. The Long Pentraxin PTX3 as a Humoral Innate Immunity Functional Player and Biomarker of Infections and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentraxin 3 as a Prognostic Biomarker in Patients with Systemic Inflammation or Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of physiological plasma pentraxin 3 (PTX3) ... [degruyterbrill.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of physiological plasma pentraxin 3 (PTX3) levels in healthy populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Progress in the study of pentraxin-3(PTX-3) as a biomarker for sepsis [frontiersin.org]
- 7. Frontiers | Long pentraxin 3 (PTX3) levels predict death, intubation and thrombotic events among hospitalized patients with COVID-19 [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Pentraxin 3 in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentraxin-3 in coronary artery disease: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
- 12. Frontiers | PTX3 Intercepts Vascular Inflammation in Systemic Immune-Mediated Diseases [frontiersin.org]
- 13. PTX3 Intercepts Vascular Inflammation in Systemic Immune-Mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pentraxin 3 Plasma Levels and Disease Activity in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Circulating and Synovial Pentraxin-3 (PTX3) Expression Levels Correlate With Rheumatoid Arthritis Severity and Tissue Infiltration Independently of Conventional Treatments Response [frontiersin.org]
- 16. Increased serum pentraxin-3 level predicts poor prognosis in patients with colorectal cancer after curative surgery, a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. communities.springernature.com [communities.springernature.com]
- 19. raybiotech.com [raybiotech.com]
- 20. Human PTX3(Pentraxin 3) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 21. Human PTX3(Pentraxin 3, Long) ELISA Kit [elkbiotech.com]
A Researcher's Guide to Enhancing Reproducibility of Pentraxin 3 (PTX3) Measurements
For researchers, scientists, and professionals in drug development, the ability to reliably measure Pentraxin 3 (PTX3) across different laboratories is crucial for validating research findings and making informed decisions. This guide provides a comparative overview of commercially available ELISA kits, detailed experimental protocols, and key signaling pathways to aid in achieving more reproducible PTX3 measurements.
Pentraxin 3 is an acute-phase reactant protein, and its levels in biological fluids can be indicative of various inflammatory conditions.[1][2] Unlike C-reactive protein (CRP), which is primarily produced by the liver, PTX3 is synthesized at the site of inflammation by a variety of cells, including endothelial cells, macrophages, and neutrophils, in response to pro-inflammatory signals.[3][4] This localized production makes PTX3 a potentially more specific biomarker for certain inflammatory processes.[4] However, variability in measurement techniques and assay platforms can lead to discrepancies in reported PTX3 concentrations, hindering the comparison of data across different studies and laboratories.
Comparison of Commercial PTX3 ELISA Kits
The choice of measurement assay is a critical first step in ensuring the reproducibility of PTX3 quantification. Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method for measuring PTX3 concentrations in various biological samples, including plasma, serum, and cell culture supernatants.[3][4][5] Several commercial ELISA kits are available, each with its own set of performance characteristics. The following table summarizes key data from some of the commonly cited kits in the literature.
| Feature | R&D Systems Quantikine ELISA | Abcam SimpleStep ELISA® | Elabscience ELISA Kit |
| Product Code | DPTX30 (Human) | ab214570 (Human) | E-EL-H1459 (Human) |
| Assay Principle | Solid-phase Sandwich ELISA | Single-wash Sandwich ELISA | Sandwich-ELISA |
| Assay Time | 5.0 hours | 90 minutes | Not Specified |
| Sample Types | Serum-free cell culture supernates, EDTA Plasma, Saliva | Plasma, Serum, Saliva, HUVEC Extract, Cell culture supernatant | Serum, Plasma, other biological fluids |
| Sample Volume | 20 µL | Not specified, but provides data for various dilutions | Not Specified |
| Sensitivity | 0.026 ng/mL[6] | 3.4 pg/mL[7] | 4.12 pg/mL[8] |
| Assay Range | 0.3 - 20 ng/mL[6] | 15.6 - 1000 pg/mL[7] | 6.86 - 5000 pg/mL[8] |
| Intra-Assay CV% | 1.2 - 2.6%[6] | Not explicitly stated, but provides duplicate measurements | Not Specified |
| Inter-Assay CV% | 4.4 - 6.9%[6] | Not explicitly stated | Not Specified |
| Specificity | Natural and recombinant human Pentraxin 3[6] | Recognizes Human PTX3/TSG-14[8] | Recognizes Human PTX3/TSG-14 |
Note: The Coefficient of Variation (CV%) is a measure of the precision of an assay. A lower CV% indicates higher precision. The data presented here is based on manufacturer-provided information and may vary depending on the experimental conditions.
Standardized Experimental Protocol for PTX3 ELISA
To minimize inter-laboratory variability, adherence to a standardized experimental protocol is paramount. The following is a generalized protocol based on common steps described for commercially available sandwich ELISA kits.
1. Sample Collection and Preparation:
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[9] Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[9] Aliquot the plasma and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[9]
-
Serum: Collect whole blood into a serum separator tube. Allow the blood to clot for 30-60 minutes at room temperature before centrifugation at 1,000 x g for 15-20 minutes at 2-8°C.[8][10] Aspirate the serum and store as described for plasma.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1,000 x g for 20 minutes to remove cellular debris.[9] Collect the supernatant for analysis.
2. Assay Procedure (General Steps):
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibodies, according to the manufacturer's instructions. Bring all reagents to room temperature before use.[8]
-
Standard Curve: Prepare a serial dilution of the PTX3 standard to generate a standard curve. This is essential for accurately quantifying the amount of PTX3 in the samples.
-
Sample Incubation: Add standards and samples to the appropriate wells of the microplate. Incubate for the time and temperature specified in the kit manual (e.g., 1-2.5 hours at 37°C or room temperature).[3][9]
-
Washing: After incubation, wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Detection Antibody Incubation: Add the detection antibody to each well and incubate as per the manufacturer's protocol.
-
Second Wash: Repeat the washing step to remove any unbound detection antibody.
-
Substrate Addition: Add the substrate solution to each well. This will react with the enzyme conjugated to the detection antibody to produce a color change.
-
Color Development: Incubate the plate for a specified period to allow for color development.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Reading: Read the absorbance of each well at the recommended wavelength (typically 450 nm) using a microplate reader.[5]
3. Data Analysis:
-
Create a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of PTX3 in the samples. A four-parameter logistic (4-PL) curve fit is often recommended for accurate concentration interpolation.[5]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in PTX3 measurement and its biological regulation, the following diagrams have been generated using Graphviz.
References
- 1. Progress in the study of pentraxin-3(PTX-3) as a biomarker for sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Long Pentraxin PTX3 as a Humoral Innate Immunity Functional Player and Biomarker of Infections and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum Pentraxin 3 as Promising Biomarker for the Long-Lasting Inflammatory Response of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentraxin 3 is more accurate than C-reactive protein for Takayasu arteritis activity assessment: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentraxin 3 Levels Reflect Inflammatory and Parasitic Activity in Human Visceral Leishmaniasis [mdpi.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Human Pentraxin 3 / PTX3 ELISA Kit, 90-min ELISA (ab214570) | Abcam [abcam.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Long pentraxin 3 as a marker of COVID-19 severity: evidences and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to PTX3 Protein Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential, step-by-step procedures for the safe and compliant disposal of Pentraxin 3 (PTX3) protein, a critical component in inflammatory and immune response research. Adherence to these guidelines is paramount for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings. This guide is founded on established best practices for handling recombinant proteins.
I. Pre-Disposal Risk Assessment and Waste Categorization
Before initiating any disposal protocol, a thorough risk assessment must be conducted to correctly categorize the PTX3 protein waste. This initial step is crucial for determining the appropriate disposal pathway. The assessment should consider the protein's concentration, the nature of the solvent or buffer, and any potential contamination with hazardous chemical or biological agents.
Waste Categories and Disposal Pathways:
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous | This compound in benign buffers (e.g., PBS, Tris) with no known biological or chemical hazards. | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1] |
| Chemically Hazardous | This compound mixed with hazardous chemicals (e.g., solvents, detergents, heavy metals). | Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[1] |
| Biohazardous | This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors). | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1] |
| Sharps Waste | Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound. | Collection in a designated, puncture-proof sharps container for specialized disposal.[1] |
| Solid Waste | Gels, contaminated labware (e.g., gloves, tubes), and paper towels used during work with this compound. | Disposal in the appropriate waste stream (biohazardous or regular trash) based on the initial risk assessment.[1] |
II. Experimental Protocols for Inactivation of Non-Hazardous this compound Solutions
For non-hazardous this compound solutions, inactivation is a critical step to denature the protein before disposal. The following methods are recommended:
A. Chemical Inactivation Protocol:
-
Preparation: Prepare a fresh 10% bleach solution (sodium hypochlorite).
-
Application: Add the 10% bleach solution to the this compound solution to achieve a final bleach concentration of at least 1%.
-
Incubation: Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1][2]
-
Neutralization (if required): If mandated by local regulations, neutralize the bleach solution with a suitable quenching agent like sodium thiosulfate.
-
Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.[1]
B. Heat Inactivation Protocol:
-
Preparation: Transfer the this compound solution to a heat-resistant container.
-
Application: Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[1]
-
Cooling: Allow the solution to cool to room temperature.
-
Disposal: Dispose of the inactivated solution down the drain with a large volume of running water.[1]
Quantitative Data for Inactivation Methods:
| Method | Reagent/Condition | Concentration/Temperature | Contact Time |
| Chemical Inactivation | Bleach (Sodium Hypochlorite) | 10% final concentration | ≥ 30 minutes |
| Heat Inactivation | Heat | 100°C | ≥ 30 minutes |
III. Personal Protective Equipment (PPE) and Handling Precautions
All personnel handling this compound must adhere to universal precautions and treat the substance as potentially hazardous.[3]
-
Laboratory Coat: A buttoned, long-sleeved lab coat is mandatory to protect clothing and skin.[3]
-
Gloves: Disposable nitrile gloves are required for handling. Double-gloving is recommended for prolonged contact or higher concentrations.[3]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in addition to safety glasses when there is a significant splash hazard.[3]
IV. Disposal Workflow
The following diagram illustrates the decision-making process and pathways for the proper disposal of this compound waste.
Caption: Disposal pathways for this compound waste.
It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.[1] Always refer to the Safety Data Sheet (SDS) for any chemical reagents used in conjunction with this compound for additional disposal instructions.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for PTX3 Protein
Essential guidance for the safe handling and disposal of Pentraxin 3 (PTX3) protein in a laboratory setting, ensuring the protection of researchers and the integrity of experimental outcomes.
This document provides comprehensive safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals working with the recombinant human protein PTX3. Adherence to these guidelines is crucial for minimizing risks and establishing a safe and effective research environment. While recombinant PTX3 is not classified as a hazardous material, it is essential to follow standard laboratory precautions for handling biological substances. A thorough risk assessment should be conducted before initiating any new protocols involving this protein.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Standard Laboratory Personal Protective Equipment (PPE) is required to prevent direct contact with the PTX3 protein solution and to maintain a sterile work environment. The following table summarizes the essential PPE for handling PTX3.
| PPE / Safety Measure | Specification | Rationale |
| Hand Protection | Nitrile or equivalent chemical-resistant gloves.[1] | Prevents skin contact with the protein solution. Gloves should be inspected before use and changed if contaminated or compromised.[2] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from potential contamination.[1][3] |
| Eye Protection | Safety glasses with side shields or goggles.[1][3] | Protects eyes from potential splashes or aerosols of the protein solution. |
| General Hygiene | Frequent hand washing. | Essential after handling materials, before leaving the laboratory, and after removing gloves. |
| Laboratory Practices | No eating, drinking, or applying cosmetics. | Prevents accidental ingestion of laboratory materials. |
| Aerosol Containment | Use with adequate ventilation. | Minimizes the potential for inhalation of aerosols. Work should be performed in a biological safety cabinet if there is a risk of aerosol generation. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is critical for both safety and experimental consistency. The following workflow outlines the key steps from receiving the protein to its use in experiments.
Experimental Workflow for Handling this compound
Step-by-Step Protocol:
-
Receiving and Storage :
-
Upon receipt, visually inspect the vial for any damage that may have occurred during shipping.
-
For long-term stability, store the lyophilized or liquid protein at -20°C or -80°C as recommended by the supplier.[4]
-
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the protein solution into single-use volumes.[4]
-
-
Preparation for Experiments :
-
Before handling the protein, ensure you are wearing the appropriate PPE as outlined in the table above.
-
If the protein is lyophilized, briefly centrifuge the vial to collect the contents at the bottom.
-
Reconstitute the protein using sterile, deionized water or the buffer recommended in the product datasheet.
-
Prepare the final working solution under sterile conditions, for instance, within a laminar flow hood, to prevent contamination.
-
-
Experimental Use :
Disposal Plan: Managing PTX3-Contaminated Waste
Proper disposal of biological materials is a critical aspect of laboratory safety and environmental responsibility. All waste contaminated with recombinant PTX3 should be treated as regulated medical waste.[6]
Waste Segregation and Disposal:
-
Liquid Waste :
-
Collect all liquid waste containing PTX3 in a leak-proof container labeled with a biohazard symbol.[7]
-
Before disposal down the sanitary sewer, decontaminate the liquid waste by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes.[5][6][7]
-
After decontamination, flush the drain with copious amounts of water.[5]
-
-
Solid Waste :
-
Non-Sharps : All contaminated consumables such as pipette tips, tubes, and gloves should be collected in a biohazard bag.[7] These bags should be stored in a rigid, leak-proof container with a biohazard symbol.[7]
-
Sharps : Any contaminated sharps, including needles, syringes, or broken glass, must be placed in a designated puncture-resistant sharps container.[8]
-
All solid biohazardous waste should be decontaminated, typically by autoclaving, before being disposed of as regular trash or collected by a biomedical waste disposal service, in accordance with institutional and local regulations.[7]
-
By adhering to these safety protocols and handling procedures, researchers can confidently work with this compound while ensuring their safety and the integrity of their research. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Frontiers | The Long Pentraxin PTX3 as a Link Between Innate Immunity, Tissue Remodeling, and Cancer [frontiersin.org]
- 4. genextgenomics.com [genextgenomics.com]
- 5. njit.edu [njit.edu]
- 6. med.nyu.edu [med.nyu.edu]
- 7. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
